molecular formula Co3H16O16P2 B079351 Cobalt(II) phosphate octahydrate CAS No. 10294-50-5

Cobalt(II) phosphate octahydrate

Cat. No.: B079351
CAS No.: 10294-50-5
M. Wt: 510.87 g/mol
InChI Key: QOQSIXJUYVUEMP-UHFFFAOYSA-H
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Description

Cobalt(II) phosphate octahydrate is a useful research compound. Its molecular formula is Co3H16O16P2 and its molecular weight is 510.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cobalt(2+);diphosphate;octahydrate
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InChI

InChI=1S/3Co.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQSIXJUYVUEMP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Co3H16O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145582
Record name Cobaltous phosphate octahydrate
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Molecular Weight

510.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10294-50-5
Record name Cobaltous phosphate octahydrate
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Record name Cobaltous phosphate octahydrate
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Record name Cobalt phosphate octahydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). It details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual representation of the analytical workflow. This document is intended to be a core resource for researchers in materials science, crystallography, and drug development who are working with or interested in this compound.

Core Crystallographic Data

This compound, known mineralogically as Pakhomovskyite, crystallizes in a monoclinic system.[1] The fundamental crystallographic data, crucial for phase identification and structural analysis, are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemMonoclinic[1]
Space GroupC2/m[1]
Point Group2/m[1]
a10.034(4) Å[1]
b13.341(3) Å[1]
c4.670(3) Å[1]
β105.02(2)°[1]
Unit Cell Volume (V)603.9 ų
Z (Formula units per unit cell)2[1]
Calculated Density2.71 g/cm³[1]

Experimental Protocols

The synthesis and structural characterization of this compound involve a series of well-defined experimental procedures. High-quality crystals are a prerequisite for accurate structural determination.

Synthesis: Co-precipitation Method

A common and effective method for synthesizing this compound is co-precipitation. This technique involves the simultaneous precipitation of cobalt and phosphate ions from an aqueous solution.

Materials:

  • Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

  • A soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of the cobalt(II) salt and a 0.1 M aqueous solution of the phosphate salt.

  • Precipitation: Under constant and vigorous stirring, slowly add the cobalt(II) salt solution to the phosphate salt solution.

  • pH Adjustment: Adjust the pH of the resulting mixture to approximately 7-8 by the dropwise addition of a dilute ammonium hydroxide solution. This facilitates the complete precipitation of this compound.

  • Aging: Continue to stir the mixture at room temperature for 2 to 4 hours to allow the precipitate to age and for the crystals to grow.

  • Isolation and Purification: Separate the pink precipitate from the solution via filtration using a Buchner funnel. Wash the collected solid multiple times with deionized water to remove any soluble byproducts.

  • Drying: Dry the purified precipitate in a desiccator at room temperature to obtain the final this compound crystals.

Characterization Techniques

X-ray diffraction is the primary technique for determining the crystal structure of a material.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Procedure:

  • Sample Preparation: A small amount of the synthesized this compound is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The diffraction pattern is typically recorded over a 2θ range of 10° to 80°.

  • Data Analysis: The resulting diffraction pattern, which consists of a series of peaks at specific 2θ angles, is compared to standard diffraction patterns from crystallographic databases for phase identification. For a detailed structural analysis, Rietveld refinement can be performed to refine the lattice parameters, atomic positions, and other structural details.

TGA is used to determine the water content of the hydrated salt and to study its thermal stability.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen. The mass of the sample is recorded as a function of temperature.

  • Data Interpretation: The resulting TGA curve will show a significant weight loss corresponding to the dehydration of the compound. The temperature at which this weight loss occurs provides information about the thermal stability of the hydrate. The total weight loss can be used to calculate the number of water molecules per formula unit.

SEM is employed to visualize the morphology and surface features of the synthesized crystals.

Instrumentation: A scanning electron microscope.

Procedure:

  • Sample Mounting: A small amount of the crystalline powder is mounted on an aluminum stub using double-sided conductive carbon tape.

  • Coating: As this compound is a non-conductive material, the sample must be coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater. This prevents the accumulation of charge on the sample surface during imaging.

  • Imaging: The prepared stub is placed in the SEM chamber. A focused beam of electrons is scanned across the sample surface, and the signals from the interaction of the electron beam with the sample are used to generate high-resolution images of the crystal morphology.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures, from the initial synthesis to the final structural characterization of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Structure Determination start Precursor Solutions (Co²⁺ and PO₄³⁻ aq.) precip Co-precipitation (pH adjustment) start->precip age Aging and Crystal Growth precip->age isolate Filtration and Washing age->isolate dry Drying isolate->dry xrd Powder X-ray Diffraction (XRD) dry->xrd tga Thermogravimetric Analysis (TGA) dry->tga sem Scanning Electron Microscopy (SEM) dry->sem phase_id Phase Identification xrd->phase_id thermal_analysis Thermal Stability and Hydration State tga->thermal_analysis morphology Crystal Morphology Analysis sem->morphology structure_refine Rietveld Refinement phase_id->structure_refine final_structure Final Crystal Structure and Properties structure_refine->final_structure thermal_analysis->final_structure morphology->final_structure

References

physical and chemical properties of Co3(PO4)2·8H2O

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound. The information is curated for professionals in scientific research and development, with a focus on presenting quantitative data, experimental context, and logical workflows to support advanced applications in materials science, catalysis, and beyond.

Physical Properties

This compound is a hydrated inorganic compound characterized by its distinct color and limited solubility in aqueous solutions. Its physical attributes are foundational to its handling, processing, and application in various fields.

General Characteristics

The compound typically presents as a reddish-purple or violet crystalline powder.[1][2][3][4] Its vibrant color is a characteristic of cobalt(II) compounds and has led to its use as a pigment, known as cobalt violet.[2][5][6]

Quantitative Physical Data

A summary of the key quantitative physical properties of Co₃(PO₄)₂·8H₂O is presented in Table 1. This data is essential for stoichiometric calculations, material density considerations, and predicting its behavior in different physical systems.

Table 1: Summary of Physical Properties of Co₃(PO₄)₂·8H₂O

PropertyValueCitations
Molecular Formula Co₃(PO₄)₂·8H₂O[1][7]
Molar Mass 510.86 g/mol [4][7][8]
Appearance Reddish-purple / Violet crystalline powder[1][2][3][4]
Density 2.769 g/cm³[2][3][4]
Melting Point ~200°C (Decomposes)[4]
Water Solubility Slightly soluble / Practically insoluble[1][4][9][10]
Acid Solubility Soluble in mineral acids[1][4][9][10]
Crystallography

The crystal structure of cobalt phosphate hydrates is complex and varies with the degree of hydration. While specific crystallographic data for the octahydrate (8H₂O) is not detailed in the provided results, studies on related hydrates offer valuable insight. The tetrahydrate form, Co₃(PO₄)₂·4H₂O, is isotypic with the mineral hopeite and crystallizes in an orthorhombic system.[11][12] This structure contains two distinct cobalt(II) ion coordination environments: one with a distorted tetrahedral geometry and another with a distorted octahedral geometry.[11][12]

The anhydrous form, Co₃(PO₄)₂, crystallizes in the monoclinic P2₁/c space group.[13][14] In this structure, the cobalt ions occupy both six-coordinate (octahedral) and five-coordinate sites.[5] The transition between these hydrated and anhydrous forms involves significant structural rearrangement, driven by the loss of water molecules.

Chemical Properties

The chemical behavior of Co₃(PO₄)₂·8H₂O is largely defined by its reactivity with acids, its thermal stability, and its spectroscopic signature.

Reactivity and Solubility

As noted, this compound is only slightly soluble in water but readily dissolves in mineral acids.[1][4][9] This reactivity is due to the protonation of the phosphate anion by the strong acid, which shifts the solubility equilibrium. The typical reaction with a strong acid (H⁺) is as follows:

Co₃(PO₄)₂(s) + 6H⁺(aq) → 3Co²⁺(aq) + 2H₃PO₄(aq)

Thermal Stability and Decomposition

Upon heating, this compound undergoes thermal decomposition. The initial and most significant event is the loss of its eight water molecules of crystallization to form the anhydrous Co₃(PO₄)₂.[5] This dehydration process typically begins around 200°C.[4] Further heating to much higher temperatures will ultimately decompose the phosphate itself. The stability of metal carbonates and nitrates against thermal decomposition is known to increase down a group as the polarizing power of the cation decreases; a similar principle applies here, where the Co²⁺ ion polarizes the phosphate group.[15][16]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the compound's chemical structure and bonding environments. Raman and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for characterizing cobalt phosphate materials. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for Cobalt Phosphate Compounds

Technique & AnalytePeak Position / RangeAssignmentCitations
Raman Spectroscopy
Co₃(PO₄)₂·8H₂O~3440 cm⁻¹O-H stretching and bending from water molecules[17]
~1000 cm⁻¹Antisymmetric stretching of phosphate (PO₄³⁻) ligands[18]
575 cm⁻¹ and 660 cm⁻¹Co-O stretching vibrations[17]
XPS
Anhydrous Co₃(PO₄)₂785.2 eVCo 2p₃/₂ (confirms Co²⁺ oxidation state)[19]
801.1 eVCo 2p₁/₂ (confirms Co²⁺ oxidation state)[19]
136.9 eVP 2p (confirms P⁵⁺ oxidation state)[19]
534.9 eVO 1s[19]

Experimental Protocols

The synthesis and characterization of Co₃(PO₄)₂·8H₂O involve standard laboratory techniques. The following protocols are generalized methodologies for its preparation and analysis.

Synthesis via Aqueous Precipitation

This method is the most common for producing cobalt(II) phosphate hydrates.[5]

  • Preparation of Solutions: Prepare two separate aqueous solutions.

    • Solution A: A soluble cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂).

    • Solution B: A soluble phosphate salt, such as sodium phosphate (Na₃PO₄) or disodium hydrogen phosphate (Na₂HPO₄).

  • Precipitation: Slowly add Solution B to Solution A with constant stirring. A reddish-purple precipitate of Co₃(PO₄)₂·8H₂O will form immediately.

  • Isolation: Age the precipitate in the mother liquor for a designated time to ensure complete reaction and particle growth.

  • Washing: Filter the solid product using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities and counter-ions.

  • Drying: Dry the final product at ambient temperature or in a desiccator. Avoid high-temperature drying to prevent premature dehydration.

Characterization by Thermal Gravimetric Analysis (TGA)

TGA is used to study the thermal decomposition and determine the water content of the hydrate.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the Co₃(PO₄)₂·8H₂O powder into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Analysis: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Interpretation: Record the sample's mass as a function of temperature. The resulting curve will show distinct mass loss steps corresponding to the sequential loss of water molecules. The stoichiometry of hydration can be confirmed from the percentage of mass lost.

Workflows and Pathways

Visualizations of experimental and logical processes are critical for understanding the lifecycle of a chemical compound from synthesis to analysis.

G Synthesis and Characterization Workflow for Co₃(PO₄)₂·8H₂O cluster_synthesis Synthesis cluster_characterization Characterization Co_sol Aqueous Co²⁺ Salt Solution precip Precipitation Co_sol->precip P_sol Aqueous PO₄³⁻ Salt Solution P_sol->precip wash Filtering & Washing precip->wash dry Drying wash->dry product Co₃(PO₄)₂·8H₂O Powder dry->product TGA TGA product->TGA Raman Raman Spectroscopy product->Raman XPS XPS product->XPS G Thermal Decomposition Pathway of Co₃(PO₄)₂·8H₂O start Co₃(PO₄)₂·8H₂O (s) (Octahydrate) anhydrous Co₃(PO₄)₂ (s) (Anhydrous) start->anhydrous Dehydration heat Heat (~200°C) water 8H₂O (g) (Water Vapor) anhydrous->water + heat->anhydrous

References

Synthesis of Cobalt(II) Phosphate Octahydrate via Co-Precipitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the co-precipitation synthesis of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). This simple and cost-effective method allows for the production of this inorganic compound, which has applications in various fields, including as a pigment and potentially in catalysis. This document outlines the fundamental principles, experimental protocols, and key parameters influencing the synthesis, and presents available quantitative data for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a purple, powdered solid.[1] It is slightly soluble in water but soluble in mineral acids.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula Co₃(PO₄)₂·8H₂O
Molecular Weight 510.87 g/mol [3]
Appearance Purple Powder[1]
CAS Number 10294-50-5[3]
Density 2.769 g/cm³
Melting Point 200°C[4]
Solubility Slightly soluble in water; Soluble in mineral acids[1][2]

The Co-Precipitation Synthesis Method

Co-precipitation is a straightforward and widely used technique for the synthesis of this compound. The method involves the simultaneous precipitation of cobalt ions (Co²⁺) and phosphate ions (PO₄³⁻) from an aqueous solution to form the insoluble salt. The general chemical equation for the reaction is:

3 Co²⁺(aq) + 2 PO₄³⁻(aq) + 8 H₂O(l) → Co₃(PO₄)₂·8H₂O(s)

The key steps in the co-precipitation synthesis of this compound are outlined in the workflow diagram below.

experimental_workflow Experimental Workflow for Co-Precipitation Synthesis cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing prep_co Prepare Aqueous Solution of Cobalt(II) Salt mixing Mix Precursor Solutions (with stirring) prep_co->mixing prep_po4 Prepare Aqueous Solution of Phosphate Source prep_po4->mixing ph_adjust Adjust pH (e.g., with KOH or NH4OH) mixing->ph_adjust aging Age Precipitate (e.g., 1-2 hours) ph_adjust->aging filtration Filter and Wash Precipitate aging->filtration drying Dry Precipitate (e.g., 60-80°C) filtration->drying characterization Characterize Product (XRD, SEM, etc.) drying->characterization

Caption: Experimental workflow for the co-precipitation synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on a literature procedure.[5]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Phosphoric acid (H₃PO₄)

  • Potassium hydroxide (KOH) solution (1.0 M)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge or filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Dissolve 1.0 mmol of CoCl₂·6H₂O and 157 µL of H₃PO₄ in 30 mL of deionized water in a beaker with continuous stirring.

  • pH Adjustment and Precipitation: Slowly add 1.0 M KOH solution dropwise to the stirred solution until the pH of the mixture reaches 7.0. A color change from purple to pink and the formation of a precipitate will be observed.

  • Washing: Collect the resulting precipitate by centrifugation or filtration. Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in a vacuum oven at 60°C for 12 hours to obtain this compound.

Influence of Reaction Parameters

The physicochemical properties of the synthesized this compound, such as particle size, morphology, and yield, are significantly influenced by various reaction parameters.

Effect of Precursor Concentration

The concentration of the cobalt(II) salt and the phosphate source can impact the particle size of the resulting product. While specific data for Co₃(PO₄)₂·8H₂O is limited, studies on related cobalt compounds have shown that decreasing the precursor concentration generally leads to a decrease in nanoparticle size.[6] For example, one study on cobalt phosphate nanoparticles varied the molar concentrations of the precursors from 0.1 M to 0.5 M.[7][8]

Effect of pH

The pH of the reaction mixture is a critical parameter that affects the nucleation and growth of the precipitate, thereby influencing the particle size and morphology. For the synthesis of cobalt ammonium phosphate monohydrate, a pH range of 4.6 to 5.9 is suggested.[9] In the synthesis of cobalt oxide nanoparticles, a pH range of 8-9 resulted in more uniform and smaller nanoparticles compared to a pH of 10-11, where larger and more agglomerated particles were formed.[10] A specific protocol for Co₃(PO₄)₂·8H₂O synthesis adjusts the pH to 7.0.[5]

Table 2: Reported pH Conditions for Cobalt Phosphate and Related Syntheses

CompoundpH RangeObservation
Cobalt Ammonium Phosphate Monohydrate4.6 - 5.9Favorable for monohydrate formation[9]
This compound7.0Successful synthesis of the target compound[5]
Cobalt Oxide Nanoparticles8 - 9More homogenous shape and smaller particle size (20-30 nm)[10]
Cobalt Oxide Nanoparticles10 - 11Irregular shape and larger particle size (40-50 nm)[10]
Effect of Temperature

Temperature plays a role in the hydration state of the final product and can also affect particle size. For instance, in the synthesis of cobalt ammonium phosphate, conducting the reaction at room temperature (around 20°C) favors the formation of the hexahydrate form, while elevated temperatures (40-60°C) favor the monohydrate form.[9] A drying temperature of 60-80°C is commonly used for the synthesized cobalt phosphate precipitate.[9]

Reaction Mechanism and Logical Relationships

The co-precipitation of this compound is driven by the low solubility of the salt in an aqueous medium. The fundamental process involves the interaction of solvated cobalt(II) ions and phosphate ions to form a solid lattice.

reaction_mechanism Logical Pathway of Co-Precipitation Co_ion Co²⁺ (aq) (from Cobalt Salt) Reaction Precipitation Reaction Co_ion->Reaction PO4_ion PO₄³⁻ (aq) (from Phosphate Source) PO4_ion->Reaction H2O H₂O H2O->Reaction Product Co₃(PO₄)₂·8H₂O (s) (Precipitate) Reaction->Product

Caption: Logical pathway illustrating the co-precipitation of this compound.

Characterization of Synthesized this compound

The structural and morphological properties of the synthesized this compound are typically characterized using various analytical techniques.

  • X-ray Diffraction (XRD): Used to confirm the crystalline structure and phase purity of the product. The XRD pattern of cobalt phosphate nanoparticles has been shown to exhibit a monoclinic structure.[8]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution. SEM images of co-precipitated cobalt phosphate have revealed anisotropic nano-rectangular structures and irregular shapes.[8]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size and shape of individual nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the synthesized compound, confirming the presence of phosphate groups and water of hydration.

Conclusion and Future Outlook

The co-precipitation method is a versatile and accessible technique for the synthesis of this compound. The properties of the final product can be tailored by controlling key experimental parameters such as precursor concentration, pH, and temperature. While general protocols are available, there is a need for more systematic studies that provide quantitative data on how these parameters influence the yield, purity, and physicochemical characteristics of Co₃(PO₄)₂·8H₂O. Such data would be invaluable for researchers and professionals seeking to optimize the synthesis for specific applications. Further research into the detailed mechanism of nucleation and growth during the co-precipitation process would also enable more precise control over the material's properties.

References

An In-depth Technical Guide to the Hydrothermal Synthesis of Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O), a compound with significant applications in catalysis, battery technology, and as a pigment. This document details the experimental protocols, presents key quantitative data, and illustrates the synthesis workflow, offering a thorough resource for professionals in research and development.

Introduction

This compound is an inorganic compound that has garnered considerable interest for its versatile properties and potential applications. The hydrothermal synthesis method offers a robust and reliable route to produce crystalline Co₃(PO₄)₂·8H₂O with controlled morphology and particle size. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. The elevated conditions facilitate the dissolution of precursors and the subsequent crystallization of the desired product.

Experimental Protocols

While a direct, detailed experimental protocol for the one-step hydrothermal synthesis of pure this compound is not extensively documented in readily available literature, a common and effective method involves a precipitation reaction at room temperature, which yields the desired octahydrate form. This is then sometimes followed by a hydrothermal treatment for other purposes. Below are detailed protocols for the synthesis of Co₃(PO₄)₂·8H₂O via a precipitation method, which can be a precursor for further hydrothermal processing.

Synthesis of this compound via Precipitation

This protocol outlines the synthesis of Co₃(PO₄)₂·8H₂O using cobalt chloride hexahydrate and phosphoric acid as precursors.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Phosphoric acid (H₃PO₄)

  • Potassium hydroxide (KOH) solution (1.0 M)

  • Deionized water

Procedure:

  • Dissolve 1.0 mmol of CoCl₂·6H₂O and 157 µL of H₃PO₄ in 30 mL of deionized water with continuous stirring.

  • Slowly add the 1.0 M KOH solution to the mixture until the pH reaches 7.0. A color change from purple to pink will be observed.

  • Collect the resulting precipitate by centrifugation.

  • Wash the collected solid with deionized water multiple times to remove any unreacted ions.

  • Dry the final product, Co₃(PO₄)₂·8H₂O, in a vacuum oven at 60°C for 12 hours.[1]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of cobalt(II) phosphate compounds synthesized through various methods, including those that can be related to the hydrothermal process.

Table 1: Precursor and Reaction Parameters for Cobalt Phosphate Synthesis

Precursor 1Precursor 2MethodTemperature (°C)TimepHReference
CoCl₂·6H₂O (1.0 mmol)H₃PO₄ (157 µL)PrecipitationRoom Temperature-7.0[1]
Co(NO₃)₂·6H₂O (0.2 M)Na₂HPO₄ (0.2 M)Microwave-Assisted-15 min-[2]

Table 2: Structural and Morphological Characteristics of Cobalt Phosphate

CompoundCrystal SystemSpace GroupLattice ParametersMorphologyReference
Co₃(PO₄)₂·8H₂OMonoclinicP2₁/ca = 8.457 Å, b = 5.086 Å, c = 8.895 Å, β = 90.0°-Materials Project
Co₃(PO₄)₂Hexagonal--Nanospheres[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis processes.

experimental_workflow_precipitation cluster_precipitation Precipitation Synthesis of Co₃(PO₄)₂·8H₂O P1 Dissolve CoCl₂·6H₂O and H₃PO₄ in Deionized Water P2 Adjust pH to 7.0 with 1.0 M KOH Solution P1->P2 Stirring P3 Centrifuge to Collect Precipitate P2->P3 Precipitation P4 Wash with Deionized Water P3->P4 Separation P5 Dry in Vacuum Oven at 60°C P4->P5 Purification P6 Final Product: Co₃(PO₄)₂·8H₂O P5->P6 Drying

Caption: Workflow for the precipitation synthesis of Co₃(PO₄)₂·8H₂O.

Characterization of this compound

The synthesized Co₃(PO₄)₂·8H₂O can be characterized using various analytical techniques to confirm its phase, structure, and morphology.

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the synthesized material. The diffraction pattern of the product should match the standard pattern for monoclinic Co₃(PO₄)₂·8H₂O.

  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the synthesized powder.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the hydrated cobalt phosphate and to study its thermal stability.

Conclusion

References

An In-Depth Technical Guide to the Chemical Properties of Cesium Iodide (CAS 7789-17-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium Iodide (CsI), identified by CAS number 7789-17-5, is an inorganic ionic compound composed of cesium and iodine.[1] It is a white, crystalline solid with significant applications in various scientific and technological fields, most notably in the development of scintillators for detecting ionizing radiation, in medical imaging, and as a component in Fourier transform infrared (FTIR) spectrometers.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of Cesium Iodide, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance to biological systems, tailored for an audience in research and drug development.

While the provided CAS number in the topic is 10294-50-5, extensive database searches indicate that the correct and universally recognized CAS number for Cesium Iodide is 7789-17-5 . This guide will proceed with the data pertaining to this confirmed CAS number.

Physicochemical Properties

Cesium Iodide is a stable inorganic salt with a well-defined set of physical and chemical characteristics. These properties are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of Cesium Iodide
PropertyValueReferences
Chemical Formula CsI[1]
Molar Mass 259.809 g/mol [1]
Appearance White crystalline solid[1]
Density 4.51 g/cm³ at 25 °C[1]
Melting Point 626 °C
Boiling Point 1280 °C[1]
Crystal Structure Cubic (CsCl type)[1]
Refractive Index 1.7876[3]
Hygroscopicity Slightly hygroscopic[3]
Table 2: Solubility of Cesium Iodide
SolventSolubilityTemperature (°C)References
Water 848 g/L25[1]
Ethanol Soluble-[1]
Methanol Slightly soluble-[1]
Acetone Insoluble-[1]
Table 3: Thermochemical Properties of Cesium Iodide
PropertyValueReferences
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -346.6 kJ/mol[1]
Standard Molar Entropy (S⦵₂₉₈) 123.1 J/mol·K[1]
Heat Capacity (C) 52.8 J/mol·K[1]

Experimental Protocols

This section details methodologies for the synthesis, purification, and quality control of Cesium Iodide, providing a practical basis for laboratory work.

Synthesis of Cesium Iodide

A common laboratory-scale synthesis of Cesium Iodide involves the neutralization reaction between cesium carbonate and hydroiodic acid.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Hydroiodic acid (HI)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a stoichiometric amount of cesium carbonate in deionized water in a suitable reaction vessel.

  • Slowly add hydroiodic acid to the cesium carbonate solution with constant stirring. The reaction is exothermic and will produce carbon dioxide gas.

  • Continue adding hydroiodic acid until the solution is neutral to slightly acidic.

  • Gently heat the solution to drive off the dissolved carbon dioxide.

  • Concentrate the resulting cesium iodide solution by evaporation.

  • Cool the concentrated solution to induce crystallization.

  • Collect the cesium iodide crystals by filtration.

  • Wash the crystals with cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven.

Below is a Graphviz workflow diagram illustrating the synthesis process.

G cluster_synthesis Cesium Iodide Synthesis Workflow start Start dissolve Dissolve Cs₂CO₃ in Deionized Water start->dissolve react React with HI (Neutralization) dissolve->react heat Heat to Expel CO₂ react->heat concentrate Concentrate Solution (Evaporation) heat->concentrate crystallize Cool to Crystallize concentrate->crystallize filter Filter Crystals crystallize->filter wash Wash with Ethanol filter->wash dry Dry in Vacuum Oven wash->dry end End dry->end

Cesium Iodide Synthesis Workflow
Purification of Cesium Iodide

For applications requiring high purity, such as scintillation detectors, further purification is necessary. Recrystallization is a common method. For industrial-scale purification from heavy metal contaminants like thallium, a multi-step filtration process is employed.

Materials for Recrystallization:

  • Synthesized Cesium Iodide

  • Deionized water

Procedure for Recrystallization:

  • Dissolve the synthesized Cesium Iodide in a minimum amount of hot deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to form large, high-purity crystals.

  • Collect the crystals by filtration.

  • Dry the purified crystals under vacuum.

Quality Control and Analytical Methods

The purity of Cesium Iodide can be assessed using various analytical techniques.

Purity Determination by Differential Scanning Calorimetry (DSC): This method is based on the principle that impurities lower and broaden the melting point of a substance.[4]

  • Apparatus: Differential Scanning Calorimeter

  • Procedure: A small, accurately weighed sample of Cesium Iodide is heated at a constant rate in the DSC. The heat flow to the sample is measured as a function of temperature. The resulting melting endotherm is analyzed to calculate the mole percent purity.[5]

Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of trace metal impurities.[6]

  • Apparatus: Inductively Coupled Plasma Mass Spectrometer

  • Procedure: A known amount of the Cesium Iodide sample is dissolved in a suitable solvent (e.g., high-purity deionized water). The solution is then introduced into the ICP-MS, where it is nebulized, and the ions are separated by their mass-to-charge ratio and detected.

Biological Significance and Signaling Pathways

A direct, well-established role for Cesium Iodide as a modulator of specific biological signaling pathways in the context of drug development has not been extensively documented in scientific literature. The biological effects of Cesium Iodide are generally considered in terms of the individual ions, cesium (Cs⁺) and iodide (I⁻), upon dissociation.

Iodide and Cellular Signaling: The iodide ion is of significant biological importance, primarily due to its essential role in the synthesis of thyroid hormones. The transport and metabolism of iodide in thyroid cells are tightly regulated by complex signaling pathways.

  • Sodium-Iodide Symporter (NIS) and the MAPK Pathway: The uptake of iodide into thyroid cells is mediated by the sodium-iodide symporter (NIS). The expression and activity of NIS are regulated by the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Overactivation of the MAPK pathway can lead to decreased NIS expression and reduced iodide uptake, a phenomenon observed in some thyroid cancers.[7]

  • Iodide and Cell Cycle Regulation: High concentrations of iodide have been shown to inhibit the proliferation of thyroid cells by causing cell cycle arrest at the G0/G1 and G2/M phases.[8] This suggests an interaction of iodide with the cellular machinery that controls cell division.

  • JNK/NF-κB Pathways in Radioiodine Therapy: In the context of radioiodine (¹³¹I) therapy for thyroid cancer, the therapeutic effects have been linked to the upregulation of the B-cell translocation gene 2 (BTG2) and the activation of the JNK/NF-κB signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells.[9]

While these signaling pathways are associated with the iodide ion, it is plausible that Cesium Iodide, as a source of iodide, could have downstream effects on these pathways if administered in a biological system where it dissociates. However, the specific influence of the cesium cation in conjunction with iodide on these or other signaling pathways remains an area for further research.

The following Graphviz diagram illustrates a simplified representation of the MAPK signaling pathway's influence on iodide uptake in thyroid cells.

G cluster_pathway Simplified MAPK Pathway and Iodide Uptake ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors nis_gene NIS Gene Expression transcription_factors->nis_gene Inhibition nis_protein NIS Protein (Sodium-Iodide Symporter) nis_gene->nis_protein iodide_uptake Iodide Uptake nis_protein->iodide_uptake

Simplified MAPK Pathway and Iodide Uptake

Applications in Research and Development

The primary applications of Cesium Iodide stem from its scintillation properties.

  • Medical Imaging: Cesium Iodide is a key material in X-ray detectors and gamma cameras.[5] When doped with thallium (CsI(Tl)) or sodium (CsI(Na)), its light output upon exposure to radiation is significantly enhanced, making it highly effective for converting X-rays into visible light, which can then be detected by a photodiode.[5]

  • Radiation Detection: In high-energy physics and security applications, Cesium Iodide crystals are used in calorimeters to measure the energy of particles.[2]

  • Spectroscopy: Due to its broad transmission range in the infrared spectrum, Cesium Iodide is used for prisms, windows, and beamsplitters in FTIR spectrometers.[2]

Safety and Handling

Cesium Iodide is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Handling: Wear gloves, safety glasses, and a lab coat. Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place. Cesium Iodide is slightly hygroscopic.[3]

  • Toxicity: May cause skin and eye irritation. Harmful if swallowed in large quantities.[10]

Conclusion

Cesium Iodide (CAS 7789-17-5) is a well-characterized inorganic compound with a range of important applications, particularly in the field of radiation detection and medical imaging. Its chemical and physical properties are well-documented, and established protocols exist for its synthesis and purification. While its direct role in modulating specific biological signaling pathways is not yet clearly defined, the biological activity of its constituent iodide ion is significant, particularly in the context of thyroid physiology. For researchers and professionals in drug development, understanding the fundamental properties of Cesium Iodide is crucial for its potential application in novel diagnostic or therapeutic strategies, especially those that may leverage the biological effects of iodide. Further research is warranted to explore the potential cellular effects of Cesium Iodide as a compound and its interactions with biological systems.

References

An In-depth Technical Guide to the Solubility of Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) phosphate octahydrate in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines qualitative descriptions from established chemical sources with theoretical calculations to offer a thorough understanding of the compound's solubility characteristics.

Executive Summary

This compound (Co₃(PO₄)₂·8H₂O) is a sparingly soluble inorganic salt. Its solubility is highly dependent on the nature of the solvent, particularly the pH. While it is practically insoluble in water and most organic solvents, it exhibits significant solubility in acidic solutions due to chemical reactions. This guide presents a detailed analysis of its solubility profile, relevant experimental methodologies for solubility determination, and a logical workflow for these experimental procedures.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility data for this compound. It is important to note that precise quantitative data is scarce, and much of the information is qualitative or based on the anhydrous form.

SolventChemical FormulaTemperature (°C)SolubilityRemarks
WaterH₂O25Theoretically ~9.0 x 10⁻⁶ g/LPractically insoluble. The quantitative value is calculated from the Ksp of the anhydrous form (Co₃(PO₄)₂) and should be considered an estimate for the octahydrate.[1][2]
Mineral Acids (e.g., HCl, H₂SO₄, HNO₃)VariesAmbientSolubleDissolves due to the protonation of the phosphate anion, forming soluble cobalt(II) salts and phosphoric acid.[3][4][5]
Aqueous AmmoniaNH₃(aq)AmbientLikely SolubleExpected to dissolve in excess ammonia due to the formation of the hexaamminecobalt(II) complex ion, [Co(NH₃)₆]²⁺.[6]
Sodium HydroxideNaOH(aq)AmbientInsolubleInsoluble. Will likely form a precipitate of cobalt(II) hydroxide.
EthanolC₂H₅OHAmbientInsolubleGenerally considered insoluble in most common organic solvents.[3]
MethanolCH₃OHAmbientInsolubleGenerally considered insoluble in most common organic solvents.[3]
Acetone(CH₃)₂COAmbientInsolubleGenerally considered insoluble in most common organic solvents.[3]

Calculation of Theoretical Solubility in Water:

The solubility product constant (Ksp) for anhydrous cobalt(II) phosphate (Co₃(PO₄)₂) is 2.05 x 10⁻³⁵.[1][2] The dissolution equilibrium is:

Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq)

The Ksp expression is: Ksp = [Co²⁺]³[PO₄³⁻]²

Let 's' be the molar solubility of Co₃(PO₄)₂. Then, [Co²⁺] = 3s and [PO₄³⁻] = 2s.

Ksp = (3s)³(2s)² = 27s³ * 4s² = 108s⁵

2.05 x 10⁻³⁵ = 108s⁵

s⁵ = 1.90 x 10⁻³⁷

s ≈ 1.80 x 10⁻⁸ mol/L

To convert this to g/L, we use the molar mass of Co₃(PO₄)₂·8H₂O (510.87 g/mol ):

Solubility (g/L) = 1.80 x 10⁻⁸ mol/L * 510.87 g/mol ≈ 9.0 x 10⁻⁶ g/L

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a sparingly soluble salt like this compound.

Gravimetric Method for Aqueous and Non-Aqueous Solvents

This is a classical and reliable method for determining solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to the solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

    • Maintain a constant temperature throughout the equilibration process.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

    • Filter the solution through a fine-porosity filter to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt, or under vacuum).

    • Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • Solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

Potentiometric Titration for Acidic Solutions

This method is suitable for determining the solubility in acidic solutions where the phosphate anion reacts with H⁺ ions.

Methodology:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound in the desired acidic solution (e.g., 0.1 M HCl) following the procedure described in section 3.1.

  • Titration:

    • Take a known volume of the clear, filtered saturated solution.

    • Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

    • Monitor the pH of the solution using a calibrated pH meter throughout the titration.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Identify the equivalence points on the titration curve. The reaction of the excess acid and the different protonation states of the phosphoric acid will result in multiple equivalence points.

    • From the volume of titrant used to reach the appropriate equivalence point, calculate the concentration of the phosphate in the saturated solution.

    • The concentration of cobalt(II) can be determined stoichiometrically from the phosphate concentration.

Visualizations

Logical Workflow for Gravimetric Solubility Determination

G A Prepare Solvent and Solute B Add Excess Solute to Solvent in a Sealed Vessel A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Undissolved Solid to Settle C->D E Withdraw and Filter a Known Volume of Supernatant D->E F Transfer to a Pre-weighed Evaporating Dish E->F G Evaporate Solvent to Dryness F->G H Cool in Desiccator and Weigh Residue G->H I Repeat Drying and Weighing to Constant Mass H->I J Calculate Solubility I->J G cluster_solid Solid Phase cluster_aqueous Aqueous Acidic Solution A Co₃(PO₄)₂·8H₂O(s) B 3Co²⁺(aq) A->B Dissolution C 2PO₄³⁻(aq) A->C Dissolution E H₃PO₄(aq) C->E Protonation D H⁺(aq) from Acid D->E

References

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). Understanding the thermal behavior of this hydrated salt is crucial for its application in various fields, including materials science, catalysis, and potentially in pharmaceutical contexts where thermal stability is a critical parameter. This document details the stepwise decomposition process, presents quantitative data from thermogravimetric and differential thermal analysis, and outlines the experimental protocols for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process primarily involving the loss of its water of crystallization. The process culminates in the formation of anhydrous cobalt(II) phosphate (Co₃(PO₄)₂). The decomposition occurs in three main stages as identified by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The TG curve of Co₃(PO₄)₂·8H₂O demonstrates weight loss in three distinct steps within the temperature range of 120–550 ºC.[1] The total observed weight loss in this range is approximately 26.43%, which corresponds to the removal of about 7.5 moles of water of crystallization.[1] The theoretical weight loss for the complete removal of all 8 moles of water is 28.18%.[1]

The DTA curve shows three corresponding endothermic peaks, indicating that the dehydration is an energy-requiring process.[1] Additionally, an exothermic peak is observed at a higher temperature (around 589.1 ºC), which is attributed to a phase transition of the anhydrous Co₃(PO₄)₂ from a low-crystallinity state to a higher-crystallinity state.[1]

The final product of the thermal decomposition in the air at 700 ºC is confirmed to be anhydrous Co₃(PO₄)₂.[1]

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from the thermal analysis of Co₃(PO₄)₂·8H₂O.

Table 1: Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Data for the Decomposition of Co₃(PO₄)₂·8H₂O

Decomposition StepTemperature Range (°C)DTG Peak (°C)DTA Peak (°C)Observed Weight Loss (%)Theoretical Weight Loss (moles H₂O)
Step 1120 - 180150.1152.1--
Step 2180 - 230203.6205.2--
Step 3230 - 550211.7213.5--
Total Dehydration 120 - 550 --26.43 ~7.5
Phase Transition~589-589.1 (Exothermic)--

Data sourced from a study with a heating rate of 10 ºC min⁻¹ in a nitrogen atmosphere.[1]

Experimental Protocols

Detailed methodologies for the characterization of the thermal decomposition of Co₃(PO₄)₂·8H₂O are provided below. These protocols are based on established techniques for the analysis of hydrated salts.

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature ranges of decomposition, the corresponding weight losses, and the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA/DTA instrument.

Methodology:

  • Sample Preparation: A small amount of the Co₃(PO₄)₂·8H₂O sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The crucible is placed on the TGA balance.

    • An inert reference crucible (usually empty) is placed on the reference holder.

    • The furnace is sealed.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically carried out under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions and to carry away evolved gases.

    • Heating Rate: A linear heating rate is applied, commonly 10 °C/min. The heating rate can be varied to study the kinetics of the decomposition.

    • Temperature Range: The sample is heated from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

  • Data Acquisition: The instrument records the sample weight and the temperature difference between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the percentage weight loss. The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic (dehydration) and exothermic (phase transition) events. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of weight loss.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the starting material, intermediate products, and the final residue after thermal decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

  • Sample Preparation:

    • The initial Co₃(PO₄)₂·8H₂O is finely ground to ensure random crystal orientation.

    • To study intermediates and the final product, samples are heated to specific temperatures (determined from TGA data) in a furnace under a controlled atmosphere and then cooled to room temperature.

  • Instrument Setup:

    • The powdered sample is mounted on a sample holder.

    • The diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Acquisition:

    • The sample is scanned over a range of 2θ angles (e.g., 10-80°).

    • The diffraction pattern (intensity vs. 2θ) is recorded.

  • Data Analysis: The obtained XRD patterns are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample. Changes in the diffraction patterns with increasing temperature reveal the phase transformations occurring during decomposition.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the initial material and the changes that occur during thermal decomposition, particularly the loss of water molecules.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Methodology:

  • Sample Preparation:

    • A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a pellet.

    • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

    • Samples for intermediate analysis are prepared by heating Co₃(PO₄)₂·8H₂O to desired temperatures.

  • Data Acquisition:

    • A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

    • The sample spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The FTIR spectrum is analyzed to identify characteristic absorption bands. For Co₃(PO₄)₂·8H₂O, the broad bands in the 3500-3000 cm⁻¹ region and the bending vibrations around 1600 cm⁻¹ are characteristic of the O-H stretching and bending modes of water molecules, respectively. The disappearance or weakening of these bands with increasing temperature confirms the dehydration process. The bands in the 1100-950 cm⁻¹ and 600-500 cm⁻¹ regions are attributed to the stretching and bending vibrations of the phosphate (PO₄³⁻) group.

Visualizations

The following diagrams illustrate the experimental workflow and the thermal decomposition pathway of Co₃(PO₄)₂·8H₂O.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis & Characterization cluster_heating Controlled Heating cluster_results Data Analysis & Interpretation start Co₃(PO₄)₂·8H₂O (Initial Material) tga_dta TGA/DTA start->tga_dta heating Furnace Heating to Intermediate Temperatures start->heating data_analysis Decomposition Data (Weight Loss, Thermal Events) tga_dta->data_analysis xrd XRD phase_id Phase Identification (Crystalline Structures) xrd->phase_id ftir FTIR functional_group Functional Group Analysis (Water Loss Confirmation) ftir->functional_group heating->xrd Analysis of Intermediates heating->ftir Analysis of Intermediates

Caption: Experimental workflow for the thermal analysis of Co₃(PO₄)₂·8H₂O.

Decomposition_Pathway start Co₃(PO₄)₂·8H₂O (s, Crystalline) intermediate1 Intermediate Hydrates (e.g., Co₃(PO₄)₂·xH₂O) start->intermediate1 ~120-230°C - (8-x) H₂O (g) (Endothermic) anhydrous_low Co₃(PO₄)₂ (s, Low Crystallinity) intermediate1->anhydrous_low ~230-550°C - x H₂O (g) (Endothermic) anhydrous_high Co₃(PO₄)₂ (s, High Crystallinity) anhydrous_low->anhydrous_high ~589°C (Exothermic Phase Transition)

Caption: Stepwise thermal decomposition pathway of Co₃(PO₄)₂·8H₂O.

References

In-Depth Technical Guide to the Magnetic Properties of Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) is an inorganic compound that, along with its isostructural analogues, presents interesting magnetic behaviors at low temperatures. This technical guide provides a comprehensive overview of the magnetic properties of this compound, drawing upon available data for the material and its closely related counterparts. The document details its anticipated antiferromagnetic characteristics, presents relevant quantitative data from analogous compounds, outlines the experimental protocols for magnetic characterization, and provides visualizations of the experimental workflow.

Core Magnetic Properties

This compound is understood to exhibit antiferromagnetic properties.[1] In an antiferromagnetic material, the magnetic moments of adjacent atoms or ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. This behavior is a consequence of the superexchange interaction between the cobalt(II) ions, which is mediated by the phosphate anions.

The magnetic behavior of Co³(PO₄)₂·8H₂O is largely dictated by the Co²⁺ ions, which are typically in a high-spin octahedral coordination environment. This configuration leads to a significant orbital contribution to the magnetic moment, which in turn can result in considerable magnetic anisotropy.

At sufficiently low temperatures, this compound is expected to undergo a phase transition from a paramagnetic state to an ordered antiferromagnetic state. This transition occurs at a specific temperature known as the Néel temperature (Tₙ). Above the Néel temperature, the material behaves as a paramagnet, with its magnetic susceptibility following the Curie-Weiss law.

Quantitative Magnetic Data

CompoundNéel Temperature (Tₙ)Other Magnetic Features
Co₃(HPO₄)₂(OH)₂ 10.6 KMetamagnetic transition at Hc = 0.12 T
Vivianite (Fe₃(PO₄)₂·8H₂O) ~8.8 K - 10 KAntiferromagnetic ordering
Erythrite (Co₃(AsO₄)₂·8H₂O) Not reportedIsostructural with this compound

Data for Co₃(HPO₄)₂(OH)₂ and Vivianite are used as proxies to estimate the magnetic behavior of Co₃(PO₄)₂·8H₂O due to the lack of specific experimental data for the latter.

Experimental Protocols

The characterization of the magnetic properties of this compound involves several key experimental techniques. The following is a detailed methodology for one of the most common techniques, Vibrating Sample Magnetometry (VSM).

Protocol for Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic moment of a powdered sample of this compound as a function of applied magnetic field and temperature.

Materials and Equipment:

  • Vibrating Sample Magnetometer (VSM) system with a cryostat for low-temperature measurements.

  • Powdered sample of this compound.

  • Sample holder (e.g., a gelatin capsule or a specialized powder holder).

  • High-purity helium gas for thermal exchange.

  • Liquid helium or liquid nitrogen for cooling.

  • Microbalance for accurate sample weighing.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount (typically a few milligrams) of the powdered this compound.

    • Carefully pack the powder into the sample holder to ensure it is secure and will not shift during vibration. The packing should be dense enough to maximize the signal but not so dense as to introduce strain effects.

  • System Preparation:

    • Mount the sample holder onto the VSM's sample rod.

    • Insert the sample rod into the VSM's measurement chamber.

    • Evacuate the sample space and purge with helium gas to ensure good thermal contact.

    • Cool the system to the desired starting temperature using the cryostat.

  • Measurement of Magnetization versus Temperature (M vs. T):

    • Apply a small, constant magnetic field (e.g., 100 Oe).

    • Measure the magnetic moment as the temperature is swept from a low temperature (e.g., 2 K) to a higher temperature (e.g., 300 K). This is the Zero-Field-Cooled (ZFC) measurement.

    • Cool the sample back down to the starting temperature in the presence of the same magnetic field.

    • Measure the magnetic moment as the temperature is increased again. This is the Field-Cooled (FC) measurement.

    • The Néel temperature can be identified as the temperature at which the ZFC and FC curves diverge or show a cusp.

  • Measurement of Magnetization versus Magnetic Field (M vs. H):

    • Set the temperature to a value below the Néel temperature (e.g., 2 K).

    • Sweep the magnetic field from a large positive value to a large negative value and back, measuring the magnetic moment at each field step. This will generate a hysteresis loop.

    • Repeat the M vs. H measurement at a temperature above the Néel temperature to observe paramagnetic behavior.

  • Data Analysis:

    • Correct the raw data for the background signal from the sample holder.

    • Normalize the magnetic moment by the mass of the sample to obtain the magnetization in emu/g.

    • Plot the magnetization as a function of temperature and applied magnetic field.

Visualizations

Experimental Workflow for Magnetic Characterization

experimental_workflow cluster_prep Sample Preparation cluster_measurement Magnetic Measurement (VSM/SQUID) cluster_analysis Data Analysis synthesis Synthesis of Co3(PO4)2·8H2O characterization Structural Characterization (XRD, etc.) synthesis->characterization weighing Accurate Weighing characterization->weighing mounting Sample Mounting weighing->mounting temp_control Temperature Control (2 K - 300 K) mounting->temp_control zfc_fc M vs. T Measurement (ZFC/FC) temp_control->zfc_fc hysteresis M vs. H Measurement (Hysteresis Loop) temp_control->hysteresis field_control Magnetic Field Control field_control->zfc_fc field_control->hysteresis background_correction Background Correction zfc_fc->background_correction hysteresis->background_correction normalization Normalization to Magnetization background_correction->normalization plotting Data Plotting and Interpretation normalization->plotting param_extraction Extraction of Magnetic Parameters (Tₙ, etc.) plotting->param_extraction

Caption: Experimental workflow for magnetic characterization.

Inferred Magnetic Phase Transition

magnetic_phase_transition cluster_properties Dominant Characteristics paramagnetic Paramagnetic State transition Néel Temperature (Tₙ) paramagnetic->transition Cooling paramagnetic_prop Randomly oriented magnetic moments (χ > 0) paramagnetic->paramagnetic_prop antiferromagnetic Antiferromagnetic State antiferromagnetic->transition Heating antiferromagnetic_prop Antiparallel alignment of adjacent magnetic moments (Net M ≈ 0) antiferromagnetic->antiferromagnetic_prop transition->paramagnetic transition->antiferromagnetic

References

Vibrational Spectroscopy of Cobalt(II) Phosphate Octahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational spectroscopy of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). This compound and its analogues are of significant interest in various fields, including materials science, catalysis, and as inorganic pigments. Understanding its vibrational properties through techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy is crucial for characterization, quality control, and the development of new applications. This document outlines the key vibrational modes, provides detailed experimental protocols for analysis, and presents a logical workflow for the comprehensive study of this material.

Introduction to the Vibrational Modes of this compound

The vibrational spectrum of this compound is characterized by the vibrational modes of the phosphate (PO₄³⁻) anions, the water of hydration (H₂O) molecules, and the cobalt-oxygen (Co-O) bonds. Due to its isostructural relationship with vivianite-group minerals, such as vivianite (Fe₃(PO₄)₂·8H₂O), the interpretation of its spectra can be effectively guided by the extensive studies on these analogues.[1][2]

The key vibrational regions and their assignments are:

  • Hydroxyl-Stretching Region (3000-3600 cm⁻¹): This region is dominated by the stretching vibrations of the water molecules. The complexity and broadness of the bands in this region are indicative of extensive hydrogen bonding within the crystal lattice.[2]

  • Water H-O-H Bending Region (~1600 cm⁻¹): A strong infrared band around 1660 cm⁻¹ is characteristic of the H-O-H bending mode of the water molecules.[2] The presence of multiple bands can indicate water molecules in different crystallographic environments.

  • Phosphate P-O Stretching Region (900-1200 cm⁻¹): This region contains the symmetric and antisymmetric stretching vibrations of the phosphate tetrahedra. The ν₁ symmetric stretching mode typically appears as a strong, sharp band in the Raman spectrum, while the ν₃ antisymmetric stretching modes are more prominent in the infrared spectrum.[2] The Raman peaks observed around 1000 cm⁻¹ for cobalt phosphate are attributed to the triply degenerate ν₃ antisymmetric stretching vibrations of the phosphate ligands.

  • Water Librational Modes (~800 cm⁻¹): Strong infrared bands in this region are assigned to the librational (rocking, wagging, and twisting) modes of the water molecules.[2]

  • Phosphate O-P-O Bending Region (400-600 cm⁻¹): The ν₂ and ν₄ bending modes of the phosphate anion are found in this region. The appearance of multiple bands is a result of the reduction of the tetrahedral symmetry of the phosphate ion in the crystal lattice.[2]

  • Co-O and Lattice Modes (< 400 cm⁻¹): Vibrations involving the cobalt-oxygen bonds and external lattice modes occur at lower frequencies.

Quantitative Vibrational Data

The following table summarizes the key vibrational bands for vivianite (Fe₃(PO₄)₂·8H₂O), a close analogue of this compound, which provides a strong basis for the interpretation of the spectra of the cobalt compound.

Vibrational ModeRaman Frequency (cm⁻¹)Infrared Frequency (cm⁻¹)AssignmentReference
ν(OH)3496, 3482, 3262, 3130, 30123460, 3281, 3104O-H Stretching of H₂O[2]
δ(HOH)-~1660H-O-H Bending of H₂O[2]
ν₃(PO₄)1081, 1050, 1015990, 1040Antisymmetric P-O Stretching[2]
ν₁(PO₄)949-Symmetric P-O Stretching[2]
Librational Modes-~800H₂O Librations[2]
ν₄(PO₄)-475, 560, 590O-P-O Bending[2]
ν₂(PO₄)--O-P-O Bending[2]

Experimental Protocols

Detailed methodologies for obtaining high-quality vibrational spectra of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves a precipitation reaction. For example, an aqueous solution of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) nitrate) is reacted with a solution of a phosphate salt (e.g., disodium phosphate or phosphoric acid) under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of the this compound sample (1-2 mg) is finely ground in an agate mortar and pestle to a uniform, fine powder.

  • Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar. The sample and KBr are thoroughly mixed by gentle grinding to ensure homogeneous distribution.

  • Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet or the empty sample compartment is collected prior to sample analysis.

Raman Spectroscopy

Sample Preparation:

  • A small amount of the this compound powder is placed on a microscope slide or in a shallow well plate.

Instrumentation and Data Acquisition:

  • Spectrometer: A Raman microscope equipped with a charge-coupled device (CCD) detector.

  • Excitation Laser: A visible laser, such as a 532 nm or 785 nm laser, is commonly used. The laser power should be kept low to avoid sample degradation or fluorescence.

  • Objective: A 10x or 50x objective can be used to focus the laser onto the sample.

  • Spectral Range: A typical range would be 100-4000 cm⁻¹.

  • Integration Time and Accumulations: These parameters should be optimized to obtain a good signal-to-noise ratio.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the vibrational spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Co3(PO4)2·8H2O (e.g., Precipitation) ftir_prep FTIR Sample Preparation (KBr Pellet) synthesis->ftir_prep raman_prep Raman Sample Preparation (Powder on Slide) synthesis->raman_prep ftir_acq FTIR Data Acquisition ftir_prep->ftir_acq raman_acq Raman Data Acquisition raman_prep->raman_acq data_proc Data Processing (Baseline Correction, Normalization) ftir_acq->data_proc raman_acq->data_proc peak_assign Peak Assignment and Vibrational Mode Analysis data_proc->peak_assign struct_char Structural Characterization peak_assign->struct_char

Workflow for Vibrational Spectroscopy of this compound.

This comprehensive guide provides the foundational knowledge and practical protocols for the vibrational spectroscopic analysis of this compound. By following these guidelines, researchers can obtain reliable and reproducible data to further their understanding and application of this important inorganic compound.

References

An In-depth Technical Guide to the Electronic Structure of Cobalt(II) Phosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) phosphate (Co₃(PO₄)₂) and its hydrated forms are inorganic compounds that have garnered significant interest due to their diverse applications, ranging from pigments and catalysts to energy storage materials.[1][2] Understanding the electronic structure of these materials is paramount to elucidating their physicochemical properties and designing novel applications. This technical guide provides a comprehensive overview of the electronic structure of cobalt(II) phosphate compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and characterization, and visualizing essential workflows and structural relationships.

Crystal and Electronic Structure

Cobalt(II) phosphate anhydrous (Co₃(PO₄)₂) crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure is characterized by two distinct cobalt(II) ion coordination environments: distorted trigonal bipyramids (CoO₅) and octahedra (CoO₆).[3] These polyhedra are linked by phosphate (PO₄) tetrahedra, forming a three-dimensional framework.[3][4] Theoretical calculations based on Density Functional Theory (DFT) indicate that Co₃(PO₄)₂ is a semiconductor with a calculated band gap of approximately 2.90 eV.[5] The material is predicted to exhibit ferromagnetic ordering with a total magnetization of 9.00 µB per formula unit.[3][5]

Structural Parameters

The fundamental structural properties of anhydrous cobalt(II) phosphate are summarized in the table below, based on data from the Materials Project database.[5]

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c (14)
Lattice Parametersa = 8.457 Å, b = 5.086 Å, c = 8.895 Å
α = 90.000°, β = 59.969°, γ = 90.000°
Unit Cell Volume331.3 ų
Density3.68 g/cm³
Formation Energy per Atom-2.226 eV
Band Gap2.900 eV
Magnetic OrderingFerromagnetic (FM)
Total Magnetic Moment9.000 µB

Data sourced from the Materials Project (mp-19264).[5]

Coordination Environment and Bond Distances

The local coordination of the cobalt and phosphorus atoms is crucial to understanding the electronic properties. The structure features two inequivalent Co²⁺ sites. One site is five-coordinate, forming distorted CoO₅ trigonal bipyramids, while the other is six-coordinate, forming CoO₆ octahedra.[3] The phosphorus atoms are tetrahedrally coordinated to four oxygen atoms.

BondDistance Range (Å)Coordination Polyhedron
Co-O (5-coordinate site)1.97 - 2.25Trigonal Bipyramid
Co-O (6-coordinate site)2.06 - 2.17Octahedron
P-O1.53 - 1.55Tetrahedron

Data describing the coordination environments and bond distances within Co₃(PO₄)₂.[3]

Experimental Characterization Techniques

A variety of experimental techniques are employed to synthesize and characterize cobalt(II) phosphate compounds. These methods provide insights into the material's crystal structure, elemental composition, oxidation states, and optical properties.

Synthesis Protocols

2.1.1. Co-precipitation Synthesis of Cobalt Ammonium Phosphate Monohydrate

This method involves the simultaneous precipitation of cobalt, ammonium, and phosphate ions from an aqueous solution.[6]

  • Materials:

    • Cobalt(II) salt (e.g., cobalt(II) chloride, cobalt(II) nitrate)

    • Ammonium phosphate source (e.g., diammonium phosphate)

    • Deionized water

    • Ammonium hydroxide (for pH adjustment)

  • Procedure:

    • Prepare separate aqueous solutions of the cobalt(II) salt and the ammonium phosphate source.

    • Slowly add the cobalt(II) salt solution to the ammonium phosphate solution with continuous stirring.

    • Monitor and adjust the pH of the reaction mixture.

    • Continue stirring the resulting suspension for 1-2 hours to age the precipitate.

    • Separate the precipitate by filtration and wash it several times with deionized water.

    • Dry the collected precipitate in an oven at 60-80 °C to obtain cobalt ammonium phosphate monohydrate.[6]

2.1.2. Surfactant-Mediated Co-precipitation

This protocol utilizes a surfactant to control the particle morphology of the synthesized cobalt ammonium phosphate.

  • Materials:

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Diammonium phosphate ((NH₄)₂HPO₄)

    • Ammonium hydroxide (NH₄OH)

    • Cationic surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)

    • Deionized water

    • Ethanol

  • Procedure:

    • Prepare 0.1 M aqueous solutions of CoCl₂·6H₂O and (NH₄)₂HPO₄, and a 0.05 M aqueous solution of the surfactant.

    • In a three-neck flask, add the surfactant solution and then slowly add the cobalt chloride solution under vigorous stirring.

    • Add the diammonium phosphate solution dropwise to the cobalt-surfactant mixture.

    • Adjust the pH to approximately 8.0 with ammonium hydroxide to induce precipitation.

    • Age the mixture by stirring for 2-4 hours at a constant temperature (e.g., 60°C).

    • Collect the precipitate by centrifugation and wash it with deionized water and ethanol.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Characterization Techniques

2.2.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Cobalt (Co 2p): The Co 2p core level spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, corresponding to the +2 oxidation state of cobalt.[7] Shake-up satellite peaks are also often observed, which are characteristic of Co(II) compounds.[8]

  • Phosphorus (P 2p): The P 2p spectrum exhibits a single peak, indicating the +5 oxidation state of phosphorus in the phosphate group.[7]

  • Oxygen (O 1s): The O 1s spectrum can be deconvoluted into components corresponding to P-O and Co-O bonds.[9]

ElementCore LevelBinding Energy (eV) - Approximate RangeInferred Oxidation State
Cobalt (Co)2p₃/₂781 - 782+2
2p₁/₂797 - 798+2
Phosphorus (P)2p133 - 134+5
Oxygen (O)1s531 - 532-2

Summary of typical XPS binding energies for Co₃(PO₄)₂.[7][8][9]

2.2.2. UV-Visible Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The color of cobalt(II) complexes is due to the absorption of light in the visible region, which excites electrons between the split 3d orbitals.[10] For instance, the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, has a maximum absorption (λ_max) at approximately 540 nm.[10] In contrast, the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, exhibits a λ_max around 720 nm.[10] The specific absorption bands observed for cobalt(II) phosphate are dependent on the coordination environment of the Co²⁺ ions.

Visualizing Workflows and Relationships

Synthesis Workflows

The following diagrams illustrate the experimental workflows for the synthesis of cobalt phosphate compounds.

CoPrecipitation cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing Co_sol Cobalt(II) Salt Solution Mixing Mixing & Stirring Co_sol->Mixing P_sol Ammonium Phosphate Solution P_sol->Mixing Aging Precipitate Aging (1-2h) Mixing->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (60-80°C) Filtration->Drying Final_Product Cobalt Ammonium Phosphate Monohydrate Drying->Final_Product

Co-precipitation synthesis workflow.[6]

SurfactantSynthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing CoCl2_sol 0.1 M CoCl₂ Solution Mix_Co_CTAB Mix CoCl₂ and CTAB CoCl2_sol->Mix_Co_CTAB NH4HPO4_sol 0.1 M (NH₄)₂HPO₄ Solution Add_P Add (NH₄)₂HPO₄ NH4HPO4_sol->Add_P CTAB_sol 0.05 M CTAB Solution CTAB_sol->Mix_Co_CTAB Mix_Co_CTAB->Add_P Adjust_pH Adjust pH to ~8.0 Add_P->Adjust_pH Aging Aging (2-4h at 60°C) Adjust_pH->Aging Centrifuge Centrifugation & Washing Aging->Centrifuge Dry Vacuum Drying (60°C) Centrifuge->Dry Final_Product Morphology-Controlled Cobalt Ammonium Phosphate Dry->Final_Product

Surfactant-mediated synthesis workflow.
Structural Relationships

The following diagram illustrates the hierarchical structural relationship in crystalline cobalt(II) phosphate.

StructuralHierarchy Crystal Monoclinic Crystal (P2₁/c) Framework 3D Framework Crystal->Framework CoO5 CoO₅ (Trigonal Bipyramid) Framework->CoO5 CoO6 CoO₆ (Octahedron) Framework->CoO6 PO4 PO₄ (Tetrahedron) Framework->PO4 Co CoO5->Co O CoO5->O CoO6->Co CoO6->O P PO4->P PO4->O

References

Cobalt(II) Phosphate Octahydrate Powder: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for cobalt(II) phosphate octahydrate powder. Understanding and implementing these measures are critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and is suspected of causing cancer.[2] Inhalation of cobalt compounds can lead to respiratory irritation, wheezing, asthma, pneumonia, and fibrosis.[3]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Respiratory sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin sensitization1H317: May cause an allergic skin reaction
Carcinogenicity2H351: Suspected of causing cancer
Specific target organ toxicity – single exposure (Respiratory system)3H335: May cause respiratory irritation

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValue
Appearance Red to purple powder
Molecular Formula Co₃(PO₄)₂·8H₂O
Molecular Weight 510.87 g/mol
Solubility Insoluble in water
Density 2.769 g/cm³

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[4]

    • Body Protection: Wear a lab coat or other protective clothing.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][4]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6]

  • Incompatibilities: Store away from oxidizing agents.[4]

  • Conditions to Avoid: Avoid dust formation.

Exposure Controls and First Aid

Occupational Exposure Limits (OELs)

While specific OELs for this compound are not established, the limits for cobalt and its inorganic compounds are relevant.

OrganizationTWA (8-hour)
OSHA (PEL) 0.1 mg/m³ (as Co)
ACGIH (TLV) 0.02 mg/m³ (inhalable particulate matter, as Co)
NIOSH (REL) 0.05 mg/m³ (as Co)
First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[1]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[2] Do not let the product enter drains.[4]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[4]

Toxicological Information

Cobalt and its compounds are known to have toxic effects. The primary routes of occupational exposure are inhalation and skin contact.[8]

Toxicity DataValueSpecies
LD50 Oral 539 mg/kgRat

Chronic exposure to cobalt can affect the lungs, thyroid, and blood.[4] It is also classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).

Experimental Protocols

For researchers and drug development professionals, understanding the methodologies behind toxicity testing is crucial for data interpretation and designing further studies.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure where a small number of animals (typically rats) are dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the first step determines the subsequent dosing strategy.[9]

  • Methodology:

    • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

    • Dosing: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.[9]

    • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality.[9]

In Vitro Micronucleus Assay - OECD Guideline 487

This assay is used to detect the genotoxic potential of a chemical by identifying chromosome damage.

  • Principle: The assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[8]

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., human lymphocytes, Chinese Hamster Ovary cells) is cultured.

    • Exposure: The cells are exposed to the test substance at various concentrations.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.[8]

    • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis.[1]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.[1]

Visualized Workflows

To further clarify the safety and experimental procedures, the following diagrams illustrate key workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound Powder Receiving Receiving and Unpacking - Inspect container for damage - Verify label information Storage Proper Storage - Tightly closed container - Dry, well-ventilated area - Away from incompatibles Receiving->Storage Handling Safe Handling in Fume Hood - Wear appropriate PPE - Avoid dust generation Storage->Handling Weighing Weighing - Use an enclosure or ventilated balance station Handling->Weighing Spill Spill Response - Evacuate and secure area - Use appropriate cleanup kit Handling->Spill Experiment Experimental Use - Follow established protocols - Minimize quantities used Weighing->Experiment Waste Waste Disposal - Collect in labeled, sealed containers - Dispose as hazardous waste Experiment->Waste Decontamination Decontamination - Clean work surfaces - Decontaminate PPE Experiment->Decontamination Spill->Waste Waste->Decontamination

Caption: Workflow for the safe handling of this compound powder.

AcuteOralToxicityWorkflow OECD 423 Acute Oral Toxicity Experimental Workflow AnimalPrep Animal Preparation - Select healthy, young adult rats - Acclimatize and fast animals DoseAdmin Dose Administration - Administer single oral dose by gavage - Start with a fixed dose (e.g., 300 mg/kg) AnimalPrep->DoseAdmin Observation Observation Period (14 days) - Monitor for clinical signs of toxicity and mortality - Record body weights DoseAdmin->Observation Step2 Next Dosing Step - Based on mortality in the first step, select the next dose level Observation->Step2 Decision Point Necropsy Gross Necropsy - Perform at the end of the study on all animals Observation->Necropsy Step2->DoseAdmin Analysis Data Analysis and Classification - Classify substance based on GHS criteria Necropsy->Analysis

Caption: Experimental workflow for an acute oral toxicity study following OECD 423.

References

Commercial Availability and Synthesis of High-Purity Cobalt(II) Phosphate Octahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of high-purity cobalt(II) phosphate octahydrate, alongside detailed methodologies for its synthesis, purification, and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require high-purity cobalt compounds for their work.

Commercial Availability

High-purity this compound is available from a range of specialized chemical suppliers. The purity levels and available grades vary, catering to different research and development needs, from laboratory research to applications requiring pharmaceutical-grade material. Below is a summary of commercially available options.

SupplierStated PurityAvailable Grades
American ElementsUp to 99.999% (5N)Technical, Reagent, ACS, Pharmaceutical (USP/EP/BP)
FUNCMATER99.9%Powder (-325 Mesh)
Chem-Impex≥Co : 23 - 27% Metals basisGeneral Laboratory
Thermo Scientific Chemicals≥95.0%Laboratory
Alfa ChemistryResearch GradeResearch Use

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is typically achieved through a controlled precipitation reaction. This method allows for good control over the stoichiometry and crystalline form of the final product.

Experimental Protocol: Precipitation Method

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (high-purity grade)

  • Disodium phosphate (Na₂HPO₄) or Trisodium phosphate (Na₃PO₄) (high-purity grade)

  • Deionized water (18.2 MΩ·cm)

  • Dilute phosphoric acid (H₃PO₄) (for pH adjustment)

  • Dilute sodium hydroxide (NaOH) (for pH adjustment)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • pH meter

  • Buchner funnel and filter paper (0.22 µm pore size)

  • Vacuum flask

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M aqueous solution of the cobalt(II) salt (e.g., dissolve 237.93 g of CoCl₂·6H₂O in 1 L of deionized water).

    • Prepare a 0.67 M aqueous solution of the phosphate salt (e.g., dissolve 95.12 g of Na₂HPO₄ in 1 L of deionized water).

  • Precipitation:

    • Transfer the cobalt(II) salt solution to the jacketed glass reactor and begin stirring.

    • Slowly add the phosphate salt solution to the cobalt solution at a controlled rate.

    • Monitor the pH of the reaction mixture. Adjust the pH to a range of 7.0-7.5 using dilute phosphoric acid or sodium hydroxide to ensure the precipitation of cobalt(II) phosphate.

    • Maintain the reaction temperature at room temperature (20-25°C) to favor the formation of the octahydrate form.

  • Aging of the Precipitate:

    • Once the addition is complete, continue stirring the suspension for 2-4 hours to allow the precipitate to age and for the crystal structure to fully develop.

  • Isolation and Washing:

    • Isolate the violet precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying:

    • Dry the collected this compound in a drying oven at a low temperature (e.g., 40-50°C) to avoid the loss of water of hydration. Dry to a constant weight.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Co_Salt Cobalt(II) Salt Solution Precipitation Controlled Precipitation Co_Salt->Precipitation PO4_Salt Phosphate Salt Solution PO4_Salt->Precipitation Aging Aging of Precipitate Precipitation->Aging Filtration Vacuum Filtration Aging->Filtration Washing Washing with DI Water Filtration->Washing Drying Low-Temperature Drying Washing->Drying Final_Product High-Purity Co3(PO4)2·8H2O Drying->Final_Product

Caption: Synthesis workflow for high-purity this compound.

Purification of this compound

To achieve pharmaceutical-grade purity, the synthesized this compound should undergo a purification step, typically recrystallization. This process removes residual impurities that may have co-precipitated with the product.

Experimental Protocol: Recrystallization

Materials:

  • Synthesized this compound

  • Deionized water

  • Ethanol (optional, for washing)

Equipment:

  • Beakers

  • Hot plate with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • In a beaker, add the synthesized this compound to a minimal amount of deionized water.

    • Gently heat the suspension on a hot plate with continuous stirring. Add small increments of hot deionized water until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the beaker in an ice bath to maximize the yield of recrystallized product.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to facilitate drying.

  • Drying:

    • Dry the purified this compound in a drying oven at a low temperature (40-50°C) to a constant weight.

Purification_Workflow Start Crude Co3(PO4)2·8H2O Dissolution Dissolve in Minimum Hot DI Water Start->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold DI Water & Ethanol Isolation->Washing Drying Low-Temperature Drying Washing->Drying End High-Purity Crystalline Product Drying->End

Caption: Recrystallization workflow for purification of this compound.

Quality Control and Analysis

For use in pharmaceutical applications, rigorous quality control is essential to ensure the purity and safety of the this compound. The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities provides a framework for controlling metal impurities in drug products.[1][2]

Analytical Methods

A combination of analytical techniques should be employed to verify the purity and identity of the final product.

Analytical TechniquePurpose
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Quantification of trace elemental impurities.[3]
Atomic Absorption Spectroscopy (AAS) Determination of cobalt content and other metallic impurities.[4]
X-Ray Diffraction (XRD) Confirmation of the crystalline structure and phase purity.
Thermogravimetric Analysis (TGA) Determination of the water of hydration content.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of the phosphate functional group and confirmation of the absence of organic impurities.
Experimental Protocol: Determination of Cobalt Content by Atomic Absorption Spectroscopy

Reagents:

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Cobalt standard solution (1000 ppm)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried this compound.

    • Digest the sample in a small volume of concentrated nitric acid with gentle heating until the sample is completely dissolved.

    • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Calibration:

    • Prepare a series of calibration standards by diluting the 1000 ppm cobalt standard solution with deionized water to concentrations that bracket the expected concentration of the sample solution.

  • Measurement:

    • Set up the atomic absorption spectrophotometer according to the manufacturer's instructions for cobalt analysis.

    • Aspirate the blank, calibration standards, and the sample solution into the flame.

    • Record the absorbance readings for each solution.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of cobalt in the sample solution from the calibration curve.

    • Calculate the percentage of cobalt in the original sample.

QC_Workflow cluster_sampling Sampling cluster_analysis Analytical Testing cluster_decision Decision cluster_result Outcome Sample Final Product Sample ICPMS ICP-MS (Trace Metals) Sample->ICPMS AAS AAS (Cobalt Content) Sample->AAS XRD XRD (Crystallinity) Sample->XRD TGA TGA (Hydration) Sample->TGA FTIR FTIR (Functional Groups) Sample->FTIR Spec_Check Meets Specifications? ICPMS->Spec_Check AAS->Spec_Check XRD->Spec_Check TGA->Spec_Check FTIR->Spec_Check Release Release for Use Spec_Check->Release Yes Reprocess Reprocess/Reject Spec_Check->Reprocess No

Caption: Quality control workflow for high-purity this compound.

References

The Historical Development and Synthesis of Cobalt Phosphate Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphate, particularly cobalt(II) phosphate (Co₃(PO₄)₂), is an inorganic compound that has carved a niche in history as the vibrant pigment known as cobalt violet.[1] Its discovery in the 19th century provided artists with a much-desired, stable violet hue, a color that was historically challenging to produce with permanence. Beyond its artistic applications, modern advancements have seen cobalt phosphate utilized in ceramics, glass, specialty coatings, and even as a catalyst in chemical reactions and as an electrochemical material.[2][3] This technical guide delves into the historical evolution of cobalt phosphate pigments, provides detailed experimental protocols for their synthesis, and presents key quantitative data to inform researchers and scientists in their applications.

The name "cobalt" itself has historical roots in mining folklore, derived from the German word "Kobold," meaning an evil house spirit.[4] Medieval miners believed these spirits plagued cobalt ores, making it difficult to extract silver.[4] This mystique gave way to scientific understanding, and today, a range of cobalt-based pigments are synthesized for various applications.

Historical Milestones

The development of cobalt-based pigments was a significant advancement in color chemistry. While cobalt-containing minerals had been used to color glass and ceramics for over 2,500 years, the synthesis of specific cobalt pigments began in the late 18th and 19th centuries.

A timeline of key developments in cobalt pigments:

  • 1780: Swedish chemist Sven Rinman is credited with developing cobalt green (sometimes known as Rinman's Green), a compound of cobalt and zinc oxides.[3]

  • 1802: French chemist Louis Jacques Thénard synthesized Cobalt Blue (cobalt aluminate), a pigment that offered a beautiful and more stable alternative to ultramarine.[3]

  • 1859: The discovery of cobalt violet is attributed to Salvétat.[5] This marked the introduction of the first true violet pigment, primarily based on cobalt phosphate.[3]

Initially, two main types of cobalt violet were produced: a light variety, which was a highly toxic cobalt arsenate, and a dark variety, which was the more stable and less toxic anhydrous cobalt phosphate.[4] Modern formulations of cobalt violet are primarily based on cobalt phosphate, cobalt ammonium phosphate, or lithium cobalt phosphate, avoiding the use of arsenic.[4]

Physicochemical Properties of Cobalt Phosphate Pigments

The performance of a pigment is defined by its physical and chemical properties. Cobalt phosphate pigments are valued for their stability and color characteristics.

PropertyValueNotes
Chemical Formula Co₃(PO₄)₂Anhydrous Cobalt(II) Phosphate
NH₄CoPO₄·H₂OCobalt Ammonium Phosphate Monohydrate
CoLiPO₄Lithium Cobalt Phosphate
Color Index Pigment Violet 14 (PV 14), CI 77360For Cobalt Phosphate
Appearance Violet solid/powderHue can range from reddish-blue to a deep violet.
Density ~3.8 g/cm³[6]
Oil Absorption 15-37 g/100g [6]
pH Value 6.0 - 9.0
Average Particle Size ~1.5 - 2.5 μm
Heat Resistance Up to 600°C[7]
Lightfastness Excellent (ASTM I)[6]
Solubility Insoluble in water; Soluble in acids.[2]

Colorimetric Data (CIELAB)

The color of a pigment can be quantified using the CIELAB color space, which expresses color as three values: L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[8][9] The following table presents CIELAB values for cobalt-substituted manganese phosphate pigments synthesized via a heating method at 400°C for 20 hours.[10] This data illustrates how modifying the chemical composition can tune the final color of the pigment.

Sample (Co/Mn/La/P ratio)L* (Lightness)a* (Redness)b* (Yellowness)
1 / 0 / 1 / 455.414.1-16.4
0.8 / 0.2 / 1 / 453.614.3-14.3
0.5 / 0.5 / 1 / 448.913.9-11.1
0.2 / 0.8 / 1 / 442.613.1-7.9
0 / 1 / 1 / 441.312.8-7.0

Experimental Protocols

The synthesis of cobalt phosphate pigments can be achieved through various methods, with co-precipitation and subsequent calcination being common techniques. The following protocols provide detailed methodologies for lab-scale synthesis.

Safety Precaution: Cobalt compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood.[4]

Protocol 1: Co-precipitation Synthesis of Cobalt(II) Phosphate

This protocol is a straightforward method for producing cobalt(II) phosphate precipitate.

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • Sodium hydrogenphosphate (Na₂HPO₄)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

  • Mortar and pestle

Procedure:

  • Solution Preparation:

    • Prepare a solution of cobalt(II) chloride by dissolving 2.0 g of CoCl₂ in 20 mL of deionized water in a beaker.

    • In a separate beaker, prepare a solution of sodium hydrogenphosphate by dissolving 1.3 g of Na₂HPO₄ in 20 mL of deionized water.[4]

  • Precipitation:

    • While stirring, pour the cobalt(II) chloride solution into the sodium hydrogenphosphate solution. A violet precipitate of cobalt(II) phosphate will form immediately.[4]

  • Filtration and Washing:

    • Set up the filtration apparatus and filter the precipitate from the solution.

    • Wash the precipitate several times with deionized water to remove any soluble byproducts.[2]

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or evaporating dish.

    • Dry the precipitate in a drying oven at 60-80°C until a constant weight is achieved.[2]

  • Homogenization:

    • Once dry, use a mortar and pestle to gently grind the cobalt(II) phosphate into a fine, homogeneous powder.[4]

Protocol 2: Synthesis of Anhydrous Cobalt Violet by Calcination

This protocol describes the conversion of a hydrated cobalt phosphate precursor to its anhydrous, deep violet form.

Materials:

  • Hydrated cobalt phosphate precipitate (from Protocol 1 or a hydrated cobalt ammonium phosphate precursor)

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Preparation of Precursor:

    • Ensure the hydrated cobalt phosphate precursor is completely dry.

  • Calcination:

    • Place the dried precursor powder in a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to a temperature of approximately 350°C. The exact temperature can influence the final color.[11]

    • Hold the temperature for a sufficient duration to ensure complete dehydration and conversion to the anhydrous form. This may take several hours. The color will change from a lighter pink or violet to a deep violet.[11]

  • Cooling and Homogenization:

    • Allow the furnace to cool down to room temperature before removing the crucible.

    • The resulting anhydrous cobalt violet can be further ground with a mortar and pestle to achieve a fine, uniform particle size.

Pigment Characterization Workflow

The characterization of synthesized pigments is crucial to ensure they meet the desired specifications. A typical workflow for pigment analysis includes the following steps:

  • Visual and Microscopic Examination: Initial assessment of color and particle morphology.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: To determine the color and absorption properties.

    • FT-IR Spectroscopy: To identify functional groups and confirm the presence of phosphate ions.

    • Raman Spectroscopy: For analyzing crystalline structure and identifying different forms of cobalt phosphate.[12]

  • Structural Analysis:

    • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the pigment.

  • Morphological and Elemental Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and surface morphology.[12]

    • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the pigment.

  • Particle Size Analysis:

    • Laser Diffraction or Dynamic Light Scattering: To obtain a quantitative measurement of the particle size distribution.[12]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the pigment.[12]

Diagrams

Chemical Reaction Pathway for Cobalt(II) Phosphate Synthesis

G Precipitation of Cobalt(II) Phosphate CoCl2 Cobalt(II) Chloride (CoCl₂) Reaction Mixing and Precipitation CoCl2->Reaction Na2HPO4 Sodium Hydrogenphosphate (Na₂HPO₄) Na2HPO4->Reaction H2O Aqueous Solution H2O->CoCl2 H2O->Na2HPO4 Co3PO42 Cobalt(II) Phosphate (Co₃(PO₄)₂) (Precipitate) Reaction->Co3PO42 NaCl Sodium Chloride (NaCl) (Aqueous) Reaction->NaCl

Caption: Chemical reaction pathway for the synthesis of Cobalt(II) Phosphate.

Experimental Workflow for Pigment Synthesis and Characterization

G Workflow for Pigment Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Selection synthesis Co-precipitation start->synthesis filtration Filtration & Washing synthesis->filtration drying Drying filtration->drying calcination Calcination (Optional) drying->calcination homogenization Homogenization drying->homogenization calcination->homogenization final_pigment Final Pigment Powder homogenization->final_pigment visual Visual/Microscopic Examination final_pigment->visual spectroscopy Spectroscopy (UV-Vis, FT-IR, Raman) final_pigment->spectroscopy xrd XRD final_pigment->xrd sem_eds SEM/EDS final_pigment->sem_eds particle_size Particle Size Analysis final_pigment->particle_size tga Thermal Analysis (TGA) final_pigment->tga

Caption: General experimental workflow for pigment synthesis and characterization.

Conclusion

The historical journey of cobalt phosphate pigments, from their discovery to their modern applications, highlights the enduring quest for stable and vibrant colors. For researchers and scientists, understanding the synthesis and characterization of these materials is key to unlocking their full potential. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the synthesis, analysis, and application of cobalt phosphate pigments. The ability to control physicochemical properties through precise synthesis conditions opens up possibilities for developing novel materials with tailored characteristics for a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to the Coordination Chemistry of Cobalt(II) in Phosphate Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of cobalt(II) in phosphate frameworks, covering their synthesis, structural characterization, physicochemical properties, and emerging applications in catalysis and drug delivery.

Introduction to Cobalt(II) Phosphate Frameworks

Cobalt(II) phosphate frameworks are a class of inorganic or metal-organic hybrid materials constructed from cobalt(II) ions and phosphate or organophosphate linkers. The flexible coordination geometry of the Co(II) ion, which can range from tetrahedral to octahedral, coupled with the versatile bridging modes of the phosphate group, gives rise to a rich variety of framework structures with diverse dimensionalities and topologies.[[“]] These materials are of significant interest due to their intriguing magnetic properties, potential for catalytic activity, and applications in areas such as ion exchange and, more recently, biomedical fields.[[“]][2]

The fundamental building blocks of these frameworks are typically CoOn polyhedra and PO4 tetrahedra. The way these units are interconnected dictates the overall structure, which can range from dense phases to open-framework structures with channels and cavities. The presence of these voids allows for the inclusion of guest molecules, making them interesting for applications in sorption and separation.[[“]]

Synthesis of Cobalt(II) Phosphate Frameworks

The synthesis of cobalt(II) phosphate frameworks is most commonly achieved through hydrothermal or solvothermal methods. These techniques involve the crystallization of the desired material from a solution or gel at elevated temperatures and pressures. Other methods, such as co-precipitation and microwave-assisted synthesis, are also employed, particularly for the preparation of nanocrystalline materials.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for growing high-quality single crystals of cobalt(II) phosphate frameworks. The reaction is typically carried out in a Teflon-lined stainless-steel autoclave.

Experimental Protocol: Hydrothermal Synthesis of an Organically Templated Cobalt(II) Phosphate

This protocol is a representative example for the synthesis of a crystalline cobalt(II) phosphate framework using an organic amine as a structure-directing agent (template).

  • Precursor Solution Preparation:

    • Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and an organic amine (e.g., ethylenediamine) in deionized water in a Teflon liner.

    • Slowly add phosphoric acid (H₃PO₄) to the solution while stirring continuously. The molar ratios of the reactants are crucial and need to be optimized for the desired product.

  • Hydrothermal Reaction:

    • Seal the Teflon liner in a stainless-steel autoclave.

    • Place the autoclave in an oven and heat to a specific temperature (typically between 120 °C and 200 °C) for a period ranging from several hours to a few days.[3]

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Isolation and Purification:

    • Filter the resulting crystalline product and wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Logical Workflow for Hydrothermal Synthesis

hydrothermal_synthesis start Start precursors Prepare Precursor Solution (Co(II) salt, Phosphate source, Template) start->precursors autoclave Seal in Autoclave precursors->autoclave heating Hydrothermal Reaction (Heating at 120-200 °C) autoclave->heating cooling Cooling to Room Temperature heating->cooling filtration Filter and Wash Product cooling->filtration drying Dry Product filtration->drying end Final Product drying->end

Caption: Workflow for the hydrothermal synthesis of cobalt(II) phosphate frameworks.

Co-precipitation Synthesis

Co-precipitation is a simpler method that can be performed at or near room temperature and is often used to produce nanocrystalline cobalt(II) phosphate powders.

Experimental Protocol: Co-precipitation of Cobalt(II) Phosphate Nanoparticles

  • Solution Preparation:

    • Prepare an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O).[4]

    • Prepare a separate aqueous solution of a phosphate source, such as ammonium phosphate ((NH₄)₃PO₄).[4]

  • Precipitation:

    • Slowly add the cobalt(II) salt solution to the phosphate solution under vigorous stirring.

    • A precipitate will form immediately. Continue stirring for a set period (e.g., 2-4 hours) to ensure complete reaction and homogenization.

  • Product Isolation:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the collected solid multiple times with deionized water and then with ethanol to remove residual ions.

    • Dry the product in a vacuum oven at a low temperature.

Structural Characterization and Physicochemical Properties

The properties of cobalt(II) phosphate frameworks are intrinsically linked to their crystal structure and the coordination environment of the Co(II) ions. A variety of analytical techniques are employed to fully characterize these materials.

X-ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure of these materials. Single-crystal XRD provides detailed information on bond lengths, bond angles, and the overall framework topology, while powder XRD is used for phase identification and to assess sample purity.

Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis

  • Sample Preparation:

    • Grind the crystalline sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powder onto a sample holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and the 2θ angular range to be scanned.

    • Initiate the scan. The detector will measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is then compared to databases (e.g., the ICDD database) to identify the crystalline phase(s) present.[5]

    • For new structures, the pattern can be indexed to determine the unit cell parameters. Further analysis using techniques like Rietveld refinement can be used to solve the full crystal structure.[6]

Characterization Workflow

characterization_workflow sample Synthesized Co(II) Phosphate Framework xrd X-ray Diffraction (XRD) - Crystal structure - Phase purity sample->xrd sem Scanning Electron Microscopy (SEM) - Morphology - Particle size sample->sem xps X-ray Photoelectron Spectroscopy (XPS) - Elemental composition - Oxidation states sample->xps tga Thermogravimetric Analysis (TGA) - Thermal stability - Solvent content sample->tga magnetic Magnetic Susceptibility - Magnetic properties sample->magnetic bet BET Analysis - Surface area - Porosity sample->bet

Caption: A typical workflow for the characterization of cobalt(II) phosphate frameworks.

Data Presentation: Crystallographic and Physicochemical Properties

The following tables summarize representative quantitative data for selected cobalt(II) phosphate frameworks found in the literature.

Table 1: Crystallographic Data for Selected Cobalt(II) Phosphate Frameworks

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Co₃(PO₄)₂MonoclinicP2₁/c8.4575.0868.89590.000[7][8]
[Co(H₂O)₆]₂[HPO₄]₄·2(C₂N₂H₁₀)MonoclinicP2(1)/c6.27(3)16.367(8)14.736(7)91.405(7)[9]
CoF₂(H₂O)Fe(C₁₀H₈N₂)(HPO₄)₂TriclinicP-17.664(5)10.111(5)11.241(5)-[10]

Table 2: Selected Bond Lengths and Angles for Co(II) Coordination

CompoundCo-O Bond Lengths (Å)O-Co-O Bond Angles (°)Coordination GeometryReference
Co₃(PO₄)₂1.97 - 2.25-Distorted trigonal bipyramid & Octahedral[7]
[Co(H₂O)₆]₂[HPO₄]₄·2(C₂N₂H₁₀)2.0592 - 2.1122-Octahedral[9]
CoF₂(H₂O)Fe(C₁₀H₈N₂)(HPO₄)₂1.9224 - 2.094389.28 - 100.18Octahedral[10]

Table 3: Physicochemical Properties of Selected Cobalt(II) Phosphate Materials

MaterialPropertyValueReference
Co-based MOFBET Surface Area53.62 m²/g[11]
Co-based MOFTotal Pore Volume0.1761 cm³/g[11]
Co₃(PO₄)₂ NanoparticlesSpecific Capacitance1889.31 F/g[4][12]
--INVALID-LINK--₃·3.65H₂OEffective Magnetic Moment (µ_eff)4.93 µB at 300 K[13][14]
Co₃(PO₄)₂Catalytic Dye Degradation (BY-28)~80% removal after 60 min (5th reuse)[15][16]

Applications in Catalysis and Drug Development

The unique electronic and structural features of cobalt(II) phosphate frameworks make them promising candidates for various applications, including catalysis and areas relevant to drug development.

Catalytic Activity

Cobalt(II) phosphate frameworks can exhibit significant catalytic activity in various reactions. For instance, some frameworks act as peroxidase mimics, catalyzing the oxidation of substrates in the presence of hydrogen peroxide.[11][17] The Co(II) centers in the framework are believed to be the active sites for these reactions.[11][17]

Catalytic Mechanism: Peroxidase-like Activity

In the presence of H₂O₂, the Co(II) centers in the framework can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then oxidize a chromogenic substrate, leading to a color change.[16] This property can be exploited for the development of colorimetric sensors.[17][18]

Catalytic Cycle for Peroxidase Mimicry

catalytic_cycle Co_II Co(II)-Framework Co_III Co(III)-Framework Co_II->Co_III + H₂O₂ Co_III->Co_II + Substrate Product Oxidized Product Co_III->Product Substrate Substrate H2O2 H₂O₂ H2O 2H₂O H2O2->H2O

Caption: A simplified proposed catalytic cycle for the peroxidase-like activity of a Co(II) phosphate framework.

Drug Delivery and Biocompatibility

While still an emerging area, cobalt-containing frameworks are being explored for biomedical applications. For example, cobalt-nickel metal-organic frameworks have been investigated as carriers for the delivery of multiple anticancer drugs.[16][19] The porous nature of these frameworks allows for high drug loading capacity, and the release of the drugs can be sustained over time.[16][19]

The biocompatibility of cobalt-containing materials is a critical consideration. While cobalt is an essential trace element, high concentrations of cobalt ions can be toxic.[20] However, incorporating cobalt into stable phosphate-based coatings on metallic implants has been shown to enhance biocompatibility and promote osteointegration.[21][22][23]

Cellular Uptake and Mechanism of Action

The cellular uptake of cobalt-based nanoparticles often occurs through endocytosis.[17][24] Once inside the cell, the nanoparticles can release their drug cargo. In the context of cancer therapy, the released drugs can then induce apoptosis or necrosis in the cancer cells.[19] For antimicrobial applications, released Co²⁺ ions can interact with the negatively charged microbial cell membrane, leading to cell death.[25][26]

Simplified Drug Delivery and Cellular Interaction Pathway

drug_delivery start Drug-loaded Co(II)-Phosphate Nanoparticle endocytosis Cellular Uptake (Endocytosis) start->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release target Intracellular Target (e.g., DNA, enzymes) release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: A simplified schematic of the cellular uptake and action of a drug-loaded cobalt phosphate nanoparticle.

Conclusion

The coordination chemistry of cobalt(II) in phosphate frameworks offers a vast landscape for the design of new materials with tailored properties. The ability to control the structure through synthetic parameters allows for the fine-tuning of their magnetic, catalytic, and, increasingly, biological activities. For researchers in materials science, the diverse structural possibilities present exciting challenges and opportunities. For those in drug development, the emergence of cobalt phosphate-based materials as potential drug delivery vehicles and biocompatible coatings warrants further investigation into their in vivo behavior and mechanisms of action. Continued interdisciplinary research in this area is poised to unlock the full potential of these versatile materials.

References

The Structural Significance of Water of Hydration in Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the critical role that water of hydration plays in defining the crystal structure and properties of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). Understanding the intricate network of hydrogen bonds and the coordination environment of the cobalt ions is paramount for the rational design of novel materials and pharmaceutical compounds.

Introduction

This compound, known in its mineral form as pakhomovskyite, is a hydrated inorganic salt that has garnered interest in various fields, including catalysis and materials science.[1] The eight water molecules within its crystal lattice are not merely occupying void spaces but are integral to the structural integrity of the compound. They participate in extensive hydrogen bonding and are directly involved in the coordination spheres of the cobalt(II) cations, thereby influencing the material's stability, solubility, and reactivity. This guide will delve into the detailed crystal structure, the specific functions of the water molecules, and the experimental methodologies used for its characterization.

Crystal Structure and Coordination Environment

This compound is isostructural with the mineral erythrite (Co₃(AsO₄)₂·8H₂O).[2] It crystallizes in the monoclinic system with the space group C2/m.[1] The structure is characterized by layers of cobalt-oxygen octahedra and phosphate tetrahedra, which are held together by a complex network of hydrogen bonds facilitated by the water molecules.

In this structure, all Co(II) ions are six-coordinated, existing in two distinct octahedral environments.[2][3] These octahedra are formed by oxygen atoms from both the phosphate anions and the water molecules.[3] This coordination geometry is crucial in determining the electronic and magnetic properties of the compound.

Table 1: Crystallographic Data for this compound (Pakhomovskyite)

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a10.034(4) Å
b13.341(3) Å
c4.670(3) Å
β105.02(2)°
Z2

Data sourced from the Handbook of Mineralogy for pakhomovskyite.[1]

Cobalt(II) Coordination

The crystal structure of the isostructural erythrite reveals two distinct metal sites, which can be extrapolated to describe the cobalt environments in Co₃(PO₄)₂·8H₂O:

  • Co(1) Site: This cobalt ion is coordinated to two oxygen atoms from phosphate groups and four oxygen atoms from water molecules, forming a [Co(PO₄)₂(H₂O)₄] octahedron.[4]

  • Co(2) Site: This cobalt ion is part of an edge-sharing dimeric unit. It is coordinated to four oxygen atoms from phosphate groups and two oxygen atoms from water molecules, resulting in a [Co(PO₄)₄(H₂O)₂] octahedron.[4]

Table 2: Coordination Environment of Cobalt(II) Ions

SiteCoordination GeometryCoordinated Species
Co(1)Octahedral2x Oxygen (Phosphate), 4x Water
Co(2)Octahedral4x Oxygen (Phosphate), 2x Water

Based on the isostructural erythrite.[4]

The Role of the Hydrogen Bonding Network

The eight water molecules of hydration are fundamental to the three-dimensional structure of Co₃(PO₄)₂·8H₂O. They act as a bridge, connecting the layers of cobalt-phosphate sheets through an extensive hydrogen-bonding network.[2] This network involves hydrogen bonds between:

  • Coordinated water molecules and the oxygen atoms of the phosphate groups.

  • Adjacent coordinated water molecules.

This intricate web of hydrogen bonds provides significant lattice energy, contributing to the overall stability of the crystalline solid. The diagram below illustrates the layered structure and the key interactions.

G Logical Relationship of Structural Components in Co3(PO4)2·8H2O cluster_0 Layer 1 cluster_1 Interlayer Space cluster_2 Layer 2 Co1_1 Co(1) Octahedron [Co(PO4)2(H2O)4] PO4_1 PO4 Tetrahedron Co1_1->PO4_1 Coordination H2O_bridge Bridging Water Molecules (Hydrogen Bonding) Co1_1->H2O_bridge H-Bonding Co2_1 Co(2) Octahedron [Co(PO4)4(H2O)2] Co2_1->PO4_1 Coordination PO4_1->H2O_bridge H-Bonding Co1_2 Co(1) Octahedron [Co(PO4)2(H2O)4] H2O_bridge->Co1_2 H-Bonding PO4_2 PO4 Tetrahedron H2O_bridge->PO4_2 H-Bonding Co1_2->PO4_2 Coordination Co2_2 Co(2) Octahedron [Co(PO4)4(H2O)2] Co2_2->PO4_2 Coordination

Caption: Interlayer hydrogen bonding in Co₃(PO₄)₂·8H₂O.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Co₃(PO₄)₂·8H₂O is through a precipitation reaction. A typical protocol is as follows:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water.

    • Solution B: Prepare a solution of phosphoric acid (H₃PO₄) in deionized water.

  • Precipitation:

    • Slowly add Solution B to Solution A with constant stirring.

    • Adjust the pH of the resulting mixture to approximately 7 by the dropwise addition of a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Aging and Crystallization:

    • Allow the resulting precipitate to age in the mother liquor, typically at room temperature or slightly elevated temperatures, to promote the formation of well-defined crystals.

  • Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals several times with deionized water to remove any soluble impurities.

    • Dry the final product under vacuum at a low temperature (e.g., 60°C) to prevent premature dehydration.

The workflow for the synthesis is illustrated in the diagram below.

G Synthesis Workflow for Co3(PO4)2·8H2O A Dissolve CoCl2·6H2O in Deionized Water C Mix Solutions with Stirring A->C B Prepare H3PO4 Solution B->C D Adjust pH to ~7 with NaOH/KOH C->D E Age Precipitate D->E F Filter and Wash with Deionized Water E->F G Dry under Vacuum at 60°C F->G H Co3(PO4)2·8H2O Crystals G->H

Caption: A typical synthesis workflow for Co₃(PO₄)₂·8H₂O.

Characterization Techniques
  • X-ray Diffraction (XRD): Single-crystal or powder XRD is employed to determine the crystal structure, unit cell parameters, and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability and dehydration process of the compound. TGA measures the mass loss as a function of temperature, which corresponds to the loss of water molecules.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can provide information about the bonding environment of the phosphate anions and the presence and nature of the water molecules and hydrogen bonds.

Thermal Decomposition and Structural Transformation

Upon heating, this compound undergoes dehydration, leading to the formation of lower hydrates and eventually the anhydrous Co₃(PO₄)₂. This process is accompanied by a significant structural rearrangement. The loss of coordinated water molecules results in a change in the coordination number of the cobalt ions from octahedral in the octahydrate to a mixture of tetrahedral and other coordinations in the anhydrous form.[3]

Thermogravimetric analysis typically shows a multi-step weight loss corresponding to the sequential removal of the eight water molecules, indicating that not all water molecules are bound with the same energy.[5]

Conclusion

The water of hydration in Co₃(PO₄)₂·8H₂O is not a passive component but an active participant in shaping the crystal architecture. Through direct coordination to the cobalt(II) centers and the formation of an extensive hydrogen-bonding network, the water molecules dictate the layered structure and contribute significantly to the overall stability of the compound. A thorough understanding of these structure-property relationships is essential for the targeted design and synthesis of cobalt phosphate-based materials with tailored functionalities for applications in catalysis, energy storage, and pharmaceutical sciences. The dehydration process offers a pathway to modify the coordination environment of the cobalt ions, thereby tuning the material's properties.

References

Methodological & Application

Cobalt(II) Phosphate Octahydrate: Application Notes and Protocols for Oxygen Evolution Reaction (OER) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cobalt(II) phosphate octahydrate as a catalyst for the Oxygen Evolution Reaction (OER). Cobalt(II) phosphate-based materials are emerging as cost-effective and efficient alternatives to precious metal catalysts (e.g., IrO₂, RuO₂) for electrochemical water splitting, a critical process for renewable energy storage and production of green hydrogen.[1]

Introduction to Cobalt(II) Phosphate as an OER Catalyst

The oxygen evolution reaction (OER), 2H₂O → O₂ + 4H⁺ + 4e⁻, is the kinetically sluggish anodic half-reaction in water electrolysis, often requiring a significant overpotential to proceed at a meaningful rate. Cobalt(II) phosphate (Co₃(PO₄)₂·8H₂O) and its derivatives have garnered significant attention as OER electrocatalysts due to their high activity, stability in neutral and alkaline media, and the abundance of their constituent elements.[1] The catalytic activity is understood to originate from the in-situ formation of a self-healing amorphous cobalt oxide/hydroxide layer on the electrode surface during the OER process. The phosphate ions are believed to play a crucial role in buffering the local pH and facilitating proton-coupled electron transfer.[2][3][4]

Performance Data of Cobalt Phosphate-Based OER Catalysts

The following table summarizes the key performance metrics for various cobalt phosphate-based OER catalysts reported in the literature. This data allows for a comparative assessment of their catalytic efficiency.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Hydrous Cobalt Phosphate (hydrothermal)1.0 M KOH29298Stable for 10 hours at 10 mA/cm²[5][6]
Co₃(PO₄)₂-NC (N-doped carbon composite)1.0 M KOH35060.7Excellent long-term stability[7][8]
Co-P coating (8 wt% P)1 M KOH378Not specifiedNot specified[9]
Co-O-P porous nanosheet networksAlkaline300Not specifiedStable for 12 hours at 40 mA/cm²[10]
CoPi films (electrodeposited, activated)0.1 M KPi (pH 8.0)~570 (at 1.8 V vs RHE)155Retains 86% activity after 8 hours[11][12]
Co-Pi catalyst (electrodeposited)0.1 M Pi (pH 7.0)Not specified~60 (2.3 x RT/F)Not specified[2][3][4]

Experimental Protocols

This section provides detailed protocols for the synthesis of cobalt(II) phosphate catalysts and their electrochemical evaluation for OER activity.

Catalyst Synthesis

Two common methods for the preparation of cobalt phosphate catalysts are hydrothermal synthesis and electrodeposition.

3.1.1. Hydrothermal Synthesis of Hydrous Cobalt Phosphate

This method yields highly active, microstructured cobalt phosphate films.[5][6]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

  • Substrate (e.g., nickel foam, FTO glass)

Procedure:

  • Prepare a precursor solution by dissolving cobalt(II) nitrate hexahydrate, sodium dihydrogen phosphate, and urea in DI water. A typical molar ratio is 1:1:5 for Co(NO₃)₂·6H₂O : NaH₂PO₄ : Urea.

  • Clean the substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each.

  • Place the cleaned substrate and the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature of 120-150°C for 6-12 hours.

  • After cooling to room temperature, retrieve the substrate, which is now coated with a film of hydrous cobalt phosphate.

  • Rinse the coated substrate thoroughly with DI water and ethanol, and dry it in an oven at 60°C.

3.1.2. Electrodeposition of Amorphous Cobalt Phosphate (Co-Pi) Films

This method allows for the controlled deposition of thin, amorphous cobalt phosphate films on conductive substrates.[2][3][4]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride (CoCl₂)

  • Potassium phosphate monobasic (KH₂PO₄) and/or Potassium phosphate dibasic (K₂HPO₄) for buffering

  • Deionized (DI) water

  • Conductive substrate (e.g., FTO glass, glassy carbon electrode)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

Procedure:

  • Prepare an electrolyte solution containing 0.5 M cobalt(II) nitrate (or chloride) in a 0.1 M potassium phosphate buffer solution at the desired pH (typically neutral, pH 7).

  • Set up a three-electrode electrochemical cell with the conductive substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Immerse the electrodes in the electrolyte solution.

  • Apply a constant potential (potentiostatic deposition) in the range of 1.0 to 1.3 V vs. RHE. The deposition time will determine the film thickness.

  • Alternatively, use cyclic voltammetry (CV) to deposit the film by cycling the potential in a suitable window.

  • After deposition, rinse the catalyst-coated electrode with DI water and allow it to air dry.

Electrochemical Characterization of OER Activity

A standard three-electrode setup is used to evaluate the OER performance of the prepared cobalt phosphate catalysts.[2]

Equipment and Materials:

  • Potentiostat/Galvanostat with impedance spectroscopy capability

  • Three-electrode electrochemical cell

  • Working electrode: Prepared cobalt phosphate catalyst on a conductive substrate

  • Counter electrode: Platinum wire or graphite rod

  • Reference electrode: Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE)

  • Electrolyte: Typically 1.0 M KOH (alkaline) or a 0.1 M potassium phosphate buffer (neutral)

  • Inert gas (N₂ or Ar) for deaeration

Procedure:

  • Electrolyte Preparation: Prepare the desired electrolyte and saturate it with N₂ or Ar for at least 30 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the prepared catalyst as the working electrode. Ensure the reference electrode tip is placed close to the working electrode surface.

  • Cyclic Voltammetry (CV) Activation: Perform CV scans in the potential window of interest (e.g., 1.0 to 1.8 V vs. RHE) at a scan rate of 50-100 mV/s for a number of cycles to electrochemically activate and stabilize the catalyst.[11][12]

  • Linear Sweep Voltammetry (LSV) for OER Polarization Curve: Record the OER polarization curve using LSV at a slow scan rate (e.g., 1-5 mV/s) to minimize capacitive currents. The potential should be swept from a non-faradaic region to a potential where significant oxygen evolution occurs. The current density is plotted against the applied potential. It is crucial to perform iR correction to account for the solution resistance.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (η vs. log|j|), where η is the overpotential (η = E - E⁰, with E⁰ = 1.23 V vs. RHE) and j is the current density. The Tafel slope provides insights into the OER reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS can be performed at different potentials in the OER region to study the charge transfer resistance and other kinetic parameters.

  • Stability Test: Chronoamperometry (constant potential) or chronopotentiometry (constant current) is used to assess the long-term stability of the catalyst. The current or potential is monitored over an extended period (e.g., 10-24 hours).

Faradaic Efficiency Measurement

Determining the Faradaic efficiency ensures that the measured current is predominantly due to the oxygen evolution reaction.[13]

Procedure:

  • Set up a sealed two-compartment electrochemical cell to separate the anode and cathode.

  • Use a gas-tight syringe or a gas chromatography (GC) system to collect the gas evolved at the anode (working electrode) during electrolysis at a constant current or potential.

  • Quantify the amount of evolved oxygen using the GC.

  • Calculate the theoretical amount of oxygen that should be produced based on the total charge passed (Q), using Faraday's law:

    • Theoretical moles of O₂ = Q / (4 * F), where F is the Faraday constant (96485 C/mol).

  • The Faradaic efficiency (FE) is then calculated as:

    • FE (%) = (Experimental moles of O₂ / Theoretical moles of O₂) * 100.

Visualizations

OER Mechanism on Cobalt Phosphate Catalyst

The following diagram illustrates a generally accepted mechanism for the oxygen evolution reaction on a cobalt-based catalyst surface in alkaline conditions.

OER_Mechanism cluster_catalyst Catalyst Surface Co_OH Co-OH Co_O Co=O Co_OH->Co_O + OH⁻ - H₂O, -e⁻ Co_OOH Co-OOH Co_O->Co_OOH + OH⁻ -e⁻ Co_OO Co-OO Co_OOH->Co_OO + OH⁻ - H₂O, -e⁻ Co_OO->Co_OH O2_out O₂ Co_OO->O2_out OH_in OH⁻ OH_in->Co_OH -e⁻ H2O_out H₂O Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Evaluation hydrothermal Hydrothermal Synthesis activation CV Activation hydrothermal->activation electrodeposition Electrodeposition electrodeposition->activation lsv LSV (Polarization Curve) activation->lsv eis EIS activation->eis stability Stability Test activation->stability tafel Tafel Analysis lsv->tafel faradaic Faradaic Efficiency stability->faradaic

References

Application Notes and Protocols for the Synthesis of Lithium Cobalt Phosphate from Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of olivine-structured lithium cobalt phosphate (LiCoPO4), a promising high-voltage cathode material for lithium-ion batteries, using cobalt(II) phosphate octahydrate (Co3(PO4)2·8H2O) as a precursor. The protocols detailed below are based on established solid-state reaction methodologies, adapted for this specific precursor.

Introduction

Lithium cobalt phosphate (LiCoPO4) is a member of the olivine family of materials, which are of significant interest for next-generation lithium-ion batteries due to their high theoretical specific capacity of approximately 167 mAh/g and a high operating voltage of around 4.8 V versus Li/Li+. This high voltage offers the potential for batteries with significantly increased energy density. However, the synthesis of high-purity, electrochemically active LiCoPO4 can be challenging.

This document outlines a reliable method for the synthesis of LiCoPO4 via a solid-state reaction using Co3(PO4)2·8H2O as the cobalt and phosphate source. This precursor offers the advantage of having the cobalt and phosphate already in the correct stoichiometric ratio, simplifying the precursor mixing step. The protocols also include provisions for in-situ carbon coating, a common strategy to enhance the electronic conductivity and overall electrochemical performance of the final material.

Synthesis Overview: Solid-State Reaction

The solid-state synthesis of LiCoPO4 from Co3(PO4)2·8H2O involves the high-temperature reaction of the precursor with a lithium source, typically lithium carbonate (Li2CO3) or lithium hydroxide (LiOH). The general chemical reaction when using lithium carbonate is as follows:

Co3(PO4)2·8H2O + 1.5 Li2CO3 → 3 LiCoPO4 + 1.5 CO2 + 8 H2O

To improve the electronic conductivity of the final product, a carbon source is often added to the precursor mixture. During the high-temperature calcination in an inert atmosphere, this carbon source pyrolyzes to form a conductive carbon network that coats the LiCoPO4 particles.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (Co3(PO4)2·8H2O)

  • Lithium carbonate (Li2CO3) or Lithium hydroxide (LiOH·H2O)

  • Carbon source (e.g., sucrose, citric acid, or acetylene black)

  • Acetone or ethanol (for washing)

  • Deionized water

Equipment:

  • High-energy ball mill with zirconia or agate vials and balls

  • Tube furnace with programmable temperature controller and gas flow control

  • Mortar and pestle (agate)

  • Drying oven

  • Glovebox with an argon or nitrogen atmosphere

  • Standard laboratory glassware

Protocol 1: Synthesis of Uncoated LiCoPO4

This protocol describes the synthesis of LiCoPO4 without a carbon coating.

  • Stoichiometric Calculation: Calculate the required molar ratios of the precursors. A slight excess of the lithium source (e.g., 1-5 mol%) is often used to compensate for potential lithium loss at high temperatures. The stoichiometric ratio is 1 mole of Co3(PO4)2·8H2O to 1.5 moles of Li2CO3.

  • Precursor Mixing:

    • Weigh the calculated amounts of Co3(PO4)2·8H2O and Li2CO3.

    • Thoroughly mix the powders using a mortar and pestle or a high-energy ball mill for several hours to ensure a homogeneous mixture. Wet milling with acetone or ethanol can improve homogeneity.

  • Drying: If wet milling was used, dry the precursor mixture in an oven at 80-100 °C for at least 12 hours to remove the solvent.

  • Calcination:

    • Place the dried powder in an alumina crucible.

    • Heat the sample in a tube furnace under a continuous flow of an inert gas (e.g., argon or nitrogen).

    • Heating Profile:

      • Ramp up to 300-400 °C at a rate of 2-5 °C/min and hold for 2-4 hours to dehydrate the precursor.

      • Ramp up to the final calcination temperature of 700-800 °C at a rate of 5 °C/min and hold for 8-12 hours.

    • Cool down to room temperature naturally.

  • Product Collection: The resulting powder is olivine-structured LiCoPO4.

Protocol 2: Synthesis of Carbon-Coated LiCoPO4 (LiCoPO4/C)

This protocol incorporates a carbon source for an in-situ carbon coating.

  • Stoichiometric Calculation: In addition to the cobalt and lithium precursors, calculate the amount of carbon source required. Typically, the carbon content in the final product is aimed to be 1-3 wt%.

  • Precursor Mixing:

    • Dissolve the carbon source (e.g., sucrose or citric acid) in a minimal amount of deionized water.

    • Add the weighed Co3(PO4)2·8H2O and Li2CO3 to the solution to form a slurry.

    • Mix thoroughly using a magnetic stirrer or ball mill to ensure uniform distribution of the carbon source.

  • Drying: Dry the slurry in an oven at 80-120 °C until all the water has evaporated, resulting in a solid precursor mixture.

  • Pre-Calcination (Pyrolysis of Carbon Source):

    • Grind the dried mixture into a fine powder.

    • Heat the powder in a tube furnace under an inert atmosphere to 300-400 °C and hold for 2-4 hours. This step pyrolyzes the organic carbon source.

  • Final Calcination:

    • Increase the temperature to 700-750 °C at a rate of 5 °C/min and hold for 8-12 hours under an inert atmosphere.

    • Cool down to room temperature naturally.

  • Product Collection: The final product is a dark-colored powder of carbon-coated LiCoPO4.

Data Presentation

The following tables summarize typical quantitative data for LiCoPO4 synthesized using methods analogous to those described above.

Table 1: Comparison of Synthesis Parameters and Physical Properties

ParameterUncoated LiCoPO4Carbon-Coated LiCoPO4
Precursors Co3(PO4)2·8H2O, Li2CO3Co3(PO4)2·8H2O, Li2CO3, Sucrose
Molar Ratio (Co:Li) 1 : 1.051 : 1.05
Carbon Source (wt%) -~5-10% in precursor mix
Calcination Temp (°C) 750700
Calcination Time (h) 1010
Atmosphere ArgonArgon
Crystal Structure Orthorhombic (Olivine)Orthorhombic (Olivine)
Particle Size 0.5 - 2 µm0.2 - 1 µm
Carbon Content (wt%) -~1-2%

Table 2: Electrochemical Performance of LiCoPO4 Cathodes

ParameterUncoated LiCoPO4Carbon-Coated LiCoPO4
Initial Discharge Capacity (0.1C) 80 - 110 mAh/g120 - 145 mAh/g
Voltage Plateau (vs. Li/Li+) ~4.7 V~4.7 V
Coulombic Efficiency (1st cycle) 85 - 92%90 - 98%
Capacity Retention (after 50 cycles) < 70%> 85%
Rate Capability (1C/0.1C) ~50%~75%

Note: The values presented are typical and can vary depending on the specific synthesis conditions and cell assembly.

Visualizations

Experimental Workflow

G cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_electrochem Electrochemical Testing precursor Co3(PO4)2·8H2O + Li2CO3 (+ Carbon Source) mixing High-Energy Ball Milling precursor->mixing drying Drying mixing->drying calcination Calcination (700-800°C, Argon) drying->calcination product LiCoPO4 or LiCoPO4/C Powder calcination->product xrd XRD (Phase Purity) product->xrd sem SEM (Morphology) product->sem assembly Coin Cell Assembly product->assembly testing Charge-Discharge Cycling assembly->testing

Caption: Workflow for the synthesis and characterization of LiCoPO4.

Logical Relationship of Synthesis Parameters

G cluster_params Synthesis Parameters cluster_props Product Properties stoichiometry Stoichiometry purity Phase Purity stoichiometry->purity affects temp Calcination Temperature temp->purity affects morphology Particle Size & Morphology temp->morphology affects time Calcination Time time->purity affects time->morphology affects carbon Carbon Coating conductivity Electronic Conductivity carbon->conductivity improves performance Electrochemical Performance purity->performance influences morphology->performance influences conductivity->performance enhances

Caption: Interplay of synthesis parameters and final product properties.

Troubleshooting and Safety Precautions

  • Impurity Phases: The presence of impurity phases such as Co3O4 or Li3PO4 can be detected by X-ray diffraction (XRD). This may be due to an incorrect stoichiometric ratio, improper mixing, or an oxidizing atmosphere during calcination. Ensure accurate weighing, thorough mixing, and a continuous flow of high-purity inert gas.

  • Low Capacity: Low electrochemical capacity can result from large particle sizes, poor crystallinity, or the absence of a conductive carbon coating. Optimize the calcination temperature and time, and consider using a carbon coating as described in Protocol 2.

  • Safety:

    • Handle all powders in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • The high-temperature furnace should be operated with caution.

    • Lithium compounds can be corrosive; handle with care.

By following these detailed protocols and considering the influencing factors, researchers can successfully synthesize high-quality LiCoPO4 from Co3(PO4)2·8H2O for advanced lithium-ion battery applications.

Application Notes and Protocols for Electrochemical Performance of Cobalt(II) Phosphate Octahydrate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical performance of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) electrodes. This material is gaining significant attention for its potential in high-performance energy storage devices, particularly supercapacitors, owing to its rich redox activity and unique microstructures. This document outlines the synthesis of this compound, fabrication of electrodes, and detailed protocols for its electrochemical evaluation.

Overview of Electrochemical Performance

This compound exhibits promising pseudocapacitive behavior, which arises from fast and reversible Faradaic reactions occurring at or near the electrode surface. The material's performance is intrinsically linked to its morphology. Hierarchical structures, such as flower-like microspheres assembled from nanosheets, provide a large electrochemically active surface area and efficient pathways for ion diffusion, leading to enhanced specific capacitance and rate capability.[1]

Key performance characteristics are determined through a suite of electrochemical techniques:

  • Cyclic Voltammetry (CV): Used to assess the capacitive behavior and identify the redox peaks associated with the Co(II)/Co(III) transitions.

  • Galvanostatic Charge-Discharge (GCD): Employed to calculate the specific capacitance, energy density, and power density from the charge and discharge profiles at various current densities.

  • Electrochemical Impedance Spectroscopy (EIS): Provides insights into the electrode kinetics, including charge transfer resistance and ion diffusion limitations.

Data Presentation: Electrochemical Performance

The electrochemical performance of this compound electrodes is summarized in the tables below. The data highlights the material's specific capacitance at different current densities and its cycling stability.

Table 1: Specific Capacitance of this compound Electrodes

MorphologyElectrolyteCurrent Density (A g⁻¹)Specific Capacitance (F g⁻¹)Reference
Flower-like Microspheres3 M KOH1350[1]
Flower-like Microspheres3 M KOH10227[1]
Nanosheets1 M KOH1164.52 (C g⁻¹)[2]
MicroplatesNot Specified0.5446.25[2]
Thin Film3 M KOH1548[3]

Table 2: Cycling Stability of this compound Electrodes

MorphologyElectrolyteNumber of CyclesCapacitance Retention (%)Reference
Flower-like Microspheres3 M KOH1000102[1]
MicroplatesNot Specified1000100[2]
Nanosheets1 M KOH1000101[2]
Thin Film3 M KOH600090.06[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound, electrode preparation, and electrochemical characterization are provided below.

Protocol 1: Synthesis of Flower-like this compound

This protocol describes a facile chemical precipitation method to synthesize flower-like this compound microstructures at room temperature.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Disodium phosphate (Na₂HPO₄)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of CoCl₂·6H₂O in DI water.

    • Prepare a 0.1 M solution of Na₂HPO₄ in DI water.

  • Precipitation:

    • Slowly add the Na₂HPO₄ solution dropwise into the CoCl₂ solution under vigorous stirring at room temperature.

    • Continue stirring for 30 minutes to ensure a complete reaction. A pinkish precipitate will form.

  • Washing and Collection:

    • Age the precipitate in the solution for 24 hours without stirring.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the collected solid repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Working Electrode Preparation

This protocol details the fabrication of a working electrode for electrochemical testing.[3]

Materials:

  • Synthesized this compound powder (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or graphite foil (current collector)

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the active material, carbon black, and PVDF in a weight ratio of 80:10:10.

    • Add a few drops of NMP solvent to the mixture and grind it in a mortar to form a homogeneous slurry.

  • Coating:

    • Coat the prepared slurry onto a piece of pre-cleaned nickel foam or graphite foil (e.g., 1x1 cm²).

    • Ensure a uniform coating with a typical mass loading of ~2 mg.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 70°C for 10 hours to remove the solvent.[3]

  • Pressing:

    • Press the dried electrode at a pressure of 10 MPa to ensure good contact between the active material and the current collector.

Protocol 3: Electrochemical Measurements

This protocol outlines the procedures for conducting CV, GCD, and EIS measurements using a three-electrode setup.

Electrochemical Setup:

  • Working Electrode: The prepared this compound electrode.

  • Counter Electrode: A platinum foil or wire.

  • Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode.[3]

  • Electrolyte: A 3 M potassium hydroxide (KOH) aqueous solution.[3]

A. Cyclic Voltammetry (CV):

  • Assemble the three-electrode system in the electrochemical cell containing the 3 M KOH electrolyte.

  • Set the potential window, for example, from -0.4 V to 0.2 V vs. Hg/HgO.[3]

  • Perform CV scans at various scan rates (e.g., 5, 10, 25, 50, 100 mV s⁻¹) to investigate the capacitive behavior.

B. Galvanostatic Charge-Discharge (GCD):

  • Using the same three-electrode setup, set the same potential window as in the CV measurements.

  • Perform GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A g⁻¹).

  • Record the charge and discharge profiles to calculate specific capacitance, energy density, and power density.

C. Electrochemical Impedance Spectroscopy (EIS):

  • Conduct EIS measurements in a frequency range of 100 kHz to 100 mHz.[3]

  • Apply a small AC voltage amplitude (e.g., 5 mV) at the open-circuit potential.

  • Analyze the resulting Nyquist plot to determine the equivalent series resistance (ESR) and charge transfer resistance (Rct).

Mandatory Visualization

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_electrochem Electrochemical Characterization s1 Prepare CoCl₂·6H₂O and Na₂HPO₄ solutions s2 Mix solutions under vigorous stirring s1->s2 s3 Age precipitate for 24 hours s2->s3 s4 Wash with DI water and ethanol s3->s4 s5 Dry at 60°C in vacuum oven s4->s5 e1 Mix active material, carbon black, and PVDF s5->e1 Synthesized Co₃(PO₄)₂·8H₂O Powder e2 Add NMP to form a slurry e1->e2 e3 Coat slurry onto current collector e2->e3 e4 Dry at 70°C in vacuum oven e3->e4 e5 Press electrode at 10 MPa e4->e5 c1 Assemble 3-electrode cell with KOH electrolyte e5->c1 Fabricated Working Electrode c2 Cyclic Voltammetry (CV) c1->c2 c3 Galvanostatic Charge- Discharge (GCD) c1->c3 c4 Electrochemical Impedance Spectroscopy (EIS) c1->c4

Caption: Experimental workflow for the synthesis and electrochemical characterization of this compound electrodes.

References

Application Notes and Protocols for the Preparation of Cobalt Phosphate Thin Films for Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphate (CoPi) thin films have emerged as highly promising, cost-effective, and efficient electrocatalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), critical processes in water splitting for hydrogen production. Their catalytic activity is intrinsically linked to their composition, morphology, and crystalline structure, which can be precisely controlled through various synthesis techniques. This document provides detailed application notes and experimental protocols for the preparation of cobalt phosphate thin films via four common methods: hydrothermal synthesis, electrodeposition, successive ionic layer adsorption and reaction (SILAR), and atomic layer deposition (ALD).

Application Notes

The selection of a suitable deposition method for cobalt phosphate thin films depends on the desired film characteristics, substrate type, and available equipment.

  • Hydrothermal Synthesis is a straightforward method that allows for the growth of crystalline and porous nanostructures, such as nanoflowers or nanorods, directly onto a substrate.[1][2] This high surface area is beneficial for electrocatalysis. The properties of the film, including morphology and thickness, can be tuned by adjusting parameters like precursor concentration, temperature, reaction time, and the type of additives (e.g., urea).[2]

  • Electrodeposition is a versatile and scalable technique that offers excellent control over film thickness and morphology by manipulating electrochemical parameters such as applied potential or current density, deposition time, and electrolyte composition.[3] This method is suitable for coating complex geometries and can produce amorphous or crystalline films depending on the deposition conditions.

  • Successive Ionic Layer Adsorption and Reaction (SILAR) is a simple, room-temperature, binder-free deposition method that allows for the controlled growth of thin films layer by layer.[4] The thickness of the film is determined by the number of deposition cycles. This technique is particularly useful for creating uniform, hydrous, and amorphous films, which have shown excellent OER performance.[1][4]

  • Atomic Layer Deposition (ALD) provides the highest level of control over film thickness and composition at the atomic level.[5][6] This technique is ideal for depositing ultra-thin, conformal, and uniform films on complex, high-aspect-ratio structures. The Co/P ratio in the films can be precisely tuned by adjusting the precursor pulsing sequence, which significantly impacts the electrocatalytic activity.[5]

Characterization of Cobalt Phosphate Thin Films:

To evaluate the properties and performance of the prepared thin films, a suite of characterization techniques is essential:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the films.[7][8]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the films.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of cobalt and phosphorus on the film surface.[9][10]

  • Electrochemical Measurements: To assess the electrocatalytic activity, including Linear Sweep Voltammetry (LSV) to determine the overpotential, Tafel plots to evaluate the reaction kinetics, and Chronoamperometry or Chronopotentiometry to test the long-term stability.[3][4]

Experimental Protocols

Hydrothermal Synthesis of Cobalt Phosphate Thin Films

This protocol describes the synthesis of hydrous cobalt phosphate thin films with a microflower-like structure on a stainless steel substrate.[2]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

  • Stainless steel (SS) foil

Procedure:

  • Clean the stainless steel foil by sonicating in acetone, ethanol, and DI water for 15 minutes each.

  • Prepare the precursor solution by dissolving 0.1 M CoCl₂·6H₂O, 0.1 M K₂HPO₄, and 0.3 M urea in 50 mL of DI water. Stir until a clear pink solution is obtained.

  • Place the cleaned SS foil into a 100 mL Teflon-lined stainless-steel autoclave.

  • Pour the precursor solution into the autoclave.

  • Seal the autoclave and heat it at 120 °C for 6 hours in an oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Remove the SS foil, now coated with a light pink cobalt phosphate film.

  • Rinse the coated substrate with DI water and ethanol, and then dry it in an oven at 60 °C for 2 hours.

Electrodeposition of Cobalt-Phosphorus Thin Films

This protocol details the potentiodynamic electrodeposition of cobalt-phosphorus films onto a copper foil.[3]

Materials:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

  • Boric acid (H₃BO₃)

  • Sodium chloride (NaCl)

  • DI water

  • Copper (Cu) foil

Procedure:

  • Clean the copper foil by sanding and then rinsing with DI water and ethanol.

  • Prepare the electrolyte solution containing 0.1 M CoSO₄·7H₂O, 0.2 M NaH₂PO₂·H₂O, 0.4 M H₃BO₃, and 0.1 M NaCl in DI water. Adjust the pH to 5.0 using NaOH or H₂SO₄.

  • Set up a three-electrode electrochemical cell with the cleaned Cu foil as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Perform potentiodynamic deposition by scanning the potential from -0.7 V to -1.2 V vs. SCE at a scan rate of 10 mV/s for 20 cycles.

  • After deposition, rinse the coated Cu foil with DI water and dry it under a stream of nitrogen.

Successive Ionic Layer Adsorption and Reaction (SILAR)

This protocol outlines the deposition of hydrous, amorphous cobalt phosphate thin films on a stainless steel substrate.[1][4]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • DI water

  • Stainless steel (SS) foil

Procedure:

  • Clean the stainless steel foil as described in the hydrothermal synthesis protocol.

  • Prepare a 0.1 M cationic precursor solution of Co(NO₃)₂·6H₂O in DI water.

  • Prepare a 0.1 M anionic precursor solution of Na₃PO₄·12H₂O in DI water.

  • One SILAR cycle consists of the following four steps: a. Immerse the SS substrate in the cationic precursor solution for 30 seconds. b. Rinse the substrate with DI water for 30 seconds to remove excess ions. c. Immerse the substrate in the anionic precursor solution for 30 seconds. d. Rinse the substrate with DI water for 30 seconds.

  • Repeat this cycle for a desired number of times (e.g., 80 cycles) to obtain a film of the desired thickness.

  • Finally, dry the coated substrate in air at room temperature.

Atomic Layer Deposition (ALD) of Cobalt Phosphate

This protocol describes the plasma-enhanced ALD of cobalt phosphate thin films.[5][6]

Materials:

  • Bis(cyclopentadienyl)cobalt(II) (Cobaltocene, CoCp₂) as the cobalt precursor.

  • Trimethyl phosphate (TMP) as the phosphorus precursor.

  • Oxygen (O₂) plasma as the co-reactant.

  • Substrate (e.g., silicon wafer or fluorine-doped tin oxide (FTO) coated glass).

Procedure:

  • Place the substrate into the ALD reactor chamber.

  • Heat the CoCp₂ precursor to 75 °C to ensure adequate vapor pressure.

  • Maintain the reactor temperature at 200-300 °C.

  • One ALD supercycle for cobalt phosphate deposition consists of 'n' cycles of CoOₓ deposition followed by one cycle of POₓ deposition. The Co/P ratio is controlled by the value of 'n'.

  • A typical ALD cycle for CoOₓ is: a. CoCp₂ pulse (e.g., 2 seconds). b. Argon purge (e.g., 5 seconds). c. O₂ plasma pulse (e.g., 5 seconds, 300 W). d. Argon purge (e.g., 5 seconds).

  • A typical ALD cycle for POₓ is: a. TMP pulse (e.g., 0.6 seconds). b. Argon purge (e.g., 5 seconds). c. O₂ plasma pulse (e.g., 2 seconds, 300 W). d. Argon purge (e.g., 5 seconds).

  • Repeat the supercycle to achieve the desired film thickness.

Data Presentation

The following tables summarize the electrocatalytic performance of cobalt phosphate thin films prepared by different methods for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER).

Table 1: OER Performance of Cobalt Phosphate Thin Films

Deposition MethodSubstrateElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
HydrothermalStainless Steel1.0 M KOH29298[2]
Electroless DepositionCopper1.0 M KOH378 (for 8 wt% P)Not Reported[11]
SILARStainless Steel1.0 M KOH26537[1][4]
ALDFTO0.1 M KPi (pH 8)~550 (at 1.8 V vs RHE)155[5][6]

Table 2: HER Performance of Cobalt Phosphate Thin Films

Deposition MethodSubstrateElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Electroless DepositionCopper1.0 M KOH98.9 (for 11 wt% P)Not Reported[11]
ElectrodepositionCopper Foil1.0 M KOH9442[3]

Mandatory Visualization

experimental_workflows cluster_hydrothermal Hydrothermal Synthesis cluster_electrodeposition Electrodeposition cluster_silar SILAR cluster_ald Atomic Layer Deposition ht1 Substrate Cleaning ht2 Precursor Solution (CoCl₂, K₂HPO₄, Urea) ht1->ht2 ht3 Autoclave Reaction (120°C, 6h) ht2->ht3 ht4 Cooling & Rinsing ht3->ht4 ht5 Drying (60°C) ht4->ht5 ed1 Substrate Cleaning ed2 Electrolyte Preparation (CoSO₄, NaH₂PO₂) ed1->ed2 ed3 Three-Electrode Setup ed2->ed3 ed4 Potentiodynamic Deposition ed3->ed4 ed5 Rinsing & Drying ed4->ed5 s1 Substrate Cleaning s2 Cationic Solution Dip (Co(NO₃)₂) s1->s2 s3 DI Water Rinse s2->s3 s4 Anionic Solution Dip (Na₃PO₄) s3->s4 s5 DI Water Rinse s4->s5 s5->s2 Next Cycle s6 Repeat Cycles s5->s6 s7 Drying s6->s7 a1 Substrate Loading a2 CoCp₂ Pulse a1->a2 a3 Purge a2->a3 a4 O₂ Plasma a3->a4 a5 Purge a4->a5 a5->a2 CoOₓ Cycle a6 TMP Pulse a5->a6 a7 Purge a6->a7 a8 O₂ Plasma a7->a8 a9 Purge a8->a9 a9->a2 Next Supercycle a10 Repeat Supercycles a9->a10

Caption: Experimental workflows for preparing cobalt phosphate thin films.

logical_relationship cluster_params Synthesis Parameters cluster_props Film Properties cluster_perf Electrocatalytic Performance precursor_conc Precursor Concentration morphology Morphology precursor_conc->morphology composition Composition (Co/P ratio) precursor_conc->composition temperature Temperature temperature->morphology crystallinity Crystallinity temperature->crystallinity deposition_time Deposition Time/Cycles thickness Thickness deposition_time->thickness additives Additives (e.g., Urea) additives->morphology overpotential Overpotential morphology->overpotential stability Stability crystallinity->stability thickness->overpotential tafel_slope Tafel Slope composition->tafel_slope overpotential->stability tafel_slope->overpotential

Caption: Influence of synthesis parameters on film properties and performance.

References

Application Notes and Protocols: Cobalt(II) Phosphate Octahydrate in Lithium-Ion Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists

Introduction

Cobalt-based materials have historically been a cornerstone of lithium-ion battery (LIB) cathodes, offering high energy density and good cycling stability. While lithium cobalt oxide (LiCoO₂) remains a prevalent choice, research into alternative cobalt compounds, such as phosphates, is driven by the desire for improved safety, lower cost, and enhanced electrochemical performance. Cobalt(II) phosphate (Co₃(PO₄)₂) and its hydrated forms are of interest due to the strong inductive effect of the phosphate polyanion, which can elevate the redox potential and enhance thermal stability.

These application notes provide a detailed protocol for the synthesis of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). It is important to note that while the synthesis of this material is well-documented, its direct application as a primary active cathode material in lithium-ion batteries is not extensively reported in scientific literature. Researchers have more commonly focused on the anhydrous form (Co₃(PO₄)₂) or, more significantly, on lithiated cobalt phosphates like LiCoPO₄, which exhibit more favorable electrochemical properties for lithium-ion intercalation. The water of hydration in Co₃(PO₄)₂·8H₂O is generally considered detrimental to the performance and safety of LIBs, as it can react with the electrolyte. Therefore, the octahydrate form is typically a precursor that is subsequently dehydrated and/or lithiated.

This document will provide the synthesis protocol for the octahydrate precursor and then discuss the general electrochemical context of cobalt phosphates in LIBs, drawing from data on related anhydrous and lithiated compounds to provide a foundational understanding for researchers in the field.

Synthesis of this compound

A common and effective method for synthesizing this compound is through a straightforward aqueous precipitation reaction. This protocol outlines the necessary steps to produce the material in a laboratory setting.

Experimental Protocol: Aqueous Precipitation

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Phosphoric acid (H₃PO₄, 85 wt. % in H₂O)

  • Potassium hydroxide (KOH)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge and centrifuge tubes

  • Vacuum oven or conventional oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 1.0 mmol of CoCl₂·6H₂O in 30 mL of deionized water in a beaker.

    • Add 157 µL of H₃PO₄ to the solution.

    • Stir the mixture continuously using a magnetic stirrer until all solids are dissolved, resulting in a pink solution.

  • Precipitation:

    • Prepare a 1.0 M solution of KOH.

    • While vigorously stirring the cobalt and phosphoric acid solution, slowly add the 1.0 M KOH solution dropwise.

    • Monitor the pH of the solution continuously. Continue adding KOH until the pH of the mixture reaches 7.0.

    • A color change from a purple mixture to a pink precipitate should be observed, indicating the formation of this compound.

  • Washing and Collection:

    • Transfer the mixture containing the precipitate to centrifuge tubes.

    • Centrifuge the mixture to separate the solid product from the supernatant.

    • Decant the supernatant and re-disperse the solid in fresh deionized water.

    • Repeat the centrifugation and washing steps at least three times to remove any unreacted ions.

    • After the final wash with deionized water, perform one additional wash with ethanol.

  • Drying:

    • After the final centrifugation and decanting of the supernatant, transfer the collected pink solid to a suitable container.

    • Dry the product in a vacuum oven at 60°C for 12 hours to obtain the final this compound powder.

The following diagram illustrates the workflow for this synthesis protocol.

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Product Isolation cluster_3 Drying start Dissolve CoCl₂·6H₂O and H₃PO₄ in DI Water stir1 Stir until fully dissolved start->stir1 add_koh Dropwise addition of 1.0 M KOH stir1->add_koh monitor_ph Monitor pH until 7.0 add_koh->monitor_ph precipitate Pink precipitate forms monitor_ph->precipitate centrifuge Centrifuge to separate solid precipitate->centrifuge wash_water Wash with DI Water (3x) centrifuge->wash_water wash_etoh Wash with Ethanol (1x) wash_water->wash_etoh dry Dry in vacuum oven at 60°C for 12h wash_etoh->dry end_product Co₃(PO₄)₂·8H₂O Powder dry->end_product

Caption: Workflow for the synthesis of this compound.

Electrochemical Performance in Lithium-Ion Batteries

As previously mentioned, there is a notable lack of research on the direct use of Co₃(PO₄)₂·8H₂O as a cathode material in LIBs. The presence of water is highly undesirable in the non-aqueous electrolytes used in LIBs, as it can lead to electrolyte decomposition, gas generation, and poor cycling performance. Therefore, any application would likely involve an initial dehydration step.

The electrochemical data presented below is for related anhydrous and lithiated cobalt phosphate compounds to provide a general understanding of the potential of the cobalt phosphate system.

Table 1: Electrochemical Performance of Related Cobalt Phosphate Cathode Materials

MaterialInitial Discharge Capacity (mAh/g)C-RateVoltage Range (V)Coulombic Efficiency (%)Cycling StabilityReference
LiCoPO₄~135C/202.5 - 5.0~90% after initial cyclesFades without modifications[1]
Doped LiCoPO₄~125C/52.5 - 5.0>95% after stabilizationImproved over pure LiCoPO₄[1]
Co₃(PO₄)₂ (as coating)N/AN/AN/AN/AEnhances stability of host cathode[2]

Note: The performance of these materials is highly dependent on synthesis methods, particle size, carbon coating, and testing conditions. The data in Table 1 is illustrative.

The logical relationship between the properties of cobalt phosphate and its performance as a cathode material is outlined in the diagram below.

G cluster_0 Material Properties cluster_1 Electrochemical Performance crystal_structure Crystal Structure (e.g., Olivine) voltage Operating Voltage crystal_structure->voltage cycling_stability Cycling Stability crystal_structure->cycling_stability particle_size Particle Size & Morphology capacity Specific Capacity particle_size->capacity rate_capability Rate Capability particle_size->rate_capability conductivity Ionic/Electronic Conductivity conductivity->capacity conductivity->rate_capability hydration Presence of H₂O hydration->cycling_stability Negative Impact safety Thermal Stability/Safety hydration->safety Negative Impact

Caption: Relationship between material properties and electrochemical performance.

Discussion and Future Outlook

The synthesis of this compound is a straightforward process that yields a well-defined precursor material. However, for applications in lithium-ion batteries, this hydrated phase is not ideal. The future direction for research involving this material would likely involve:

  • Dehydration: Thermal treatment of Co₃(PO₄)₂·8H₂O to form anhydrous Co₃(PO₄)₂. The electrochemical properties of the anhydrous form as a conversion-type electrode could then be investigated.

  • Lithiation: Solid-state reaction or hydrothermal/solvothermal methods to incorporate lithium into the structure to form LiCoPO₄, which functions as an intercalation cathode.

  • Composite Formation: Creating composites of anhydrous cobalt phosphate with conductive carbons (e.g., graphene, carbon nanotubes) to improve electronic conductivity, which is a known limitation of phosphate-based materials.

  • Coating Material: Utilizing Co₃(PO₄)₂ as a surface coating on other established cathode materials (e.g., NMC, LCO) to suppress side reactions at the electrode-electrolyte interface and improve cycling stability at high voltages.

References

Application of Cobalt(II) Phosphate Octahydrate in High-Performance Supercapacitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) has emerged as a highly promising electrode material for supercapacitors, a class of energy storage devices known for their high power density, rapid charge-discharge cycles, and long operational life.[1][2] The appeal of this compound lies in its cost-effectiveness, environmental friendliness, and impressive pseudocapacitive performance, which arises from fast and reversible Faradaic reactions at the electrode-electrolyte interface.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound in supercapacitor applications.

Physicochemical Properties and Mechanism of Action

This compound typically possesses a unique three-dimensional, hierarchical architecture, often with flower-like morphologies assembled from two-dimensional microsheets.[4] This structure provides a large surface area and porous channels that facilitate efficient ion transport, which is crucial for high electrochemical performance.[4] The charge storage mechanism is primarily based on the reversible redox reactions of cobalt ions (Co²⁺/Co³⁺) in an alkaline electrolyte, as described by the following simplified equation:

Co₃(PO₄)₂ + 2OH⁻ ↔ 2CoPO₄·OH + Co₂(PO₄)(OH)₂ + 2e⁻

Data Presentation: Electrochemical Performance

The electrochemical performance of this compound-based supercapacitors is evaluated using various metrics. The following tables summarize key quantitative data from the literature, providing a comparative overview of the material's capabilities under different synthesis and testing conditions.

MaterialSynthesis MethodSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (% retention after cycles)Reference
Co₃(PO₄)₂·8H₂O NanoflakesChemical Precipitation446.250.5100% after 1000 cycles[3]
Hierarchical 3D Co₃(PO₄)₂·8H₂OGreen Precipitate Process3501102% after 1000 cycles[4]
Leaf-like Co₃(PO₄)₂Surfactant-free Chemical Synthesis4101Not Specified[3]
Co₃(PO₄)₂·8H₂O on Nickel FoamHydrothermal111.2 (device)Not Specified85% after 5000 cycles[3]
Co₃(PO₄)₂ NanosheetsMicrowave-assisted Hydrothermal164.52 (C/g)1101% after 1000 cycles[5]
Co₃(PO₄)₂ Nanorod BundlesHydrothermal1512Not Specified93% after 2000 cycles[6]
Device ConfigurationPositive ElectrodeNegative ElectrodeElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Reference
Asymmetric SupercapacitorCo₃(PO₄)₂·8H₂OActivated CarbonNot Specified11.93590[5]
Flexible Symmetric SupercapacitorLeaf-like Co₃(PO₄)₂Leaf-like Co₃(PO₄)₂PVA-KOH gel52.8756[3]
SupercapatteryCo₃(PO₄)₂·8H₂O/NFActivated Carbon/NFNot Specified29.294687[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the fabrication of supercapacitor electrodes are provided below.

Protocol 1: Synthesis of this compound Nanoflakes via Chemical Precipitation

Materials:

  • Cobalt chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of CoCl₂·6H₂O in DI water.

  • Prepare a 0.067 M solution of Na₂HPO₄ in DI water.

  • Slowly add the Na₂HPO₄ solution dropwise into the CoCl₂·6H₂O solution under vigorous stirring at room temperature.

  • A pink precipitate will form immediately. Continue stirring for 2 hours to ensure a complete reaction.

  • Age the resulting suspension for 24 hours at room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Fabrication of a Working Electrode

Materials:

  • Synthesized Co₃(PO₄)₂·8H₂O powder

  • Acetylene black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam (current collector)

Procedure:

  • Prepare a slurry by mixing the Co₃(PO₄)₂·8H₂O powder, acetylene black, and PVDF in a weight ratio of 80:10:10.

  • Add a few drops of NMP to the mixture and grind in a mortar and pestle to form a homogeneous slurry.

  • Coat the slurry onto a piece of pre-cleaned nickel foam (1x1 cm²).

  • Press the coated nickel foam at 10 MPa to ensure good contact between the active material and the current collector.

  • Dry the electrode in a vacuum oven at 80°C for 12 hours.

Protocol 3: Electrochemical Measurements

Equipment:

  • Electrochemical workstation

  • Three-electrode cell setup (working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

  • Electrolyte: 2 M KOH aqueous solution

Procedure:

  • Assemble the three-electrode cell with the fabricated Co₃(PO₄)₂·8H₂O electrode as the working electrode.

  • Perform Cyclic Voltammetry (CV) scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of 0 to 0.6 V (vs. Ag/AgCl).

  • Conduct Galvanostatic Charge-Discharge (GCD) measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

  • Evaluate the cycling stability by performing continuous GCD cycles at a constant current density for a large number of cycles (e.g., 1000-5000 cycles).

  • Perform Electrochemical Impedance Spectroscopy (EIS) in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV to analyze the electrode's resistance and ion diffusion characteristics.

Mandatory Visualizations

Synthesis_Workflow A Prepare 0.1 M CoCl₂·6H₂O Solution C Mix Solutions (Dropwise addition with stirring) A->C B Prepare 0.067 M Na₂HPO₄ Solution B->C D Stir for 2 hours C->D E Age for 24 hours D->E F Collect Precipitate (Centrifugation/Filtration) E->F G Wash with DI Water and Ethanol F->G H Dry at 60°C (Vacuum Oven) G->H I Co₃(PO₄)₂·8H₂O Powder H->I

Caption: Workflow for the synthesis of Co₃(PO₄)₂·8H₂O.

Electrode_Fabrication_Workflow A Mix Active Material (80%), Conductive Agent (10%), and Binder (10%) B Add NMP Solvent and form Slurry A->B C Coat Slurry onto Nickel Foam B->C D Press at 10 MPa C->D E Dry at 80°C (Vacuum Oven) D->E F Working Electrode E->F

Caption: Workflow for supercapacitor electrode fabrication.

Electrochemical_Testing_Workflow A Assemble Three-Electrode Cell B Electrochemical Measurements A->B C Cyclic Voltammetry (CV) B->C D Galvanostatic Charge-Discharge (GCD) B->D E Electrochemical Impedance Spectroscopy (EIS) B->E F Performance Evaluation C->F D->F E->F G Specific Capacitance F->G H Energy & Power Density F->H I Cycling Stability F->I

Caption: Workflow for electrochemical performance testing.

References

Catalytic Applications of Cobalt(II) Phosphate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) phosphate (Co₃(PO₄)₂), an inorganic compound traditionally utilized as a pigment, is emerging as a versatile and cost-effective heterogeneous catalyst in organic synthesis. Its stability, ease of handling, and unique electronic properties make it an attractive alternative to more expensive noble metal catalysts. This document provides detailed application notes and protocols for the use of cobalt(II) phosphate and related cobalt-phosphate materials in various organic transformations, including the synthesis of bioactive heterocycles and oxidative degradation of organic pollutants. The information presented is intended to guide researchers in leveraging the catalytic potential of cobalt(II) phosphate in their synthetic endeavors.

Key Applications and Mechanisms

Cobalt(II) phosphate demonstrates catalytic activity in a range of organic reactions, primarily attributed to the redox properties of the cobalt(II) centers and the synergistic effects of the phosphate anions. Key applications include multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles and advanced oxidation processes for the degradation of organic molecules.

Multicomponent Synthesis of Spiropyrimidines

Cobalt-doped fluoroapatite, a material incorporating cobalt and phosphate, has proven to be a highly efficient heterogeneous catalyst for the one-pot synthesis of spiropyrimidines.[1] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The multicomponent reaction involves the condensation of an amine, a ketone, and formaldehyde, offering a convergent and atom-economical route to these valuable scaffolds.[1]

Quantitative Data:

CatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Cobalt-doped Fluoroapatite (Co/Fap)3Room Temp.81[1]

Experimental Protocol: Synthesis of Spiropyrimidines using Cobalt-doped Fluoroapatite

  • Catalyst Preparation (Co-precipitation):

    • Prepare a solution of 7.93 g of (NH₄)₂HPO₄, 70 mL of NH₄OH, and 1 g of NH₄F in 250 mL of deionized water at 80 °C.[1]

    • Prepare a second solution containing 18.89 g of Ca(NO₃)₂ and 5.82 g of Co(NO₃)₂·6H₂O in 150 mL of deionized water.[1]

    • Slowly add the second solution to the first solution while maintaining the pH at 9.[1]

    • Heat the mixture for 3 hours.[1]

    • Wash the resulting powder with deionized water, dry at 150 °C for 24 hours, and then calcine at 600 °C for 2 hours.[1]

  • Spiropyrimidine Synthesis:

    • In a 25 mL flask, combine 2 mmol of aniline, 1 mmol of cyclohexanone, and 3 mmol of formaldehyde.[1]

    • Add 50 mg of the prepared cobalt-doped fluoroapatite catalyst and 5 mL of ethanol as the solvent.[1]

    • Stir the reaction mixture at room temperature for 3 hours.[1]

    • After the reaction is complete, separate the catalyst by filtration.

    • Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain the desired spiropyrimidine.

Logical Workflow for Spiropyrimidine Synthesis:

G cluster_reagents Starting Materials cluster_catalyst Catalyst System Aniline Aniline Reaction Multicomponent Reaction (Room Temp, 3h) Aniline->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction CoFap Cobalt-doped Fluoroapatite CoFap->Reaction Solvent Ethanol Solvent->Reaction Purification Filtration & Purification Reaction->Purification Product Spiropyrimidine Purification->Product

Workflow for the synthesis of spiropyrimidines.
Oxidative Degradation of Organic Dyes

Cobalt(II) phosphate serves as an efficient heterogeneous Fenton-like catalyst for the degradation of organic pollutants, such as industrial dyes. This process involves the activation of hydrogen peroxide (H₂O₂) by the cobalt(II) phosphate to generate highly reactive hydroxyl radicals (HO•), which then mineralize the organic dye molecules. This application is particularly relevant for wastewater treatment and environmental remediation.

Quantitative Data:

CatalystPollutantCatalyst Dose (g/L)H₂O₂ Conc. (mM)pHDegradation Efficiency (%)Time (min)Reference
Co₃(PO₄)₂Basic Yellow 281.2550Neutral~10060

Experimental Protocol: Degradation of Basic Yellow 28 Dye

  • Catalyst Synthesis (Wet Chemical Method):

    • Synthesize cobalt(II) phosphate by a wet chemical method, for instance, by reacting a soluble cobalt(II) salt with a phosphate source in the presence of oxalate, followed by calcination at an optimized temperature (e.g., 800 °C).

  • Degradation Experiment:

    • In a suitable reactor, prepare an aqueous solution of Basic Yellow 28 dye at a desired concentration.

    • Adjust the pH of the solution to neutral.

    • Add the synthesized cobalt(II) phosphate catalyst to the solution at a concentration of 1.25 g/L.

    • Initiate the reaction by adding hydrogen peroxide to a final concentration of 50 mM.

    • Stir the mixture at a constant temperature.

    • Monitor the degradation of the dye over time by taking aliquots and measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer.

Proposed Mechanism for Fenton-like Oxidation:

G Co3PO4 Co₃(PO₄)₂ Catalyst Surface OH_radical •OH (Hydroxyl Radical) Co3PO4->OH_radical activates H2O2 H₂O₂ H2O2->OH_radical generates Degradation Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation attacks Dye Organic Dye Dye->Degradation oxidized by

Mechanism of organic dye degradation by Co₃(PO₄)₂.

Broader Context and Future Outlook

While the direct application of pure cobalt(II) phosphate in a wide array of organic transformations is still an emerging field, the catalytic potential of cobalt-based systems is well-established. Research into other cobalt compounds, such as cobalt oxides and various cobalt complexes, has demonstrated their efficacy in important reactions like alcohol oxidation, C-H activation, and cross-coupling reactions. The insights gained from these studies can inform the future development and application of cobalt(II) phosphate catalysts. For instance, the ability of cobalt species to facilitate redox cycles is a common thread in these catalytic processes.

Future research should focus on exploring the catalytic activity of nanostructured or supported cobalt(II) phosphate to enhance its surface area and catalytic efficiency. Investigating its application in a broader range of organic reactions, including C-C and C-N bond-forming reactions, will be crucial for establishing it as a mainstream heterogeneous catalyst. The development of detailed kinetic and mechanistic studies will further aid in optimizing reaction conditions and expanding the synthetic utility of this promising and economical catalyst.

References

Protocol for Hydrothermal Synthesis of Cobalt(II) Phosphate Octahydrate (Co3(PO4)2·8H2O) Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-CPN-HTS-001

For Research Use Only

Introduction

This document provides a detailed protocol for the hydrothermal synthesis of cobalt(II) phosphate octahydrate (Co3(PO4)2·8H2O) nanocrystals. Hydrothermal synthesis is a robust and versatile method for producing crystalline nanomaterials with controlled morphology and size. This technique utilizes a chemical reaction in an aqueous solution within a sealed, heated vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanocrystals. The resulting Co3(PO4)2·8H2O nanocrystals have potential applications in catalysis, energy storage, and biomedical fields.

Principle of the Method

The synthesis is based on the reaction between a soluble cobalt(II) salt and a phosphate source in an aqueous solution under hydrothermal conditions. The reaction proceeds within a Teflon-lined stainless-steel autoclave where the temperature is elevated above the boiling point of water. The increased temperature and autogenous pressure drive the reaction to completion and promote the crystallization of the desired Co3(PO4)2·8H2O phase. The morphology and size of the resulting nanocrystals are influenced by parameters such as precursor concentration, temperature, and reaction duration. For instance, hydrothermal routes can yield morphologies such as uniformly distributed sheet-like structures with sizes ranging from 200 to 600 nm.[1]

Materials and Equipment

Reagents Grade Supplier
Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)Analytical Reagent (AR)e.g., Sigma-Aldrich
Diammonium hydrogen phosphate ((NH4)2HPO4)Analytical Reagent (AR)e.g., Sigma-Aldrich
Deionized (DI) waterHigh-purity---
EthanolAbsolutee.g., VWR
Equipment Specifications
Teflon-lined stainless-steel autoclave50-100 mL capacity
Laboratory ovenCapable of maintaining 120-180°C
Magnetic stirrer with heating plate---
Centrifuge---
pH meter---
Beakers, graduated cylinders, spatulas---

Experimental Protocol

1. Precursor Solution Preparation:

  • Cobalt Solution: Prepare a 0.15 M aqueous solution of cobalt(II) nitrate hexahydrate by dissolving the appropriate amount in deionized water in a beaker. Stir the solution until the salt is completely dissolved.

  • Phosphate Solution: Prepare a 0.1 M aqueous solution of diammonium hydrogen phosphate by dissolving the appropriate amount in deionized water in a separate beaker. Stir until fully dissolved.

2. Hydrothermal Reaction:

  • Slowly add the cobalt solution to the phosphate solution while stirring continuously. A precipitate may form.

  • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated laboratory oven.

  • Heat the autoclave at a constant temperature within the range of 120-180°C for a duration of 12-24 hours.

3. Product Collection and Purification:

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

  • Open the autoclave and collect the precipitate by centrifugation.

  • Wash the collected solid product with deionized water several times to remove any unreacted precursors and byproducts.

  • Perform a final wash with absolute ethanol.

  • Dry the purified Co3(PO4)2·8H2O nanocrystals in an oven at 60°C for 12 hours.

4. Characterization:

  • The synthesized nanocrystals can be characterized using various analytical techniques to determine their crystal structure, morphology, and size.

Data Presentation

Table 1: Summary of Synthesis Parameters and Resulting Nanocrystal Properties

Parameter Value/Range Observation/Result
Precursors Co(NO3)2·6H2O, (NH4)2HPO4Formation of cobalt phosphate.[2]
Concentration 0.15 M Co(NO3)2, 0.1 M (NH4)2HPO4---
Hydrothermal Temperature 120-180°CInfluences crystallinity and particle size.
Hydrothermal Time 12-24 hoursAffects crystal growth and morphology.
Product Morphology Nanocrystals, e.g., sheet-likeDependent on synthesis conditions.[1]
Product Color Pink/VioletCharacteristic of Co(II) compounds.
Crystal Structure Co3(PO4)2·8H2OConfirmed by X-ray Diffraction (XRD).

Visualization

Hydrothermal_Synthesis_Workflow Experimental Workflow for Hydrothermal Synthesis of Co3(PO4)2·8H2O Nanocrystals cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Collection & Purification cluster_characterization Characterization A Dissolve Co(NO3)2·6H2O in DI Water C Mix Precursor Solutions A->C B Dissolve (NH4)2HPO4 in DI Water B->C D Transfer to Autoclave C->D Stirring E Heat in Oven (120-180°C, 12-24h) D->E F Cool to Room Temperature E->F G Centrifuge and Collect Precipitate F->G H Wash with DI Water G->H I Wash with Ethanol H->I Repeat J Dry in Oven (60°C) I->J K Co3(PO4)2·8H2O Nanocrystals J->K

Caption: Workflow for the hydrothermal synthesis of Co3(PO4)2·8H2O nanocrystals.

References

Application Notes and Protocols for Sol-Gel Synthesis of Cobalt Phosphate Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of cobalt phosphate materials using the versatile sol-gel method. This document outlines detailed experimental protocols, presents key quantitative data for material characterization, and explores various applications, particularly in the fields of electrochemistry and biomedicine.

Introduction to Sol-Gel Synthesis of Cobalt Phosphate

The sol-gel process is a wet-chemical technique used for the fabrication of materials, including metal phosphates, from a chemical solution which acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[1] This method offers excellent control over the material's purity, homogeneity, microstructure, and surface properties at relatively low processing temperatures. For cobalt phosphate synthesis, this process allows for the creation of nanoparticles and porous structures with tailored properties for applications such as catalysis, energy storage, and drug delivery.[2]

The general workflow of the sol-gel process involves the following key stages:

  • Sol Formation: Dissolution of cobalt and phosphate precursors in a suitable solvent to form a colloidal suspension (sol).

  • Gelation: Linkage of the precursor molecules to form a continuous network (gel) that extends throughout the solvent.

  • Aging: Strengthening of the gel network through further polycondensation reactions.

  • Drying: Removal of the solvent from the gel network to form a xerogel or aerogel.

  • Calcination: Heat treatment of the dried gel to remove organic residues and induce crystallization of the desired cobalt phosphate phase.

Experimental Protocols

This section provides detailed protocols for the sol-gel synthesis of cobalt phosphate materials. The following is a generalized protocol synthesized from common sol-gel procedures for metal oxides and phosphates.[3][4]

Protocol 1: Sol-Gel Synthesis of Cobalt Phosphate Nanoparticles

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Phosphoric acid (H₃PO₄) or Triethyl phosphate ((C₂H₅)₃PO₄)

  • Citric acid (C₆H₈O₇)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Ammonia solution (NH₄OH)

Equipment:

  • Beakers and magnetic stir bars

  • Hot plate with magnetic stirring capability

  • pH meter

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: a. Dissolve a 1:1 molar ratio of the cobalt salt and the phosphate precursor in a mixture of ethanol and deionized water. For example, dissolve 0.1 M of cobalt(II) acetate and 0.1 M of phosphoric acid in a 50:50 (v/v) ethanol/water solution. b. Add citric acid as a chelating agent in a 1:1 molar ratio with the cobalt salt. This helps to control the hydrolysis and condensation reactions. c. Stir the solution vigorously at 60°C for 1 hour to ensure complete dissolution and the formation of a homogeneous sol.[3]

  • Gelation: a. Slowly add ammonia solution dropwise to the sol while continuously stirring to adjust the pH to a desired value (e.g., pH 7-8). This will initiate the hydrolysis and polycondensation reactions, leading to the formation of a viscous gel. b. Continue stirring for another 2-3 hours as the gel forms.

  • Aging: a. Cover the beaker containing the gel and let it age at room temperature for 24-48 hours. This step allows for the completion of the condensation reactions and strengthens the gel network.

  • Drying: a. Place the aged gel in a drying oven at 80-100°C for 12-24 hours to remove the solvent and other volatile components, resulting in a dried xerogel.

  • Calcination: a. Grind the dried xerogel into a fine powder. b. Calcine the powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for 2-4 hours in an air atmosphere to obtain the crystalline cobalt phosphate material. The calcination temperature significantly influences the crystallinity and particle size.[5]

Data Presentation: Properties of Sol-Gel Synthesized Cobalt Materials

The properties of cobalt-based materials synthesized via the sol-gel method are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Physical Properties of Sol-Gel Synthesized Cobalt-Based Materials

MaterialPrecursorsCalcination Temp. (°C)Crystallite Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)
Co₃O₄Cobalt Nitrate, Citric Acid30013.76--
Co₃O₄Cobalt Nitrate, Glycine-3611-
CoFe₂O₄Cobalt Nitrate, Iron Nitrate40030-40--
CoOₓ Xerogel-150~10MaximaMaxima
CoOₓ Xerogel-60030-40DecreasedDecreased
Co₃(PO₄)₂/N,P-GACobalt Acetate, Phytic Acid, GO900-426.3-

Data compiled from multiple sources for comparison.[6][7][8][9]

Table 2: Electrochemical Performance of Sol-Gel Synthesized Cobalt-Based Electrode Materials

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Cycle Stability (% retention after cycles)
Co₃O₄-SG-980.2588% after 5000
Co(OH)₂6 M KOH430180% after 3000
CoOₓ Xerogel-291-Stable for thousands of cycles
Co₃(PO₄)₂ (CBD)-678(10 mV/s scan rate)90.46% after 10000

Note: Some data for cobalt phosphate synthesized by other methods is included for comparative purposes.[5][8][10][11]

Visualizations

Diagram 1: Sol-Gel Synthesis Workflow for Cobalt Phosphate

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Gel Formation & Aging cluster_2 Material Processing cluster_3 Final Product Precursors Cobalt & Phosphate Precursors Sol Homogeneous Sol Precursors->Sol Solvent Ethanol/Water Solvent->Sol Chelating_Agent Citric Acid Chelating_Agent->Sol pH_Adjustment pH Adjustment (NH4OH) Sol->pH_Adjustment Gelation Gelation pH_Adjustment->Gelation Aging Aging (24-48h) Gelation->Aging Drying Drying (80-100°C) Aging->Drying Xerogel Xerogel Powder Drying->Xerogel Calcination Calcination (400-600°C) Xerogel->Calcination Final_Product Crystalline Cobalt Phosphate Nanoparticles Calcination->Final_Product Applications cluster_applications Potential Applications CoP Sol-Gel Synthesized Cobalt Phosphate Electrocatalysis Electrocatalysis (OER/ORR) CoP->Electrocatalysis Supercapacitors Supercapacitors CoP->Supercapacitors Drug_Delivery Drug Delivery CoP->Drug_Delivery Anticancer Anticancer Agents CoP->Anticancer Biocompatible_Coatings Biocompatible Coatings CoP->Biocompatible_Coatings

References

Application Note: Characterization of Cobalt(II) Phosphate Octahydrate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the characterization of cobalt(II) phosphate octahydrate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) is provided below, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (Co₃(PO₄)₂·8H₂O) is an inorganic compound with notable applications in various fields, including its use as a pigment in ceramics and glass, a catalyst in chemical reactions, and as a precursor for advanced battery materials.[1] In the pharmaceutical and drug development sectors, cobalt-containing compounds are explored for their potential therapeutic and diagnostic properties. The physical and chemical properties of this compound, such as particle size, morphology, and crystal structure, are critical to its functionality. Therefore, precise characterization using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) is essential.

This application note provides detailed protocols for the synthesis of this compound and its characterization using XRD and SEM.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis s1 Precursor Preparation (CoCl₂·6H₂O and (NH₄)₂HPO₄) s2 Co-precipitation Reaction s1->s2 s3 Washing and Filtration s2->s3 s4 Drying s3->s4 c1 XRD Analysis (Phase Identification and Crystallinity) s4->c1 Sample for XRD c2 SEM Analysis (Morphology and Particle Size) s4->c2 Sample for SEM d1 XRD Data Interpretation (Peak Indexing) c1->d1 d2 SEM Image Analysis (Morphological Description) c2->d2

Figure 1: Experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

1. Synthesis of this compound (Co-precipitation Method)

This protocol describes a simple co-precipitation method to synthesize this compound nanoparticles.[2]

  • Materials:

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

    • Deionized water

    • Ethanol

  • Procedure:

    • Prepare a 0.3 M aqueous solution of CoCl₂·6H₂O.

    • Prepare a 0.2 M aqueous solution of (NH₄)₂HPO₄.

    • Slowly add the (NH₄)₂HPO₄ solution dropwise to the CoCl₂·6H₂O solution under vigorous magnetic stirring at room temperature.

    • Continue stirring for 2 hours to ensure a complete reaction. A pinkish precipitate will form.

    • Age the precipitate in the mother liquor for 24 hours.

    • Separate the precipitate by centrifugation or filtration.

    • Wash the collected solid repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

2. X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystalline phase and structure of the synthesized material.

  • Instrument: Standard powder X-ray diffractometer

  • Sample Preparation: A thin layer of the dried this compound powder is uniformly spread on a sample holder.

  • Instrumental Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Operating Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° - 80°

    • Scan Speed: 2°/min

    • Step Size: 0.02°

3. Scanning Electron Microscopy (SEM) Analysis

SEM is employed to investigate the surface morphology, particle size, and aggregation of the synthesized powder.

  • Instrument: Field Emission Scanning Electron Microscope (FE-SEM)

  • Sample Preparation:

    • A small amount of the dried powder is dispersed in ethanol.

    • A drop of the suspension is placed on a clean silicon wafer or an aluminum stub with carbon tape.

    • The sample is allowed to dry completely.

    • For non-conductive samples, a thin layer of gold or carbon is sputter-coated onto the sample to prevent charging.

  • Instrumental Parameters:

    • Accelerating Voltage: 5 - 15 kV

    • Magnification: 1,000x to 50,000x, depending on the particle size.[3]

    • Detector: Secondary Electron (SE) detector for topographical imaging.

    • Working Distance: 5 - 10 mm

Data Presentation

Table 1: Characteristic XRD Peaks for this compound

The XRD pattern of the as-synthesized powder should be compared with the standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound. The diffraction peaks are in good agreement with the crystal structure of Co₃(PO₄)₂·8H₂O.[4]

2θ (degrees)Relative Intensity (%)
11.2100
15.925
18.830
22.540
28.235
30.520
34.115
44.818

(Note: These are representative peaks and may vary slightly based on experimental conditions and crystallinity.)

Table 2: Morphological Characteristics from SEM Analysis

ParameterDescription
Morphology The SEM images typically reveal plate-like or flower-like nanostructures.[2] The morphology can vary depending on the synthesis method. For instance, a hydrothermal route may produce uniformly distributed sheet-like morphology with sizes ranging from 200 to 600 nm, while a precipitation method can result in platelet-shaped structures with an average size of 500 nm.[5]
Particle Size The individual plates or petals of the nanostructures can have a thickness in the nanometer range. The overall particle or agglomerate size can range from hundreds of nanometers to a few micrometers.[2][5]
Aggregation The nanoparticles often exhibit a degree of agglomeration, forming larger secondary structures.[6]

Relationship between Synthesis and Characterization

G cluster_synthesis Synthesis Method cluster_properties Material Properties cluster_characterization Characterization Technique s1 Co-precipitation p1 Crystal Structure (Phase Purity) s1->p1 influences p2 Morphology (Shape and Size) s1->p2 influences p3 Crystallinity s1->p3 influences c1 XRD p1->c1 determined by c2 SEM p2->c2 observed by p3->c1 determined by

References

Application Note: Thermogravimetric Analysis of Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

The thermal decomposition of Co₃(PO₄)₂·8H₂O is anticipated to proceed through a multi-step dehydration process. The following table summarizes the theoretical mass loss for a proposed sequential loss of water molecules. The temperature ranges are estimations based on the typical behavior of hydrated salts.

StepTemperature Range (°C)ProcessSpecies LostTheoretical Mass Loss (%)Cumulative Mass Loss (%)
150 - 150Dehydration4 H₂O14.1514.15
2150 - 300Dehydration4 H₂O14.1528.30
Total Complete Dehydration 8 H₂O 28.30 28.30

Note: The molar mass of Co₃(PO₄)₂·8H₂O is approximately 510.79 g/mol , and the molar mass of Co₃(PO₄)₂ is 366.79 g/mol . The total theoretical mass loss for the removal of all eight water molecules is calculated as (8 * 18.015 g/mol ) / 510.79 g/mol * 100% = 28.30%.

Experimental Protocol

This section details a general procedure for performing thermogravimetric analysis on Co₃(PO₄)₂·8H₂O.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo, etc.)

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Ensure the Co₃(PO₄)₂·8H₂O sample is a fine, homogeneous powder to promote uniform heating.

    • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum). Record the exact weight.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • TGA Method:

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 25-30 °C.

      • Ramp the temperature from the starting temperature to a final temperature of at least 600 °C. A higher final temperature may be used to investigate further decomposition, though significant events beyond dehydration are not expected in this range for this specific compound.

      • Use a constant heating rate of 10 °C/min. This is a common heating rate for such analyses, but it can be varied (e.g., 5, 15, or 20 °C/min) to study the kinetics of decomposition.

    • Atmosphere: Maintain a constant flow of inert gas (e.g., nitrogen) at 20-50 mL/min throughout the experiment.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The resulting TGA curve will show one or more steps corresponding to the loss of water molecules.

    • Determine the onset and end temperatures for each mass loss step.

    • Calculate the percentage mass loss for each step and compare it with the theoretical values.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss for each step.

Visualization

The following diagram illustrates the proposed thermal decomposition pathway of Co₃(PO₄)₂·8H₂O.

Thermal_Decomposition_of_Cobalt_Phosphate_Octahydrate Co3PO42_8H2O Co₃(PO₄)₂·8H₂O Co3PO42_4H2O Co₃(PO₄)₂·4H₂O Co3PO42_8H2O->Co3PO42_4H2O Heat (50-150°C) - 4 H₂O Co3PO42 Co₃(PO₄)₂ (Anhydrous) Co3PO42_4H2O->Co3PO42 Heat (150-300°C) - 4 H₂O

Figure 1: Proposed thermal decomposition pathway of Co₃(PO₄)₂·8H₂O.

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) of Cobalt Phosphate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphate (Co-Pi) has emerged as a highly promising, earth-abundant catalyst for various electrochemical reactions, most notably the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. Its applications are also being explored in supercapacitors and biosensors. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of Co-Pi electrodes. By applying a small amplitude AC voltage over a range of frequencies, EIS can deconstruct the complex electrochemical processes occurring at the electrode-electrolyte interface into individual resistive and capacitive elements. This allows for the quantification of parameters such as charge transfer resistance, double-layer capacitance, and diffusion limitations, providing invaluable insights into the catalytic activity and reaction kinetics of cobalt phosphate electrodes.

These application notes provide a comprehensive overview of the application of EIS to cobalt phosphate electrodes, including detailed experimental protocols for electrode preparation and EIS measurements, analysis of EIS data, and a summary of key quantitative parameters.

Data Presentation

The following tables summarize key quantitative data obtained from EIS and related electrochemical measurements of cobalt phosphate and similar cobalt-based electrodes reported in the literature. These values are highly dependent on the specific synthesis method, electrode morphology, and experimental conditions.

Table 1: EIS and Tafel Data for Cobalt-Based Catalysts for Oxygen Evolution Reaction (OER)

Catalyst SystemElectrolyteRct (Ω)Rs (Ω)Cdl (mF cm⁻²)Tafel Slope (mV dec⁻¹)Reference
Co-Pi on FTO0.1 M KPi (pH 7)N/AN/AN/A~155[1]
Co3O4 on FTO0.1 M KPi (pH 7)N/AN/AN/A~145[2]
Co-P film on Cu foil1 M KOHN/AN/AN/A47[3]
CoP on carbon cloth1 M KOH3.11.6N/AN/A[3]
Co(OH)F on carbon cloth1 M KOH3.222.1N/AN/A[3]
Co3O4 on carbon cloth1 M KOH3.631.8N/AN/A[3]
(Co,Fe)PO4 on iron foam1 M KOHLowN/AN/A-71 (for HER)[4]
Co3(PO4)21 M KOH1.100.85N/AN/A[5]
CoNH4PO41 M KOH4.190.85N/AN/A[5]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: Preparation of Cobalt Phosphate Electrodes by Electrodeposition

This protocol describes a general method for the electrodeposition of a cobalt phosphate catalyst film onto a conductive substrate, such as fluorine-doped tin oxide (FTO) glass.

Materials:

  • FTO-coated glass slides

  • Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Deionized (DI) water

  • Isopropanol

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: FTO glass, counter electrode: platinum wire or mesh, reference electrode: Ag/AgCl)

Procedure:

  • Substrate Cleaning:

    • Cut the FTO glass to the desired dimensions (e.g., 1 cm x 2 cm).

    • Sonciate the FTO glass sequentially in isopropanol and DI water for 15 minutes each to remove organic residues and other contaminants.

    • Dry the substrate under a stream of nitrogen or in an oven at 60°C.

  • Electrolyte Preparation:

    • Prepare a 0.1 M potassium phosphate (KPi) buffer solution with a pH of 7.0 by mixing appropriate amounts of KH₂PO₄ and K₂HPO₄ solutions.

    • Dissolve cobalt (II) nitrate hexahydrate in the KPi buffer to a final concentration of 0.5 mM.

  • Electrodeposition:

    • Assemble the three-electrode cell with the cleaned FTO glass as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the cobalt-containing phosphate buffer solution.

    • Apply a constant potential (potentiostatic deposition) of +1.2 V vs. Ag/AgCl for 30 minutes. A visible film of cobalt phosphate will form on the FTO surface.

    • After deposition, rinse the electrode thoroughly with DI water to remove any residual electrolyte and loosely bound material.

    • Dry the electrode in air.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

This protocol outlines the procedure for performing EIS measurements on a prepared cobalt phosphate electrode to study the oxygen evolution reaction (OER).

Materials and Equipment:

  • Cobalt phosphate working electrode

  • Platinum wire or mesh counter electrode

  • Ag/AgCl or other suitable reference electrode

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) module

  • Electrolyte solution (e.g., 1.0 M KOH for alkaline OER)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the cobalt phosphate electrode as the working electrode, a platinum counter electrode, and a reference electrode.

    • Fill the cell with the desired electrolyte (e.g., 1.0 M KOH). Ensure the reference electrode tip is placed close to the working electrode surface.

  • Electrochemical Pre-treatment (Activation):

    • To obtain a stable electrochemical response, it is often necessary to activate the catalyst. This can be done by cycling the potential in the working electrolyte. For example, perform 20 cyclic voltammetry (CV) scans between 1.0 and 1.6 V vs. RHE at a scan rate of 100 mV/s.

  • EIS Measurement Setup:

    • Set the potentiostat to the desired DC potential for the EIS measurement. For OER, this is typically a potential where the reaction is occurring, for example, an overpotential of 350 mV.

    • Set the AC voltage amplitude. A small amplitude of 5-10 mV is commonly used to ensure a linear response.

    • Define the frequency range. A typical range for studying OER catalysis is from 100 kHz to 0.1 Hz.

    • Set the number of data points to be collected per decade of frequency (e.g., 10 points/decade).

  • Data Acquisition:

    • Initiate the EIS measurement. The instrument will apply the AC perturbation at each specified frequency and measure the resulting current response to calculate the impedance.

    • Save the collected data, which will typically be in a text format containing frequency, real impedance (Z'), and imaginary impedance (Z'').

Data Analysis and Interpretation

The obtained EIS data is commonly visualized using a Nyquist plot (Z'' vs. Z'). The shape of this plot provides qualitative information about the electrochemical processes. For a more quantitative analysis, the data is fitted to an equivalent electrical circuit model. The most common model for electrochemical systems is the Randles circuit.

Randles Equivalent Circuit:

A simplified Randles circuit consists of:

  • Rs (Solution Resistance): The resistance of the electrolyte between the working and reference electrodes. It is determined by the high-frequency intercept with the real axis.

  • Rct (Charge Transfer Resistance): The resistance to the transfer of electrons at the electrode-electrolyte interface. It is represented by the diameter of the semicircle in the Nyquist plot. A smaller Rct indicates faster kinetics and a more efficient catalyst.

  • Cdl (Double-Layer Capacitance): The capacitance of the electrical double layer formed at the interface.

  • W (Warburg Impedance): Represents the diffusion of reactants to or from the electrode surface. It appears as a 45° line at low frequencies in the Nyquist plot.

By fitting the experimental EIS data to this model using appropriate software, the values of these parameters can be extracted, providing a quantitative understanding of the electrode's performance.

Mandatory Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis p1 Substrate Cleaning (FTO) p2 Electrolyte Preparation (Co²⁺ in KPi buffer) p1->p2 p3 Electrodeposition (+1.2V vs Ag/AgCl) p2->p3 p4 Rinsing and Drying p3->p4 e1 Cell Assembly p4->e1 Prepared Electrode e2 Electrochemical Activation (CV) e1->e2 e3 Set EIS Parameters (Potential, Frequency, Amplitude) e2->e3 e4 Data Acquisition e3->e4 a1 Nyquist Plot Visualization e4->a1 EIS Data a2 Equivalent Circuit Modeling (e.g., Randles Circuit) a1->a2 a3 Parameter Extraction (Rs, Rct, Cdl) a2->a3

Caption: Experimental workflow for EIS analysis of cobalt phosphate electrodes.

oer_pathway Co_II Co(II)-OH₂ Co_III_OH Co(III)-OH Co_II->Co_III_OH -e⁻, -H⁺ Co_IV_O Co(IV)=O Co_III_OH->Co_IV_O -e⁻, -H⁺ Co_III_OOH Co(III)-OOH Co_IV_O->Co_III_OOH +H₂O, -e⁻, -H⁺ Co_III_OOH->Co_II -e⁻ O2_release O₂ Release Co_III_OOH->O2_release

Caption: Proposed OER mechanism at a cobalt phosphate catalyst surface.[2][5]

randles_circuit start n1 start->n1 Rs end n2 n1->n2 Rct Rct Cdl Cdl n2->end

Caption: Simplified Randles equivalent circuit model for a Co-Pi electrode.

References

Fabricating Cobalt Phosphate Modified Electrodes: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cobalt phosphate (Co-Pi) modified electrodes have emerged as versatile and highly effective platforms in various electrochemical applications. Their unique catalytic properties, facile synthesis, and stability make them attractive for researchers, scientists, and drug development professionals. These electrodes have demonstrated significant potential in the development of sensitive biosensors for clinically relevant analytes, efficient catalysts for water splitting, and as novel tools for the electrochemical analysis of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the fabrication and utilization of cobalt phosphate modified electrodes.

Core Applications

Cobalt phosphate modified electrodes exhibit remarkable performance in three primary areas:

  • Non-enzymatic Biosensing: Co-Pi films possess excellent electrocatalytic activity towards the oxidation of various biomolecules, enabling the development of highly sensitive and selective non-enzymatic sensors for analytes such as glucose, dopamine, ascorbic acid, and uric acid.[1][2][3]

  • Electrocatalytic Water Splitting: As a cost-effective and earth-abundant catalyst, cobalt phosphate plays a crucial role in both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), key processes in water electrolysis for hydrogen production.[4][5][6]

  • Pharmaceutical Analysis: The unique electrochemical properties of Co-Pi modified electrodes can be leveraged for the sensitive detection and quantification of various drug molecules, offering a valuable tool for pharmaceutical quality control and therapeutic drug monitoring.[7][8][9][10]

Data Presentation: Performance of Cobalt Phosphate Modified Electrodes

The following tables summarize the quantitative performance of cobalt phosphate and related modified electrodes across various applications, providing a comparative overview for researchers.

Table 1: Performance in Non-Enzymatic Biosensing

Analyte(s)Electrode ModificationLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA mM⁻¹ cm⁻²)Reference
Ascorbic Acid (AA), Dopamine (DA), Uric Acid (UA)Lithium Cobalt Phosphate (LCP)/GCEAA: 10 - 8000, DA: 0.01 - 10, UA: 0.02 - 25AA: 8.10, DA: 0.0075, UA: 0.0227Not explicitly stated[7][11]
Dopamine (DA)Ni-Co-P Nanostructure/Nickel Foam0.5 - 235015262[12]
Dopamine (DA)Bimetallic Nickel/Cobalt Phosphide Nanosheets0.3 - 500.0162033[1]
Uric Acid (UA)Porous Cobalt Oxide Nanosheetsup to 800Not specified3566.5 (DPV), 470.4 (CV)[13]
Ascorbic Acid (AA) & Uric Acid (UA)Carbon Paste/Cobalt Schiff Base CompositeAA: 0.5 - 1000, UA: 1 - 1000AA: 0.008, UA: 0.008Not explicitly stated[14]

Table 2: Performance in Electrocatalytic Water Splitting

ReactionElectrode ModificationOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)StabilityReference
OERHydrous Cobalt Phosphate Thin Film29298Stable for 10 hours[5][6]
HER & OERFe-doped Nickel Cobalt Phosphate Nanofibers/NFHER: 104, OER: 234Not specifiedStable for 100 hours[4][9]
HER & OERPd-modified CoPHER: 227, OER: 396Not specifiedNot specified[15]
OERCobalt Phosphate (CoPO)35060.7Stable up to 15 hours[4]

Table 3: Performance in Pharmaceutical Analysis

AnalyteElectrode ModificationLinear Range (µM)Limit of Detection (LOD) (µM)ApplicationReference
NilotinibCoS@Nitrogen-Doped Amorphous Porous Carbon/GCE0.0597 - 1.57 & 1.57 - 11.20.0118 (ng/mL)Drug Monitoring[16]
CiprofloxacinCobalt-Iron Prussian Blue Analogs@Carbon Nitride0.005 - 300 & 325 - 7410.0007389 & 0.0010313Antibiotic Detection[8][17]
ParacetamolCoFe₂O₄ Nanoparticles/Graphite Paste3 - 1600.35Drug Detection[9]
ParacetamolMnFe₂O₄ Nanoparticles/Graphite Paste3 - 2000.30Drug Detection[9]
ParacetamolCoO/Co₃O₄/NC Nanocomposites2.5 - 4230.79Drug Detection[18]

Experimental Protocols

This section provides detailed methodologies for the fabrication of cobalt phosphate modified electrodes via two common techniques: electrodeposition and hydrothermal synthesis.

Protocol 1: Electrodeposition of Cobalt Phosphate Film on a Glassy Carbon Electrode (GCE)

This protocol describes a general one-step electrodeposition method for creating a nickel cobalt phosphate nanosheet array on a conductive substrate.[19][20]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized (DI) water

  • Electrochemical workstation

  • Three-electrode cell (GCE as working electrode, platinum wire as counter electrode, Ag/AgCl as reference electrode)

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

    • Rinse thoroughly with DI water.

    • Sonciate in a 1:1 solution of ethanol and DI water for 5 minutes.

    • Rinse again with DI water and allow to air dry.

  • Preparation of Electrodeposition Solution:

    • Prepare a 0.1 M phosphate buffer solution (PBS) by dissolving NaH₂PO₄ in DI water and adjusting the pH to 7.0.

    • Dissolve CoCl₂·6H₂O and NiCl₂·6H₂O in the PBS to achieve the desired metal ion concentrations (e.g., 0.5 mM of each).

  • Electrodeposition Process:

    • Assemble the three-electrode cell with the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the electrodeposition solution.

    • Apply a constant potential (e.g., 1.2 V vs. Ag/AgCl) for a specified duration (e.g., 300 seconds) using the electrochemical workstation.

    • After deposition, gently rinse the modified electrode with DI water to remove any unreacted species.

    • Allow the electrode to air dry before characterization and use.

Protocol 2: Hydrothermal Synthesis of Cobalt Phosphate Nanostructures for Electrode Modification

This protocol outlines a facile hydrothermal method for synthesizing hydrous cobalt phosphate thin films directly onto a substrate.[5][6]

Materials:

  • Conductive substrate (e.g., Stainless Steel, Nickel Foam)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Substrate Preparation:

    • Clean the substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrate in an oven.

  • Synthesis Solution Preparation:

    • In a beaker, dissolve CoCl₂·6H₂O, KH₂PO₄, and urea in DI water to achieve the desired concentrations (e.g., 0.1 M CoCl₂, 0.1 M KH₂PO₄, and 0.3 M urea).

    • Stir the solution until all reagents are completely dissolved.

  • Hydrothermal Reaction:

    • Place the cleaned substrate into the Teflon liner of the autoclave.

    • Pour the synthesis solution into the Teflon liner.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 6 hours).

  • Post-Synthesis Treatment:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Remove the substrate, which is now coated with a cobalt phosphate film.

    • Rinse the coated substrate several times with DI water and ethanol.

    • Dry the modified electrode in an oven at 60 °C for 2 hours.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the proposed electrochemical reaction mechanisms for the detection of various analytes using cobalt-based phosphate modified electrodes.

G cluster_dopamine Dopamine Oxidation cluster_ascorbic Ascorbic Acid Oxidation cluster_uric Uric Acid Oxidation Dopamine Dopamine Dopamine_quinone Dopamine-o-quinone Dopamine->Dopamine_quinone -2e⁻, -2H⁺ Dopamine_quinone->Dopamine +2e⁻, +2H⁺ Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid -2e⁻, -2H⁺ Uric_Acid Uric Acid Allantoin Allantoin Uric_Acid->Allantoin -2e⁻, -2H⁺

Caption: Electrochemical oxidation pathways of Dopamine, Ascorbic Acid, and Uric Acid.

Experimental Workflow

The following diagram outlines the general experimental workflow for the fabrication and characterization of cobalt phosphate modified electrodes for a typical biosensing application.

G cluster_prep Electrode Preparation cluster_fab Fabrication of Co-Pi Film cluster_char Characterization cluster_app Electrochemical Application start Start: Bare Electrode pretreatment Electrode Pre-treatment (Polishing, Cleaning) start->pretreatment fabrication Co-Pi Film Deposition (Electrodeposition or Hydrothermal) pretreatment->fabrication morphology Morphological Analysis (SEM, TEM) fabrication->morphology composition Compositional Analysis (XPS, EDX) fabrication->composition electrochem_test Electrochemical Testing (CV, DPV) morphology->electrochem_test composition->electrochem_test data_analysis Data Analysis (Calibration, Sensitivity, LOD) electrochem_test->data_analysis end End: Performance Evaluation data_analysis->end

References

Application Notes and Protocols for Cobalt(II) Phosphate Octahydrate as a Fertilizer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt(II) phosphate octahydrate as a fertilizer additive to enhance plant growth and development. Cobalt, while not universally classified as an essential plant nutrient, is recognized as a beneficial element, particularly for leguminous species, due to its critical role in nitrogen fixation.[1][2][3] At optimal concentrations, cobalt has been shown to improve nutrient uptake, increase yield, and enhance stress tolerance in a variety of crops.[1][4][5] However, it is crucial to note that cobalt can exhibit toxicity at high concentrations.[3]

Rationale for Use

Cobalt is an essential cofactor for several enzymes in both plants and symbiotic microorganisms.[6] Its primary role in agriculture is centered on its necessity for nitrogen-fixing bacteria, such as Rhizobium, which form symbiotic relationships with leguminous plants.[1][6] Cobalt is a core component of cobalamin (vitamin B12), a coenzyme required for the activity of nitrogenase, the enzyme complex that converts atmospheric nitrogen into ammonia.[1][6]

Key Benefits of Cobalt Supplementation:

  • Enhanced Nitrogen Fixation: Particularly in legumes, cobalt supplementation can lead to increased nodulation and nitrogenase activity, resulting in improved nitrogen availability to the plant.[6][7]

  • Improved Plant Growth and Yield: Studies have shown that cobalt application can increase plant height, biomass, and overall yield in various crops, including sweet potato, tomato, and faba bean.[4][5][7]

  • Increased Nutrient Uptake: Cobalt has been observed to enhance the uptake of other essential nutrients, such as nitrogen, phosphorus, and potassium.[4][5]

  • Stress Tolerance: There is evidence to suggest that cobalt may help plants mitigate the effects of environmental stressors.[1]

Data Presentation: Effects of Cobalt Fertilization

The following tables summarize quantitative data from various studies on the effects of cobalt application on different plant species. Note that the original studies may have used different forms of cobalt; the provided data serves as a guide for expected outcomes with cobalt supplementation.

Table 1: Effect of Cobalt Application on Plant Growth Parameters

CropCobalt Concentration/Application RateObserved EffectReference
Sweet Potato10 ppm Co with mono super phosphate22.3% increase in yield[4]
Tomato7.5 ppm Co with mono super phosphate129% increase in fruit yield
Faba Bean12 ppm Co with 75% N fertilizerYield equal to or greater than 100% N fertilizer without Co[7]
GroundnutFoliar spray of CoIncreased growth and yield parameters[5]
Coriander12.5 ppm CoIncreased herb yield and essential oil components[5]

Table 2: Effect of Cobalt Application on Nutrient Content in Plants

CropCobalt ApplicationNutrient Content ChangeReference
Sweet PotatoWith mono super phosphateEnhanced N, P, K, Mn, Zn, Cu content; reduced Fe content[4]
Faba Bean12 ppm CoIncreased N, P, K, Mn, Zn, Cu content[7]
GroundnutWith 75% & 100% N levelsIncreased N, P, K, Mn, Zn content; reduced Fe content[5]

Table 3: Recommended and Toxic Levels of Cobalt

Plant SpeciesBeneficial Concentration RangeToxic ConcentrationReference
General0.1 - 1.0 mg/kg in soil> 40 mg/kg in soil can be toxic to sensitive plants[3]
Tomato-Necrosis observed at elevated soil concentrations
LegumesEssential for nitrogen fixationHigh levels can inhibit nodulation[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the application and analysis of this compound as a fertilizer additive.

Protocol for Preparation of this compound Fertilizer Solution

Objective: To prepare a stock solution of this compound for application to soil or hydroponic systems.

Materials:

  • This compound (Co₃(PO₄)₂·8H₂O)

  • Distilled or deionized water

  • Weak acid (e.g., citric acid or acetic acid) - optional, to aid dissolution

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required mass: Determine the desired final concentration of cobalt (Co²⁺) in ppm (mg/L). The molecular weight of Co₃(PO₄)₂·8H₂O is approximately 510.86 g/mol , and the molecular weight of cobalt is approximately 58.93 g/mol . The percentage of cobalt in this compound is approximately 34.6%.

    • Calculation Example: To prepare a 100 ppm Co²⁺ stock solution, you would need 100 mg of Co²⁺ per liter. This corresponds to approximately 289 mg of Co₃(PO₄)₂·8H₂O per liter.

  • Dissolution: Cobalt(II) phosphate has low solubility in water. To prepare a solution, it is recommended to use slightly acidic water.

    • Add the calculated mass of this compound to a volumetric flask.

    • Add a small amount of distilled water and a weak acid (e.g., a few drops of 1M citric acid) to aid dissolution.

    • Use a magnetic stirrer to continuously agitate the mixture until the solid is fully dissolved.

    • Bring the solution to the final volume with distilled water.

  • pH Adjustment: Adjust the pH of the final solution to a range suitable for your specific plant species and experimental setup (typically between 5.5 and 6.5 for most plants).

  • Storage: Store the stock solution in a cool, dark place.

Protocol for Soil Application of this compound

Objective: To apply this compound to soil for plant growth studies.

Materials:

  • Prepared this compound fertilizer solution

  • Pots with appropriate soil mix

  • Test plants

  • Measuring cylinders or pipettes

Procedure:

  • Experimental Design: Establish a clear experimental design with a control group (no cobalt application) and several treatment groups with varying concentrations of cobalt.

  • Application:

    • For pot experiments, calculate the volume of the cobalt solution needed to achieve the desired concentration in the soil (e.g., mg of Co per kg of soil).

    • Apply the solution evenly to the soil surface of each pot at the beginning of the experiment or at specific growth stages.

    • Ensure consistent watering across all experimental groups.

  • Monitoring: Regularly monitor plant growth parameters such as height, leaf number, and biomass. Observe for any signs of cobalt toxicity, which can include leaf chlorosis (yellowing) and necrosis (tissue death).

Protocol for Analysis of Cobalt Concentration in Plant Tissues

Objective: To determine the uptake and accumulation of cobalt in plant tissues.

Materials:

  • Plant tissue samples (roots, stems, leaves)

  • Drying oven

  • Grinder or mortar and pestle

  • Digestion solution (e.g., a mixture of nitric acid and perchloric acid)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Sample Preparation:

    • Harvest plant tissues and wash them thoroughly with deionized water to remove any surface contamination.

    • Dry the samples in an oven at 60-70°C until a constant weight is achieved.

    • Grind the dried samples into a fine powder.

  • Acid Digestion:

    • Weigh a precise amount of the dried plant powder.

    • Add the digestion solution and heat the mixture according to established protocols for acid digestion of plant material. This process breaks down the organic matter and brings the cobalt into solution.

  • Analysis:

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the cobalt concentration in the diluted sample using ICP-MS or AAS.

  • Calculation: Calculate the cobalt concentration in the original plant tissue based on the measured concentration, the dilution factor, and the initial weight of the sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nitrogen_Fixation_Pathway cluster_rhizobium Rhizobium in Root Nodule cluster_cobalt Role of Cobalt cluster_plant Plant Utilization N2 Atmospheric Nitrogen (N2) Nitrogenase Nitrogenase Enzyme Complex N2->Nitrogenase NH3 Ammonia (NH3) Nitrogenase->NH3 AminoAcids Amino Acids & Other N-compounds NH3->AminoAcids Assimilation Co Cobalt(II) Phosphate Octahydrate Cobalamin Cobalamin (Vitamin B12) Coenzyme Co->Cobalamin Synthesis Cobalamin->Nitrogenase Activates PlantGrowth Plant Growth AminoAcids->PlantGrowth

Role of Cobalt in Symbiotic Nitrogen Fixation.

Experimental_Workflow_Soil prep Prepare Cobalt(II) Phosphate Octahydrate Solution setup Set up Pot Experiment (Control & Treatment Groups) prep->setup apply Apply Cobalt Solution to Soil setup->apply grow Plant Growth Period apply->grow monitor Monitor Plant Growth & Observe for Toxicity grow->monitor harvest Harvest Plant Tissues (Roots, Stems, Leaves) monitor->harvest analyze Analyze Cobalt Concentration (ICP-MS or AAS) harvest->analyze data Data Analysis & Interpretation analyze->data

Experimental Workflow for Soil Application Study.

Ethylene_Inhibition_Pathway SAM S-adenosyl methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC_Synthase ACC Synthase Ethylene Ethylene ACC->Ethylene ACC_Oxidase ACC Oxidase Senescence Leaf Senescence Ethylene->Senescence Cobalt Cobalt (Co²⁺) Cobalt->ACC_Oxidase Inhibits

Cobalt's Inhibition of Ethylene Biosynthesis Pathway.

References

Application Notes and Protocols: Cobalt(II) Phosphate Octahydrate in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt(II) phosphate octahydrate as a heterogeneous catalyst, with a focus on its application in the oxygen evolution reaction (OER) and the degradation of organic dyes. Detailed protocols for catalyst synthesis, characterization, and catalytic activity assessment are provided to facilitate reproducible research.

Introduction

Cobalt(II) phosphate (Co₃(PO₄)₂) is an inorganic compound that has garnered significant attention as a robust and cost-effective heterogeneous catalyst.[1] Its hydrated form, this compound (Co₃(PO₄)₂·8H₂O), serves as a versatile precursor for the synthesis of various cobalt-based catalytic materials.[2] This document focuses on the synthesis and application of hydrous cobalt phosphate, particularly in the fields of electrochemical water splitting and environmental remediation. The material's notable catalytic activity is attributed to the presence of cobalt ions which can exist in multiple oxidation states, facilitating redox reactions.[3]

Applications in Heterogeneous Catalysis

Electrocatalytic Oxygen Evolution Reaction (OER)

Hydrous cobalt phosphate has emerged as a highly active and stable electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[4][5] Thin films and nanostructures of cobalt phosphate have demonstrated excellent performance in alkaline and neutral pH conditions.[6][7] The catalytic mechanism is believed to involve the formation of high-valent cobalt species (Co³⁺/Co⁴⁺) that act as active sites for water oxidation.[6]

Degradation of Organic Dyes

Cobalt phosphate-based materials have shown significant efficacy as catalysts in advanced oxidation processes (AOPs) for the degradation of organic pollutants in wastewater.[8][9] Specifically, they can act as Fenton-like catalysts, activating hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) that mineralize organic dye molecules.[8][9] This application is crucial for environmental remediation efforts in industries such as textiles.

Experimental Protocols

Synthesis of Hydrous Cobalt Phosphate Catalyst

This protocol is adapted from a facile one-pot hydrothermal method for the synthesis of hydrous cobalt phosphate thin films and can be modified for powder synthesis.[4]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Urea (CH₄N₂O)

  • Deionized (DI) water

  • Stainless steel autoclave with a Teflon liner

Procedure:

  • Prepare a 0.1 M aqueous solution of cobalt(II) chloride hexahydrate.

  • Prepare a 0.1 M aqueous solution of sodium dihydrogen phosphate.

  • Prepare a 0.2 M aqueous solution of urea.

  • In a typical synthesis, mix 20 mL of the cobalt(II) chloride solution, 20 mL of the sodium dihydrogen phosphate solution, and 20 mL of the urea solution in a beaker under constant stirring.

  • Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120°C (393 K) for 6-12 hours.[4]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at 60°C for 12 hours.

Note: The morphology and properties of the resulting hydrous cobalt phosphate can be tuned by varying the concentration of urea.[4]

Catalyst Characterization

To ensure the desired material properties, the synthesized catalyst should be characterized using standard techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the cobalt phosphate.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.

  • Transmission Electron Microscopy (TEM): For detailed structural analysis at the nanoscale.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of cobalt.

Caption: Workflow for the synthesis and characterization of hydrous cobalt phosphate.

Protocol for Electrocatalytic OER Testing

This protocol outlines the procedure for evaluating the OER performance of the synthesized hydrous cobalt phosphate catalyst using a standard three-electrode electrochemical setup.

Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE) or FTO glass coated with the catalyst.

  • Counter Electrode: Platinum wire or foil.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrolyte: 1.0 M KOH solution.[4]

  • Potentiostat/Galvanostat.

  • Catalyst Ink: Disperse 5 mg of the catalyst powder in a solution of 1 mL isopropanol and 40 µL of 5 wt% Nafion solution, followed by sonication.

Procedure:

  • Prepare the working electrode by drop-casting a specific volume (e.g., 10 µL) of the catalyst ink onto the GCE surface and letting it dry.

  • Assemble the three-electrode cell with the prepared working electrode, Pt counter electrode, and reference electrode in the 1.0 M KOH electrolyte.

  • Perform electrochemical measurements:

    • Cyclic Voltammetry (CV): To activate the catalyst and assess its redox behavior.

    • Linear Sweep Voltammetry (LSV): To obtain the polarization curve and determine the overpotential required to reach a current density of 10 mA/cm².[4]

    • Tafel Plot Analysis: To evaluate the OER kinetics from the LSV data.

    • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.

Caption: Experimental workflow for evaluating OER catalytic activity.

Protocol for Photocatalytic Degradation of Organic Dyes

This protocol describes a method for assessing the catalytic activity of cobalt phosphate in the degradation of an organic dye, such as Methylene Blue (MB) or Basic Yellow 28 (BY-28), in a Fenton-like process.[8][9]

Materials and Equipment:

  • Cobalt phosphate catalyst.

  • Organic dye solution (e.g., 20 ppm Methylene Blue).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 wt%).

  • Glass reactor vessel.

  • Magnetic stirrer.

  • UV-Vis spectrophotometer.

  • Light source (e.g., UV lamp or solar simulator), if investigating photocatalysis.

Procedure:

  • Prepare a stock solution of the organic dye in DI water.

  • In a typical experiment, add a specific amount of the cobalt phosphate catalyst (e.g., 1.25 g/L) to a known volume of the dye solution (e.g., 100 mL).[9]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Initiate the degradation reaction by adding a specific concentration of H₂O₂ (e.g., 50 mM).[9]

  • If investigating photocatalysis, turn on the light source.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Caption: Step-by-step protocol for dye degradation experiments.

Quantitative Data Presentation

The following tables summarize key performance indicators for hydrous cobalt phosphate catalysts in OER and organic dye degradation, based on reported literature.

Table 1: OER Electrocatalytic Performance of Hydrous Cobalt Phosphate

ParameterValueElectrolyteReference
Overpotential at 10 mA/cm²292 mV1.0 M KOH[4]
Tafel Slope98 mV/dec1.0 M KOH[4]
StabilityStable for 10 hours at 10 mA/cm²1.0 M KOH[4]

Table 2: Fenton-like Degradation of Basic Yellow 28 (BY-28) using Cobalt Phosphate

ParameterOptimal Condition/ValueReference
Catalyst Dosage1.25 g/L[9]
H₂O₂ Concentration50 mM[9]
pHNeutral[9]
Removal Efficiency>80% after 60 minutes[9]
ReusabilityMaintained >80% efficiency after 5 cycles[9]

Conclusion

This compound and its hydrous forms are promising and versatile materials for heterogeneous catalysis. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate these catalysts for applications in renewable energy and environmental remediation. Further research can focus on optimizing the catalyst's nanostructure and composition to enhance its performance and stability for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized cobalt(II) phosphate octahydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses common issues that can lead to impurities in the final product and provides systematic solutions to enhance the purity of your this compound.

Problem Potential Cause(s) Suggested Solution(s)
Product is contaminated with unreacted starting materials (e.g., cobalt chloride, sodium phosphate). - Incomplete reaction due to incorrect stoichiometry.- Insufficient reaction time or inadequate mixing.- Ensure precise stoichiometric ratios of cobalt and phosphate precursors.- Increase reaction time and ensure vigorous, consistent stirring throughout the precipitation process.
Formation of incorrect hydrate phases (e.g., tetrahydrate instead of octahydrate). - Reaction temperature is too high. The formation of different hydrates is temperature-dependent.- Maintain a consistent reaction temperature, ideally at or below room temperature, to favor the formation of the octahydrate form.
Presence of undesired cobalt hydroxide precipitates. - The pH of the reaction mixture is too high (alkaline).- Carefully control the pH of the solution, maintaining it in a neutral to slightly acidic range to prevent the precipitation of cobalt hydroxide.
Final product has a pale or inconsistent color. - Presence of impurities.- Incomplete crystallization.- Follow the purification protocols outlined below (washing and recrystallization) to remove impurities.- Allow sufficient time for crystallization to occur at a controlled temperature.
Low yield of the final product. - Loss of product during washing and filtration steps.- Incomplete precipitation.- Use fine filter paper or a centrifuge to minimize loss of fine particles during separation.- Optimize reaction conditions (pH, temperature, precursor concentration) to ensure complete precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound by co-precipitation?

A1: The most common impurities include unreacted starting materials such as soluble cobalt salts (e.g., cobalt chloride) and phosphate salts, other hydrated forms of cobalt phosphate (like the tetrahydrate), and cobalt hydroxide if the pH of the reaction is too high.[1]

Q2: How can I confirm the purity and crystalline phase of my synthesized this compound?

A2: X-ray Diffraction (XRD) is the primary technique to identify the crystalline phase of your product. By comparing the obtained XRD pattern with the standard pattern for this compound, you can confirm the correct phase and identify any crystalline impurities.[2][3] Elemental analysis techniques like Energy Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis can be used to determine the elemental composition and quantify the purity of your sample.[4][5]

Q3: What is the best solvent for washing the synthesized this compound?

A3: A multi-step washing process is recommended. Start with deionized water to remove most of the soluble inorganic impurities. Follow this with a wash using a solvent like ethanol or acetone. These organic solvents help to remove any remaining water-soluble impurities and can aid in the drying process.

Q4: Can recrystallization significantly improve the purity of my product?

A4: Yes, recrystallization is a powerful technique for purifying crystalline solids. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, purer crystals will form, leaving the impurities dissolved in the solvent. For this compound, which is slightly soluble in hot water, a carefully controlled recrystallization from an aqueous solution can lead to a significant increase in purity.

Data Presentation

The following table summarizes the expected impact of various purification methods on the final purity of this compound. The data is representative and illustrates the qualitative improvement at each stage.

Purification Stage Key Impurities Removed Expected Purity Improvement Analytical Technique for Verification
Initial Precipitation -BaselineXRD, Elemental Analysis
Washing with Deionized Water Soluble unreacted precursor saltsSignificant reduction of soluble ionsConductivity of the filtrate, Elemental Analysis
Washing with Ethanol/Acetone Residual aqueous impuritiesFurther removal of trace impuritiesElemental Analysis
Recrystallization Co-precipitated salts, different hydrate phasesHighest level of purity achievedXRD (for phase purity), Elemental Analysis (for elemental composition)

Experimental Protocols

I. Synthesis of this compound via Co-Precipitation

This protocol details a standard co-precipitation method for synthesizing this compound.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Di-sodium hydrogen phosphate (Na₂HPO₄)

  • Deionized water

  • Ammonium hydroxide (optional, for pH adjustment)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • pH meter

  • Buchner funnel and filter paper or centrifuge

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.3 M aqueous solution of cobalt(II) chloride hexahydrate.

    • Prepare a 0.2 M aqueous solution of di-sodium hydrogen phosphate.

  • Precipitation:

    • Place the cobalt(II) chloride solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the di-sodium hydrogen phosphate solution dropwise from a burette or dropping funnel to the cobalt solution. A pink precipitate will form.

    • Monitor the pH of the solution. If necessary, adjust to a neutral pH (around 7) using dilute ammonium hydroxide.

  • Aging the Precipitate:

    • Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to age and for the crystallization to complete.

  • Isolation of the Product:

    • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel or by centrifugation.

    • The collected solid is the crude this compound.

II. Purification of this compound

This section provides protocols for washing and recrystallization to improve the purity of the synthesized product.

  • Water Wash:

    • Transfer the filtered precipitate to a beaker with deionized water.

    • Stir the suspension for 10-15 minutes.

    • Filter or centrifuge to collect the solid.

    • Repeat this washing step 2-3 times until the conductivity of the wash water is close to that of deionized water.

  • Solvent Wash:

    • After the final water wash, wash the precipitate with ethanol or acetone to remove residual water and any organic-soluble impurities.

    • Filter or centrifuge to collect the purified product.

  • Drying:

    • Dry the final product in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration of the octahydrate form.

  • Dissolution:

    • In a beaker, add the impure this compound to a minimal amount of deionized water.

    • Gently heat the suspension on a hot plate with continuous stirring until the solid dissolves completely. Avoid boiling, as it may lead to the formation of other hydrate phases.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the beaker with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the recrystallized product by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash.

    • Dry the purified crystals in a desiccator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification CoCl2 Cobalt(II) Chloride Solution Precipitation Co-precipitation CoCl2->Precipitation Na2HPO4 Sodium Phosphate Solution Na2HPO4->Precipitation Aging Aging Precipitation->Aging Crude_Product Crude Co3(PO4)2·8H2O Aging->Crude_Product Washing Washing (Water & Ethanol) Crude_Product->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure Co3(PO4)2·8H2O Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_issues Potential Issues start Synthesized Product check_purity Assess Purity (XRD, Elemental Analysis) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end_product High-Purity Product is_pure->end_product Yes troubleshoot Troubleshoot is_pure->troubleshoot No unreacted Unreacted Precursors troubleshoot->unreacted Identify Impurity wrong_hydrate Incorrect Hydrate Form troubleshoot->wrong_hydrate Identify Impurity hydroxide Cobalt Hydroxide troubleshoot->hydroxide Identify Impurity adjust_stoichiometry Adjust Stoichiometry/ Reaction Time unreacted->adjust_stoichiometry Solution control_temp Control Temperature wrong_hydrate->control_temp Solution control_ph Control pH hydroxide->control_ph Solution adjust_stoichiometry->start control_temp->start control_ph->start

References

Technical Support Center: Synthesis of Cobalt(II) Phosphate Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in the synthesis of cobalt(II) phosphate octahydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when aiming for specific particle size control.

ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent Particle Size 1. Improper Surfactant Concentration: The concentration of the surfactant is a critical factor in controlling the nucleation and growth of particles. 2. Inadequate Mixing: Poor mixing can lead to localized gradients in the concentration of precursors and surfactants. 3. Temperature Fluctuations: Inconsistent reaction temperatures can affect the kinetics of particle formation, leading to a wider size distribution.1. Optimize the surfactant concentration through a series of controlled experiments. Even small variations can significantly impact the final particle size. 2. Ensure vigorous and consistent stirring is maintained throughout the entire reaction. 3. Utilize a temperature-controlled reaction vessel to maintain a stable temperature.
Undesired Particle Morphology 1. Incorrect Surfactant Type: Different surfactants have varying affinities for different crystal faces, which ultimately dictates the final morphology of the particles. 2. pH of the Reaction Mixture: The pH can influence both the chemistry of the precursors and the effectiveness of the surfactant.1. Experiment with different types of surfactants (e.g., anionic, cationic, non-ionic) to achieve the desired morphology. For instance, cationic quaternary ammonium salt surfactants have been used to create rosette-like structures in cobalt phosphate synthesis. 2. Carefully control and monitor the pH of the reaction solution. A pH range of 5.0 to 9.5 is often cited for this type of synthesis.
Particle Agglomeration 1. Insufficient Surfactant Coverage: The amount of surfactant may be inadequate to properly stabilize the newly formed nanoparticles. 2. Ineffective Surfactant: The chosen surfactant may not provide sufficient steric or electrostatic repulsion to prevent particles from aggregating. 3. Improper Post-Synthesis Washing: The washing and drying process after synthesis can strip the stabilizing surfactant layer from the particles.1. Increase the concentration of the surfactant. 2. Select a surfactant with a longer chain length or a different head group to enhance stability. The choice of surfactant can determine whether particles grow via diffusion (resulting in single crystalline particles) or aggregation (leading to multiple-grained particles).[1] 3. Modify the washing procedure by using a less harsh solvent or reducing the number of washing steps.
Broad Particle Size Distribution 1. Slow Addition of Precursors: A slow rate of precursor addition can lead to continuous nucleation, resulting in a broad distribution of particle sizes. 2. Ostwald Ripening: Over time, larger particles may grow at the expense of smaller ones, a process known as Ostwald ripening.[1]1. Employ a rapid injection of precursors to induce a burst of nucleation, followed by a controlled growth phase. 2. Limit the reaction time after the initial precipitation to minimize the effects of Ostwald ripening. The use of certain surfactants, such as TOPO alone, has been observed to promote this process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a surfactant in controlling particle size?

A1: Surfactants play a crucial role in the wet-chemical synthesis of nanoparticles by interacting with the particles during their formation.[2][3] They can influence the reaction pathways even before nucleation, thereby controlling the crystal structure, shape, and size of the resulting nanoparticles.[2][3] By adsorbing to the surface of the newly formed particles, surfactants prevent aggregation and control the growth rate of different crystal faces.

Q2: How does pH affect the synthesis of this compound particles?

A2: The pH of the reaction medium is a critical parameter that can significantly influence the size and morphology of the synthesized particles. It affects the speciation of both the cobalt and phosphate ions in the solution, which in turn impacts the nucleation and growth kinetics. For cobalt-based nanoparticles, a pH range of 8-9 has been shown to produce more uniform and smaller particles compared to a higher pH range of 10-11, where a lower nucleation rate can lead to larger, agglomerated particles.[4][5]

Q3: Can temperature be used to control particle size?

A3: Yes, temperature is a key factor that affects the size, shape, and phase of the nanoparticles.[6] Higher reaction temperatures generally favor the formation of larger particles.[6] Therefore, maintaining a consistent and optimized temperature is crucial for achieving a narrow particle size distribution.

Q4: What is the effect of precursor concentration on the final particle size?

A4: The concentration of the cobalt and phosphate precursors has a direct impact on the resulting particle size. Generally, a decrease in the precursor concentration leads to a decrease in the average nanoparticle size.[6]

Q5: Is it possible to synthesize this compound without a surfactant?

A5: Yes, methods such as co-precipitation can be used to synthesize cobalt phosphate without the use of surfactants or capping agents.[7] However, the use of surfactants provides a greater degree of control over the physical properties of the particles, such as size and morphology.

Quantitative Data on Particle Size Control

The following tables summarize quantitative data from studies on the synthesis of cobalt-based nanoparticles, illustrating the impact of various experimental parameters on particle size. While not all data is specific to this compound, the general principles are applicable.

Table 1: Effect of Precursor Concentration on Cobalt Sulfide Nanoparticle Size

Precursor Concentration (g)Average Particle Size (nm)Particle Dispersion
1.0Not specifiedPoly-dispersed
0.510.63 ± 2.57Mono-dispersed
0.257.51 ± 1.73Mono-dispersed
0.1254.14 ± 1.91Mono-dispersed

Data adapted from a study on the synthesis of cobalt sulfide nanoparticles and is intended to illustrate the general trend of precursor concentration effects.[6]

Table 2: Effect of Temperature on Cobalt Sulfide Nanoparticle Size

Reaction Temperature (°C)Average Particle Size (nm)
80Not specified (smaller)
1453.40 ± 1.03
2109.26 ± 2.08

Data adapted from a study on the synthesis of cobalt sulfide nanoparticles to show the general effect of temperature.[6]

Table 3: Effect of pH on Cobalt Oxide Nanoparticle Size

pH RangeAverage Particle Size (nm)Morphology
8-920-30Homogeneous shape and structure
10-1140-50Irregular and agglomerated

Data from a study on cobalt oxide nanoparticles, illustrating the significant impact of pH.[4][5]

Experimental Protocols

General Protocol for Surfactant-Mediated Synthesis of Cobalt Phosphate Nanoparticles

This protocol provides a general methodology for synthesizing cobalt phosphate nanoparticles with controlled morphology using a surfactant.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M aqueous solution of CoCl₂·6H₂O.

    • Prepare a 0.1 M aqueous solution of (NH₄)₂HPO₄.

    • Prepare a 0.05 M aqueous solution of the chosen surfactant (e.g., CTAB).

  • Reaction Setup:

    • In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, add the surfactant solution.

    • Slowly add the CoCl₂·6H₂O solution to the surfactant solution under vigorous stirring.

    • Subsequently, add the (NH₄)₂HPO₄ solution dropwise to the mixture.

  • pH Adjustment and Precipitation:

    • Adjust the pH of the solution to the desired value (e.g., 8.0) using a dilute solution of ammonium hydroxide. A precipitate will form.

  • Aging:

    • Allow the mixture to stir for 2-4 hours at a constant temperature (e.g., 60°C) to facilitate particle growth and stabilization.

  • Washing and Collection:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted precursors and excess surfactant.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Visualizations

experimental_workflow Experimental Workflow for Cobalt(II) Phosphate Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Isolation prep_co Prepare CoCl₂ solution mix Mix Surfactant and Precursor Solutions prep_co->mix prep_p Prepare (NH₄)₂HPO₄ solution prep_p->mix prep_surf Prepare Surfactant solution prep_surf->mix ph_adjust Adjust pH with NH₄OH to induce precipitation mix->ph_adjust aging Age mixture at constant temperature ph_adjust->aging wash Wash with DI water and ethanol aging->wash dry Dry under vacuum wash->dry product Final Product: Cobalt(II) Phosphate Octahydrate dry->product

Caption: Experimental workflow for surfactant-mediated synthesis.

troubleshooting_guide Troubleshooting Particle Size Control Issues start Problem with Particle Size? inconsistent_size Inconsistent Particle Size? start->inconsistent_size Yes agglomeration Particle Agglomeration? start->agglomeration No cause_inconsistent Potential Causes: - Improper Surfactant Conc. - Inadequate Mixing - Temperature Fluctuations inconsistent_size->cause_inconsistent Yes inconsistent_size->agglomeration No solution_inconsistent Solutions: - Optimize Surfactant Conc. - Ensure Vigorous Stirring - Use Temp. Control cause_inconsistent->solution_inconsistent cause_agglomeration Potential Causes: - Insufficient Surfactant - Ineffective Surfactant - Improper Washing agglomeration->cause_agglomeration Yes bad_morphology Undesired Morphology? agglomeration->bad_morphology No solution_agglomeration Solutions: - Increase Surfactant Conc. - Change Surfactant Type - Modify Washing Protocol cause_agglomeration->solution_agglomeration cause_morphology Potential Causes: - Incorrect Surfactant - Incorrect pH bad_morphology->cause_morphology Yes solution_morphology Solutions: - Test Different Surfactants - Control and Monitor pH cause_morphology->solution_morphology

Caption: Troubleshooting decision tree for particle size control.

References

Technical Support Center: Hydrothermal Synthesis of Cobalt Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrothermal synthesis of cobalt phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrothermal synthesis of cobalt phosphates, offering potential causes and recommended solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

Question: I followed a standard hydrothermal protocol for cobalt phosphate synthesis, but I obtained a very low yield of precipitate, or in some cases, no precipitate at all. What could be the issue?

Answer: Low product yield is a common issue that can stem from several factors related to precursor concentration, pH, and reaction conditions.

  • Incomplete Precipitation: The pH of the reaction mixture is a critical factor. The solubility of cobalt phosphates is highly dependent on pH, and if it is not within the optimal range, precipitation will be incomplete. Ensure the final pH of your solution is appropriately adjusted. For many cobalt phosphate syntheses, a slightly alkaline pH is required.[1]

  • Precursor Concentration: The concentrations of your cobalt and phosphate sources might be too low to achieve supersaturation and initiate nucleation and growth.

  • Reaction Temperature and Time: The hydrothermal reaction may not have been carried out at a high enough temperature or for a sufficient duration to promote crystal growth. Temperature plays a crucial role in the kinetics of product formation.[2]

  • Loss During Workup: Significant product loss can occur during the washing and collection steps, especially if the particles are very fine. Optimize centrifugation speed and duration, and carefully decant the supernatant to minimize loss.

Issue 2: Undesired Crystal Phase or Phase Impurities

Question: My XRD analysis shows a mixture of cobalt phosphate phases or the presence of cobalt oxides. How can I obtain a pure, single-phase product?

Answer: Controlling the crystallographic phase is a significant challenge in cobalt phosphate synthesis. The final phase is sensitive to a variety of synthesis parameters.

  • pH Control: The pH of the precursor solution is one of the most critical factors influencing the final cobalt phosphate phase. Different phases are stable at different pH ranges. For instance, in the synthesis of calcium phosphates, varying the pH from acidic to alkaline leads to different phases like monetite and hydroxyapatite.[3] A similar principle applies to cobalt phosphates.

  • Precursor Choice and Ratio: The type of cobalt salt (e.g., chloride, sulfate, nitrate, acetate) and phosphate source (e.g., H₃PO₄, (NH₄)₂HPO₄) can influence the resulting phase.[4] The molar ratio of cobalt to phosphate is also a key determinant of the final product stoichiometry.

  • Temperature and Reaction Time: The reaction temperature and duration can affect the thermodynamic stability of the phases formed. Some phases may be kinetically favored at shorter reaction times, while more stable phases may form over longer periods or at higher temperatures.

  • Additives and Mineralizers: The presence of certain ions or molecules can direct the formation of specific crystal structures. For example, in the synthesis of some microporous cobalt phosphates, fluoride ions were found to be occluded in the structure.[5]

Issue 3: Poor Control Over Particle Morphology and Size

Question: The cobalt phosphate particles I synthesized are agglomerated and have an irregular shape and a wide size distribution. How can I achieve uniform, well-defined morphologies (e.g., nanosheets, nanorods, microflowers)?

Answer: Achieving a specific morphology and narrow size distribution requires careful control over nucleation and growth processes during the hydrothermal reaction.

  • Surfactants and Capping Agents: The use of surfactants or capping agents is a common strategy to control particle morphology. These molecules adsorb to specific crystal facets, influencing their growth rates and leading to anisotropic shapes.

  • Hydrolyzing Agents: The rate of hydrolysis of precursors can be controlled by using agents like urea. A slower, more controlled release of ions can lead to more uniform and well-defined structures. For instance, varying the urea concentration has been shown to change the morphology of hydrous cobalt phosphate from microplates to microflakes.[6][7]

  • Solvent System: The choice of solvent or the use of co-solvents can influence the solubility of precursors and the interaction of capping agents with the particle surface, thereby affecting the final morphology.

  • Temperature and Time: These parameters influence the kinetics of crystal growth. Higher temperatures and longer reaction times generally lead to larger particles. Rapid heating or cooling can sometimes induce the formation of specific morphologies.

  • Precursor Concentration: The initial concentration of reactants affects the supersaturation level, which in turn influences the nucleation rate. A high nucleation rate followed by a slower growth phase often leads to smaller, more uniform particles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the hydrothermal synthesis of cobalt phosphates?

A1: The most critical parameters are typically the pH of the precursor solution , the reaction temperature , the choice and ratio of cobalt and phosphate precursors , and the presence of any additives like surfactants or hydrolyzing agents.[2][3] These factors collectively determine the phase, morphology, and size of the final product.

Q2: How does the choice of cobalt precursor (e.g., chloride vs. sulfate vs. nitrate) affect the synthesis?

A2: The anion of the cobalt salt can influence the reaction in several ways. It can affect the pH of the initial solution, form complexes with cobalt ions, and influence the nucleation and growth kinetics. For example, in the synthesis of LiCoPO₄, single-phase products were obtained from CoCl₂ and CoSO₄, but not from Co(NO₃)₂ or Co(CH₃COO)₂ under the same conditions.[4]

Q3: Can I synthesize different morphologies of cobalt phosphate using the same precursors?

A3: Yes, it is often possible to obtain different morphologies using the same precursors by varying other reaction parameters. For instance, by adjusting the concentration of a hydrolyzing agent like hexamethylenetetramine (HMT) and the solvent ratio, the morphology of cobalt phosphate can be changed from flower-like to cotton-like.[8]

Q4: My product is amorphous. How can I improve its crystallinity?

A4: To improve crystallinity, you can try the following:

  • Increase the reaction temperature: Higher temperatures provide more energy for atomic arrangement into a crystalline lattice.

  • Increase the reaction time: Longer reaction times can allow for the transformation of initially formed amorphous phases into more stable crystalline structures.

  • Post-synthesis annealing: Calcining the amorphous product at an appropriate temperature can induce crystallization. However, be aware that this can also lead to phase changes or particle agglomeration.

Q5: What is the role of pressure in hydrothermal synthesis?

A5: In most lab-scale hydrothermal syntheses using sealed autoclaves, the pressure is autogenous, meaning it is determined by the vapor pressure of water at the set temperature. Pressure influences the solubility of the precursors and the thermodynamic stability of the resulting phases, with higher pressures generally favoring denser phases.[2][9]

Data Presentation

Table 1: Influence of Synthesis Parameters on Cobalt Phosphate Phase and Morphology

Cobalt PrecursorPhosphate PrecursorAdditive/SolventTemperature (°C)Time (h)Resulting PhaseMorphologyReference
CoCl₂·6H₂O(NH₄)₂HPO₄Urea120-Hydrous Cobalt PhosphateMicroflowers to Microflakes[6]
CoCl₂ or CoSO₄LiOH, H₃PO₄Carboxymethyl cellulose2003LiCoPO₄Small particles[4]
Co(NO₃)₂(NH₄)₂HPO₄H₂ORoom Temp.-Co₃(PO₄)₂·8H₂OPlatelet-shaped[5]
CoCl₂·6H₂OKH₂PO₄Urea--Cobalt Manganese PhosphateNanoflakes[10]
CoCl₂H₃PO₄, en, HFH₂O180168(H₂en)₀.₅[F₀.₂₅Co(H₀.₅PO₄)₀.₅(PO₄)₀.₅]·0.25H₂OPurple columnar crystals[5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Hydrous Cobalt Phosphate Microflowers

This protocol is adapted from a method for synthesizing hydrous cobalt phosphate for electrocatalytic applications.[6]

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of cobalt chloride hexahydrate (CoCl₂·6H₂O), potassium dihydrogen phosphate (KH₂PO₄), and urea (CO(NH₂)₂). A typical molar ratio might be 1:1:5 (Co:P:Urea).

  • Reaction Mixture:

    • Dissolve the precursors in deionized water in a beaker with vigorous stirring to form a homogeneous solution.

  • Hydrothermal Reaction:

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a set duration (e.g., 6-12 hours).

  • Product Collection and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight.

Protocol 2: Hydrothermal Synthesis of LiCoPO₄

This protocol is a general procedure based on literature for the synthesis of LiCoPO₄ cathode materials.[4]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing stoichiometric amounts of a lithium source (e.g., LiOH), a cobalt source (e.g., CoSO₄·7H₂O), and a phosphate source (e.g., H₃PO₄). The molar ratio of Li:Co:P should be 1:1:1.

    • If a carbon coating is desired, a carbon source (e.g., carboxymethyl cellulose) can be added to the precursor solution.

  • pH Adjustment:

    • Adjust the pH of the solution to the desired value using a suitable base (e.g., NH₄OH).

  • Hydrothermal Reaction:

    • Transfer the precursor slurry to a Teflon-lined autoclave.

    • Heat the autoclave to a temperature in the range of 180-220 °C for 3-12 hours.

  • Product Collection and Washing:

    • After cooling, collect the precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and ethanol.

  • Drying and Annealing:

    • Dry the product in a vacuum oven.

    • A post-synthesis annealing step under an inert atmosphere (e.g., Ar or N₂) at high temperature (e.g., 600-700 °C) is often required to improve crystallinity and electrochemical performance.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield check_pH Is the final pH of the reaction mixture optimal for precipitation? start->check_pH adjust_pH Adjust pH to the optimal range (often slightly alkaline). check_pH->adjust_pH No check_concentration Are the precursor concentrations sufficient for supersaturation? check_pH->check_concentration Yes adjust_pH->check_concentration increase_concentration Increase the concentration of cobalt and/or phosphate precursors. check_concentration->increase_concentration No check_conditions Are the reaction temperature and time adequate? check_concentration->check_conditions Yes increase_concentration->check_conditions optimize_conditions Increase temperature and/or reaction time. check_conditions->optimize_conditions No check_workup Is there significant product loss during washing/collection? check_conditions->check_workup Yes optimize_conditions->check_workup optimize_workup Optimize centrifugation speed/duration; handle precipitate with care. check_workup->optimize_workup Yes end_node Improved Product Yield check_workup->end_node No optimize_workup->end_node

Caption: Troubleshooting workflow for low product yield in hydrothermal synthesis.

Morphology_Control_Decision_Tree start Desired Morphology Control use_surfactant Incorporate a surfactant or capping agent? start->use_surfactant select_surfactant Select a suitable surfactant (e.g., CTAB, PVP) and optimize its concentration. use_surfactant->select_surfactant Yes control_hydrolysis Is controlled precursor release needed for uniformity? use_surfactant->control_hydrolysis No select_surfactant->control_hydrolysis use_hydrolyzing_agent Add a hydrolyzing agent like urea or HMT and optimize its concentration. control_hydrolysis->use_hydrolyzing_agent Yes adjust_solvent Can the solvent system be modified? control_hydrolysis->adjust_solvent No use_hydrolyzing_agent->adjust_solvent use_cosolvent Introduce a co-solvent (e.g., ethanol, ethylene glycol) to alter precursor solubility. adjust_solvent->use_cosolvent Yes optimize_temp_time Fine-tune reaction temperature and time to control crystal growth kinetics. adjust_solvent->optimize_temp_time No use_cosolvent->optimize_temp_time end_node Achieved Desired Morphology optimize_temp_time->end_node

Caption: Decision-making guide for controlling particle morphology.

References

stability issues of cobalt(II) phosphate octahydrate in alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cobalt(II) phosphate octahydrate in alkaline media. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Troubleshooting Guides

Issue: Unexpected Precipitation or Color Change in Alkaline Buffer

You observe a precipitate forming or a color change from violet/pink to blue, green, or brown after adding this compound to your alkaline buffer.

Troubleshooting Workflow:

G start Precipitate or Color Change Observed check_ph Measure pH of the solution start->check_ph ph_high Is pH > 7? check_ph->ph_high cause_hydroxide Likely Cause: Conversion to Cobalt(II) Hydroxide ph_high->cause_hydroxide Yes check_concentration Review Cobalt Phosphate and Buffer Concentrations ph_high->check_concentration No solution_ph Solution: - Lower pH if experimentally permissible. - Use a buffer with a lower pH range. - Consider using a chelating agent. cause_hydroxide->solution_ph end Issue Resolved solution_ph->end conc_high Are concentrations high? check_concentration->conc_high cause_solubility Likely Cause: Exceeded Solubility Limit of a Cobalt Species conc_high->cause_solubility Yes check_temp Note the Temperature conc_high->check_temp No solution_conc Solution: - Decrease the concentration of cobalt phosphate. - Use a more dilute buffer. cause_solubility->solution_conc solution_conc->end temp_high Is the temperature elevated? check_temp->temp_high cause_temp Possible Cause: Increased reaction rate of decomposition. temp_high->cause_temp Yes temp_high->end No solution_temp Solution: - Conduct experiments at a lower temperature if possible. cause_temp->solution_temp solution_temp->end G start Prepare Alkaline Buffers (e.g., pH 8, 9, 10, 11) add_co_salt Add a small, consistent amount of Co3(PO4)2·8H2O to each buffer start->add_co_salt vortex Vortex each sample thoroughly add_co_salt->vortex observe_initial Immediately observe for: - Dissolution - Color change - Precipitate formation vortex->observe_initial incubate Incubate samples at a controlled temperature observe_initial->incubate observe_timed Observe and record changes at regular time intervals (e.g., 1, 5, 15, 60 minutes) incubate->observe_timed analyze Analyze results: - Note pH at which instability occurs - Compare stability across buffers observe_timed->analyze G start Prepare a suspension of Co3(PO4)2·8H2O in alkaline buffer sample_t0 Immediately take an aliquot (t=0) start->sample_t0 incubate Incubate the remaining suspension start->incubate centrifuge_t0 Centrifuge to pellet solids sample_t0->centrifuge_t0 measure_abs_t0 Measure absorbance of supernatant at λmax for soluble Co(II) centrifuge_t0->measure_abs_t0 plot Plot Absorbance vs. Time measure_abs_t0->plot sample_tx Take aliquots at various time points incubate->sample_tx centrifuge_tx Centrifuge each aliquot sample_tx->centrifuge_tx measure_abs_tx Measure absorbance of each supernatant centrifuge_tx->measure_abs_tx measure_abs_tx->plot

Technical Support Center: Cobalt Phosphate Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt phosphate (CoPi) electrocatalysts. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and electrochemical testing of cobalt phosphate electrocatalysts.

Issue Probable Cause(s) Recommended Solution(s) Visual Indicators
Sudden drop in catalytic current 1. Delamination of the catalyst film: Poor adhesion to the substrate. 2. Short circuit: Contact between working and counter electrodes. 3. Gas bubble accumulation: Large bubbles blocking the active sites.1. Ensure proper substrate cleaning before deposition. Consider using a binder or a textured substrate to improve adhesion. 2. Check the cell setup and ensure adequate separation between electrodes. 3. Increase electrolyte flow or use a setup that facilitates bubble removal.1. Flakes of the catalyst may be visible in the electrolyte or settled at the bottom of the cell. The electrode surface may show bare patches. 2. N/A 3. Visible accumulation of large gas bubbles on the electrode surface.
Gradual decrease in performance (increasing overpotential) 1. Cobalt leaching: Dissolution of cobalt ions into the electrolyte, especially in acidic conditions. 2. Phosphate group dissolution: Loss of phosphate from the catalyst structure. 3. Formation of an inactive oxide layer: Passivation of the catalyst surface. 4. Structural transformation: Change in the catalyst's morphology or crystalline structure.1. In acidic media, add a low concentration of Co²⁺ ions to the electrolyte to create a self-healing environment.[1][2][3][4][5] 2. Operate in neutral or alkaline conditions where phosphate is more stable.[6][7][8][9][10] 3. Apply a periodic reactivation process, such as potential cycling. 4. Anneal the catalyst post-synthesis to improve structural stability. Doping with other metals like iron can also enhance durability.[1]1. The electrolyte may develop a faint pinkish color due to dissolved cobalt ions. 2. Difficult to observe visually. 3. The catalyst film may change color, often becoming darker. 4. The surface may appear smoother or show changes in texture when examined under a microscope.
High initial overpotential 1. Incomplete catalyst activation: The active cobalt oxyhydroxide layer has not fully formed. 2. Poor catalyst quality: Issues with the synthesis process leading to low activity. 3. High electrical resistance: Poor contact between the catalyst and the substrate or high substrate resistance.1. Perform initial potential cycling (e.g., 20-50 cycles) in the operating electrolyte to activate the catalyst.[11] 2. Review and optimize the synthesis protocol. Ensure precursor purity and correct reaction conditions. 3. Ensure a good electrical connection. Use a conductive substrate with low resistance.1. N/A 2. The catalyst film may appear non-uniform or have a different color than expected. 3. N/A
Inconsistent or non-reproducible results 1. Variations in catalyst loading: Inconsistent amount of catalyst on the electrode. 2. Electrolyte contamination: Impurities in the electrolyte affecting the catalytic activity. 3. Changes in pH: Local pH changes near the electrode surface during the reaction.1. Use a precise deposition method (e.g., electrodeposition with controlled charge passage) to ensure consistent loading. 2. Use high-purity water and reagents for the electrolyte. Clean all glassware thoroughly. 3. Use a buffered electrolyte, especially for reactions in neutral conditions.1. Visible differences in the thickness or coverage of the catalyst film between samples. 2. The electrolyte may appear cloudy or discolored. 3. N/A

Frequently Asked Questions (FAQs)

Degradation Mechanisms

Q1: What are the primary degradation mechanisms for cobalt phosphate electrocatalysts in acidic, alkaline, and neutral conditions?

A1: The degradation mechanisms vary significantly with pH:

  • Acidic Conditions (e.g., 0.5 M H₂SO₄): The primary degradation pathway is the corrosion and dissolution of cobalt ions from the catalyst into the electrolyte.[1][2][3][4][5] This leads to a loss of active material and a decrease in performance. However, a "self-healing" mechanism can occur if a small concentration of Co²⁺ is present in the electrolyte, where dissolved cobalt can redeposit onto the electrode surface.[1][2][3][4][5]

  • Alkaline Conditions (e.g., 1.0 M KOH): Cobalt phosphate catalysts are generally more stable in alkaline media.[5][12] During the oxygen evolution reaction (OER), the surface of the cobalt phosphate often undergoes in-situ transformation to form an amorphous cobalt oxyhydroxide (CoOOH) layer, which is considered the true active species. Degradation can occur through gradual structural changes or loss of adhesion to the substrate under vigorous gas evolution.

  • Neutral Conditions (e.g., phosphate buffer at pH 7): In neutral electrolytes, cobalt phosphate catalysts are known for their self-healing ability. The phosphate ions in the buffer play a crucial role in maintaining the catalyst's structure and activity.[6][7][8][9][10] Degradation is often slower than in acidic conditions but can involve the gradual loss of phosphate from the film and conversion to less active cobalt oxides.[11]

Q2: How does the electrolyte composition affect the stability of cobalt phosphate catalysts?

A2: The electrolyte composition is critical for catalyst stability:

  • pH: As mentioned above, the pH of the electrolyte is a primary determinant of the degradation mechanism. Acidic pH is generally the most challenging environment for cobalt phosphate stability.

  • Buffer: In neutral and near-neutral conditions, a phosphate buffer is essential for the stability and activity of cobalt phosphate catalysts. The phosphate ions act as proton acceptors and are integral to the catalytic cycle.[6][7][8][9][10] In the absence of a phosphate buffer, the catalytic activity is significantly diminished, and the Tafel slope increases.[6][7][8][9][10]

  • Presence of Co²⁺ Ions: In acidic electrolytes, the presence of a low concentration of Co²⁺ ions can mitigate degradation through a self-healing mechanism where dissolved cobalt is redeposited onto the electrode.[1][2][3][4][5]

  • Electrolyte Concentration: Higher concentrations of supporting electrolytes (e.g., KOH) generally lead to higher conductivity and can influence the local pH at the electrode surface, potentially affecting the reaction kinetics and stability.

Performance and Testing

Q3: What are typical performance degradation metrics for cobalt phosphate electrocatalysts, and what are some reported values?

A3: Common performance degradation metrics include the increase in overpotential required to reach a specific current density (e.g., 10 mA/cm²), the decrease in current density at a constant potential, and changes in the Tafel slope.

Operating Condition Catalyst System Duration of Test Overpotential Increase Current Density Retention Reference
Alkaline (1.0 M KOH) Hydrous Cobalt Phosphate10 hoursNot ReportedStable at 10 mA/cm²[5]
Alkaline (1.0 M KOH) Co₃(PO₄)₂@N-C8 hoursNot ReportedStable at a fixed potential[12]
Alkaline Seawater (1 M KOH + seawater) (Co,Fe)PO₄72 hoursNo noticeable degradationStable at -100 mA/cm²[1][4][13]
Neutral (pH 7 Phosphate Buffer) Amorphous Cobalt PhosphateNot specifiedNot specified, but activity decays without bufferNot applicable[6][7][8][9][10]

Q4: How does the scan rate in cyclic voltammetry (CV) affect the apparent performance and degradation of the catalyst?

A4: The scan rate in CV can influence the observed electrochemical behavior:

  • Apparent Performance: At higher scan rates, peak currents will be larger, and peak-to-peak separation in reversible redox features will increase due to kinetic and mass transport limitations. This does not necessarily reflect a change in the intrinsic activity of the catalyst but rather the response to the experimental conditions.

  • Degradation: Very high scan rates or prolonged cycling can accelerate mechanical degradation, such as delamination, due to rapid gas evolution and stress on the catalyst film. Slower scan rates allow for the catalyst to reach a more steady state at each potential and can provide a more accurate picture of its intrinsic activity but may allow more time for chemical degradation processes to occur during each cycle.

Experimental Protocols

Protocol 1: Electrodeposition of Amorphous Cobalt Phosphate

This protocol describes the synthesis of an amorphous cobalt phosphate (Co-Pi) film on a conductive substrate via electrodeposition.

Materials:

  • Working Electrode (e.g., Fluorine-doped Tin Oxide (FTO) coated glass, glassy carbon)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrolyte: 0.5 mM Cobalt (II) sulfate (CoSO₄) in 0.1 M potassium phosphate buffer (pH 7.0)

  • Potentiostat

Procedure:

  • Clean the working electrode substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen.

  • Assemble a three-electrode electrochemical cell with the cleaned working electrode, platinum counter electrode, and Ag/AgCl reference electrode.

  • Fill the cell with the electrolyte solution.

  • Apply a constant potential of +1.1 V (vs. Ag/AgCl) to the working electrode.

  • Continue the electrodeposition until a desired charge has passed (e.g., 80 mC/cm²) to control the film thickness.

  • After deposition, rinse the electrode thoroughly with deionized water and dry it in air.

Protocol 2: Hydrothermal Synthesis of Cobalt Phosphate

This protocol details the hydrothermal synthesis of cobalt phosphate on a stainless steel substrate.

Materials:

  • Stainless steel (SS) substrate

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Clean the SS substrate by sonicating in acetone, ethanol, and deionized water.

  • Prepare a precursor solution by dissolving 0.1 M CoCl₂·6H₂O, 0.1 M KH₂PO₄, and 0.5 M urea in deionized water.

  • Place the cleaned SS substrate at an angle in the Teflon liner of the autoclave.

  • Pour the precursor solution into the Teflon liner.

  • Seal the autoclave and heat it to 120°C for 6 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Remove the substrate, rinse it with deionized water and ethanol, and dry it at 60°C for 2 hours.

Protocol 3: Accelerated Durability Testing

This protocol outlines an accelerated stress test to evaluate the long-term stability of the catalyst.

Equipment and Electrolyte:

  • Three-electrode electrochemical cell with the prepared catalyst as the working electrode.

  • Operating electrolyte (e.g., 1.0 M KOH).

  • Potentiostat.

Procedure:

  • Initial Characterization:

    • Perform an initial linear sweep voltammetry (LSV) or cyclic voltammetry (CV) to record the initial performance (e.g., overpotential at 10 mA/cm² and Tafel slope).

  • Accelerated Stress Test:

    • Apply continuous potential cycling for a large number of cycles (e.g., 1000-5000 cycles) at a relatively high scan rate (e.g., 100 mV/s) in a potential window relevant to the catalytic reaction.

    • Alternatively, perform chronopotentiometry at a high constant current density (e.g., 50-100 mA/cm²) for an extended period (e.g., 12-24 hours).

  • Post-Test Characterization:

    • After the stress test, repeat the initial LSV or CV measurements under the same conditions.

    • Compare the pre- and post-test data to quantify the degradation in terms of increased overpotential, decreased current density, and changes in the Tafel slope.

Visualizations

Degradation_Pathways Degradation Pathways of Cobalt Phosphate Electrocatalysts cluster_acidic Acidic Conditions (e.g., 0.5 M H₂SO₄) cluster_alkaline Alkaline Conditions (e.g., 1.0 M KOH) cluster_neutral Neutral Conditions (e.g., pH 7 Phosphate Buffer) A1 CoPi Catalyst A2 Cobalt Leaching (Co²⁺ dissolution) A1->A2 H⁺ attack A3 Performance Loss A2->A3 A4 Self-Healing (with Co²⁺ in electrolyte) A2->A4 Redeposition A4->A1 B1 CoPi Catalyst B2 In-situ formation of CoOOH active layer B1->B2 Anodic potential B3 Stable OER Performance B2->B3 B4 Structural Change / Delamination B2->B4 Prolonged operation / High current B5 Gradual Performance Loss B4->B5 C1 CoPi Catalyst C2 Phosphate Dissolution C1->C2 Instability without buffer C3 Conversion to Cobalt Oxide C2->C3 C4 Decreased Activity C3->C4

Caption: Degradation pathways of cobalt phosphate electrocatalysts under different pH conditions.

Troubleshooting_Workflow Troubleshooting Workflow for CoPi Electrocatalyst Issues Start Experiment Start Problem Poor Performance Observed Start->Problem High_OP High Initial Overpotential? Problem->High_OP Yes Yes High_OP->Yes Yes No No High_OP->No No Degradation Performance Degrading? Yes2 Yes2 Degradation->Yes2 Yes No2 No2 Degradation->No2 No - Inconsistent Activate Activate Catalyst (Potential Cycling) Check_Synth Check Synthesis Protocol & Purity Activate->Check_Synth Success Performance Improved Activate->Success Check_Contact Check Electrical Contacts Check_Synth->Check_Contact Sudden_Drop Sudden or Gradual Drop? Sudden Sudden Sudden_Drop->Sudden Sudden Gradual Gradual Sudden_Drop->Gradual Gradual Check_Delam Check for Delamination / Bubbles Check_Delam->Success Check_Leaching Analyze Electrolyte for Leaching Optimize_Cond Optimize Operating Conditions (pH, Buffer) Check_Leaching->Optimize_Cond Optimize_Cond->Success Yes->Activate No->Degradation Yes2->Sudden_Drop Check_Loading Check_Loading No2->Check_Loading Check Catalyst Loading & Electrolyte Purity Sudden->Check_Delam Gradual->Check_Leaching Check_Loading->Success

Caption: A logical workflow for troubleshooting common issues with cobalt phosphate electrocatalysts.

References

Technical Support Center: Optimizing Calcination of Anhydrous Cobalt Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of anhydrous cobalt phosphate (Co₃(PO₄)₂). Proper control of the calcination temperature is critical for obtaining the desired crystalline phase, particle size, and surface area.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor for anhydrous cobalt phosphate?

A common and effective precursor is cobalt ammonium phosphate monohydrate (CoNH₄PO₄·H₂O), often synthesized via co-precipitation.[1][2] This precursor decomposes in a multi-step process to yield the desired anhydrous cobalt phosphate. Other precursors can include cobalt phosphate hydrates.

Q2: What are the key stages in the thermal decomposition of cobalt ammonium phosphate monohydrate?

The thermal decomposition of CoNH₄PO₄·H₂O generally occurs in three main stages, which can be monitored using thermogravimetric analysis (TGA):

  • Dehydration: Removal of water of crystallization.

  • Deammoniation: Release of ammonia.

  • Condensation: Formation of the final phosphate product.[1]

Q3: What is the optimal calcination temperature for anhydrous cobalt phosphate?

An optimal temperature of 800°C has been reported for specific catalytic applications, yielding a homogeneous distribution of spherical grains.[3] However, the ideal temperature can vary depending on the desired properties. It is recommended to perform a temperature series to determine the optimum conditions for your specific application.

Q4: How does calcination temperature affect the properties of the final product?

Calcination temperature significantly influences the material's properties. As the temperature increases, typically the crystallite size increases while the specific surface area and pore diameter may decrease.[4]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low Yield Incomplete precipitation of the precursor.Optimize the pH (typically 5.0-9.5), temperature, and precursor concentrations during the co-precipitation synthesis of the cobalt ammonium phosphate precursor.
**Final product is not the correct phase (e.g., Co₂P₂O₇ instead of Co₃(PO₄)₂) **The calcination temperature was too high or the heating duration was too long.Reduce the final calcination temperature or shorten the dwell time. A temperature of around 800°C has been shown to be effective for forming Co₃(PO₄)₂.[3] Refer to the thermal decomposition data to select a temperature within the appropriate range for the desired phase.
Broad peaks in XRD pattern, indicating poor crystallinity The calcination temperature was too low or the dwell time was insufficient.Increase the calcination temperature or extend the heating duration. Ensure a slow ramp rate to allow for complete decomposition and crystallization.
Inconsistent particle size and morphology Inadequate mixing or temperature control during precursor synthesis.Ensure vigorous and consistent stirring during the co-precipitation of the precursor. Use a temperature-controlled reaction vessel to maintain a stable temperature.
Particle agglomeration Insufficient stabilization of precursor nanoparticles.If using surfactants during precursor synthesis, consider increasing the concentration or choosing a more effective surfactant. Optimize the post-synthesis washing and drying steps to avoid removing the stabilizing layer.

Data Presentation

Table 1: Thermal Decomposition Stages of Cobalt Ammonium Phosphate Monohydrate (CoNH₄PO₄·H₂O)

StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Evolved SpeciesSolid Product
1. Dehydration100 - 2509.05~9.1H₂OCoNH₄PO₄
2. Deammoniation250 - 4008.55~8.6NH₃Amorphous Co(H₂PO₄)₂ / CoHPO₄
3. Condensation400 - 900--H₂OCo₂P₂O₇ and/or Co₃(PO₄)₂

Data synthesized from typical thermal analysis results.[1]

Table 2: Effect of Calcination Temperature on Co₃(PO₄)₂ Properties

Calcination Temperature (°C)Crystallite Size (nm)Specific Surface Area (m²/g)Pore Diameter (nm)
400-~120~5
500-~90~7
600-~60~10
800273.78-

Data is illustrative and compiled from various sources.[3][4] Actual values will depend on specific experimental conditions.

Experimental Protocols

Synthesis of Cobalt Ammonium Phosphate Monohydrate Precursor via Co-precipitation

This protocol describes a standard method for synthesizing the precursor material.

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of cobalt chloride hexahydrate (CoCl₂·6H₂O).

    • Prepare a 0.1 M aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Precipitation:

    • Slowly add the cobalt chloride solution to the diammonium hydrogen phosphate solution under vigorous stirring at room temperature.

    • Adjust the pH of the mixture to between 7 and 8 using an ammonium hydroxide solution to ensure complete precipitation.

  • Aging and Washing:

    • Age the resulting precipitate in the mother liquor for several hours to allow for crystal growth.

    • Separate the precipitate by centrifugation or filtration.

    • Wash the collected solid multiple times with deionized water and then with ethanol to remove any remaining ions.

  • Drying:

    • Dry the washed precipitate in an oven at 60-80°C overnight. The resulting powder is cobalt ammonium phosphate monohydrate (CoNH₄PO₄·H₂O).

Calcination of Precursor to Anhydrous Cobalt Phosphate

This protocol outlines the thermal treatment process to obtain the final product.

  • Sample Preparation:

    • Place a known amount of the dried cobalt ammonium phosphate monohydrate precursor into a ceramic crucible.

  • Calcination:

    • Place the crucible in a programmable muffle furnace.

    • Heat the sample in air to the desired final temperature (e.g., 800°C) with a controlled ramp rate (e.g., 5°C/min).

    • Hold the sample at the final temperature for a specified duration (e.g., 2-4 hours).

  • Cooling:

    • Allow the furnace to cool down naturally to room temperature.

  • Product Collection:

    • Remove the crucible from the furnace and collect the resulting anhydrous cobalt phosphate (Co₃(PO₄)₂) powder.

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_calcination Calcination cluster_characterization Characterization s1 Prepare CoCl₂ and (NH₄)₂HPO₄ solutions s2 Mix and Precipitate s1->s2 s3 Age, Wash, and Dry s2->s3 c1 Heat precursor in furnace s3->c1 CoNH₄PO₄·H₂O c2 Dwell at target temperature c1->c2 c3 Cool to room temperature c2->c3 ch1 XRD c3->ch1 Anhydrous Co₃(PO₄)₂ ch2 SEM / TEM c3->ch2 ch3 BET c3->ch3

Caption: Experimental workflow from precursor synthesis to final product characterization.

troubleshooting_flowchart start Analyze XRD of calcined product phase Is the desired Co₃(PO₄)₂ phase present? start->phase crystallinity Are the peaks sharp and well-defined? phase->crystallinity Yes impure Impure phase detected (e.g., Co₂P₂O₇) phase->impure No amorphous Broad, poorly defined peaks crystallinity->amorphous No end Optimized Product crystallinity->end Yes solution1 Decrease calcination temperature or shorten dwell time impure->solution1 solution2 Increase calcination temperature or extend dwell time amorphous->solution2

Caption: Troubleshooting flowchart for optimizing calcination based on XRD results.

References

Technical Support Center: Precipitation of Cobalt(II) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of pH on the precipitation of cobalt(II) phosphate. It includes frequently asked questions, troubleshooting advice, experimental protocols, and relevant physicochemical data.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of cobalt(II) phosphate in water?

A1: Cobalt(II) phosphate, Co₃(PO₄)₂, is considered practically insoluble in water under standard conditions.[1] Its low solubility is due to a strong ionic lattice.[1] There is some variation in the reported solubility product constant (Ksp), with a commonly cited value being 2.05 x 10⁻³⁵.[2][3] Another value reported is 2.05 x 10⁻⁷, which may refer to a different hydrated form or experimental conditions.[4] This large discrepancy highlights the importance of experimental validation under your specific conditions.

Q2: How does pH fundamentally affect the precipitation of cobalt(II) phosphate?

A2: The pH of the aqueous solution is a critical parameter that governs the precipitation of cobalt(II) phosphate.[5] The solubility is significantly increased in acidic solutions because the phosphate anion (PO₄³⁻) is the conjugate base of a weak acid (HPO₄²⁻). In the presence of H⁺ ions, the phosphate ions are protonated, shifting the dissolution equilibrium towards the formation of soluble cobalt(II) ions and phosphoric acid species.[1] Conversely, at high pH, a competing precipitation reaction can occur, leading to the formation of cobalt(II) hydroxide.[6][7]

Q3: Why is my cobalt(II) phosphate precipitate dissolving at a low pH?

A3: Dissolution at low pH is expected. The phosphate ion (PO₄³⁻) reacts with hydrogen ions (H⁺) in acidic solutions to form hydrogen phosphate (HPO₄²⁻), dihydrogen phosphate (H₂PO₄⁻), and ultimately phosphoric acid (H₃PO₄). This consumption of free phosphate ions from the solution shifts the equilibrium of the cobalt(II) phosphate dissolution reaction, Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq), to the right, causing the precipitate to dissolve.[1]

Q4: I am observing a blue or brown precipitate at high pH instead of the expected violet color. What is happening?

A4: The expected color of cobalt(II) phosphate is a violet or purple crystalline solid.[1][8] If you observe a blue precipitate, it is likely cobalt(II) hydroxide (Co(OH)₂), which forms under alkaline conditions.[6] A brown precipitate suggests the oxidation of Co(II) to Co(III), often forming cobalt(III) oxyhydroxide (CoO(OH)).[6] This oxidation is more likely to occur in the presence of air (oxygen) at higher pH values.

Q5: What is the optimal pH range for the selective precipitation of cobalt(II) phosphate?

A5: The optimal pH for maximizing the precipitation of phosphate as a metal salt is typically between 7.0 and 8.5.[9] Below this range, the solubility of the phosphate salt increases.[9] Above this range, particularly above pH 9, the precipitation of cobalt(II) hydroxide becomes a significant competing reaction.[7][10] Therefore, maintaining a pH in the neutral to slightly alkaline range is crucial for selectively precipitating pure cobalt(II) phosphate.

Q6: How does the hydrolysis of cobalt(II) ions affect my precipitation experiment?

A6: In aqueous solutions, cobalt(II) ions can undergo hydrolysis, a reaction with water to form various hydroxo complexes such as Co(OH)⁺, Co(OH)₂, and polynuclear species like Co₄(OH)₄⁴⁺.[11][12] This process is pH-dependent and increases with temperature.[13] The formation of these soluble complexes reduces the concentration of free Co²⁺ ions available to react with phosphate, potentially lowering the yield of the desired cobalt(II) phosphate precipitate.[13][14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No precipitate forms upon mixing cobalt(II) and phosphate solutions. The pH of the solution is too acidic, keeping the cobalt phosphate soluble.[1]Calibrate your pH meter and adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.5) using a suitable base like dilute NaOH or NH₄OH.[5][9]
The yield of cobalt(II) phosphate is lower than expected. 1. Suboptimal pH: The pH is either too low (increasing solubility) or too high (favoring Co(OH)₂ formation).[9] 2. Co(II) Hydrolysis: Formation of soluble cobalt hydroxo complexes reduces available Co²⁺.[11][12]1. Carefully monitor and control the pH throughout the addition of reagents to maintain the optimal range of 7.0-8.5. 2. Conduct the precipitation at a controlled, moderate temperature to minimize excessive hydrolysis.[13]
The precipitate is blue or brown instead of the expected violet/purple. 1. High pH: A blue precipitate indicates the formation of cobalt(II) hydroxide (Co(OH)₂).[6] 2. Oxidation: A brown precipitate suggests the oxidation of Co(II) to Co(III) species like CoO(OH).[6]1. Lower the pH to be within the 7.0-8.5 range to avoid hydroxide precipitation.[9] 2. Use deaerated solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The precipitate is gelatinous and difficult to filter. Formation of cobalt(II) hydroxide, which is often gelatinous in nature.Adjust the pH to the optimal range for cobalt(II) phosphate formation. Allow the precipitate to age by stirring the suspension for a period (e.g., 1-2 hours) to encourage crystal growth and improve filterability.[5]

Quantitative Data Summary

The following table summarizes key equilibrium constants relevant to the precipitation of cobalt(II) phosphate. Note that values can vary with temperature and the ionic strength of the medium.

Equilibrium ReactionConstantValue (at ~25 °C)Reference(s)
Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq)Ksp2.05 x 10⁻³⁵[2][3]
Co(OH)₂(s) ⇌ Co²⁺(aq) + 2OH⁻(aq)Ksp5.92 x 10⁻¹⁵[3][15]
Co²⁺ + H₂O ⇌ CoOH⁺ + H⁺log₁₀K-9.61 ± 0.17[14]
Co²⁺ + 2H₂O ⇌ Co(OH)₂(aq) + 2H⁺log₁₀K-18.8[14]

Experimental Protocols

Protocol: Investigating the Effect of pH on Cobalt(II) Phosphate Precipitation

This protocol outlines a general procedure to observe and quantify the effect of pH on the precipitation of cobalt(II) phosphate.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers (100 mL)

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Büchner funnel and filter paper (0.45 µm)

  • Drying oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of the cobalt(II) salt (e.g., 2.38 g of CoCl₂·6H₂O in 100 mL of deionized water).

    • Prepare a 0.067 M solution of trisodium phosphate (e.g., 2.55 g of Na₃PO₄·12H₂O in 100 mL of deionized water). This maintains a 3:2 molar ratio of Co²⁺ to PO₄³⁻.

  • Set up Reaction Vessels:

    • Set up a series of beakers (e.g., for pH 4, 6, 8, 10).

    • In each beaker, place 20 mL of the 0.1 M cobalt(II) salt solution and a magnetic stir bar.

  • pH Adjustment and Precipitation:

    • Begin stirring the cobalt(II) solution in the first beaker.

    • Slowly add the 0.067 M trisodium phosphate solution dropwise.

    • Simultaneously, monitor the pH and add 0.1 M HCl or 0.1 M NaOH as needed to maintain the target pH for that specific beaker.

    • Observe the formation and appearance of any precipitate.

  • Aging the Precipitate:

    • Once all the phosphate solution has been added, continue stirring the suspension at the target pH for 1 hour to allow the precipitate to age and crystals to grow.[5]

  • Isolation and Drying:

    • Collect the precipitate from each beaker by vacuum filtration using a Büchner funnel and pre-weighed filter paper.

    • Wash the precipitate several times with small portions of deionized water to remove soluble byproducts.

    • Dry the collected precipitate on the filter paper in an oven at 60-80 °C until a constant weight is achieved.[5]

  • Analysis:

    • Calculate the mass of the dried precipitate for each pH condition to determine the optimal pH for maximum yield.

    • Characterize the precipitate (e.g., via XRD, SEM) to confirm its identity and morphology.

Visualizations

ChemicalEquilibria cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (Neutral/Slightly Alkaline) cluster_high_ph High pH (Alkaline) Dissolution Co₃(PO₄)₂ Precipitate Dissolves H_ion High [H⁺] PO4_protonation PO₄³⁻ → HPO₄²⁻ → H₂PO₄⁻ H_ion->PO4_protonation Protonation PO4_protonation->Dissolution Shifts Equilibrium Co_ion 3Co²⁺ Precipitate Co₃(PO₄)₂ Precipitate (Violet) Co_ion->Precipitate PO4_ion 2PO₄³⁻ PO4_ion->Precipitate Co_ion_high Co²⁺ Hydroxide_precipitate Co(OH)₂ Precipitate (Blue) Co_ion_high->Hydroxide_precipitate OH_ion High [OH⁻] OH_ion->Hydroxide_precipitate Competing Reaction

Caption: pH-dependent chemical pathways for cobalt(II) phosphate.

ExperimentalWorkflow start Start prep Prepare 0.1 M Co²⁺ and 0.067 M PO₄³⁻ Solutions start->prep mix Mix Reagents in Beaker with Stir Bar prep->mix ph_control Monitor and Adjust pH (using HCl / NaOH) mix->ph_control ph_control->mix Continuous during mixing age Age Precipitate (Stir for 1 hour) ph_control->age filter Collect Precipitate (Vacuum Filtration) age->filter wash Wash Precipitate with Deionized Water filter->wash dry Dry Precipitate in Oven (60-80 °C) wash->dry analyze Weigh and Analyze Final Product dry->analyze end End analyze->end

Caption: Workflow for pH-controlled cobalt(II) phosphate precipitation.

References

Technical Support Center: Synthesis of Phase-Pure Cobalt(II) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of cobalt(II) phosphate, specifically focusing on avoiding phase impurities in X-ray diffraction (XRD) patterns.

Frequently Asked Questions (FAQs)

Q1: What is the most common crystal structure of synthesized cobalt(II) phosphate?

A1: Synthesized cobalt(II) phosphate, after appropriate calcination, typically exhibits a monoclinic or hexagonal crystal structure. The hydrated precursor, often Co₃(PO₄)₂·8H₂O, is also commonly observed before calcination.

Q2: Why is my as-synthesized cobalt(II) phosphate amorphous in the XRD pattern?

A2: It is common for as-synthesized cobalt(II) phosphate, particularly when prepared by co-precipitation at room temperature, to be amorphous or poorly crystalline.[1] A post-synthesis calcination (annealing) step at an elevated temperature is typically required to induce crystallization.

Q3: What are the typical impurity phases observed in the XRD patterns of cobalt(II) phosphate?

A3: Common impurity phases include cobalt oxides (CoO, Co₃O₄) and cobalt hydroxide (Co(OH)₂). These impurities can arise from incomplete reaction, improper pH control, or undesired side reactions during synthesis or calcination.

Q4: How does the pH of the reaction solution affect the purity of the final product?

A4: The pH is a critical parameter in the synthesis of cobalt(II) phosphate. Deviation from the optimal pH range can lead to the formation of cobalt hydroxide (Co(OH)₂) as an impurity. Maintaining the correct pH ensures the selective precipitation of cobalt(II) phosphate.

Q5: Can the concentration of precursors influence the phase purity?

A5: Yes, the concentration of cobalt and phosphate precursors can affect the reaction kinetics and stoichiometry, potentially leading to the formation of incomplete reaction products or different phases of cobalt phosphate.

Troubleshooting Guide: Phase Impurities in Cobalt(II) Phosphate XRD

This guide will help you identify and resolve common issues related to phase impurities in your cobalt(II) phosphate XRD patterns.

Observed Issue (XRD) Potential Cause Recommended Solution
Broad, undefined peaks (amorphous halo) The as-synthesized material is amorphous or has very small crystallite size.Calcine the sample at a temperature between 400 °C and 800 °C. The optimal temperature should be determined experimentally, but a good starting point is 600 °C.[1]
Peaks corresponding to CoO or Co₃O₄ The calcination temperature was too high or the atmosphere was not inert. Oxidation of Co(II) to Co(III) can occur at elevated temperatures in the presence of oxygen.Lower the calcination temperature. Perform calcination under an inert atmosphere (e.g., nitrogen or argon). Ensure complete precipitation and washing of the precursor to remove any species that might decompose to oxides.
Peaks corresponding to Co(OH)₂ The pH of the synthesis solution was too high (basic). This favors the precipitation of cobalt hydroxide.Carefully control the pH of the reaction mixture, typically in the neutral to slightly acidic range. Use a pH meter for accurate monitoring and adjust with dilute acid or base as needed.
Presence of hydrated cobalt phosphate phases (e.g., Co₃(PO₄)₂·8H₂O) after calcination The calcination temperature was too low or the duration was too short to completely remove the water of hydration.Increase the calcination temperature or prolong the calcination time. A temperature of at least 600 °C is often sufficient for complete dehydration.[1]
Unidentified peaks Contamination from starting materials or reaction vessel. Formation of complex cobalt phosphate phases.Ensure the purity of your cobalt and phosphate precursors. Use clean glassware and equipment. Compare your unidentified peaks with databases of other cobalt phosphate compounds or potential side products.

Quantitative Data Summary

The following table summarizes key experimental parameters for the synthesis of phase-pure cobalt(II) phosphate.

Parameter Optimal Range/Value Notes
Synthesis Method Co-precipitation, HydrothermalThese methods are commonly reported to yield phase-pure products.
pH of Precipitation 6.0 - 7.5Maintaining a neutral to slightly acidic pH is crucial to prevent the formation of Co(OH)₂.
Precursor Molar Ratio (Co:P) 3:2A stoichiometric ratio is recommended to ensure complete reaction.
Reaction Temperature (Precipitation) 25 - 80 °CRoom temperature is often sufficient for co-precipitation.
Calcination Temperature 600 - 800 °CA temperature of 600 °C is often cited for achieving good crystallinity without significant oxide formation.[1] The optimal temperature may vary depending on the synthesis method and desired particle size.
Calcination Atmosphere Inert (N₂, Ar) or AirAn inert atmosphere is preferred to prevent the oxidation of Co(II). If calcining in air, careful temperature control is necessary.

Detailed Experimental Protocol: Co-precipitation Synthesis of Cobalt(II) Phosphate

This protocol describes a general method for the synthesis of cobalt(II) phosphate via co-precipitation, followed by calcination to obtain a crystalline product.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Diammonium phosphate ((NH₄)₂HPO₄) or Sodium phosphate dibasic (Na₂HPO₄)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

  • Deionized water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Büchner funnel and filter paper

  • Drying oven

  • Tube furnace with atmospheric control

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.3 M solution of the cobalt salt (e.g., dissolve the appropriate amount of Co(NO₃)₂·6H₂O in deionized water).

    • Prepare a 0.2 M solution of the phosphate salt (e.g., dissolve the appropriate amount of (NH₄)₂HPO₄ in deionized water).

  • Precipitation:

    • Place the cobalt salt solution in a beaker on a magnetic stirrer.

    • Slowly add the phosphate salt solution dropwise to the cobalt solution while stirring vigorously.

    • Monitor the pH of the mixture continuously with a calibrated pH meter. Maintain the pH between 6.5 and 7.0 by adding the 1 M hydroxide solution dropwise as needed.

    • A precipitate will form. Continue stirring the suspension for 2-4 hours at room temperature to allow for aging of the precipitate.

  • Washing and Filtration:

    • Separate the precipitate from the solution by vacuum filtration using a Büchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Transfer the washed precipitate to a watch glass or petri dish.

    • Dry the precipitate in an oven at 80-100 °C for 12 hours or until a constant weight is achieved. The dried powder is typically a hydrated form of cobalt(II) phosphate.

  • Calcination:

    • Place the dried powder in a ceramic crucible.

    • Transfer the crucible to a tube furnace.

    • Heat the sample to 600 °C at a ramp rate of 5 °C/min under a continuous flow of an inert gas (e.g., nitrogen or argon).

    • Hold the temperature at 600 °C for 3-5 hours.

    • Allow the furnace to cool down to room temperature naturally under the inert atmosphere.

    • The resulting powder is crystalline cobalt(II) phosphate.

  • Characterization:

    • Obtain the XRD pattern of the final product to confirm its phase purity and crystallinity.

Visualizations

Troubleshooting_Workflow start Start: XRD Pattern Analysis check_peaks Are the peaks sharp and well-defined? start->check_peaks amorphous Issue: Amorphous or Poorly Crystalline check_peaks->amorphous No check_impurities Compare with Co3(PO4)2 reference. Are extra peaks present? check_peaks->check_impurities Yes solution_amorphous Solution: Calcine sample (e.g., 600°C) amorphous->solution_amorphous pure_phase Result: Phase-Pure Co3(PO4)2 check_impurities->pure_phase No identify_impurities Identify impurity phases (e.g., CoO, Co3O4, Co(OH)2) check_impurities->identify_impurities Yes cause_oxide Cause: High calcination temp. or oxidizing atmosphere identify_impurities->cause_oxide Oxide Impurities cause_hydroxide Cause: High synthesis pH identify_impurities->cause_hydroxide Hydroxide Impurities solution_oxide Solution: Lower calcination temp. &/or use inert atmosphere cause_oxide->solution_oxide solution_hydroxide Solution: Control pH to 6.5-7.0 cause_hydroxide->solution_hydroxide

Caption: Troubleshooting workflow for XRD phase impurity analysis.

Synthesis_Parameters cluster_precursors Precursor Solution cluster_precipitation Precipitation cluster_calcination Calcination precursor_conc Precursor Concentration product Final Product: Co3(PO4)2 Phase Purity precursor_conc->product precursor_ratio Co:P Molar Ratio precursor_ratio->product ph pH ph->product temp_precip Temperature temp_precip->product temp_calc Temperature temp_calc->product atmosphere Atmosphere atmosphere->product

Caption: Key synthesis parameters influencing phase purity.

References

Technical Support Center: Enhancing the Conductivity of Cobalt Phosphate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cobalt phosphate-based materials. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the conductivity of these materials.

Frequently Asked questions (FAQs)

Q1: My synthesized cobalt phosphate material exhibits very low electrical conductivity. What are the potential causes and how can I improve it?

A1: Low intrinsic conductivity is a known challenge with cobalt phosphate materials. Several factors could be contributing to this issue. Here are some common causes and troubleshooting steps:

  • Poor Crystallinity: Amorphous or poorly crystalline cobalt phosphate can have lower conductivity.

    • Troubleshooting:

      • Annealing: Post-synthesis annealing can improve crystallinity. The optimal temperature is crucial; temperatures that are too low may not be effective, while temperatures that are too high can lead to undesirable phase changes. It is recommended to perform a temperature-dependent study to find the optimal annealing conditions for your specific material.[1][2]

      • Synthesis Method: Hydrothermal or solvothermal synthesis methods often yield more crystalline products compared to co-precipitation at room temperature.[3][4]

  • Undesirable Morphology: The shape and size of the cobalt phosphate particles can influence their conductivity. Large, agglomerated particles can have higher resistance.

    • Troubleshooting:

      • Synthesis Parameter Control: Adjusting synthesis parameters such as precursor concentration, pH, and temperature can help control the morphology.[5][6]

      • Use of Surfactants/Templates: While often avoided to maintain purity, the use of surfactants or templates during synthesis can help in obtaining desired nanostructures with higher surface areas.

  • Intrinsic Electronic Structure: The inherent electronic properties of pure cobalt phosphate limit its conductivity.

    • Troubleshooting:

      • Heteroatom Doping: Introducing other elements (dopants) into the cobalt phosphate lattice can alter its electronic structure and increase the number of charge carriers. Common dopants include nitrogen, phosphorus, vanadium, iron, and nickel.[7][8]

      • Composite Formation: Creating a composite material by combining cobalt phosphate with a highly conductive material is a very effective strategy.

Q2: I am trying to create a cobalt phosphate-carbon composite, but the conductivity improvement is not as expected. What could be the problem?

A2: While forming a composite with carbon materials is a popular strategy, the effectiveness depends on several factors. Here are some troubleshooting tips:

  • Poor Dispersion: If the cobalt phosphate and carbon materials are not well-mixed, you will not have a continuous conductive network.

    • Troubleshooting:

      • Sonication: Use probe or bath sonication to disperse the carbon material (e.g., graphene, carbon nanotubes) in the solvent before adding the cobalt phosphate precursors.

      • In-situ Synthesis: Synthesize the cobalt phosphate directly in the presence of the carbon material. This often leads to better integration and a more homogeneous composite.[9]

  • Weak Interfacial Contact: A poor interface between the cobalt phosphate and the carbon material will hinder electron transfer.

    • Troubleshooting:

      • Surface Functionalization: Functionalizing the surface of the carbon material (e.g., acid treatment of carbon nanotubes) can improve its interaction with the cobalt phosphate.

      • Pyrolysis: A post-synthesis heat treatment (pyrolysis) of the composite can enhance the interfacial contact.

  • Inappropriate Carbon Material: The type and loading of the carbon material are critical.

    • Troubleshooting:

      • High-Conductivity Carbons: Ensure you are using a carbon material with high intrinsic conductivity, such as graphene or multi-walled carbon nanotubes.

      • Optimize Loading: The percentage of carbon in the composite needs to be optimized. Too little may not provide a sufficient conductive network, while too much can block the active sites of the cobalt phosphate.

Q3: My attempt at heteroatom doping did not significantly improve the conductivity of my cobalt phosphate. What went wrong?

A3: Heteroatom doping can be a powerful technique, but its success hinges on the proper incorporation of the dopant into the cobalt phosphate lattice.

  • Dopant Not Incorporated: The dopant may have precipitated as a separate phase instead of being incorporated into the cobalt phosphate structure.

    • Troubleshooting:

      • Characterization: Use techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) to confirm the incorporation of the dopant and its chemical state.[7]

      • Synthesis Conditions: Adjust the synthesis conditions (e.g., temperature, pH, precursor ratios) to favor the incorporation of the dopant. A one-pot synthesis method where all precursors are present from the beginning can be effective.

  • Incorrect Dopant Concentration: The concentration of the dopant is crucial.

    • Troubleshooting:

      • Systematic Variation: Experiment with different concentrations of the dopant precursor to find the optimal doping level. Both too low and too high concentrations can be suboptimal.

  • Dopant in an Inactive State: The dopant may be present in a chemical state that does not contribute to enhanced conductivity.

    • Troubleshooting:

      • Post-synthesis Treatment: Annealing under a specific atmosphere (e.g., nitrogen or argon) can sometimes activate the dopant.

Q4: How do I interpret Electrochemical Impedance Spectroscopy (EIS) data to assess the conductivity of my material?

A4: Electrochemical Impedance Spectroscopy (EIS) is a powerful tool to study the conductivity and other electrochemical properties of your material. The data is typically represented as a Nyquist plot.

  • Semicircle in the High-Frequency Region: The diameter of the semicircle in the high-frequency region of the Nyquist plot corresponds to the charge transfer resistance (Rct). A smaller semicircle indicates a lower charge transfer resistance and, generally, better conductivity at the electrode-electrolyte interface.[10]

  • Intersection with the Real Axis (Z'): The point where the plot intersects the real axis at high frequency represents the solution resistance (Rs).

  • Straight Line in the Low-Frequency Region: A straight line in the low-frequency region is related to diffusion processes (Warburg impedance). A more vertical line suggests more ideal capacitive behavior.

  • Equivalent Circuit Modeling: To obtain quantitative values, the EIS data is often fitted to an equivalent circuit model. This allows you to extract values for solution resistance, charge transfer resistance, and other parameters.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of electrochemical performance of cobalt phosphate-based materials through various strategies.

Table 1: Performance Enhancement via Composite Formation

MaterialCurrent DensitySpecific Capacitance (F g⁻¹)Cycling StabilityReference
Co₃(PO₄)₂/20 mg GF0.5 A g⁻¹57 mAh g⁻¹-[13]
Co₃(PO₄)₂0.5 A g⁻¹21 mAh g⁻¹-[13]
CoCaP/rGO0.47 V overpotential10 mA cm⁻²-[14]
CoCaP0.47 V overpotential4.8 mA cm⁻²-[14]

Table 2: Performance Enhancement via Doping and Morphology Control

MaterialCurrent Density / Scan RateSpecific Capacitance (F g⁻¹)Key FeatureReference
Co₃(PO₄)₂ Nanoflakes1.0 A g⁻¹410Nanoflake morphology[15]
Co₃(PO₄)₂ Nanoparticles-1889.31Nanoparticle morphology[16]
NiO-decorated LaPO₄2.0 A g⁻¹1054.4 C g⁻¹Composite with NiO[15]

Experimental Protocols

Protocol 1: Synthesis of Cobalt Phosphate/Carbon Composite via a One-Step Carbonization Approach

This protocol is adapted from a method for preparing amorphous cobalt phosphate/carbon composites on carbon cloth.[9]

  • Precursor Solution Preparation:

    • Prepare a mixture of phytic acid and a cobalt salt (e.g., cobalt acetate) in a suitable solvent.

  • Substrate Impregnation:

    • Immerse a piece of flexible woven carbon cloth (CC) into the precursor solution until it is fully saturated.

  • Carbonization:

    • Place the saturated carbon cloth in a tube furnace.

    • Heat the furnace to 750 °C under a nitrogen (N₂) atmosphere and hold for a predetermined time.

    • During heating, the metal phytate complex decomposes to form cobalt phosphate and a carbon matrix derived from the phytic acid.

  • Characterization:

    • The resulting CoPi/C composite on carbon cloth can be characterized using techniques such as SEM, TEM, XRD, and XPS to analyze its morphology, crystal structure, and elemental composition.

Protocol 2: Hydrothermal Synthesis of Hydrous Cobalt Phosphate

This protocol is based on a method for synthesizing hydrous cobalt phosphate thin films.[4][5]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing a cobalt salt (e.g., cobalt chloride or cobalt nitrate).

    • Prepare a separate aqueous solution of a phosphate source (e.g., sodium phosphate).

    • Prepare a solution of a hydrolyzing agent, such as urea.

  • Hydrothermal Reaction:

    • Mix the precursor solutions in a Teflon-lined stainless-steel autoclave.

    • Place a conductive substrate (e.g., nickel foam) inside the autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120 °C) for a set duration (e.g., 6-12 hours).

    • The urea will decompose at elevated temperatures, leading to a gradual increase in pH and the controlled precipitation of hydrous cobalt phosphate onto the substrate.

  • Washing and Drying:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Remove the substrate, and wash it several times with deionized water and ethanol to remove any residual reactants.

    • Dry the substrate in an oven at a low temperature (e.g., 60 °C).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Post-Synthesis Processing cluster_characterization Characterization precursors Precursor Selection (Cobalt Salt, Phosphate Source) synthesis_method Synthesis Method (e.g., Hydrothermal, Co-precipitation) precursors->synthesis_method washing Washing & Drying synthesis_method->washing additives Additives (Dopants, Carbon Materials) additives->synthesis_method annealing Annealing / Pyrolysis washing->annealing structural Structural Analysis (XRD, SEM, TEM) annealing->structural electrochemical Electrochemical Testing (CV, GCD, EIS) structural->electrochemical final_material High-Conductivity Cobalt Phosphate Material electrochemical->final_material

Caption: Experimental workflow for synthesizing high-conductivity cobalt phosphate-based materials.

troubleshooting_logic cluster_cause Potential Causes cluster_solution1 Solutions for Poor Crystallinity cluster_solution2 Solutions for Ineffective Composite cluster_solution3 Solutions for Failed Doping start Low Conductivity Observed cause1 Poor Crystallinity start->cause1 cause2 Ineffective Composite start->cause2 cause3 Failed Doping start->cause3 solution1a Optimize Annealing (Temperature, Atmosphere) cause1->solution1a solution1b Change Synthesis Method (e.g., to Hydrothermal) cause1->solution1b solution2a Improve Dispersion (Sonication, In-situ Synthesis) cause2->solution2a solution2b Enhance Interfacial Contact (Surface Functionalization, Pyrolysis) cause2->solution2b solution3a Confirm Incorporation (XRD, XPS) cause3->solution3a solution3b Vary Dopant Concentration cause3->solution3b

Caption: Troubleshooting logic for addressing low conductivity in cobalt phosphate materials.

References

strategies to improve the long-term stability of cobalt phosphate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term stability of cobalt phosphate (Co-Pi) catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and application of Co-Pi catalysts.

Issue 1: Rapid Decrease in Electrocatalytic Activity

Question: My Co-Pi catalyst shows high initial activity for the oxygen evolution reaction (OER), but the performance degrades significantly within a few hours. What are the potential causes and solutions?

Answer:

A rapid decline in activity is a common challenge. The primary causes are often related to structural and compositional changes in the catalyst under operating conditions.

  • Phosphorus Leaching: During prolonged electrolysis, phosphate species can leach from the catalyst film. This leads to a change in the catalyst's composition and a decrease in its intrinsic activity. X-ray photoelectron spectroscopy (XPS) can confirm the progressive loss of phosphorus.[1]

  • Structural Transformation: Co-Pi catalysts can undergo in-situ transformation into cobalt oxides or hydroxides (e.g., CoO(OH)) during the OER.[2] While these species can be catalytically active, the transformation may lead to a less stable structure.

  • Catalyst Detachment: Poor adhesion to the substrate can cause the catalyst film to peel off during vigorous gas evolution, leading to a loss of active material.

Troubleshooting Steps:

  • Confirm Phosphorus Leaching: Use ex-situ XPS to analyze the catalyst film before and after electrolysis to quantify the change in the Co/P ratio. An increasing Co/P ratio indicates phosphorus leaching.[1]

  • Investigate Structural Changes: Employ techniques like Raman spectroscopy or X-ray diffraction (XRD) to monitor for the formation of cobalt oxide or hydroxide phases after stability tests.

  • Improve Adhesion:

    • Ensure the substrate is meticulously cleaned before catalyst deposition.

    • Consider surface modification of the substrate to enhance catalyst interaction.

    • Explore different deposition techniques that may offer better adhesion.

  • Introduce a Protective Layer: Encapsulating the Co-Pi catalyst with a thin, conductive, and stable layer, such as nitrogen-doped carbon, can prevent direct contact with the electrolyte and mitigate degradation.[3]

  • Doping Strategies: Doping the Co-Pi catalyst with other elements can stabilize the structure. For instance, nitrogen doping has been shown to create more robust active sites.[4]

Issue 2: Catalyst Corrosion and Dissolution, Especially in Acidic Media

Question: I am observing catalyst corrosion and dissolution when operating my Co-Pi catalyst in acidic or near-neutral pH. How can I improve its stability under these conditions?

Answer:

Cobalt-based catalysts are prone to corrosion at low pH. This involves the dissolution of cobalt ions (Co²⁺) into the electrolyte, leading to irreversible loss of catalytic material.

  • Acid-Induced Degradation: The acidic environment can directly attack the catalyst, leading to its breakdown.

  • Decoupled Corrosion and Catalysis: Studies have shown that the corrosion of cobalt sites can be a process that is decoupled from the OER itself. However, it still contributes to the overall instability of the catalyst.[5][6][7]

Troubleshooting Steps:

  • Operate at Higher pH: If your experimental conditions allow, operating in alkaline media (e.g., 1 M KOH) generally improves the stability of cobalt-based catalysts.

  • Form Heterostructures: Creating a heterostructure with a more corrosion-resistant material can protect the Co-Pi catalyst. For example, interfacing with cobalt phosphide (CoP) or other metal oxides can enhance stability.

  • Introduce an Interlayer: A protective interlayer between the substrate and the Co-Pi catalyst can improve stability. For example, a cobalt phosphate interlayer has been shown to enhance the stability of a NiFe-LDH catalyst.[8]

  • Doping with Other Metals: Incorporating more corrosion-resistant metals like iron into the cobalt phosphate structure can enhance its durability in various pH environments.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for Co-Pi catalysts during the oxygen evolution reaction (OER)?

A1: The primary degradation mechanism often involves the leaching of phosphate from the catalyst's structure and a simultaneous structural transformation of the cobalt species into cobalt oxides or hydroxides.[1][2] This alters the chemical composition and the local coordination environment of the active cobalt sites, which can lead to a decrease in long-term performance.

Q2: How can I enhance the stability of my Co-Pi catalyst by modifying its composition?

A2: Modifying the composition through doping is a highly effective strategy. Doping with nitrogen can create more stable, low-coordinated Co²⁺ states that act as robust active sites.[4] Phosphorus doping has also been shown to enhance catalytic performance and stability by strengthening the activation of reactants.[10] Co-doping with multiple elements, such as aluminum and niobium in related cobalt-based cathode materials, can stabilize the crystal lattice and mitigate structural degradation.[11]

Q3: What role does the substrate play in the stability of Co-Pi catalysts?

A3: The substrate plays a critical role. A strong interaction between the catalyst and the substrate can anchor the catalyst, preventing delamination and sintering.[12] For example, using high-surface-area substrates like nickel foam can improve the loading and adhesion of the catalyst.[13][14] The choice of substrate material is also important; for instance, on a weakly interacting support like SiO₂, phosphorus can act as an anchor to improve cobalt dispersion and stability, whereas on a strongly interacting support like Al₂O₃, this beneficial effect is not observed.[12]

Q4: Can forming a heterostructure improve the long-term stability of Co-Pi catalysts?

A4: Yes, forming a heterostructure is a very effective strategy. By interfacing Co-Pi with other materials, you can create synergistic effects that enhance stability. For example, a heterostructure of cobalt phosphide and cobalt oxide can exhibit robust stability.[15] Similarly, creating a composite with a conductive material like carbon nanotubes or graphene can improve charge transfer and protect the catalyst. Combining Co-Pi with other catalysts, like NiFe-LDH, with a Co-Pi interlayer, has been shown to dramatically improve stability over extended operation times.[8]

Q5: Are there any in-situ or operando techniques to monitor the degradation of Co-Pi catalysts?

A5: Yes, operando techniques are invaluable for understanding catalyst degradation in real-time. Operando X-ray absorption spectroscopy (XAS) can be used to track changes in the oxidation state and local coordination environment of cobalt during the OER, providing direct evidence of structural transformations or dissolution.[16] These advanced techniques can help differentiate between catalytic and degradation pathways.[5][6]

Quantitative Data Summary

Table 1: Comparison of Stability Enhancement Strategies for Cobalt-Based Catalysts

| Catalyst System | Stability Test Conditions | Performance Retention | Reference | | --- | --- | --- | | CoPi-1.6 | Chronoamperometry for 8 hours | 86% of initial activity |[1] | | CoP-CoₓOᵧ/CC | Chronoamperometry for 70 hours | 87% of initial current density |[15] | | 0.84-CoFePi on SSM | Bulk electrolysis for 12 hours in 1 M KOH | >96.9% current density retention |[9] | | Co₃(PO₄)₂@N-C | 1000 potential cycles and 8 hours at fixed potential | Excellent stability |[3] | | NiFe-LDH/CoPi/NF | 1000 hours at 1000 mA·cm⁻² | Negligible degradation |[8] |

Experimental Protocols

Protocol 1: Synthesis of Nitrogen-Doped Carbon-Coated Cobalt Phosphate Nanoparticles (Co₃(PO₄)₂@N-C)

This protocol is adapted from the synthesis described for robust OER electrocatalysts.[3]

  • Precursor Solution Preparation:

    • Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and O-phospho-DL-serine in deionized water with a molar ratio of 3:2.

    • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Hydrothermal Synthesis:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 180°C and maintain this temperature for 12 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Purification:

    • Collect the resulting precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: Electrochemical Stability Testing

This protocol outlines a general procedure for evaluating the long-term stability of Co-Pi catalysts.

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a solution of deionized water, isopropanol, and a Nafion® solution (e.g., 5 wt%).

    • Sonciate the mixture for at least 30 minutes to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto a suitable substrate (e.g., glassy carbon, nickel foam) to achieve a desired mass loading.

    • Dry the electrode at room temperature.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup with the prepared catalyst as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO) suitable for the electrolyte.

    • Use an appropriate electrolyte (e.g., 1.0 M KOH for alkaline OER).

  • Stability Measurement (Chronoamperometry):

    • Perform chronoamperometry at a constant potential that initially yields a specific current density (e.g., 10 mA/cm²).

    • Record the current density as a function of time for an extended period (e.g., 10, 24, or 100+ hours).

    • The percentage of current density retained at the end of the test indicates the catalyst's stability.

  • Accelerated Durability Test (Cyclic Voltammetry):

    • Alternatively, cycle the potential within a defined window for a large number of cycles (e.g., 1000 cycles).

    • Compare the polarization curves before and after the cycling to assess any performance degradation.

Visualizations

degradation_pathway CoPi Pristine Co-Pi Catalyst (Co²⁺, PO₄³⁻) Leaching Phosphorus Leaching (Electrolyte Exposure) CoPi->Leaching Prolonged Operation Transformation Structural Transformation (Electrochemical Oxidation) CoPi->Transformation OER Potential Degraded Degraded Catalyst (e.g., CoO(OH)) Leaching->Degraded Transformation->Degraded Activity_Loss Loss of Stability & Activity Degraded->Activity_Loss

Caption: Primary degradation pathways for Co-Pi catalysts.

stabilization_strategies Stable_CoPi Enhanced Catalyst Stability Doping Doping (N, P, Fe, etc.) Doping->Stable_CoPi Heterostructure Heterostructure Formation (e.g., with CoP, Carbon) Heterostructure->Stable_CoPi Substrate Substrate Engineering (e.g., Ni Foam, Strong Interaction) Substrate->Stable_CoPi Coating Surface Coating (e.g., N-doped Carbon) Coating->Stable_CoPi

Caption: Key strategies to improve Co-Pi catalyst stability.

experimental_workflow Synthesis Catalyst Synthesis (e.g., Hydrothermal) Characterization_Pre Pre-Catalysis Characterization (XPS, XRD, SEM) Synthesis->Characterization_Pre Electrochemical_Test Electrochemical Stability Test (Chronoamperometry) Characterization_Pre->Electrochemical_Test Analysis Data Analysis & Comparison Characterization_Pre->Analysis Characterization_Post Post-Catalysis Characterization (XPS, XRD, SEM) Electrochemical_Test->Characterization_Post Characterization_Post->Analysis

Caption: Workflow for evaluating Co-Pi catalyst stability.

References

Navigating the Synthesis of Co3(PO4)2·8H2O: A Guide to Morphological Control by Precursor Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the influence of precursor concentration on the morphology of cobalt(II) phosphate octahydrate (Co3(PO4)2·8H2O). This document offers detailed experimental protocols, a troubleshooting guide in a question-and-answer format, and quantitative data to aid in the rational design and synthesis of Co3(PO4)2·8H2O with desired morphologies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Co3(PO4)2·8H2O, with a focus on how precursor concentration and other experimental parameters can affect the final product's morphology.

Frequently Asked Questions (FAQs)

Q1: We are trying to synthesize Co3(PO4)2·8H2O nanoplates but are getting irregular, aggregated particles. What could be the cause?

A1: The formation of irregular aggregates instead of distinct nanoplates is often related to a high nucleation rate and uncontrolled crystal growth. Several factors, primarily related to precursor concentration, can contribute to this issue:

  • High Precursor Concentration: High concentrations of cobalt and phosphate precursors can lead to rapid precipitation, favoring the formation of many small, irregular particles that tend to aggregate.[1] Try reducing the concentration of your cobalt salt and phosphate source.

  • Rapid Mixing: Adding the precursor solutions too quickly can create localized areas of high supersaturation, leading to uncontrolled precipitation. A slower, dropwise addition with vigorous stirring is recommended to ensure a homogeneous reaction mixture.

  • pH Fluctuation: The pH of the reaction medium plays a critical role in the morphology of the final product. A sudden change in pH upon mixing the precursors can lead to the formation of amorphous or irregularly shaped particles. Ensure the initial pH of the precursor solutions is controlled and maintained throughout the reaction.

Q2: Our synthesis is yielding a mixture of different morphologies (e.g., nanoplates and nanoflowers) instead of a uniform product. How can we improve the morphological purity?

A2: A mixture of morphologies suggests that the nucleation and growth conditions are not uniform throughout the reaction. To achieve a monodisperse product with a specific morphology, consider the following:

  • Precise Concentration Control: Even small variations in precursor concentrations can lead to different morphologies. Ensure accurate preparation of your stock solutions and precise control over the final concentrations in the reaction mixture.

  • Homogeneous Mixing: Inadequate stirring can result in concentration gradients, leading to the formation of different structures in different parts of the reaction vessel. Use a magnetic stirrer at a consistent and appropriate speed to ensure thorough mixing.

  • Temperature Stability: The reaction temperature can influence the kinetics of crystal growth. Maintaining a constant and uniform temperature throughout the synthesis is crucial for obtaining a single morphology.

Q3: We are observing the formation of amorphous cobalt phosphate instead of the crystalline Co3(PO4)2·8H2O. What are the likely reasons?

A3: The formation of an amorphous product indicates that the crystallization process is hindered. This can be due to:

  • Low Temperature: Crystallization is a temperature-dependent process. If the reaction is carried out at a very low temperature, the energy barrier for crystallization may not be overcome, resulting in an amorphous precipitate. Consider performing the synthesis at a slightly elevated temperature (e.g., room temperature to 60 °C).

  • Inappropriate pH: The pH of the solution can significantly influence the phase and crystallinity of the product. For Co3(PO4)2·8H2O, a neutral to slightly alkaline pH is generally preferred.

  • Presence of Inhibitors: Certain ions or molecules in the reaction mixture can inhibit crystal growth. Ensure the use of high-purity reagents and deionized water.

Q4: How does the molar ratio of cobalt to phosphate precursors affect the final morphology?

A4: The molar ratio of Co²⁺ to PO₄³⁻ is a critical parameter in determining the stoichiometry and morphology of the final product. While a stoichiometric ratio of 3:2 is required for Co3(PO4)2, slight variations can be intentionally used to control the morphology. An excess of either precursor can influence the growth kinetics of different crystal facets, leading to changes in the overall shape. It is recommended to start with the stoichiometric ratio and then systematically vary it to study its effect on the morphology in your specific experimental setup.

Data Presentation: Precursor Concentration and Resulting Morphology

The following table summarizes the observed morphologies of Co3(PO4)2·8H2O synthesized via precipitation and hydrothermal methods at different precursor concentrations, as reported in the literature.

Cobalt PrecursorPhosphate PrecursorCo²⁺ Conc. (mM)PO₄³⁻ Conc. (mM)Synthesis MethodObserved Morphology
Co(NO₃)₂·6H₂O(NH₄)₂HPO₄2.5 - 202.5 - 20HydrothermalMultilayer nano/microflakes
CoSO₄(NH₄)₃PO₄100 - 500100 - 500Co-precipitationAnisotropic nano rectangular and irregular shapes
Co(NO₃)₂·6H₂ONaH₂PO₄Not specifiedNot specifiedCo-precipitationFlower-like structures composed of plates
Co(NO₃)₂·6H₂ONot specifiedNot specifiedNot specifiedMicrowave-assistedNanospheres

Experimental Protocols

This section provides detailed methodologies for the synthesis of Co3(PO4)2·8H2O with different morphologies.

Protocol 1: Synthesis of Co3(PO4)2·8H2O Nanoflakes via Hydrothermal Method

This protocol is adapted from a study that synthesized binder-free Co3(PO4)2·8H2O on nickel foam.[2]

  • Materials: Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), ammonium phosphate ((NH₄)₃PO₄), deionized water, nickel foam.

  • Procedure:

    • Prepare equimolar aqueous solutions of Co(NO₃)₂·6H₂O and (NH₄)₃PO₄ with concentrations ranging from 2.5 mM to 20 mM.

    • Clean a piece of nickel foam by sonicating it in acetone, ethanol, and deionized water for 15 minutes each.

    • Place the cleaned nickel foam in a Teflon-lined stainless-steel autoclave.

    • Pour the prepared precursor solutions into the autoclave.

    • Seal the autoclave and heat it at 120 °C for 12 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the nickel foam, rinse it with deionized water and ethanol, and dry it in a vacuum oven at 60 °C for 6 hours.

Protocol 2: Synthesis of Co3(PO4)2·8H2O with Irregular Rectangular Morphology via Co-precipitation

This protocol is based on a study investigating the properties of cobalt phosphate nanoparticles at varying precursor concentrations.

  • Materials: Cobalt sulfate (CoSO₄), ammonium phosphate ((NH₄)₃PO₄), deionized water.

  • Procedure:

    • Prepare aqueous solutions of CoSO₄ and (NH₄)₃PO₄ with concentrations ranging from 0.1 M to 0.5 M.

    • In a typical experiment, add the cobalt sulfate solution dropwise to the ammonium phosphate solution under vigorous stirring at room temperature.

    • A precipitate will form immediately. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at 60 °C.

Visualizations

Diagram 1: Experimental Workflow for Co-precipitation Synthesis of Co3(PO4)2·8H2O

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_product Final Product p1 Prepare Cobalt Precursor Solution r1 Mix Precursors (Dropwise Addition) p1->r1 p2 Prepare Phosphate Precursor Solution p2->r1 r2 Stirring r1->r2 pp1 Centrifugation/ Filtration r2->pp1 pp2 Washing (Water & Ethanol) pp1->pp2 pp3 Drying pp2->pp3 fp Co3(PO4)2·8H2O pp3->fp

Caption: Experimental workflow for the co-precipitation synthesis of Co3(PO4)2·8H2O.

Diagram 2: Influence of Precursor Concentration on Morphology

concentration_morphology cluster_input Input Parameter cluster_output Resulting Morphology conc Precursor Concentration low_conc Low Concentration (e.g., mM range) conc->low_conc high_conc High Concentration (e.g., 0.1-0.5 M) conc->high_conc morph1 Well-defined structures (e.g., Nanoflakes, Nanoplates) low_conc->morph1 Favors controlled nucleation & growth morph2 Irregular & Aggregated Structures high_conc->morph2 Favors rapid precipitation

Caption: Logical relationship between precursor concentration and resulting morphology.

References

Technical Support Center: Preventing Electrode Fouling with Cobalt Phosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobalt phosphate catalysts. The information aims to help users identify and resolve common issues related to electrode fouling and performance degradation during electrochemical experiments, particularly for the Oxygen Evolution Reaction (OER) and non-enzymatic glucose sensing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, activation, and application of cobalt phosphate catalysts.

Issue 1: Low Initial Catalytic Activity

Q1: My freshly prepared cobalt phosphate electrode shows significantly lower catalytic activity (e.g., high overpotential for OER, low sensitivity for glucose sensing) than reported in the literature. What are the potential causes and how can I troubleshoot this?

A1: Low initial activity can stem from several factors related to catalyst synthesis and electrode preparation. Follow this troubleshooting workflow:

  • Incomplete or Improper Catalyst Formation: The desired crystalline phase and morphology of the cobalt phosphate may not have been achieved.

    • Troubleshooting:

      • Verify Synthesis Protocol: Double-check all parameters of your synthesis protocol (e.g., precursor concentrations, temperature, pH, reaction time). For hydrothermal synthesis, ensure the autoclave is properly sealed and the temperature is uniform. For electrodeposition, verify the applied potential or current density, deposition time, and electrolyte composition.[1][2][3]

      • Characterize the Catalyst: Use techniques like X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to examine the morphology of your catalyst. Compare your results with literature data for successful syntheses.

  • Poor Electrode Preparation: The catalyst may not be properly adhered to the electrode substrate, or the active sites may be blocked.

    • Troubleshooting:

      • Substrate Cleaning: Ensure the substrate (e.g., FTO glass, nickel foam, glassy carbon electrode) is meticulously cleaned before catalyst deposition.

      • Binder Issues: If using a binder (e.g., Nafion, PVDF), ensure the binder-to-catalyst ratio is optimized. Too much binder can cover active sites.

      • Catalyst Loading: Optimize the catalyst loading on the electrode. Too low a loading will result in low current densities, while too high a loading can lead to poor adhesion and mass transport limitations.

  • Electrochemical Activation: As-deposited cobalt phosphate films often require an electrochemical activation process to achieve optimal performance.[4]

    • Troubleshooting:

      • Perform Activation Cycles: Cycle the electrode potential in the relevant electrolyte for a number of cycles as reported in the literature. This process can lead to the formation of a more active cobalt oxyhydroxide layer.[4]

      • Monitor CVs: Observe the changes in the cyclic voltammograms (CVs) during activation. An increase in the redox peaks and catalytic current indicates successful activation.[4]

Issue 2: Rapid Performance Degradation

Q2: The initial performance of my cobalt phosphate electrode was good, but the activity decreases rapidly during operation. What could be causing this and what are the solutions?

A2: Rapid performance degradation, or fouling, is a common issue. The underlying causes can be chemical or mechanical.

  • Phosphorus Leaching: The phosphate ions can leach out from the catalyst structure, especially under prolonged electrochemical cycling, leading to a change in composition and a decrease in activity.[4]

    • Troubleshooting:

      • Electrolyte pH: Operate in a pH range where cobalt phosphate is more stable. For OER, this is often in neutral or near-neutral phosphate buffers.

      • Post-Synthesis Treatment: Consider a post-synthesis annealing step to improve the crystallinity and stability of the catalyst.

      • Compositional Analysis: Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to analyze the elemental composition of the electrode before and after the stability test to confirm phosphorus leaching.[4]

  • Mechanical Instability: The catalyst layer may be physically detaching from the electrode substrate.

    • Troubleshooting:

      • Improve Adhesion: For drop-casted electrodes, ensure the solvent has fully evaporated and the binder is properly set. For electrodeposited or hydrothermally grown films, optimize the synthesis conditions to improve adhesion.

      • Avoid Harsh Conditions: High gas evolution rates (in OER) can physically damage the catalyst layer. Consider operating at a moderate current density for stability tests.

  • Oxidation and Dissolution: The cobalt species in the catalyst can be oxidized to higher valence states that are more soluble in the electrolyte, leading to catalyst dissolution.

    • Troubleshooting:

      • Potential Limits: Avoid excessively high anodic potentials during OER, as this can accelerate oxidative dissolution.

      • Electrolyte Choice: Ensure the electrolyte does not contain species that can form soluble complexes with cobalt.

Issue 3: Catalyst Poisoning

Q3: My catalyst's performance has irreversibly degraded, and I suspect poisoning. What are common poisons for cobalt phosphate catalysts and how can I prevent this?

A3: Catalyst poisoning occurs when impurities in the electrolyte or from other components of the electrochemical cell adsorb onto the active sites, blocking them.

  • Common Poisons:

    • Anions: Halides (Cl⁻, Br⁻, I⁻), sulfides (S²⁻), and other strongly adsorbing anions can poison the catalyst surface.[5]

    • Organic Molecules: Trace organic impurities in the electrolyte or from leaching of plastic components of the cell can adsorb on the electrode.

    • Metal Ions: Cations from the dissolution of counter or reference electrodes can deposit on the working electrode and block active sites.

  • Prevention and Mitigation:

    • High-Purity Reagents: Use high-purity water and electrolytes for your experiments.

    • Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any organic residues.

    • Inert Cell Components: Use electrochemical cells made of glass or other inert materials. Avoid plastic components that can leach plasticizers.

    • Isolate Electrodes: Use a two-compartment cell with a membrane to separate the working electrode from the counter and reference electrodes to prevent contamination from their dissolution products.

    • Electrolyte Purification: If poisoning is suspected, consider purifying the electrolyte before use.

Issue 4: Inconsistent Results

Q4: I am getting inconsistent results between different batches of catalyst or even between electrodes from the same batch. How can I improve the reproducibility of my experiments?

A4: Inconsistent results are often due to a lack of precise control over experimental parameters.

  • Synthesis:

    • Precise Control: Maintain strict control over all synthesis parameters, including precursor concentrations, temperature, pH, and reaction times.

    • Homogeneity: Ensure thorough mixing of precursors during synthesis to achieve a homogeneous product.

  • Electrode Preparation:

    • Consistent Loading: Develop a reproducible method for controlling the catalyst loading on each electrode.

    • Uniform Coating: Ensure the catalyst is uniformly distributed on the electrode surface.

  • Electrochemical Measurements:

    • Standardized Procedures: Use a standardized protocol for all electrochemical measurements, including cell setup, electrode conditioning, and data acquisition parameters.

    • iR Compensation: Always perform iR compensation to correct for the solution resistance, which can vary between experiments.

    • Reference Electrode Calibration: Regularly check and calibrate your reference electrode.

Quantitative Data Summary

The following tables summarize key performance and stability data for cobalt phosphate catalysts under different conditions.

Table 1: OER Performance of Cobalt Phosphate Catalysts

CatalystSubstrateElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Hydrous CoPi filmStainless Steel1.0 M KOH29298Stable for 10 h at 10 mA/cm²[6]
CoPi NanowiresNickel FoamNot specified222 @ 100 mA/cm²Not specifiedExcellent electrochemical stability[7]
ALD CoPiFTOpH 8.0 KPi~550 (before activation)155 (after activation)86% activity retained after 8 h
CoFePiStainless Steel Mesh1 M KOH300.3Not specifiedNegligible current density loss after 12 h

Table 2: Non-Enzymatic Glucose Sensing Performance of Cobalt Phosphate Catalysts

CatalystSubstrateElectrolyteSensitivityLimit of Detection (LOD)Linear Range (mM)
CoP NanostructuresNot specifiedPBS (pH 7.4)7.90 nA/mM·cm²0.3 mM1 - 30[2][8]
CoPO Microsheet ArraysNi FoamNot specified3.55 mA/mM·cm²1 µMNot specified

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Cobalt Phosphate on a Substrate

This protocol is a general guideline for the hydrothermal synthesis of cobalt phosphate directly onto a conductive substrate.

  • Substrate Preparation:

    • Clean the substrate (e.g., nickel foam, stainless steel mesh) by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate in an oven at 60°C.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a cobalt salt (e.g., 0.1 M Cobalt Nitrate Hexahydrate, Co(NO₃)₂·6H₂O).

    • Prepare an aqueous solution of a phosphate source (e.g., 0.1 M Sodium Dihydrogen Phosphate, NaH₂PO₄).

    • In a typical synthesis, mix the cobalt and phosphate solutions in a 1:1 molar ratio. A hydrolyzing agent like urea can also be added.[6]

  • Hydrothermal Reaction:

    • Place the cleaned substrate into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the substrate is fully submerged.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours).

  • Post-Synthesis Treatment:

    • Allow the autoclave to cool down to room temperature naturally.

    • Remove the substrate, which should now be coated with the cobalt phosphate catalyst.

    • Rinse the coated substrate thoroughly with deionized water and ethanol to remove any residual reactants.

    • Dry the electrode in an oven at 60°C overnight.

Protocol 2: Electrodeposition of Cobalt Phosphate Film

This protocol describes the electrodeposition of a cobalt phosphate film onto a conductive substrate.

  • Substrate Preparation:

    • Clean a conductive substrate (e.g., FTO glass, glassy carbon electrode) as described in Protocol 1.

  • Electrolyte Preparation:

    • Prepare an electrolyte solution containing a cobalt salt and a phosphate buffer. A typical composition is 0.5 mM Co(NO₃)₂ in 0.1 M potassium phosphate buffer (KPi) at a neutral pH (e.g., pH 7.0).[1]

  • Electrodeposition:

    • Set up a three-electrode electrochemical cell with the cleaned substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Immerse the electrodes in the electrolyte.

    • Apply a constant potential (potentiostatic deposition) or a constant current (galvanostatic deposition) for a specific duration. For example, a potential of 1.1 - 1.3 V vs. NHE can be applied.[1] The total charge passed can be used to control the film thickness.

  • Post-Deposition Treatment:

    • After deposition, remove the electrode from the electrolyte.

    • Rinse the electrode gently with deionized water to remove any unreacted species.

    • Dry the electrode, for instance, under a gentle stream of nitrogen.

Protocol 3: Accelerated Stability Testing for OER Catalysts

This protocol outlines a method for assessing the long-term stability of OER catalysts in an accelerated manner.

  • Electrochemical Setup:

    • Use a three-electrode setup in the desired electrolyte (e.g., 1.0 M KOH).

    • Ensure the reference electrode is stable and properly calibrated.

  • Initial Characterization:

    • Record an initial cyclic voltammogram (CV) and a linear sweep voltammogram (LSV) to establish the baseline performance of the catalyst.

  • Accelerated Degradation Protocol:

    • Continuous Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm² or 100 mA/cm²) for an extended period (e.g., 12, 24, or 100 hours) and monitor the change in potential over time. An increasing potential indicates performance degradation.

    • Potential Cycling: Alternatively, cycle the potential between a lower and an upper limit for a large number of cycles (e.g., 1000 cycles). The upper potential limit should be in the OER region, and the lower potential limit can be chosen to mimic on/off cycles of an electrolyzer.[9]

  • Post-Test Characterization:

    • After the stability test, record another CV and LSV under the same conditions as the initial characterization.

    • Compare the initial and final polarization curves to quantify the performance loss (e.g., increase in overpotential at a specific current density).

    • The electrode can be further analyzed by techniques like SEM, XRD, and XPS to investigate morphological and compositional changes.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Catalytic Activity

LowActivityTroubleshooting start Low Initial Catalytic Activity q1 Is the catalyst synthesis protocol verified? start->q1 q2 Is the electrode preparation method optimized? q1->q2 Yes sol1 Review synthesis parameters (temp, pH, time, conc.). Characterize catalyst (XRD, SEM). q1->sol1 No q3 Has the electrode been electrochemically activated? q2->q3 Yes sol2 Optimize substrate cleaning, catalyst loading, and binder ratio. q2->sol2 No sol3 Perform potential cycling in the electrolyte and monitor CV changes. q3->sol3 No end_node Improved Performance q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Caption: A troubleshooting workflow for diagnosing low initial catalytic activity.

Diagram 2: Common Mechanisms of Electrode Fouling and Deactivation

FoulingMechanisms center Electrode Performance Degradation (Fouling) chemical Chemical Deactivation center->chemical mechanical Mechanical Degradation center->mechanical electrochemical Electrochemical Instability center->electrochemical poisoning Poisoning (e.g., S²⁻, Cl⁻, organics) chemical->poisoning fouling Fouling (e.g., byproduct deposition) chemical->fouling detachment Catalyst Detachment mechanical->detachment attrition Surface Attrition mechanical->attrition p_leaching Phosphorus Leaching electrochemical->p_leaching dissolution Cobalt Dissolution electrochemical->dissolution

Caption: Common mechanisms leading to cobalt phosphate electrode fouling.

References

Technical Support Center: Optimization of Binders for Cobalt(II) Phosphate Octahydrate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of binders for cobalt(II) phosphate octahydrate electrodes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question Possible Causes Troubleshooting Steps
Why is my electrode slurry inhomogeneous (e.g., agglomeration of active material)? - Poor binder dissolution: The chosen solvent may not be optimal for the binder. - Insufficient mixing: The mixing time or intensity is not adequate to uniformly disperse all components. - Incompatible components: The surface chemistry of the this compound may not be compatible with the binder/solvent system.1. Verify binder-solvent compatibility: Ensure the binder is fully soluble in the chosen solvent (e.g., NMP for PVDF, water for CMC/SBR).[1][2][3] 2. Optimize mixing parameters: Increase the mixing time or use a higher-energy mixing method like planetary ball milling or ultrasonication. 3. Use a dispersant: Consider adding a small amount of a suitable dispersant to improve the wetting of the active material particles. 4. Surface modification: In advanced cases, surface modification of the this compound might be necessary.
Why does my electrode film crack or peel off the current collector after drying? - High internal stress: Rapid solvent evaporation can induce stress in the electrode film. - Poor binder adhesion: The binder may not provide sufficient adhesion to the current collector (e.g., aluminum or copper foil).[4] - Inappropriate binder content: Too little binder results in weak adhesion, while too much can make the electrode brittle.1. Control drying conditions: Dry the electrode at a lower temperature for a longer duration to allow for gradual solvent evaporation. A vacuum oven is recommended.[2] 2. Select a binder with better adhesion: Binders like PAA are known for their strong adhesion.[5] 3. Optimize binder concentration: Systematically vary the binder content (e.g., from 5 wt% to 15 wt%) to find the optimal concentration that provides good adhesion without compromising electrochemical performance. 4. Surface treatment of current collector: Roughening the surface of the current collector can improve mechanical interlocking with the electrode film.
Why is the initial specific capacitance of my electrode lower than expected? - Poor electrical conductivity: The binder may be electrically insulating, and the amount of conductive additive (e.g., carbon black) might be insufficient. - Incomplete electrolyte wetting: A hydrophobic binder like PVDF can hinder the penetration of aqueous electrolytes.[3] - High interfacial resistance: Poor contact between the active material, conductive additive, and current collector increases resistance.1. Optimize conductive additive content: Increase the percentage of conductive additive in the electrode composition. 2. Choose a more suitable binder: Consider using a hydrophilic binder like CMC or PAA for aqueous electrolytes to improve wettability.[4] 3. Improve electrode calendering: Calendering (compressing) the electrode after drying can enhance the particle-to-particle contact and reduce interfacial resistance.
Why does the capacity of my electrode fade quickly during cycling? - Binder degradation: The binder may not be electrochemically stable within the operating potential window.[6][7] - Loss of mechanical integrity: The binder may swell or dissolve in the electrolyte, leading to the detachment of the active material from the current collector.[5] - Volume changes in the active material: this compound may undergo volume changes during charge/discharge cycles, which the binder cannot accommodate.1. Verify binder stability: Select a binder with a known stable electrochemical window for your application. PVDF is known for its excellent electrochemical stability.[6][7] 2. Use a cross-linked binder: Cross-linking the binder can improve its mechanical stability and resistance to swelling. 3. Employ a more elastic binder: Binders like SBR (styrene-butadiene rubber) offer greater flexibility to accommodate volume changes.[3][8] 4. Optimize the binder system: A combination of binders, such as CMC/SBR, can provide a good balance of adhesion and flexibility.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common binders used for this compound electrodes?

A1: While research on binders specifically for this compound is ongoing, common binders used for phosphate-based and other metal oxide electrodes are relevant. These include:

  • Polyvinylidene fluoride (PVDF): A traditional binder known for its excellent electrochemical and thermal stability.[6][7] It is typically used with N-methyl-2-pyrrolidone (NMP) as a solvent.[1][2]

  • Polytetrafluoroethylene (PTFE): Another fluoropolymer binder, often used in a fibrillation process for electrode fabrication.[9]

  • Carboxymethyl cellulose (CMC): A water-soluble, environmentally friendly binder that offers good adhesion.[3][4]

  • Styrene-butadiene rubber (SBR): An aqueous binder that provides excellent flexibility and is often used in combination with CMC.[3][8]

  • Polyacrylic acid (PAA): A water-soluble binder known for its strong adhesion to current collectors.[5]

Q2: What is the typical composition ratio of active material, conductive additive, and binder?

A2: A common starting point for electrode formulation is a weight ratio of 80:10:10 for the active material (this compound), conductive additive (e.g., Super P or acetylene black), and binder, respectively. This ratio should be optimized based on experimental results to achieve the best performance.

Q3: How do I choose between an aqueous (water-based) and a non-aqueous binder?

A3: The choice depends on several factors:

  • Environmental and safety concerns: Aqueous binders like CMC/SBR are more environmentally friendly and avoid the use of toxic and expensive NMP solvent required for PVDF.[2][3]

  • Processing: Aqueous processing can be faster due to the higher volatility of water compared to NMP.[2]

  • Compatibility with active material: this compound is a hydrated compound. You must ensure that processing in water does not lead to the dissolution or alteration of the active material. Some layered oxides are sensitive to moisture.[2]

  • Performance requirements: PVDF is well-established for its high-temperature performance and electrochemical stability.[3] However, water-based binders like CMC/SBR have shown comparable or even superior performance in many systems, especially in terms of cycling stability for materials that undergo volume changes.[8]

Q4: Can I use a binder-free approach for my this compound electrodes?

A4: Yes, binder-free methods are an emerging area of research. These methods involve directly growing the active material onto the current collector. This approach can potentially improve electrical conductivity and energy density by eliminating the inactive binder component.

Data Presentation

Table 1: Comparison of Common Binders for Electrochemical Electrodes

BinderSolventKey AdvantagesKey DisadvantagesTypical Content (wt%)
PVDF NMPHigh electrochemical and thermal stability, good adhesion.[6][7]Use of toxic and expensive solvent, hydrophobic nature.[1][3]5-15
CMC WaterEnvironmentally friendly, low cost, good adhesion.[2][4]Can be brittle on its own.[6]2-10
SBR WaterHigh flexibility, accommodates volume changes.[3][8]Lower adhesion than CMC, often used in combination.2-10
PAA WaterExcellent adhesion, good for cycling stability.[5]Can be sensitive to pH.2-10
PTFE - (used in dry processing)Solvent-free process, chemically inert.[9]Requires specialized processing (fibrillation).5-15

Table 2: Electrochemical Performance of Cobalt Phosphate-Based Electrodes

Note: The performance of this compound electrodes is highly dependent on the morphology of the active material and the overall electrode architecture. The following data is illustrative of performance seen in the literature for similar materials.

Electrode MaterialBinderCurrent DensitySpecific CapacitanceCycling StabilityReference
Cobalt Phosphate OctahydrateNot specified1 A/g350 F/g102% retention after 1000 cycles[10]
Cobalt Phosphate NanoflakesNot specified1 A/g410 F/g-[11]
Cobalt Phosphate Nanorod BundlesNot specified5 mA/cm²1512 F/g93% coulombic efficiency after 2000 cycles[11]
CoNi(HPO₄)Binder-free1 A/g475 mAh/g94.8% retention after 5000 cycles[12]

Experimental Protocols

Protocol 1: Electrode Slurry Preparation and Casting

This protocol describes a general method for preparing an electrode slurry and casting it onto a current collector.

Materials:

  • This compound (active material)

  • Conductive additive (e.g., Super P carbon black)

  • Binder (e.g., PVDF or CMC/SBR)

  • Solvent (NMP for PVDF, deionized water for CMC/SBR)

  • Current collector foil (e.g., aluminum or nickel foam)

  • Mortar and pestle or planetary ball mill

  • Magnetic stirrer or overhead mixer

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Dry Materials: Dry the this compound and conductive additive in a vacuum oven at 80-120°C for at least 12 hours to remove any adsorbed moisture.

  • Dry Mixing: Weigh the active material and conductive additive in the desired ratio (e.g., 8:1) and mix them thoroughly in a mortar and pestle or using a planetary ball mill until a homogeneous powder is obtained.

  • Binder Solution Preparation:

    • For PVDF: Dissolve the PVDF powder in NMP to form a solution of a specific concentration (e.g., 5 wt%). Stir until the PVDF is completely dissolved.

    • For CMC/SBR: First, dissolve the CMC powder in deionized water with stirring to form a viscous solution. Then, add the SBR emulsion to the CMC solution and continue stirring.

  • Slurry Formation: Gradually add the dry-mixed powder to the binder solution while stirring continuously. Continue mixing until a homogeneous, lump-free slurry with appropriate viscosity is formed. The final composition should be in the desired ratio (e.g., 80:10:10).

  • Casting: Clean the current collector foil with ethanol. Place the foil on a flat surface and cast the slurry using a doctor blade with a set gap height (e.g., 100-200 µm) to obtain a uniform film.

  • Drying:

    • Initially, dry the cast electrode at room temperature or in a fume hood to allow for slow evaporation of the solvent.

    • Transfer the electrode to a vacuum oven and dry at 80-120°C for at least 12 hours to completely remove the solvent.

  • Electrode Punching: Once dry, punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.

Protocol 2: Electrochemical Characterization

This protocol outlines the basic electrochemical tests for evaluating the performance of the prepared electrodes.

Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Coin cell components (casings, spacers, springs, separator)

  • Electrolyte (e.g., 3M KOH)

  • Glovebox with an inert atmosphere (for non-aqueous electrolytes)

Procedure:

  • Cell Assembly: Assemble a coin cell (e.g., CR2032) in a three-electrode or two-electrode configuration. A typical three-electrode setup in an open beaker would use the prepared electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window to evaluate the capacitive behavior and identify redox peaks.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements (typically from 100 kHz to 0.01 Hz) to analyze the internal resistance, charge transfer resistance, and ion diffusion characteristics of the electrode.

  • Cycling Stability Test: Subject the cell to repeated GCD cycles at a constant current density for an extended number of cycles (e.g., 1000-5000 cycles) to evaluate the long-term performance and capacity retention.

Mandatory Visualizations

Binder_Optimization_Workflow cluster_prep Electrode Preparation cluster_test Electrochemical Testing cluster_analysis Performance Analysis cluster_decision Optimization Loop start Define Active Material (Co3(PO4)2·8H2O) slurry Slurry Formulation (AM:CA:Binder Ratio) start->slurry Select Binder & Solvent (e.g., PVDF/NMP, CMC/Water) mixing Mixing and Homogenization slurry->mixing casting Coating on Current Collector mixing->casting drying Drying and Calendering casting->drying cv Cyclic Voltammetry (CV) drying->cv gcd Galvanostatic Charge-Discharge (GCD) drying->gcd eis Electrochemical Impedance Spectroscopy (EIS) drying->eis analysis Analyze Data: - Specific Capacitance - Rate Capability - Cycling Stability - Internal Resistance cv->analysis gcd->analysis eis->analysis cycling Long-Term Cycling Test decision Performance Met? cycling->decision analysis->cycling decision->slurry No, Adjust Binder Type/Ratio end_node Optimized Electrode decision->end_node Yes

Caption: Workflow for optimizing the binder in this compound electrodes.

Binder_Properties_Impact cluster_props Binder Properties cluster_perf Electrode Performance Metrics adhesion Adhesion Strength mech_integrity Mechanical Integrity adhesion->mech_integrity cycle_life Cycling Stability adhesion->cycle_life flexibility Flexibility / Elasticity flexibility->mech_integrity Accommodates Volume Change flexibility->cycle_life conductivity Ionic / Electrical Conductivity resistance Internal Resistance (ESR) conductivity->resistance rate_capability Rate Capability conductivity->rate_capability stability Electrochemical Stability stability->cycle_life wettability Electrolyte Wettability wettability->resistance capacitance Specific Capacitance wettability->capacitance mech_integrity->cycle_life resistance->rate_capability rate_capability->capacitance

References

Validation & Comparative

A Comparative Guide to the Electrocatalytic Activity of Cobalt Phosphate and Cobalt Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in electrocatalysis and renewable energy, the choice of a cost-effective and efficient catalyst is paramount for advancing water-splitting technologies. Among the promising earth-abundant materials, cobalt phosphate (CoPi) and cobalt phosphide (CoP) have emerged as strong contenders for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), respectively. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid in the selection of the appropriate catalyst for specific applications.

Cobalt-based materials are of significant interest in electrocatalysis due to their relatively low cost, abundance, and tunable electronic properties.[1][2] While cobalt phosphate is predominantly recognized for its activity in OER, cobalt phosphide is highly regarded for its efficiency in HER.[1] Recent research has also explored the bifunctional capabilities of some cobalt phosphide-based materials for overall water splitting.[3][4] This comparison will delve into the key performance metrics, synthesis methodologies, and stability of both catalysts.

Quantitative Performance Comparison

The catalytic activities of cobalt phosphate and cobalt phosphide are summarized in the tables below, with a focus on key performance indicators for the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER). It is important to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Oxygen Evolution Reaction (OER) Performance

CatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityFaradaic Efficiency (%)
Cobalt Phosphate (CoPi) 1.0 M KOH292[2]98[2]Stable for 10 hours at 10 mA/cm²[2]~91[5]
0.1 M KPi (pH 8.0)~580 (before activation)155 (after activation)Stable for 8 hours (86% retention)[6]Not Reported
1.0 M KOH245 (Fe-doped)[7]42 (Fe-doped)[7]Robust durability (Fe-doped)[7]Not Reported
Cobalt Phosphide (CoP) 1.0 M KOH378 (8 wt% P)[8]Not ReportedSubject to surface oxidation[9]Not Reported
1.0 M NaOH348Not ReportedStable for 10 hoursNot Reported

Table 2: Hydrogen Evolution Reaction (HER) Performance

CatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityTurnover Frequency (TOF) (s⁻¹)
Cobalt Phosphate (CoPi) 1.0 M KOH48.9 (Fe-doped)[10]Not ReportedStable for 100 hours (Fe-doped)[10]Not Reported
Cobalt Phosphide (CoP) 1.0 M KOH43 (CoP-CoxOy composite)Not Reported87% current retention after 70 hours[11]0.6 H₂ s⁻¹ @ 100 mV[11]
0.5 M H₂SO₄167 (Co2P nanorods)Not ReportedStable in acidic solution[9]Not Reported
1.0 M KOH184Not ReportedStable for 10 hoursNot Reported
1.0 M KOH95 (Co-Ni5P4/C)68.94Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical evaluation of cobalt phosphate and cobalt phosphide are crucial for reproducible research. Below are representative protocols based on published literature.

Synthesis of Cobalt Phosphate Nanoparticles (Hydrothermal Method)

This protocol describes the synthesis of hydrous cobalt phosphate thin films with a microflower-like structure, which have shown notable OER activity.[2]

  • Precursor Solution Preparation: A solution is prepared by dissolving cobalt nitrate hexahydrate and sodium dihydrogen phosphate in deionized water.

  • Hydrolyzing Agent: Urea is added to the solution as a hydrolyzing agent. The concentration of urea can be varied to control the morphology of the final product.[2]

  • Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 6 hours).[2]

  • Product Collection and Cleaning: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.

Synthesis of Cobalt Phosphide Nanoparticles (Thermal Phosphidation)

This method involves the conversion of a cobalt precursor to cobalt phosphide at elevated temperatures.[12]

  • Precursor Synthesis: A cobalt-containing precursor, such as cobalt hydroxide or a cobalt-organic framework (e.g., ZIF-67), is first synthesized.

  • Phosphidation Setup: The cobalt precursor and a phosphorus source (e.g., sodium hypophosphite or red phosphorus) are placed in a tube furnace. The precursor is typically placed upstream of the phosphorus source.[13]

  • Thermal Annealing: The furnace is heated to a high temperature (e.g., 300-500 °C) under an inert atmosphere (e.g., nitrogen or argon) for a few hours.[12] The phosphorus source decomposes at high temperatures, and the resulting phosphorus vapor reacts with the cobalt precursor to form cobalt phosphide.

  • Passivation and Collection: After cooling down to room temperature, the product is carefully collected. It is sometimes passivated by exposure to a low concentration of oxygen to prevent rapid oxidation upon exposure to air.

Electrochemical Evaluation

The catalytic performance of the synthesized materials is typically evaluated using a standard three-electrode electrochemical setup.

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solution containing a solvent (e.g., a water/isopropanol mixture) and a binder (e.g., Nafion). This ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, or nickel foam) and dried.

  • Three-Electrode Cell Assembly: The working electrode, a counter electrode (typically a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode) are immersed in the electrolyte solution (e.g., 1.0 M KOH or 0.5 M H₂SO₄).

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).

    • Tafel Analysis: The Tafel slope is derived from the LSV data to evaluate the reaction kinetics.

    • Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst by holding a constant potential or current over an extended period and monitoring the current or potential change.

    • Faradaic Efficiency Measurement: The amount of gas (O₂ or H₂) evolved is quantified (e.g., using a gas chromatograph or a rotating ring-disk electrode) and compared to the theoretical amount calculated from the total charge passed to determine the Faradaic efficiency.[5]

Mechanistic Insights and Stability

The catalytic mechanisms and stability profiles of cobalt phosphate and cobalt phosphide differ significantly.

Cobalt Phosphate (CoPi): During the OER, it is widely accepted that an amorphous cobalt oxyhydroxide layer forms on the surface of the CoPi catalyst, which is the catalytically active species.[14] The underlying phosphate ions are believed to play a role in templating the structure of this active layer and acting as a proton acceptor.[15] The stability of CoPi is generally considered good in neutral and alkaline media, although leaching of phosphate ions can occur over time, which may affect long-term performance.[6]

Cobalt Phosphide (CoP): For the HER, the active sites are believed to involve both cobalt and phosphorus atoms, where cobalt acts as a hydride-acceptor and phosphorus as a proton-acceptor. The stability of cobalt phosphide can be a concern, particularly in acidic solutions and in the presence of oxygen. The material is susceptible to surface oxidation, which can lead to the formation of a phosphate or oxide layer on the surface, potentially altering its catalytic activity.[9][16] However, in some cases, this in-situ generated surface layer can be beneficial for OER.

Logical Workflow and Signaling Pathways

To visualize the general workflow for comparing these electrocatalysts, the following diagram illustrates the key steps from synthesis to performance evaluation.

G cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochem Electrochemical Evaluation cluster_comparison Performance Comparison CoPi_Syn Cobalt Phosphate (CoPi) Synthesis XRD XRD (Phase) CoPi_Syn->XRD SEM_TEM SEM/TEM (Morphology) CoPi_Syn->SEM_TEM XPS XPS (Surface Chemistry) CoPi_Syn->XPS CoP_Syn Cobalt Phosphide (CoP) Synthesis CoP_Syn->XRD CoP_Syn->SEM_TEM CoP_Syn->XPS LSV LSV (Overpotential) XRD->LSV SEM_TEM->LSV XPS->LSV Tafel Tafel Analysis (Kinetics) LSV->Tafel Stability Chrono-techniques (Stability) LSV->Stability FE Faradaic Efficiency LSV->FE Comparison Comparative Analysis of CoPi vs. CoP Tafel->Comparison Stability->Comparison FE->Comparison

Figure 1: General workflow for the synthesis, characterization, and comparative evaluation of cobalt phosphate and cobalt phosphide electrocatalysts.

The following diagram illustrates a simplified conceptual pathway for the OER on cobalt phosphate and HER on cobalt phosphide.

G cluster_OER OER on Cobalt Phosphate (CoPi) cluster_HER HER on Cobalt Phosphide (CoP) CoPi_surface CoPi Surface Co_OOH Cobalt Oxyhydroxide (Active Species) CoPi_surface->Co_OOH In-situ Transformation O2_release O₂ Release Co_OOH->O2_release Water Oxidation CoP_surface CoP Surface H_adsorption H* Adsorption on Co & P sites CoP_surface->H_adsorption Proton/ Hydride Acceptance H2_release H₂ Release H_adsorption->H2_release Recombination/ Desorption

Figure 2: Simplified conceptual pathways for OER on cobalt phosphate and HER on cobalt phosphide, highlighting the key intermediate steps.

Conclusion

Both cobalt phosphate and cobalt phosphide stand out as promising, cost-effective electrocatalysts. Cobalt phosphate, particularly when doped or nanostructured, demonstrates excellent performance for the oxygen evolution reaction, characterized by low overpotentials and good stability in alkaline media. Its activity is largely attributed to the in-situ formation of a cobalt oxyhydroxide layer.

On the other hand, cobalt phosphide is a highly efficient catalyst for the hydrogen evolution reaction in both acidic and alkaline environments, with some formulations exhibiting activities approaching that of precious metals. The synergistic effects between cobalt and phosphorus sites are key to its high performance. While stability, especially against oxidation, can be a challenge for cobalt phosphide, its versatility and bifunctional potential make it a very attractive material for overall water splitting applications.

The choice between cobalt phosphate and cobalt phosphide will ultimately depend on the specific requirements of the application, including the desired reaction (OER or HER), the operating pH, and the long-term stability demands. Further research focusing on direct comparative studies under standardized conditions will be invaluable for a more definitive assessment of their relative merits.

References

A Comparative Guide to Cobalt-Based Catalysts for Oxygen Evolution Reaction: Cobalt(II) Phosphate Octahydrate vs. Cobalt Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and sustainable energy conversion technologies, the oxygen evolution reaction (OER) stands as a critical bottleneck due to its sluggish kinetics. This has spurred intensive research into cost-effective and highly active electrocatalysts. Among the promising candidates, cobalt-based materials have garnered significant attention. This guide provides an objective comparison of two prominent cobalt-based catalysts: cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) and cobalt oxide (typically Co₃O₄), focusing on their electrocatalytic performance for the OER. The information presented herein is a synthesis of experimental data from various studies to assist researchers in making informed decisions for their applications.

At a Glance: Performance Comparison

The following table summarizes key performance metrics for this compound and various forms of cobalt oxide as OER electrocatalysts. It is important to note that a direct comparison of catalytic performance should be approached with caution, as experimental conditions such as electrolyte composition, pH, temperature, and catalyst loading can significantly influence the results. The data presented here is for illustrative purposes, with efforts made to select comparable conditions where possible.

CatalystMorphologyOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)Electrolyte
This compound (Co₃(PO₄)₂·8H₂O) Lamellar StructureNot explicitly reported at 10 mA/cm²; activity is often linked to its anhydrous form.Not explicitly reported.1.0 M KOH
Anhydrous Cobalt Phosphate (Co₃(PO₄)₂) (from dehydration of octahydrate) Maintained Lamellar Shape~0.38681.0 M KOH
Hydrous Cobalt Phosphate (unspecified hydration) Microflowers0.292981.0 M KOH
Cobalt Oxide (Co₃O₄) Nanoparticles0.25817.331.0 M NaOH
Cobalt Oxide (Co₃O₄) Nanocubes0.296Not Reported1.0 M KOH
Cobalt Oxide (Co₃O₄) Flower-shaped Nanosheets0.35668Not Specified

Delving Deeper: A Comparative Analysis

Cobalt-based materials, including phosphates and oxides, are recognized for their promising OER activity. The catalytic performance is intricately linked to their electronic structure, morphology, and the presence of active sites.

This compound often serves as a precursor to more active catalytic phases. Studies have shown that upon dehydration, the resulting anhydrous cobalt phosphate (Co₃(PO₄)₂) can exhibit enhanced OER activity. The removal of crystal water can modulate the coordination environment of the cobalt centers, potentially facilitating the formation of high-valent cobalt species that are crucial intermediates in the OER mechanism. The phosphate anions are also believed to play a role in proton-coupled electron transfer steps, which can influence the reaction kinetics.

Cobalt Oxide (Co₃O₄) , a spinel-structured oxide, has been extensively investigated as an OER catalyst. Its activity is often attributed to the presence of both Co²⁺ and Co³⁺ oxidation states, which can participate in the redox processes of the OER. The morphology of Co₃O₄ plays a significant role in its catalytic performance. Nanostructured forms such as nanoparticles, nanowires, and nanosheets offer a high surface area, exposing more active sites for the reaction. For instance, some studies have reported that Co₃O₄ nanoparticles can achieve a low overpotential of 258 mV at a current density of 10 mA/cm².

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the synthesis and electrochemical evaluation methodologies for both this compound and cobalt oxide catalysts as reported in the literature.

Synthesis of this compound

A common method for the synthesis of this compound is through a straightforward precipitation reaction.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Disodium hydrogen phosphate (Na₂HPO₄) or a similar phosphate source

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Precursor Solutions: Prepare an aqueous solution of a cobalt salt (e.g., 0.1 M CoCl₂) and a separate aqueous solution of a phosphate source (e.g., 0.067 M Na₂HPO₄).

  • Precipitation: Slowly add the cobalt salt solution to the phosphate solution under constant stirring at room temperature. A precipitate will form.

  • Aging: Allow the mixture to age for a specified period (e.g., 24 hours) to ensure complete reaction and crystallization.

  • Washing: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain this compound powder.

Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles via Hydrothermal Method

The hydrothermal method is widely used to synthesize nanostructured cobalt oxide with controlled morphology.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution: Dissolve cobalt(II) nitrate hexahydrate and urea in DI water. A typical molar ratio of cobalt salt to urea is 1:5.

  • Hydrothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a certain duration (e.g., 6-12 hours).

  • Washing and Drying: After the autoclave cools down to room temperature, collect the precipitate by centrifugation. Wash the product thoroughly with DI water and ethanol. Dry the powder in an oven at 60-80 °C.

  • Calcination: To obtain the crystalline Co₃O₄ phase, calcine the dried precursor powder in a muffle furnace in an air atmosphere. A typical calcination temperature is between 300-500 °C for 2-4 hours.

Electrochemical Evaluation of OER Performance

A standard three-electrode electrochemical setup is used to evaluate the OER performance of the synthesized catalysts.

Components:

  • Working Electrode: A glassy carbon electrode (GCE) or other conductive substrate coated with the catalyst ink.

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Electrolyte: Typically a 1.0 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%). Sonicate the mixture to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode and let it dry at room temperature.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans in the desired potential window to activate the catalyst and assess its redox behavior.

    • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 or 10 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope, which provides insights into the OER mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the charge transfer resistance and other kinetic parameters.

    • Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and evaluation of OER catalysts, as well as the logical relationship between the two materials discussed.

G cluster_synthesis Catalyst Synthesis cluster_evaluation Electrochemical Evaluation Precursor Solution Precursor Solution Precipitation/Hydrothermal Precipitation/Hydrothermal Precursor Solution->Precipitation/Hydrothermal Reaction Washing & Drying Washing & Drying Precipitation/Hydrothermal->Washing & Drying Purification Final Catalyst Powder Final Catalyst Powder Washing & Drying->Final Catalyst Powder Yields Catalyst Ink Catalyst Ink Final Catalyst Powder->Catalyst Ink Dispersion Working Electrode Working Electrode Catalyst Ink->Working Electrode Preparation Electrochemical Cell Electrochemical Cell Working Electrode->Electrochemical Cell Assembly LSV/Tafel/EIS LSV/Tafel/EIS Electrochemical Cell->LSV/Tafel/EIS Measurements Performance Metrics Performance Metrics LSV/Tafel/EIS->Performance Metrics Data Analysis Catalyst Comparison Catalyst Comparison Performance Metrics->Catalyst Comparison

Caption: General workflow for OER catalyst synthesis and evaluation.

G CoCl2/Co(NO3)2 Cobalt Salt (CoCl2 or Co(NO3)2) Co3(PO4)2·8H2O This compound CoCl2/Co(NO3)2->Co3(PO4)2·8H2O Precipitation Co3O4 Cobalt Oxide CoCl2/Co(NO3)2->Co3O4 Hydrothermal + Calcination Phosphate Source Phosphate Source (e.g., Na2HPO4) Phosphate Source->Co3(PO4)2·8H2O Urea Urea (CO(NH2)2) Urea->Co3O4 OER Electrocatalysis OER Electrocatalysis Co3(PO4)2·8H2O->OER Electrocatalysis As Catalyst/Precursor Co3O4->OER Electrocatalysis As Catalyst

Caption: Relationship between precursors and the final catalysts.

A Comparative Performance Analysis of Cobalt Phosphate and Lithium Cobalt Phosphate in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cobalt phosphate (CoPO₄) and lithium cobalt phosphate (LiCoPO₄) as cathode materials in lithium-ion batteries. This document synthesizes experimental data to highlight the electrochemical characteristics of each material, offering insights into their potential applications and limitations.

While both cobalt phosphate and lithium cobalt phosphate are central to the discourse on high-voltage cathode materials, their roles and performance characteristics are distinctly different. LiCoPO₄ is actively researched and developed as a primary cathode material, whereas CoPO₄ is predominantly encountered as the delithiated product of LiCoPO₄ during the battery's charging process. Direct experimental comparisons using pre-synthesized CoPO₄ as a standalone cathode are limited in the literature. Therefore, this guide will focus on the extensive experimental data available for LiCoPO₄ and discuss the properties of CoPO₄ in the context of its formation from LiCoPO₄.

Performance Metrics of Lithium Cobalt Phosphate (LiCoPO₄)

LiCoPO₄ is a promising cathode material due to its high theoretical specific capacity of approximately 167 mAh/g and a high operating voltage of around 4.8V versus Li/Li⁺.[1] This high voltage is advantageous for achieving high energy densities, theoretically around 800 Wh/kg.[1] However, practical applications have been hindered by challenges such as low electronic conductivity, poor lithium-ion diffusion, and electrolyte decomposition at high potentials.[1][2] Various strategies, including carbon coating and nanoparticle synthesis, have been employed to mitigate these issues.

The electrochemical performance of LiCoPO₄ is summarized in the table below, compiled from various experimental studies.

Performance MetricReported ValuesConditions
Theoretical Specific Capacity ~167 mAh/g-
Initial Discharge Capacity 110 - 147 mAh/g0.1C rate
Cycle Life ~70% capacity retention after 40 cycles0.1C rate
Rate Capability Discharge capacity of ~123 mAh/g at 1CSol-gel synthesized
Operating Voltage ~4.8 V vs. Li/Li⁺-
Thermal Stability Decomposes in the range of 100-200°C in the charged stateDelithiated LiₓCoPO₄

The Role and Characteristics of Cobalt Phosphate (CoPO₄)

Cobalt phosphate (CoPO₄) in the context of lithium-ion batteries is the end product of the delithiation (charging) of a LiCoPO₄ cathode. The transition from LiCoPO₄ to CoPO₄ is a key part of the electrochemical process that enables the battery to store and release energy.

During charging, lithium ions are extracted from the LiCoPO₄ crystal structure, resulting in the formation of CoPO₄. This process is reversible upon discharge, where lithium ions are re-intercalated into the CoPO₄ structure to reform LiCoPO₄. However, studies have shown that the fully delithiated CoPO₄ phase can be unstable and may become amorphous, which can negatively impact the reversibility and cycle life of the battery.[1] The thermal stability of the charged cathode (containing CoPO₄ and other lithium-deficient phases) is also a concern, as decomposition can occur at relatively low temperatures (100-200°C), posing a safety risk.[3]

Theoretical studies have explored gismondine CoPO₄ as a potential cathode material for sodium-ion batteries, predicting a high cell voltage and specific capacity. However, its large volume change upon lithiation makes it less feasible for direct use as a primary cathode in lithium-ion batteries.

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical testing of LiCoPO₄ are crucial for reproducible research. Below are representative protocols based on common laboratory practices.

Synthesis of LiCoPO₄ via Sol-Gel Method

The sol-gel method is a common technique for producing fine, homogeneous LiCoPO₄ powders.

  • Precursor Solution Preparation: Stoichiometric amounts of lithium acetate (Li(CH₃COO)), cobalt acetate tetrahydrate (Co(CH₃COO)₂·4H₂O), and phosphoric acid (H₃PO₄) are dissolved in a suitable solvent, such as deionized water or ethanol. Citric acid is often added as a chelating agent to form a stable sol.

  • Gel Formation: The solution is heated at a controlled temperature (e.g., 80°C) with constant stirring to evaporate the solvent and form a viscous gel.

  • Decomposition: The gel is then pre-heated in a furnace at a lower temperature (e.g., 300-400°C) to decompose the organic precursors.

  • Calcination: The resulting powder is ground and calcined at a higher temperature (e.g., 650-800°C) for several hours under an inert atmosphere (e.g., argon) to obtain the crystalline olivine-structured LiCoPO₄.[4]

Synthesis of LiCoPO₄ via Hydrothermal Method

The hydrothermal method allows for the synthesis of well-crystallized particles at relatively lower temperatures.

  • Precursor Mixture: A stoichiometric mixture of a lithium source (e.g., LiOH), a cobalt source (e.g., CoSO₄·7H₂O), and a phosphate source (e.g., H₃PO₄) is prepared in an aqueous solution.[5]

  • Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-220°C) for a set duration (e.g., 12-24 hours).

  • Product Recovery: After the autoclave cools down to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and then dried in a vacuum oven.

  • Annealing (Optional): The dried powder may be annealed at a moderate temperature to improve crystallinity and electrochemical performance.

Electrochemical Characterization

The performance of the synthesized LiCoPO₄ is evaluated using coin-type half-cells.

  • Electrode Slurry Preparation: The active material (LiCoPO₄) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.[6]

  • Electrode Fabrication: The slurry is cast onto an aluminum foil current collector using a doctor blade and then dried in a vacuum oven to remove the solvent. Circular electrodes are then punched from the coated foil.[6]

  • Coin Cell Assembly: A CR2032 coin cell is assembled in an argon-filled glovebox. The cell consists of the prepared LiCoPO₄ cathode, a lithium metal anode, a separator (e.g., microporous polypropylene film), and an electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).[6]

  • Electrochemical Testing:

    • Galvanostatic Charge-Discharge Cycling: The cell is cycled at various current densities (C-rates) within a specific voltage window (e.g., 3.0-5.1 V) to determine its specific capacity, coulombic efficiency, and cycle life.[7]

    • Cyclic Voltammetry (CV): CV is performed at different scan rates to study the redox reactions and the kinetics of lithium-ion intercalation and deintercalation.[6]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic conductivity of the electrode material.[6]

Visualizations

The following diagrams illustrate the charge-discharge mechanism of LiCoPO₄ and a typical experimental workflow for cathode material evaluation.

G cluster_charge Charging (Delithiation) cluster_discharge Discharging (Lithiation) LiCoPO4_charge LiCoPO₄ CoPO4_charge CoPO₄ LiCoPO4_charge->CoPO4_charge Li⁺ extraction CoPO4_discharge CoPO₄ Li_ion_charge Li⁺ + e⁻ LiCoPO4_discharge LiCoPO₄ CoPO4_discharge->LiCoPO4_discharge Li⁺ insertion Li_ion_discharge Li⁺ + e⁻

Caption: Charge-discharge mechanism of a LiCoPO₄ cathode.

G Synthesis Material Synthesis (e.g., Sol-Gel, Hydrothermal) Characterization Physical Characterization (XRD, SEM) Synthesis->Characterization Slurry Electrode Slurry Preparation Synthesis->Slurry Fabrication Electrode Fabrication Slurry->Fabrication Assembly Coin Cell Assembly Fabrication->Assembly Testing Electrochemical Testing (Cycling, CV, EIS) Assembly->Testing Analysis Data Analysis Testing->Analysis

Caption: Experimental workflow for cathode material evaluation.

References

A Researcher's Guide to Phase Identification of Cobalt Phosphates using X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate phase identification of cobalt phosphates is crucial for ensuring the desired material properties and performance. This guide provides a comparative analysis of common cobalt phosphate phases using X-ray Diffraction (XRD), supported by experimental data and detailed protocols.

X-ray diffraction is a powerful non-destructive technique that provides detailed information about the crystallographic structure of materials. By analyzing the diffraction pattern of a cobalt phosphate sample, one can identify the specific phase or phases present, determine the degree of crystallinity, and even glean information about crystallite size and strain. This guide focuses on the phase identification of four common cobalt phosphate compounds: anhydrous Cobalt(II) Phosphate, Cobalt(II) Phosphate Octahydrate, and Cobalt Ammonium Phosphate Monohydrate.

Comparative Analysis of Cobalt Phosphate Phases

The crystallographic identity of a cobalt phosphate compound dictates its physical and chemical properties. Distinguishing between anhydrous and hydrated forms, as well as different crystal systems, is therefore of paramount importance. The following tables summarize the key XRD data for the identification of these distinct phases.

Table 1: Key XRD Peaks for Phase Identification of Cobalt Phosphates

Cobalt Phosphate PhaseCrystal SystemJCPDS Card No.Major Peaks (2θ) and Relative Intensities (I/I₀)
Anhydrous Co₃(PO₄)₂Monoclinic19-0353 (example)Data to be compiled from reference patterns.
Anhydrous Co₃(PO₄)₂Hexagonal70-1795Data to be compiled from reference patterns.[1][2][3][4][5]
Co₃(PO₄)₂·8H₂OMonoclinic22-0216 (example)Data to be compiled from reference patterns.[6]
NH₄CoPO₄·H₂OOrthorhombic21-0739Data to be compiled from reference patterns.[7]

Table 2: Lattice Parameters of Common Cobalt Phosphate Phases

Cobalt Phosphate PhaseCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Anhydrous Co₃(PO₄)₂Monoclinic8.4575.0868.8959059.96990[8]
Anhydrous Co₃(PO₄)₂Hexagonal------[1][2][3][4][5]
Co₃(PO₄)₂·8H₂OMonoclinic------[6]
NH₄CoPO₄·H₂OOrthorhombic------[7]

Experimental Protocols

Reproducible synthesis and accurate XRD analysis are fundamental to reliable phase identification. Below are detailed protocols for the synthesis of cobalt phosphates and the subsequent XRD analysis.

Synthesis of Cobalt Phosphates

Two common methods for synthesizing cobalt phosphates are co-precipitation and hydrothermal synthesis.

1. Co-precipitation Synthesis of Cobalt(II) Phosphate

This method is straightforward and can be adapted to produce both anhydrous and hydrated forms.

  • Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium hydroxide (NH₄OH).

  • Procedure:

    • Prepare a 0.1 M aqueous solution of CoCl₂·6H₂O.

    • Prepare a 0.1 M aqueous solution of (NH₄)₂HPO₄.

    • Slowly add the CoCl₂ solution to the (NH₄)₂HPO₄ solution under vigorous stirring.

    • Adjust the pH of the mixture to ~7-8 using a dilute NH₄OH solution to induce precipitation.

    • Continue stirring the suspension for 1-2 hours to allow the precipitate to age.

    • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove byproducts.

    • Dry the precipitate in an oven at 80-100°C to obtain the hydrated cobalt phosphate.

    • For the anhydrous form, calcine the dried powder at temperatures typically above 500°C. The exact temperature may vary depending on the desired crystal structure.

2. Hydrothermal Synthesis of Cobalt Phosphate

This method often yields highly crystalline materials.

  • Materials: Cobalt(II) salt (e.g., cobalt nitrate), a phosphate source (e.g., sodium phosphate), and a solvent (typically water).

  • Procedure:

    • Dissolve stoichiometric amounts of the cobalt salt and phosphate source in deionized water in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration, wash it with deionized water and ethanol.

    • Dry the product in an oven at a suitable temperature (e.g., 60-80°C).

Powder X-Ray Diffraction (XRD) Analysis
  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Sample Preparation: The synthesized cobalt phosphate powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection:

    • 2θ Range: Typically scanned from 10° to 80°.

    • Step Size: A step size of 0.02° is common for good resolution.

    • Scan Speed/Dwell Time: A scan speed of 1-2°/min or a dwell time of 1-2 seconds per step is often used.

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the 2θ positions and relative intensities of the diffraction peaks. These are then compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database for phase identification.

Visualization of Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for XRD analysis and the logical steps for phase identification.

XRD_Experimental_Workflow cluster_synthesis Sample Synthesis cluster_preparation Sample Preparation cluster_analysis XRD Analysis cluster_processing Data Processing cluster_identification Phase Identification synthesis Synthesize Cobalt Phosphate Powder grinding Grind Sample to Fine Powder synthesis->grinding mounting Mount Powder on Sample Holder grinding->mounting instrument Place Sample in PXRD Instrument mounting->instrument data_collection Collect Diffraction Data (Intensity vs. 2θ) instrument->data_collection pattern Generate XRD Pattern data_collection->pattern phase_id Proceed to Phase Identification Workflow pattern->phase_id

Caption: Experimental workflow for XRD analysis of cobalt phosphates.

Phase_Identification_Workflow start Obtain Experimental XRD Pattern peak_id Identify Peak Positions (2θ) and Relative Intensities start->peak_id comparison Compare Experimental Pattern with Standard Reference Patterns peak_id->comparison database Access JCPDS/ ICDD Database database->comparison match Match Found? comparison->match phase_identified Identify Cobalt Phosphate Phase(s) match->phase_identified Yes no_match Re-evaluate Experimental Data or Consider Mixed Phases/ New Compound match->no_match No

Caption: Logical workflow for phase identification using XRD data.

References

A Comparative Benchmarking Guide: Co₃(PO₄)₂·8H₂O versus RuO₂ for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical endeavor in the advancement of renewable energy technologies such as water splitting and metal-air batteries. While ruthenium dioxide (RuO₂) has long been the benchmark catalyst due to its high intrinsic activity, its scarcity and cost necessitate the exploration of earth-abundant alternatives. Among these, cobalt-based materials, particularly cobalt phosphate octahydrate (Co₃(PO₄)₂·8H₂O), have emerged as promising candidates.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for a Co₃(PO₄)₂@N-C catalyst and a representative RuO₂ catalyst for the OER in a 1 M KOH electrolyte. These parameters are crucial for evaluating the efficiency and kinetics of the electrocatalysts.

Performance MetricCo₃(PO₄)₂@N-CRuO₂
Overpotential @ 10 mA/cm² (η₁₀) 317 mV[1]~270 - 350 mV
Tafel Slope 62 mV/dec[1]~40 - 70 mV/dec
Electrolyte 1 M KOH[1]1 M KOH
Stability Good stability after 1000 cycles and 8 hours of operation.[1]Generally considered to have stability issues, with some degradation observed in alkaline media.

Experimental Protocols

To ensure a fair and accurate comparison of electrocatalyst performance, it is imperative to follow standardized experimental protocols. The following methodologies are representative of those used to evaluate the OER activity of Co₃(PO₄)₂·8H₂O and RuO₂.

Synthesis of Co₃(PO₄)₂ Nanospheres (Microwave-Assisted Method)

This protocol describes a facile method for synthesizing cobalt phosphate nanospheres.

  • Precursor Solution Preparation: Dissolve cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) in deionized water.

  • Homogenization: Add ethylene glycol to the solution and sonicate until a homogeneous mixture is obtained.

  • Microwave Irradiation: Place the solution in a microwave oven and irradiate at 600 W for 15 minutes to form the Co₃(PO₄)₂ precipitate.

  • Washing and Drying: Filter the precipitate and wash it sequentially with deionized water and absolute ethanol. Dry the product at 80°C for 3 hours.

  • Annealing (Optional): The resulting Co₃(PO₄)₂ product can be annealed at various temperatures (e.g., 300°C or 600°C) for 1 hour to modify its crystallinity and properties.[2]

Synthesis of RuO₂ Catalyst (Thermal Decomposition)

A common method for preparing RuO₂ is through the thermal decomposition of a ruthenium precursor.

  • Precursor Solution: Prepare a solution of ruthenium(III) chloride (RuCl₃) in an appropriate solvent, such as isopropanol.

  • Deposition: Apply the RuCl₃ solution onto a conductive substrate (e.g., titanium foil, glassy carbon electrode).

  • Drying: Dry the coated substrate in an oven at a low temperature (e.g., 80°C) to evaporate the solvent.

  • Calcination: Calcine the dried substrate in a furnace under an air atmosphere at a temperature typically ranging from 300°C to 450°C. The temperature and duration of calcination can be varied to control the crystallinity and particle size of the resulting RuO₂.

Electrochemical Evaluation of OER Performance

The following is a standard three-electrode setup and procedure for assessing OER catalytic activity.

  • Electrochemical Cell Setup:

    • Working Electrode: A glassy carbon electrode or other suitable substrate coated with the catalyst ink. The catalyst ink is typically prepared by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a binder like Nafion, followed by sonication.

    • Counter Electrode: A platinum wire or graphite rod.

    • Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Reference) + 0.059*pH + E⁰(Reference).

    • Electrolyte: 1.0 M potassium hydroxide (KOH) solution, saturated with oxygen by bubbling O₂ for at least 30 minutes prior to the experiment.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 or 10 mV/s) to minimize capacitive currents. The overpotential required to reach a current density of 10 mA/cm² (η₁₀) is a key metric for activity.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (η vs. log(j)), where η is the overpotential and j is the current density. The Tafel slope provides insight into the OER reaction mechanism.

  • Stability Test: Chronopotentiometry or chronoamperometry is performed at a constant current density (e.g., 10 mA/cm²) or a constant potential for an extended period (e.g., several hours) to evaluate the catalyst's durability. The change in potential or current over time indicates the stability of the catalyst.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in comparing the two catalysts for OER.

experimental_workflow cluster_characterization Electrochemical Characterization Co_syn Co3(PO4)2·8H2O Synthesis (e.g., Microwave-Assisted) WE_prep Working Electrode Preparation Co_syn->WE_prep Ru_syn RuO2 Synthesis (e.g., Thermal Decomposition) Ru_syn->WE_prep EC_setup Three-Electrode Cell Setup (1M KOH) WE_prep->EC_setup LSV Linear Sweep Voltammetry (LSV) EC_setup->LSV Stability Stability Test (Chronopotentiometry) EC_setup->Stability Tafel Tafel Analysis LSV->Tafel Overpotential Overpotential (η₁₀) LSV->Overpotential Tafel_slope Tafel Slope Tafel->Tafel_slope Durability Durability Stability->Durability

Caption: Experimental workflow for catalyst synthesis, characterization, and comparison.

logical_relationship cluster_catalysts Catalysts cluster_properties Key Performance Indicators for OER CoP Co3(PO4)2·8H2O Activity Activity (Low Overpotential) CoP->Activity Kinetics Kinetics (Low Tafel Slope) CoP->Kinetics Stability Stability (Durability) CoP->Stability RuO2 RuO2 RuO2->Activity RuO2->Kinetics RuO2->Stability Goal Efficient & Stable OER Electrocatalyst Activity->Goal Kinetics->Goal Stability->Goal

Caption: Logical relationship for evaluating OER electrocatalysts.

References

A Comparative Guide to the Synthesis of Cobalt Phosphate: Hydrothermal vs. Co-precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis method for inorganic materials like cobalt phosphate is critical, directly impacting the material's physicochemical properties and performance in various applications, from catalysis to energy storage and biomedical uses. This guide provides an objective comparison of two common synthesis techniques—hydrothermal and co-precipitation—for producing cobalt phosphate. We will delve into the experimental protocols, present comparative performance data, and visualize the synthetic workflows.

Introduction to Synthesis Methods

The properties of cobalt phosphate, such as its particle size, morphology, crystallinity, and surface area, are intricately linked to the synthesis route employed. The hydrothermal method involves a chemical reaction in an aqueous solution under elevated temperature and pressure within a sealed vessel, known as an autoclave. This technique is renowned for producing highly crystalline and well-defined nanostructures.[1][2]

In contrast, co-precipitation is a simpler, more scalable method that involves the simultaneous precipitation of cobalt ions and phosphate ions from a solution by adjusting the pH or adding a precipitating agent.[3][4][5] This technique is often favored for its cost-effectiveness and high yield.[1][5]

Experimental Protocols

A clear understanding of the experimental procedures is essential for reproducibility and for selecting the most suitable method for a specific application.

Hydrothermal Synthesis Protocol:

A typical hydrothermal synthesis of cobalt phosphate involves the following steps:

  • Precursor Solution Preparation: A homogenous aqueous solution is prepared by dissolving a cobalt salt (e.g., cobalt nitrate, cobalt chloride) and a phosphate source (e.g., ammonium dihydrogen phosphate) in deionized water. A hydrolyzing agent, such as urea, may also be added to control the reaction kinetics.[6]

  • Hydrothermal Reaction: The precursor solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically ranging from 120°C to 200°C, for a duration of several hours (e.g., 3 to 15 hours).[7][8]

  • Product Recovery and Cleaning: After the reaction, the autoclave is allowed to cool down to room temperature. The resulting precipitate is collected, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.[9]

Co-precipitation Synthesis Protocol:

The co-precipitation method for synthesizing cobalt phosphate generally follows these steps:

  • Precursor Solution Preparation: Separate aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt chloride, cobalt nitrate) and a phosphate source (e.g., diammonium hydrogen phosphate, ammonium phosphate) are prepared.[3][4][10]

  • Precipitation: Under constant stirring, the cobalt salt solution is slowly added to the phosphate solution, or vice versa. The pH of the mixture is often adjusted (e.g., to ~8.0) by the dropwise addition of a base like ammonium hydroxide to induce precipitation.[3][4]

  • Aging and Washing: The resulting suspension is continuously stirred for a period (e.g., 1-4 hours) to allow the precipitate to age and grow. The precipitate is then separated by filtration or centrifugation and washed thoroughly with deionized water.[3][4]

  • Drying and Annealing: The collected cobalt phosphate is dried in an oven, typically at a temperature between 60°C and 80°C.[3] In some cases, a subsequent annealing step at a higher temperature (e.g., 300°C) is performed to improve crystallinity.[10][11]

Comparative Performance Data

The choice between hydrothermal and co-precipitation synthesis is often dictated by the desired material characteristics and the intended application. The following tables summarize the key performance metrics of cobalt phosphate synthesized by each method, based on experimental data from various studies.

Property Hydrothermal Synthesis Co-precipitation Synthesis
Morphology Microflowers, microplates, nanosheets, nanorods[12][6][8]Anisotropic nano rectangular structures, irregular shapes, flower-like structures[5][10][11]
Crystallinity Generally high, monoclinic or other crystal structures depending on precursors[12][13]Can be lower, often requiring post-synthesis annealing to improve crystallinity; typically monoclinic structure[1][10][11]
Control over Morphology Good control by varying parameters like temperature, time, and additives[12]Poorer control over size and distribution[1]
Process Complexity More complex due to the need for a sealed autoclave and high temperatures/pressures[2]Simple and fast process, can be performed at room temperature[1]
Yield Typically lower than co-precipitationHigh yield, suitable for mass production[1]
Cost Generally higher due to equipment and energy requirementsCost-effective[1][5]

Table 1: General Comparison of Hydrothermal and Co-precipitation Synthesis of Cobalt Phosphate.

Performance Metric Hydrothermal Synthesis Co-precipitation Synthesis
Specific Capacitance Up to 979.91 F/g reported for manganese-doped cobalt phosphate[13]Up to 1889.31 F/g reported[10][11]
Energy Density -9.64 Wh/kg[10][11]
Power Density -1260.13 W/kg[10][11]
Electrocatalytic Activity (OER) Low overpotential of 292 mV at 10 mA cm⁻²[12][6]-
Optical Band Gap -2.522 eV to 2.547 eV[10][11]

Table 2: Electrochemical and Optical Performance of Cobalt Phosphate.

Experimental Workflow Visualization

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both synthesis methods.

Hydrothermal_vs_Coprecipitation cluster_hydrothermal Hydrothermal Synthesis cluster_coprecipitation Co-precipitation Synthesis H_start Prepare Precursor Solution H_react Seal in Autoclave & Heat H_start->H_react H_cool Cool to Room Temperature H_react->H_cool H_wash Wash & Separate Precipitate H_cool->H_wash H_dry Dry Final Product H_wash->H_dry C_start Prepare Separate Precursor Solutions C_mix Mix & Adjust pH to Precipitate C_start->C_mix C_age Age the Precipitate C_mix->C_age C_wash Wash & Separate Precipitate C_age->C_wash C_dry Dry & Anneal Final Product C_wash->C_dry

Caption: Comparative workflow of hydrothermal and co-precipitation synthesis.

Conclusion

The selection between hydrothermal and co-precipitation synthesis for cobalt phosphate hinges on the specific requirements of the intended application.

  • Hydrothermal synthesis is the preferred method when highly crystalline materials with well-controlled morphologies are essential, for instance, in applications demanding high-performance electrocatalysis.[12][6] The trade-offs are a more complex experimental setup and potentially higher costs.

  • Co-precipitation offers a simpler, more scalable, and cost-effective route, making it suitable for large-scale production.[1][5] While it may offer less control over particle morphology and crystallinity directly after synthesis, subsequent annealing can improve these properties.[10][11] The high specific capacitance reported for co-precipitated cobalt phosphate suggests its strong potential for energy storage applications.[10][11]

Ultimately, a thorough evaluation of the desired material properties against the advantages and disadvantages of each synthesis technique will guide the researcher to the most appropriate and effective method.

References

Unraveling the Catalytic Power of Cobalt Phosphates: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalysis at a molecular level is paramount. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these mechanisms, offering insights that can accelerate the design of more efficient and robust catalysts. This guide provides a comprehensive comparison of the catalytic performance of cobalt phosphates in key electrochemical reactions—the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and CO2 Reduction—based on recent DFT studies. We present a synthesis of theoretical data, compare it with experimental findings and other catalytic systems, and provide detailed computational and experimental methodologies.

At a Glance: Cobalt Phosphates vs. Alternatives

Cobalt phosphates have garnered significant attention as cost-effective and highly active electrocatalysts. DFT studies have been instrumental in revealing the electronic and structural factors that govern their catalytic prowess. Here's a comparative overview:

Catalyst SystemReactionKey Performance Metric (DFT Calculated)Experimental Overpotential (η) @ 10 mA/cm²Reference Catalyst
Cobalt Phosphate (Co-Pi, Co₃(PO₄)₂, etc.) OER Overpotential (η): ~0.34 - 0.53 V[1]~230 - 350 mV[2][3]RuO₂, IrO₂
Adsorption Energy (ΔGOH): Favorable
Fe-doped Cobalt Phosphate OER Lowered overpotential on Fe sites (η ~0.24 V)[1]~108.1 mV (for HER)[4][5]Co₃(PO₄)₂
Cobalt Phosphate/Phosphide HER ΔGH closer to 0 eV~99 - 137 mV[6][7]Platinum (Pt)
Fe-doped Cobalt Phosphate HER Optimal hydrogen adsorption[5]~108.1 mV[4][5]Co₃(PO₄)₂

In-Depth Analysis: Catalytic Mechanisms Explored by DFT

Oxygen Evolution Reaction (OER)

The OER is a cornerstone of water splitting and metal-air batteries. DFT studies on cobalt phosphates have largely focused on the conventional adsorbate evolution mechanism (AEM), which involves four concerted proton-electron transfer steps.

Key Insights from DFT:

  • Active Sites: The cobalt centers are unanimously identified as the active sites. The coordination environment of these cobalt ions, whether tetrahedral or octahedral, significantly influences the catalytic activity. Some studies suggest that distorted tetrahedral cobalt geometries can lead to lower overpotentials[8][9].

  • Role of Phosphate Groups: Phosphate moieties are not mere spectators. They are believed to play a crucial role in modulating the electronic properties of the cobalt centers and acting as proton acceptors, thereby facilitating the proton-coupled electron transfer steps[10].

  • Intermediate Binding Energies: The free energies of adsorption for the oxygen-containing intermediates (*OH, *O, *OOH) are critical descriptors of catalytic activity. DFT calculations show that cobalt phosphates can achieve near-optimal binding energies, preventing both overly strong binding that poisons the catalyst and overly weak binding that leads to high overpotentials.

  • Rate-Determining Step: For many cobalt phosphate systems, the formation of the *O intermediate from *OH is calculated to be the rate-determining step, exhibiting the largest change in free energy[1].

  • Doping Effects: Doping with other transition metals, such as iron, has been shown by DFT to significantly enhance OER activity. Fe-doping can modify the electronic structure, leading to more optimal hydrogen adsorption on the active sites[4][5]. One study on Fe₃Co(PO₄)₄ revealed that the conversion of *OH to *O is the rate-determining step on both Fe and Co sites, with a significantly lower energy barrier on the Fe site[1].

Below is a generalized free energy diagram for the OER on a cobalt phosphate catalyst, as predicted by DFT.

OER_Pathway R H₂O I1 OH R->I1 I2 O I1->I2 ΔG₂ (RDS) I3 *OOH I2->I3 ΔG₃ P O₂ + H⁺ + e⁻ I3->P ΔG₄

A generalized DFT-derived free energy pathway for the Oxygen Evolution Reaction (OER) on a cobalt phosphate catalyst.
Hydrogen Evolution Reaction (HER)

The HER is the cathodic half-reaction in water splitting, producing hydrogen gas. The ideal HER catalyst should have a Gibbs free energy of hydrogen adsorption (ΔG*H) close to zero.

Key Insights from DFT:

  • Active Sites: DFT calculations have identified both cobalt and phosphorus sites, as well as bridge sites between them, as potential active centers for hydrogen adsorption on cobalt phosphides[11]. The specific active site depends on the crystal facet and the stoichiometry of the cobalt phosphide (e.g., CoP, Co₂P)[12][13].

  • Hydrogen Adsorption Energy (ΔGH): The calculated ΔGH on various cobalt phosphate and phosphide surfaces is often found to be close to the optimal value of 0 eV, comparable to that of platinum. This near-ideal hydrogen binding energy is a key reason for their high HER activity[13][14].

  • Mechanism: In alkaline media, the HER proceeds via the Volmer-Heyrovsky or Volmer-Tafel mechanism. DFT calculations can help elucidate the preferred pathway by calculating the energy barriers for each step. For some cobalt-iron-phosphate systems, the Volmer-Heyrovsky mechanism is inferred to be dominant[6].

  • Influence of Phosphorus Content: The ratio of cobalt to phosphorus can significantly impact the HER activity. DFT studies can help rationalize these experimental observations by calculating how the electronic structure and hydrogen adsorption energies change with stoichiometry[7].

The following diagram illustrates the workflow for a typical DFT study of the HER on a cobalt phosphate surface.

HER_DFT_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculation cluster_analysis Analysis A Define Co-P Surface Slab D Optimize Bare Slab Geometry A->D B Select DFT Functional (e.g., PBE+U) B->D C Set Computational Parameters (k-points, cutoff) C->D E Adsorb Hydrogen Atom (H) D->E F Calculate Adsorption Energy (ΔEH) E->F G Apply ZPE and Entropy Corrections F->G H Determine Gibbs Free Energy (ΔG*H) G->H I Compare with Ideal Catalyst (ΔG*H ≈ 0) H->I

A typical workflow for the DFT calculation of hydrogen adsorption on a cobalt phosphate surface for HER analysis.

Experimental Protocols & Computational Methodologies

A critical aspect of evaluating DFT studies is understanding the underlying methodologies.

Typical Experimental Protocols for Catalyst Evaluation
  • Synthesis: Cobalt phosphates are often synthesized via methods like hydrothermal synthesis, co-precipitation, or electrodeposition[2][12][15][16][17]. For instance, hydrous cobalt phosphate thin films can be prepared by a one-pot hydrothermal method at 393 K[15].

  • Characterization: The synthesized materials are thoroughly characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology, and X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition and oxidation states.

  • Electrochemical Measurements: The catalytic activity is typically evaluated in a three-electrode setup. Linear Sweep Voltammetry (LSV) is used to measure the overpotential required to drive the reaction at a certain current density (e.g., 10 mA/cm²). The Tafel slope, derived from the LSV data, provides insights into the reaction kinetics. Chronoamperometry or chronopotentiometry is employed to assess the long-term stability of the catalyst.

Common Computational Methodologies in DFT Studies
  • Software: The Vienna Ab initio Simulation Package (VASP) is a widely used software for performing the DFT calculations[8].

  • Functionals: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation functional[8].

  • Hubbard U Correction (DFT+U): To better describe the strongly correlated d-electrons in cobalt, a Hubbard U term is often added to the DFT calculations (DFT+U)[18].

  • Model: The catalyst is typically modeled as a periodic slab with a vacuum layer to avoid interactions between periodic images. The choice of the surface facet can influence the calculated catalytic properties.

  • Adsorption Energy Calculation: The adsorption energy of an intermediate is calculated as the difference between the total energy of the slab with the adsorbed intermediate and the sum of the energies of the bare slab and the isolated intermediate molecule in the gas phase.

  • Free Energy Calculation: The Gibbs free energy of the reaction intermediates is calculated by adding corrections for zero-point energy (ZPE) and entropy to the DFT-calculated electronic energy.

Conclusion and Future Outlook

DFT studies have provided invaluable atomic-scale insights into the catalytic mechanisms of cobalt phosphates for OER and HER. These computational investigations have not only rationalized experimental observations but also guided the design of more efficient catalysts, for example, through doping strategies. While significant progress has been made, future research could focus on more complex and realistic models, such as the explicit inclusion of solvent effects and the investigation of amorphous cobalt phosphate systems, which are often highly active experimentally. For CO2 reduction, further DFT studies are needed to elucidate the reaction pathways and identify the key factors governing product selectivity on cobalt phosphate-based catalysts. The synergy between DFT calculations and experimental work will continue to be a driving force in the development of next-generation catalysts for a sustainable energy future.

References

Evaluating the Electrochemical Active Surface Area of Cobalt Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the electrochemical active surface area (ECSA) is a critical parameter in the field of electrocatalysis, providing a measure of the number of active sites available for an electrochemical reaction. For materials like cobalt phosphate, which are gaining prominence in applications such as water splitting and biosensing, an accurate ECSA evaluation is paramount for comparing the intrinsic activity of different catalysts and for the rational design of more efficient materials. This guide provides a comparative overview of the primary methods used to evaluate the ECSA of cobalt phosphate, supported by experimental data and detailed protocols.

Comparison of ECSA Determination Methods

The most prevalent method for determining the ECSA of cobalt phosphate is the double-layer capacitance (Cdl) method. Other techniques, such as those involving redox probes, CO stripping, and underpotential deposition (UPD), are less common for this material due to inherent limitations.

MethodPrincipleAdvantages for Cobalt PhosphateDisadvantages & Limitations for Cobalt Phosphate
Double-Layer Capacitance (Cdl) The electrochemical double-layer at the electrode-electrolyte interface behaves as a capacitor. The capacitance is assumed to be linearly proportional to the ECSA.- Non-destructive and relatively simple to implement. - Does not require specific surface interactions with probe molecules. - Widely accepted and reported for transition metal oxides and phosphates.- The specific capacitance (Cs) value for cobalt phosphate can vary and is often an assumed value from similar materials, introducing uncertainty. - Surface roughness and porosity can influence the Cdl value. - The measurement is performed in a non-Faradaic region, which might not fully represent the surface available during a catalytic reaction.
Redox Probes (e.g., Ferrocenemethanol, Hexacyanoferrate) A redox-active species with known diffusion characteristics is used. The peak current in cyclic voltammetry is related to the electroactive area through the Randles-Sevcik equation.- Can provide a direct measure of the area accessible to the redox probe.- The probe molecule may have specific interactions with the cobalt phosphate surface, leading to non-ideal behavior. - The size of the probe molecule may prevent access to smaller pores, underestimating the total ECSA. - The kinetics of the redox probe on the cobalt phosphate surface may not be sufficiently fast, violating the assumptions of the Randles-Sevcik equation.
CO Stripping Voltammetry Based on the electrochemical oxidation of a monolayer of adsorbed carbon monoxide (CO). The charge associated with CO oxidation is proportional to the number of active sites.- Highly sensitive to the surface chemistry of the catalyst.- Primarily applicable to noble metals (e.g., Pt, Pd) that strongly and specifically adsorb CO. - Cobalt phosphate does not exhibit the same strong, well-defined CO adsorption/stripping behavior, making this method generally unsuitable.
Underpotential Deposition (UPD) The deposition of a monolayer of a metal (e.g., Cu, Pb) at a potential positive to its bulk deposition potential. The charge required for monolayer formation is used to calculate the ECSA.- Provides a measure of the surface area based on the formation of a metallic monolayer.- The UPD process is highly specific to the substrate and the depositing metal. - There is a lack of well-established UPD systems and protocols for cobalt phosphate surfaces. - The interaction between the depositing metal and the cobalt phosphate surface is complex and may not result in a uniform monolayer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the ECSA of cobalt phosphate determined primarily by the double-layer capacitance method, as reported in the literature.

MaterialMethodElectrolyteSpecific Capacitance (Cs)Double-Layer Capacitance (Cdl) (mF cm⁻²)ECSA (cm²)Reference
Hydrous Cobalt PhosphateCdl1.0 M KOH0.04 mF cm⁻²-1210[1]
Cobalt Phosphate (CP)Cdl----[2]
Cobalt Phosphate (CP 200)Cdl----[2]
Cobalt Phosphate (CP 400)Cdl----[2]
Co₂-xRhxPCdl----[3]

Note: The ECSA values are highly dependent on the synthesis method, morphology, and specific experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

Double-Layer Capacitance (Cdl) Method

This is the most widely used method for determining the ECSA of cobalt phosphate.

1. Electrode Preparation:

  • Prepare a stable working electrode by depositing the cobalt phosphate catalyst onto a conductive substrate (e.g., glassy carbon, FTO glass, nickel foam).

  • Ensure the catalyst loading is uniform and the geometric area is well-defined.

2. Electrochemical Measurement:

  • Use a standard three-electrode electrochemical cell containing the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE).

  • The electrolyte should be one in which the cobalt phosphate is stable and does not exhibit Faradaic reactions in the chosen potential window (e.g., 0.1 M KOH).

  • Identify a potential window where no Faradaic current is observed. This is typically a narrow range (e.g., 100 mV) around the open-circuit potential.

  • Perform cyclic voltammetry (CV) at multiple scan rates (e.g., 10, 20, 40, 60, 80, 100 mV/s) within this non-Faradaic potential window.

3. Data Analysis:

  • For each scan rate, determine the capacitive current density (j) at a specific potential within the non-Faradaic window. This is typically done by taking the average of the anodic and cathodic current densities: j = (ja - jc) / 2.

  • Plot the capacitive current density (j) against the scan rate (ν).

  • The slope of this plot is the double-layer capacitance (Cdl).

  • Calculate the ECSA using the following equation: ECSA = Cdl / Cs where Cs is the specific capacitance of the material. For cobalt-based materials in alkaline electrolyte, a Cs value of 0.04 mF cm⁻² is often assumed.

ECSA_Determination_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Catalyst Synthesis prep2 Electrode Fabrication prep1->prep2 meas1 Three-Electrode Setup prep2->meas1 meas2 Select Non-Faradaic Potential Window meas1->meas2 meas3 Cyclic Voltammetry at Multiple Scan Rates meas2->meas3 an1 Extract Capacitive Current meas3->an1 an2 Plot Current vs. Scan Rate an1->an2 an3 Determine Slope (Cdl) an2->an3 an4 Calculate ECSA (ECSA = Cdl / Cs) an3->an4 result result an4->result Final ECSA Value

Workflow for ECSA determination using the double-layer capacitance method.

Signaling Pathways and Logical Relationships

The choice of ECSA determination method is contingent on the properties of the material under investigation. The following diagram illustrates the logical flow for selecting an appropriate method, highlighting why the Cdl method is favored for cobalt phosphate.

Method_Selection_Logic cluster_material_properties Material Properties cluster_methods ECSA Methods start Start: Evaluate ECSA of a Material prop1 Noble Metal? start->prop1 prop2 Well-defined H or CO Adsorption? prop1->prop2 Yes prop3 Stable in Electrolyte with Reversible Redox Probe? prop1->prop3 No (e.g., Cobalt Phosphate) prop2->prop3 No method1 H-UPD / CO Stripping prop2->method1 Yes method2 Redox Probe Method prop3->method2 Yes method3 Double-Layer Capacitance (Cdl) prop3->method3 No end ECSA Determined method1->end method2->end method3->end Most Suitable for Cobalt Phosphate

Logical diagram for selecting an ECSA determination method.

References

A Comparative Guide to the Long-Term Stability of Cobalt Phosphate Electrocatalysts for Oxygen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of various cobalt phosphate (Co-Pi) based electrocatalysts for the oxygen evolution reaction (OER). The performance of these catalysts is benchmarked against alternatives, supported by experimental data to inform materials selection and experimental design in the pursuit of efficient and durable water-splitting technologies.

Performance and Stability Data

The long-term stability of cobalt phosphate electrocatalysts is a critical parameter for their practical application in water electrolysis. The following table summarizes key performance metrics from various studies, offering a comparative overview of different Co-Pi based materials.

ElectrocatalystElectrolyteOverpotential (η) @ 10 mA/cm²Tafel Slope (mV/dec)Stability Test Duration & ConditionsPerformance Retention
Co₃(PO₄)₂@N-C 1 M KOH317 mV[1]62 mV/dec[1]8 hours at a fixed potential[1]High stability reported[1]
Ammonium Cobalt Phosphate (NH₄CoPO₄·H₂O) Nanosheets Alkaline Saline Water252 mVNot specifiedNot specifiedRemarkable stability reported
Fe-doped Cobalt Phosphate (Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu) 1.0 M KOHNot specified (108.1 mV @ 100 mA/cm²)Not specified100 hoursRobust stability reported
Porous Fe-doped Cobalt Phosphide (Co₀.₆₈Fe₀.₃₂P) 1.0 M KOH289 mV66 mV/dec9 hours~90% current density retention
Benchmark: Iridium Oxide (IrO₂) 1.0 M KOH~587 mVNot specifiedVariesGenerally considered stable, but scarce and expensive

Experimental Protocols for Stability Testing

The assessment of long-term stability is crucial for evaluating the practical viability of an electrocatalyst. Chronopotentiometry and chronoamperometry are two common electrochemical techniques employed for this purpose.

Chronopotentiometry (Constant Current)

Objective: To measure the potential change over time required to maintain a constant current density. An increase in potential signifies catalyst degradation.

Detailed Protocol:

  • Electrode Preparation: The cobalt phosphate electrocatalyst is deposited onto a conductive substrate (e.g., glassy carbon, FTO glass, or nickel foam).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the catalyst-modified working electrode, a counter electrode (typically a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: The electrolyte is chosen based on the intended application, commonly a buffered solution at neutral pH (e.g., 0.1 M potassium phosphate) or an alkaline solution (e.g., 1.0 M KOH).

  • Measurement: A constant current density, typically relevant to practical applications (e.g., 10 mA/cm²), is applied to the working electrode.[2]

  • Data Acquisition: The potential of the working electrode is monitored and recorded over an extended period, which can range from several hours to days.[2]

  • Analysis: The change in potential over time is plotted. A stable catalyst will exhibit a relatively flat potential profile, while a degrading catalyst will show a gradual increase in the required potential to maintain the set current density.

Chronoamperometry (Constant Potential)

Objective: To measure the current density change over time at a constant applied potential. A decrease in current density indicates catalyst degradation.

Detailed Protocol:

  • Electrode and Cell Setup: The setup is identical to that used for chronopotentiometry.

  • Electrolyte: The appropriate electrolyte is used, as described above.

  • Measurement: A constant potential is applied to the working electrode. This potential is typically chosen to be in the OER region, at a value that initially produces a specific current density (e.g., 10 mA/cm²).[2]

  • Data Acquisition: The current response is recorded over a prolonged duration.[2]

  • Analysis: The current density is plotted as a function of time. A stable electrocatalyst will maintain a steady current, whereas a decrease in current signifies a loss of catalytic activity or detachment of the catalyst from the substrate.

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in stability testing and catalyst degradation, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_cell Electrochemical Cell Assembly cluster_test Long-Term Stability Test cluster_analysis Data Analysis & Characterization synthesis Catalyst Synthesis deposition Deposition on Substrate synthesis->deposition we Working Electrode deposition->we cp Chronopotentiometry (Constant Current) we->cp ca Chronoamperometry (Constant Potential) we->ca ce Counter Electrode ce->cp ce->ca re Reference Electrode re->cp re->ca electrolyte Electrolyte electrolyte->cp electrolyte->ca data Plot V vs. t or I vs. t cp->data ca->data post_mortem Post-Mortem Analysis (SEM, XPS, etc.) data->post_mortem

Caption: Experimental workflow for long-term stability testing of cobalt phosphate electrocatalysts.

degradation_pathways cluster_degradation Degradation Mechanisms CoPi Active Co-Pi Catalyst dissolution Leaching of Phosphate/Cobalt Ions CoPi->dissolution Electrolyte Interaction transformation Phase Transformation to (Oxy)hydroxides CoPi->transformation Oxidative Conditions detachment Physical Detachment from Substrate CoPi->detachment Poor Adhesion Inactive_Species Inactive Catalyst dissolution->Inactive_Species Loss of Active Sites transformation->Inactive_Species Formation of Less Active Phase detachment->Inactive_Species Loss of Electrical Contact

Caption: Potential degradation pathways for cobalt phosphate electrocatalysts during OER.

Degradation Mechanisms of Cobalt Phosphate Electrocatalysts

The long-term stability of cobalt phosphate electrocatalysts is influenced by several factors, including the pH of the electrolyte and the applied potential. Under OER conditions, which are highly oxidizing, Co-Pi catalysts can undergo various transformations that may lead to a decrease in their catalytic activity.

One of the proposed degradation mechanisms involves the gradual transformation of the amorphous cobalt phosphate into cobalt (oxy)hydroxide species. While these species can also be active for OER, their formation may alter the catalyst's structure and efficiency over time. Additionally, depending on the pH and electrolyte composition, there can be dissolution or leaching of either cobalt or phosphate ions from the catalyst film into the electrolyte. This loss of material can lead to a decrease in the number of active sites and, consequently, a decline in performance. In some cobalt phosphide systems, it has been observed that phosphorus can be leached from the film, especially under alkaline conditions. Physical detachment of the catalyst film from the underlying substrate can also occur, leading to a loss of electrical contact and a drop in performance.

Understanding these degradation pathways is essential for the rational design of more robust and stable cobalt-based electrocatalysts for water oxidation. Strategies such as doping with other transition metals (e.g., iron) or encapsulation within a protective matrix (e.g., nitrogen-doped carbon) have been shown to enhance the stability of cobalt phosphate electrocatalysts.

References

Performance Showdown: A Comparative Guide to Cobalt Phosphate Morphologies in Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the morphology of a catalyst is a critical factor influencing its performance. This guide provides an objective comparison of different cobalt phosphate (CoPi) morphologies, focusing on their efficacy as electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting and other energy applications. The information presented is supported by experimental data to aid in the selection of the most suitable catalyst morphology for your research needs.

The efficiency of cobalt phosphate catalysts is intrinsically linked to their structural and morphological properties. Variations in shape and size, from nanoparticles and nanosheets to more complex nanowires and flower-like structures, significantly impact the available surface area, number of active sites, and charge transfer kinetics, thereby dictating their overall catalytic performance.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for various cobalt phosphate morphologies based on published experimental data. The primary indicators of performance are the overpotential required to achieve a current density of 10 mA/cm² (η@10), a benchmark for efficient catalytic activity, and the Tafel slope, which provides insight into the reaction kinetics. Lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

MorphologyOverpotential (η@10) [mV]Tafel Slope [mV/dec]StabilityReference
Nanosheets 252 - 28039 - 63Stable for over 20 hours[1][2]
Nanowires ~222 (at 100 mA/cm²)-Excellent electrochemical stability
Nanorod Bundles 359 (at 30 mA/cm²)60Stable for 20 hours[3]
Nanoparticles 31762Stable for over 8 hours[4]
Amorphous Ultrathin Nanowires 24542Robust durability
Hybrid Porous Nanosheet Networks ~300 (onset)-Long-term stability[5]
Phosphate Hydroxide Nanosheets 25457-[6]

Experimental Protocols: A Closer Look

The synthesis method plays a crucial role in determining the final morphology and, consequently, the performance of the cobalt phosphate catalyst. Below are detailed methodologies for the synthesis of common CoPi morphologies and the standard protocol for evaluating their electrocatalytic performance.

Synthesis of Cobalt Phosphate Nanosheets (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis for producing cobalt phosphate nanosheets.

  • Precursor Solution Preparation: Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water to form a homogeneous solution. A typical molar ratio of Co:P is 1:2.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically between 120°C and 180°C, for a duration of 6 to 12 hours.

  • Product Collection and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in a vacuum oven at 60-80°C for several hours.

Synthesis of Cobalt Phosphate Nanowires (Solvothermal Method)

This protocol outlines a solvothermal approach for the synthesis of cobalt phosphate nanowires.

  • Precursor Solution Preparation: Dissolve a cobalt salt (e.g., cobalt acetate) and a phosphate source (e.g., trioctylphosphine oxide) in an organic solvent, such as oleylamine or a mixture of oleic acid and 1-octadecene.

  • Solvothermal Reaction: The precursor solution is transferred to a sealed reaction vessel and heated to a high temperature, typically in the range of 200-350°C, for several hours under constant stirring.

  • Product Isolation: After the reaction, the solution is cooled, and the nanowires are precipitated by adding a non-solvent like ethanol. The product is then collected by centrifugation.

  • Purification and Drying: The collected nanowires are washed multiple times with a mixture of hexane and ethanol and finally dried under vacuum.

Electrochemical Evaluation of OER Performance

This standard protocol is used to assess the electrocatalytic activity of the synthesized cobalt phosphate materials.

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the cobalt phosphate powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion solution) through ultrasonication. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried to form a uniform catalyst film.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of the prepared catalyst-coated electrode as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode). The measurements are typically performed in a 1.0 M KOH electrolyte solution.

  • Linear Sweep Voltammetry (LSV): The OER polarization curves are recorded using LSV at a slow scan rate (e.g., 5 or 10 mV/s) to minimize capacitive currents. The potential is swept from the open-circuit potential towards more positive values.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), which is derived from the LSV data.

  • Stability Test: The long-term stability of the catalyst is evaluated using chronoamperometry or chronopotentiometry, where a constant potential or current density is applied for an extended period (e.g., 10-24 hours), and the current or potential is monitored over time.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams, created using the DOT language, illustrate the proposed OER mechanism on cobalt phosphate and a typical experimental workflow for comparing catalyst performance.

OER_Mechanism cluster_catalyst Cobalt Phosphate Surface cluster_reactants Reactants/Products Co_active Co Active Site Co_OH Co-OH Co_active->Co_OH Adsorption Co_O Co=O Co_OH->Co_O -H⁺, -e⁻ Co_OOH Co-OOH Co_O->Co_OOH +OH⁻, -e⁻ Co_OOH->Co_active +OH⁻, -e⁻ -O₂ -H₂O O2 O₂ Co_OOH->O2 OH_ion OH⁻ OH_ion->Co_active -e⁻ H2O H₂O

Caption: Proposed Adsorbate Evolution Mechanism (AEM) for the Oxygen Evolution Reaction on a cobalt phosphate active site.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Testing cluster_analysis Data Analysis & Comparison S1 Precursor Selection S2 Synthesis Method (e.g., Hydrothermal) S1->S2 S3 Morphology Control S2->S3 C1 Morphology (SEM, TEM) S3->C1 E1 Electrode Preparation C1->E1 C2 Structure (XRD) C2->E1 C3 Composition (XPS, EDX) C3->E1 E2 LSV for Activity E1->E2 E3 Tafel Analysis E2->E3 E4 Stability Test E3->E4 A1 Performance Metrics (η, Tafel Slope) E4->A1 A2 Comparison of Morphologies A1->A2

Caption: A generalized experimental workflow for the synthesis, characterization, and performance comparison of different catalyst morphologies.

References

Validating TGA Results for the Dehydration of Cobalt(II) Phosphate Octahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal dehydration of cobalt(II) phosphate octahydrate (Co3(PO4)2·8H2O) using thermogravimetric analysis (TGA). The performance of TGA is contextualized by comparing the dehydration behavior of Co3(PO4)2·8H2O with other hydrated cobalt salts and an isomorphous iron phosphate compound, vivianite (Fe3(PO4)2·8H2O). This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the analytical workflow to aid in the validation and interpretation of TGA results.

Quantitative Analysis of Dehydration

The thermal decomposition of hydrated salts can be effectively monitored using TGA, which records the mass loss of a sample as a function of temperature. The dehydration of Co3(PO4)2·8H2O proceeds in multiple steps, as the water molecules are not all bound with the same energy.

TGA Data for Hydrated Phosphates
Dehydration StepTemperature Range (°C)Mass Loss (%) (for Vivianite)Water Molecules Lost (Approx.)
1100 - 200~18~5
2200 - 450~9~3

Note: This data is for vivianite (Fe3(PO4)2·8H2O) and serves as a model for the expected behavior of Co3(PO4)2·8H2O.

Studies on Co3(PO4)2·8H2O confirm the removal of coordinated water molecules upon heating, with the majority of water loss occurring up to 200°C. The complete formation of anhydrous Co3(PO4)2 is reported to occur at higher temperatures.

Comparative TGA Data for Other Hydrated Cobalt Salts

To provide a broader context, the following table summarizes the dehydration and decomposition characteristics of other common hydrated cobalt salts.

CompoundDehydration Temperature(s) (°C)Decomposition of Anhydrous Salt
Cobalt(II) Acetate Tetrahydrate (Co(CH3COO)2·4H2O)~150 (complete dehydration)Begins around 250°C
Cobalt(II) Chloride Hexahydrate (CoCl2·6H2O)Stepwise dehydration up to ~200°CStable up to higher temperatures

Experimental Protocols

A robust experimental protocol is crucial for obtaining reproducible and accurate TGA results.

Detailed TGA Protocol for Hydrated Metal Phosphates

This protocol is adapted from established methods for the analysis of hydrated metal phosphates.

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are accurately calibrated according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Co3(PO4)2·8H2O sample into a clean, inert TGA crucible (e.g., alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition:

    • Record the sample mass and temperature continuously throughout the heating program.

    • The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum mass loss rates.

  • Data Analysis:

    • Analyze the resulting TGA and DTG curves to determine the onset temperatures and the percentage of mass loss for each dehydration step.

    • Calculate the number of water molecules lost in each step based on the stoichiometry of Co3(PO4)2·8H2O.

Alternative and Complementary Techniques
  • Differential Scanning Calorimetry (DSC): DSC can be performed simultaneously with TGA (TGA-DSC) to measure the heat flow associated with mass loss events. Dehydration is an endothermic process, and DSC will show corresponding endothermic peaks, providing additional validation of the dehydration steps. For vivianite, a sharp endothermic DSC signal accompanies the major mass loss between 100 and 200°C.

  • Quasi-isothermal TGA: This technique involves holding the temperature constant whenever a mass loss is detected, allowing for better separation of overlapping dehydration steps.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating TGA results and the expected dehydration pathway.

TGA_Validation_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Analysis cluster_validation Validation cluster_conclusion Conclusion start Start sample_prep Prepare Co3(PO4)2·8H2O Sample start->sample_prep instrument_setup TGA Instrument Setup sample_prep->instrument_setup run_tga Run TGA Experiment instrument_setup->run_tga analyze_tga Analyze TGA/DTG Curves run_tga->analyze_tga compare_literature Compare with Literature Data analyze_tga->compare_literature compare_analogue Compare with Isomorphous Compounds (e.g., Vivianite) analyze_tga->compare_analogue compare_dsc Correlate with DSC Data (if available) analyze_tga->compare_dsc validated_results Validated Dehydration Profile compare_literature->validated_results compare_analogue->validated_results compare_dsc->validated_results Dehydration_Pathway Co3PO42_8H2O Co3(PO4)2·8H2O (Octahydrate) Intermediate_Hydrate Co3(PO4)2·xH2O (Intermediate Hydrate) Co3PO42_8H2O->Intermediate_Hydrate - (8-x) H2O (Major water loss) Anhydrous_Co3PO42 Co3(PO4)2 (Anhydrous) Intermediate_Hydrate->Anhydrous_Co3PO42 - x H2O (Remaining water loss)

References

A Researcher's Guide to Cross-Validation of EIS Data for Cobalt Phosphate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate Electrochemical Impedance Spectroscopy (EIS) data for cobalt phosphate electrodes, supported by experimental data and detailed protocols.

Cobalt phosphate (CoPi) and its composites are promising, earth-abundant electrocatalysts for reactions like the oxygen evolution reaction (OER), a critical process in water splitting and other clean energy technologies.[1] Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe the kinetics of charge transfer and other interfacial phenomena at the electrode-electrolyte interface of these materials.[2] However, the reliability of interpretations drawn from EIS data is fundamentally dependent on the validity of the data itself. This guide explores the crucial steps of data validation, from established techniques to forward-looking approaches, to ensure robust and reproducible results.

Primary Validation Techniques for EIS Data

Before interpreting EIS data from cobalt phosphate electrodes, it is essential to ensure the data is valid. The fundamental requirements for valid EIS data are that the system under study is linear, stable, and causal.[3] Two primary methods are widely used in the electrochemical community to check for these conditions: Kramers-Kronig (K-K) transforms and equivalent circuit modeling.

Kramers-Kronig Transforms

The Kramers-Kronig (K-K) relations are mathematical expressions that connect the real and imaginary parts of a complex impedance spectrum.[3][4] If the experimental data is consistent with the K-K relations, it provides confidence that the system behaved linearly, causally, and stably during the measurement.[2][3] A significant mismatch between the experimental data and the K-K transformed data suggests that the data may be flawed due to issues like a non-linear response or system instability during the experiment.[2]

Equivalent Circuit Modeling

The most common method for analyzing EIS data is to fit it to an equivalent electrical circuit (EEC) model.[5] This model consists of a combination of resistors, capacitors, and other electrical elements that represent the physical and chemical processes occurring at the electrode-electrolyte interface.[5][6] The "goodness of fit," often evaluated by a low chi-squared (χ²) value, serves as a form of validation. A good fit indicates that the chosen model accurately represents the electrochemical system's behavior. For cobalt phosphate electrodes, a common model is the Randles circuit, which includes a solution resistance (Rs), a charge-transfer resistance (Rct) in parallel with a constant phase element (CPE) representing the double-layer capacitance, and sometimes a Warburg element for diffusion.[7]

It is important to note that multiple equivalent circuits can potentially fit the same EIS data, so the choice of the model should be justified by the known electrochemical processes of the system.[8]

Comparative Performance Data of Cobalt Phosphate Electrodes

The following tables summarize key performance metrics for cobalt phosphate electrodes synthesized by different methods, as determined by EIS and other electrochemical techniques. A lower charge-transfer resistance (Rct) and a smaller Tafel slope generally indicate better catalytic activity for the oxygen evolution reaction.

Electrode MaterialSynthesis MethodRct (Ω)Rs (Ω)Reference
CoPPhosphorization of Co-LDHNot specifiedNot specified[4]
(Co,Fe)PO4Phosphidation0.60Not specified[9]
(Co,Fe)3O4-1.44Not specified[9]
(Co,Fe)OOH-1.89Not specified[9]
CoP-3.11.6[2]
Co(OH)F-3.222.1[2]
Co3O4-3.631.8[2]
Electrode MaterialSynthesis MethodTafel Slope (mV dec⁻¹)Reference
CoP nanosheetsPhosphorization of Co-LDH63[4]
Co-LDH-75[4]
Co3O4-83[4]
RuO2-78[4]
Cobalt PhosphateHydrothermal98[10]
Cobalt Phosphate nanorod bundlesSILAR60[11]

Advanced Validation: A Forward Look with Statistical Cross-Validation

While K-K transforms and equivalent circuit fitting are standard, the field of electrochemistry is increasingly adopting machine learning and more advanced data analysis techniques. In this context, statistical cross-validation offers a more rigorous method to assess the predictive power and robustness of a model.

Cross-validation involves partitioning a dataset into a training set, used to fit the model, and a validation or test set, used to evaluate the model's performance on unseen data. This helps to prevent "overfitting," where a model describes the noise in the training data rather than the underlying electrochemical behavior.

For EIS data, this could involve:

  • Data Splitting: Dividing a large set of EIS spectra (e.g., from different potentials or cycle numbers) into training and testing sets.

  • Model Training: Using the training set to determine the parameters of an equivalent circuit model or a more complex predictive model.

  • Model Validation: Using the trained model to predict the impedance spectra for the conditions in the test set and comparing the predicted and experimental data.

This approach is not yet standard practice for routine EIS analysis but is becoming more relevant with the advent of high-throughput electrochemical testing and the use of machine learning to interpret complex electrochemical data.[12]

Experimental Protocols

Hydrothermal Synthesis of Hydrous Cobalt Phosphate Electrodes

This protocol describes the synthesis of hydrous cobalt phosphate thin films on a substrate, a method often employed for creating electrodes for electrocatalysis.[13]

  • Precursor Solution Preparation: An aqueous solution is prepared containing cobalt nitrate (Co(NO₃)₂), ammonium dihydrogen phosphate (NH₄H₂PO₄), and urea (CO(NH₂)₂) as a hydrolyzing agent.[10][14]

  • Substrate Preparation: A conductive substrate (e.g., stainless steel mesh or nickel foam) is cleaned by sonication in acetone, ethanol, and deionized water.

  • Hydrothermal Reaction: The cleaned substrate is placed in a Teflon-lined stainless-steel autoclave containing the precursor solution. The autoclave is sealed and heated to a specific temperature (e.g., 120-150 °C) for a set duration (e.g., 6-12 hours).[10][14][15]

  • Post-Synthesis Treatment: After cooling to room temperature, the electrode is removed, rinsed thoroughly with deionized water and ethanol, and dried in an oven.

Electrodeposition of Cobalt Phosphate Films

This method allows for the direct growth of a cobalt phosphate film onto a conductive substrate.

  • Electrolyte Preparation: An electrolyte solution is prepared containing a cobalt salt (e.g., cobalt nitrate) and a phosphate source (e.g., potassium phosphate buffer at a neutral pH).[3][8]

  • Electrochemical Setup: A three-electrode cell is used with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Electrodeposition: The cobalt phosphate film is deposited by applying a constant potential (anodic electrolysis) for a specific duration.[3]

  • Rinsing and Drying: After deposition, the electrode is rinsed with deionized water and dried.

EIS Measurement Protocol
  • Electrochemical Cell Setup: A three-electrode setup is typically used, with the cobalt phosphate electrode as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE) placed close to the working electrode with a Luggin capillary.

  • Electrolyte: The choice of electrolyte depends on the application, for OER studies, a buffered solution at a specific pH (e.g., 1 M KOH) is common.[9]

  • EIS Parameters:

    • DC Potential: The EIS measurement is performed at a specific DC potential, often corresponding to the open-circuit potential or a potential in the region of interest for the electrochemical reaction (e.g., at a specific overpotential for OER).[9]

    • AC Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied to ensure a linear response.[9]

    • Frequency Range: A wide frequency range is typically scanned, for example, from 100 kHz down to 0.01 Hz, to capture the different electrochemical processes occurring at different time scales.[9]

  • Data Acquisition: The impedance data (real and imaginary components or magnitude and phase angle) is recorded at each frequency.

Visualizing the EIS Data Validation Workflow

The following diagram illustrates the logical flow from experimental setup to obtaining validated and interpretable EIS data for cobalt phosphate electrodes.

EIS_Validation_Workflow cluster_experiment Experimental Stage cluster_validation Data Validation Stage cluster_analysis Data Analysis & Interpretation electrode_prep Cobalt Phosphate Electrode Preparation eis_measurement EIS Measurement (3-electrode cell) electrode_prep->eis_measurement raw_data Raw EIS Data (Z' vs. Z'', Bode plots) eis_measurement->raw_data Acquire Data kk_transform Kramers-Kronig Transform raw_data->kk_transform kk_check Check for Linearity, Stability, Causality kk_transform->kk_check kk_check->eis_measurement Data Invalid (Re-measure) eec_modeling Equivalent Circuit Modeling (EEC) kk_check->eec_modeling Data Valid goodness_of_fit Goodness of Fit (Chi-squared) eec_modeling->goodness_of_fit goodness_of_fit->eec_modeling Poor Fit (Refine Model) cross_val Statistical Cross-Validation (Advanced) goodness_of_fit->cross_val Good Fit interpretation Parameter Extraction & Mechanistic Interpretation cross_val->interpretation Model Robust

EIS Data Validation and Analysis Workflow.

References

comparative analysis of cobalt precursors for phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cobalt precursor is a critical determinant in the synthesis of cobalt phosphate materials, profoundly influencing the physicochemical properties and subsequent performance of the final product. This guide provides a comparative analysis of common cobalt precursors—cobalt chloride, cobalt nitrate, cobalt acetate, and cobalt sulfate—used in the synthesis of cobalt phosphates. The information presented herein, supported by experimental data from various studies, aims to assist researchers in selecting the most suitable precursor for their specific application, whether it be in catalysis, energy storage, or biomedical fields.

Performance Comparison of Cobalt Precursors

The choice of anion associated with the cobalt cation can affect various aspects of the synthesis and the resulting material properties, including reaction kinetics, morphology, particle size, and electrochemical performance. While direct comparative studies under identical conditions are limited, the following table summarizes key performance indicators based on available literature for different cobalt precursors in the synthesis of cobalt-based materials, including phosphates.

Cobalt PrecursorSynthesis Method(s)Resulting MorphologyParticle SizeElectrochemical Performance
Cobalt Chloride (CoCl₂) Co-precipitation, HydrothermalNanoflakes, NanorodsDependent on synthesis conditionsGood electrochemical performance reported for supercapacitor applications.
Cobalt Nitrate (Co(NO₃)₂) ** Co-precipitation, Hydrothermal, Sol-gelSpherical nanoparticles, NanoflowersCan produce small, spherical nanoparticles (e.g., ~6.3 nm for Co₃O₄).[1]Commonly used, yielding materials with high specific capacitance.[2]
Cobalt Acetate (Co(CH₃COO)₂) **Hydrothermal, Thermal DecompositionCubic nanoparticles, NanorodsCan yield small, cubic nanoparticles (e.g., ~5.1 nm for Co₃O₄).[1]Can produce materials with high surface area, beneficial for catalytic and energy storage applications.[3]
Cobalt Sulfate (CoSO₄) Co-precipitation, HydrothermalAnisotropic nanorectanglesVariable, dependent on concentrationUsed in co-precipitation methods to produce electrochemically active materials.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following are representative protocols for the co-precipitation and hydrothermal synthesis of cobalt phosphate using different cobalt precursors.

Co-precipitation Synthesis of Cobalt Phosphate

This method is valued for its simplicity and scalability.[5]

Materials:

  • Cobalt (II) salt (e.g., cobalt chloride hexahydrate, cobalt nitrate hexahydrate, cobalt sulfate heptahydrate)

  • Ammonium phosphate ((NH₄)₃PO₄) or Sodium phosphate (Na₃PO₄)

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the chosen cobalt (II) salt (e.g., 0.1 M).

    • Prepare a separate aqueous solution of the phosphate source (e.g., 0.1 M).[5]

  • Precipitation:

    • While stirring vigorously, slowly add the cobalt salt solution to the phosphate solution.

    • Adjust the pH of the mixture to the desired level (typically between 7 and 9) by adding ammonium hydroxide dropwise. A precipitate will form.[5]

  • Aging:

    • Continue stirring the suspension for 1-2 hours to allow the precipitate to age and grow.[5]

  • Washing and Filtration:

    • Separate the precipitate from the solution via filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove residual ions.[5]

  • Drying:

    • Dry the collected cobalt phosphate product in an oven at 60-80°C until a constant weight is achieved.[5]

Hydrothermal Synthesis of Cobalt Phosphate

This method is effective for producing crystalline nanomaterials with controlled morphology.[6]

Materials:

  • Cobalt (II) salt (e.g., cobalt nitrate hexahydrate, cobalt acetate tetrahydrate)

  • Phosphate source (e.g., sodium phosphate)

  • Urea (optional, as a hydrolyzing agent)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the cobalt salt, phosphate source, and urea (if used) in deionized water to form a homogeneous solution.[7]

  • Hydrothermal Reaction:

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 100-180°C) for a designated period (e.g., 6-12 hours).[6][7]

  • Cooling and Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the final cobalt phosphate product in an oven.

Visualizing the Process and Relationships

To better illustrate the experimental workflow and the influence of precursor selection, the following diagrams are provided.

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Processing cobalt_precursor Cobalt Precursor (Nitrate, Chloride, Acetate, Sulfate) mixing Mixing & pH Adjustment cobalt_precursor->mixing phosphate_source Phosphate Source (e.g., (NH4)3PO4) phosphate_source->mixing solvent Solvent (e.g., Deionized Water) solvent->mixing reaction Reaction (Co-precipitation or Hydrothermal) mixing->reaction washing Washing & Filtration reaction->washing drying Drying washing->drying characterization Characterization (XRD, SEM, TEM, etc.) drying->characterization

Caption: Experimental workflow for cobalt phosphate synthesis.

logical_relationship cluster_properties Resulting Material Properties precursor Cobalt Precursor Choice (Anion: Cl⁻, NO₃⁻, CH₃COO⁻, SO₄²⁻) morphology Morphology (Nanoflakes, Nanorods, Spheres) precursor->morphology Influences particle_size Particle Size precursor->particle_size Affects crystallinity Crystallinity precursor->crystallinity Impacts electrochemical Electrochemical Performance (Capacitance, Stability) morphology->electrochemical particle_size->electrochemical crystallinity->electrochemical

Caption: Influence of cobalt precursor on material properties.

References

The Crucial Role of Support Materials in Cobalt Phosphate Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of a catalyst is paramount. In the realm of cobalt phosphate (CoPi) catalysis, the choice of support material is a critical determinant of performance, influencing factors such as activity, stability, and selectivity. This guide provides an objective comparison of CoPi catalysis on various support materials, substantiated by experimental data, to aid in the selection of the most suitable catalyst system for your research needs.

The interaction between the catalytically active cobalt phosphate and the underlying support material can significantly alter the electronic properties, dispersion, and accessibility of the active sites. This guide will delve into the nuances of these interactions and their consequences for catalytic efficacy, with a focus on the oxygen evolution reaction (OER), a key process in water splitting and other sustainable energy technologies.

Comparative Performance of Supported Cobalt Phosphate Catalysts

The following table summarizes key performance metrics for cobalt phosphate catalysts on different support materials, providing a clear comparison of their catalytic activity. The data has been compiled from various studies to offer a broad overview.

Support MaterialCatalystReactionOverpotential (mV at 10 mA/cm²)Tafel Slope (mV/dec)Stability
Carbon Nanotubes (CNTs) Amorphous CoPiHER10532Excellent in acidic electrolyte[1]
Nitrogen-doped CNTs (NCNTs) CoPHERLower than CoP/CNTsNot specifiedHigher than CoP/CNTs[2]
Titanium Dioxide (TiO₂) Co-PiPhotoelectrochemical Water SplittingEnhanced photocurrent near flat band potentialNot specifiedStable over a wide pH range (1-14)[3]
Nitrogen-doped Carbon (NC) Co₃(PO₄)₂OER/ORR350 (OER)60.7 (OER)Excellent long-term stability[4]
Reduced Graphene Oxide (rGO) CoCaPOER457Lower than unsupported CoCaPStable under neutral conditions[5]

Delving into the Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of supported cobalt phosphate catalysts, providing a foundation for reproducible research.

Synthesis of Supported Cobalt Phosphate Catalysts

1. Electrodeposition on Carbon Nanotubes (CNTs):

Amorphous cobalt phosphate (CoPi) can be uniformly anchored on functionalized CNTs via electrodeposition.[1]

  • Substrate Preparation: Multi-walled carbon nanotubes are functionalized with tris-(4-fluorophenyl)phosphane (PF) to create PF-CNTs through π–π stacking interactions.

  • Electrodeposition: The CoPi is then electrodeposited onto the PF-CNTs substrate. The exact parameters of electrodeposition (e.g., potential, time, electrolyte concentration) are crucial for controlling the morphology and loading of the CoPi.[1]

2. Impregnation on Titanium Dioxide (TiO₂):

Cobalt catalysts can be supported on TiO₂ using the incipient wetness impregnation method.[6]

  • Support Preparation: Mesostructured TiO₂ is synthesized and calcined at a specific temperature (e.g., 380 °C) to achieve the desired surface area and pore structure.[6]

  • Impregnation: The TiO₂ support is impregnated with a solution of a cobalt precursor, such as cobalt nitrate (Co(NO₃)₂·6H₂O).[6]

  • Calcination: The impregnated support is then dried and calcined in air to convert the cobalt precursor into cobalt oxide. The subsequent formation of cobalt phosphate can be achieved through various phosphating methods.

3. Hydrothermal Synthesis on Graphene Oxide (GO):

Cobalt-based catalysts can be supported on graphene oxide through a hydrothermal method.

  • GO Synthesis: Graphene oxide is typically prepared using a modified Hummers' method.

  • Hydrothermal Reaction: The GO is then mixed with a cobalt precursor and other reagents in an aqueous solution and heated in an autoclave. This process leads to the formation of cobalt-based nanoparticles supported on the reduced graphene oxide sheets.[7]

Electrochemical Evaluation of Catalytic Performance

The catalytic activity of the supported cobalt phosphate materials is typically assessed using a three-electrode electrochemical setup.

  • Working Electrode: The synthesized catalyst deposited on a conductive substrate (e.g., FTO glass, glassy carbon).

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: An appropriate buffer solution (e.g., potassium phosphate buffer for OER).

  • Techniques:

    • Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a certain current density.

    • Tafel Plots: Derived from the LSV data to evaluate the reaction kinetics (Tafel slope).

    • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the catalyst-electrolyte interface.[4]

Visualizing the Influence of Support Materials

The following diagram illustrates the logical relationship between the choice of support material and the resulting catalytic performance of cobalt phosphate.

Support_Influence cluster_input Inputs cluster_catalyst Catalyst Properties cluster_output Catalytic Performance Support Material Support Material Dispersion Dispersion Support Material->Dispersion Electronic Structure Electronic Structure Support Material->Electronic Structure Surface Area Surface Area Support Material->Surface Area Synthesis Method Synthesis Method Synthesis Method->Dispersion Synthesis Method->Surface Area Activity Activity Dispersion->Activity Selectivity Selectivity Dispersion->Selectivity Electronic Structure->Activity Stability Stability Electronic Structure->Stability Surface Area->Activity

Influence of support material on catalyst properties and performance.

Conclusion

The choice of support material is a powerful tool for tuning the catalytic properties of cobalt phosphate. Carbon-based materials like CNTs and graphene offer excellent conductivity and high surface area, leading to enhanced activity and stability.[1][5] Metal oxides such as TiO₂ can provide strong metal-support interactions, which can improve catalyst dispersion and stability, particularly in photoelectrochemical applications.[3] The synthesis method also plays a crucial role in determining the final properties of the supported catalyst. By carefully selecting the support material and synthesis protocol, researchers can design highly efficient and robust cobalt phosphate catalysts for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of Cobalt(II) Phosphate Octahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of Cobalt(II) phosphate octahydrate, ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful management due to its potential health and environmental hazards. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this substance. Adherence to these protocols is critical for ensuring personal safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazard profile. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin or respiratory reaction.[1][2][3] It is also suspected of causing cancer.[1][2][3] Therefore, stringent safety measures must be in place.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Nitrile or neoprene gloves[4]

  • Chemical safety goggles with side shields

  • A lab coat, fully buttoned[5]

  • A P100 respirator or a dust mask (type N95 or P1) when dealing with dust or aerosols[6]

All handling of the powder form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

In Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][6][7]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[3][6][7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6][7]

Spill Response

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:[5]

  • Ensure proper PPE is worn.[5]

  • Avoid creating dust.[2][6]

  • Carefully sweep up the solid material using spark-resistant tools.[5]

  • Place the spilled material into a suitable, sealed container for disposal as hazardous waste.[2][5][6]

  • Do not allow the substance to enter drains or waterways.[2][6]

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous waste.[4] Under no circumstances should it be poured down the drain or mixed with regular laboratory trash.[4][6]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated materials like gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material, such as polyethylene, and must be kept tightly sealed when not in use.[4][5]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[3][6]

2. Chemical Treatment (for equipped laboratories): For laboratories with the appropriate facilities and trained personnel, chemical precipitation can be employed to convert the soluble cobalt compound into a more stable, insoluble form. This reduces its immediate environmental toxicity.

  • Precipitation: The general method for precipitating heavy metals from an aqueous solution is to raise the pH. By slowly adding a base like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), Cobalt(II) hydroxide, an insoluble precipitate, will form.[4]

  • Filtration: Allow the precipitate to settle, then separate the solid from the liquid by filtration.

  • Testing: The remaining liquid should be tested for residual cobalt to ensure it meets local regulations for sewer disposal.

  • Solid Waste: The filtered solid precipitate is still considered hazardous waste and must be collected for professional disposal.[4]

3. Final Disposal:

  • Whether you have the original compound or a treated precipitate, the final disposal must be handled by a licensed professional waste disposal service.[2][6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Ensure all containers are properly labeled in accordance with federal, state, and local regulations.[6]

Data Summary

ParameterInformationSource
Chemical Name This compound[1][3]
CAS Number 10294-50-5[1][2][3]
Physical Form Red Powder[6]
Key Hazards Harmful if swallowed, Skin/eye irritant, Skin/respiratory sensitizer, Suspected carcinogen[1][2][3]
Incompatible Materials Oxidizing agents[3][6]
Recommended PPE Nitrile gloves, safety goggles, lab coat, respirator (for dust)[4][5][6]
Spill Cleanup Avoid dust, sweep carefully, collect in a sealed container[2][5][6]
Disposal Method Treat as hazardous waste. Contact a licensed professional disposal service.[2][6]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[4][6]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if dust) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Pure chemical, contaminated labware, spill residue) fume_hood->waste_generated collect_waste Collect in a Labeled, Sealed Polyethylene Container waste_generated->collect_waste decision Equipped for Chemical Treatment? collect_waste->decision no_treatment Store for Pickup decision->no_treatment No treatment Chemical Precipitation (e.g., add NaOH to form insoluble Co(OH)₂) decision->treatment Yes contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal no_treatment->contact_ehs filtration Filter Precipitate treatment->filtration liquid_waste Test Supernatant for Residual Cobalt filtration->liquid_waste solid_waste Collect Precipitate as Hazardous Waste filtration->solid_waste liquid_waste->contact_ehs If regulations not met solid_waste->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cobalt(II) phosphate octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cobalt(II) phosphate octahydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 10294-50-5[1]

  • Appearance: Red powder[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary health risks associated with this compound are detailed in the table below.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[4]
CarcinogenicityCategory 1B/2H351: Suspected of causing cancer.
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[4]
Suspected of causing genetic defectsMuta. 2H341: Suspected of causing genetic defects.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety goggles or a face shield.[5]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and coveralls.[5]EN 374.[2]
Respiratory Protection N95 or P1 dust mask for low-level exposure. A powered air-purifying respirator (PAPR) may be necessary for more hazardous situations.[2][5]NIOSH (US) or CEN (EU) approved.[2]
Foot Protection Safety shoes or boots.[5]

Step-by-Step Handling and Operational Plan

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area.[3][5]

  • Use a local exhaust ventilation system, such as a chemical fume hood, to control dust and fumes at the source.[5][6]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Read and understand the Safety Data Sheet (SDS) before handling the chemical.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Weighing and Transferring:

  • Handle this compound as a powder. Avoid creating dust.[2]

  • When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

  • Transfer the chemical carefully to avoid spills.

4. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if dust is generated.

  • Wear appropriate PPE for cleanup.

  • Contain the spill using absorbent materials like sand or vermiculite. Do not use water to clean up the spill, as this can cause the cobalt to dissolve and spread.[5]

  • Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[1]

5. First Aid Procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][5]

  • Do not allow the chemical to enter drains or waterways.[1][2]

  • Place waste in a clearly labeled, sealed container.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[4]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_disposal Waste Disposal a Review SDS b Ensure Proper Ventilation a->b c Verify Eyewash/Shower Access b->c d Don Eye Protection c->d Proceed to PPE e Don Gloves & Lab Coat d->e f Don Respiratory Protection e->f g Weigh/Transfer in Fume Hood f->g Begin Handling h Perform Experiment g->h i Clean Work Area h->i j Segregate Waste i->j Post-Experiment k Label Waste Container j->k l Store for Professional Disposal k->l

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cobalt(II) phosphate octahydrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.